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  • Product: 4-Amino-3,5-difluorophenol
  • CAS: 135086-76-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Fluorination in Aromatic Building Blocks

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3,5-difluorophenol This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3,5-difluorophenol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, reactivity, and applications of 4-Amino-3,5-difluorophenol. This document moves beyond a simple recitation of facts to provide field-proven insights into the strategic use of this versatile chemical intermediate.

4-Amino-3,5-difluorophenol (IUPAC Name: 4-amino-3,5-difluorophenol) is a trifunctional aromatic compound that has garnered significant interest as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-withdrawing fluorine atoms positioned ortho to the amine.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The specific 3,5-difluoro substitution pattern on the phenol ring of this molecule provides a unique electronic and steric environment that skilled chemists can leverage for precise molecular design.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and physicochemical properties of 4-Amino-3,5-difluorophenol are summarized below.

PropertyValueSource(s)
CAS Number 135086-76-9[3][4][5]
Molecular Formula C₆H₅F₂NO[3][4][5]
Molecular Weight 145.11 g/mol [3][4]
Appearance Solid[6]
Melting Point 147-150 °C[4][7]
Boiling Point ~250 °C at 760 mmHg[7]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[6][7]
InChI Key YHQVBHFKCBFNEG-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=C(C=C(C(=C1F)N)F)O[3][7]

Synthesis and Reactivity Profile

The reactivity of 4-Amino-3,5-difluorophenol is a nuanced subject, dictated by the electronic push-pull effects of its substituents.

Synthetic Pathways

A common and industrially scalable approach to synthesizing substituted anilines is through the catalytic reduction of the corresponding nitro compound. For 4-Amino-3,5-difluorophenol, a logical precursor is 2,6-difluoro-4-nitrophenol.

A general procedure involves the hydrogenation of the nitro group using a palladium-on-carbon (Pd/C) catalyst.[8] The choice of a heterogeneous catalyst like Pd/C is deliberate; it is highly efficient, and its insolubility allows for simple removal from the reaction mixture by filtration, which is a critical consideration for process scalability and product purity.

Precursor 2,6-Difluoro-4-nitrophenol Reagents H₂ (g) Pd/C Catalyst Methanol Precursor->Reagents Product 4-Amino-3,5-difluorophenol Reagents->Product Catalytic Hydrogenation

Caption: General synthetic route via catalytic hydrogenation.

Reactivity of the Amino Group

The primary site for synthetic elaboration is often the amino group. However, its reactivity is significantly modulated by the flanking fluorine atoms.

  • Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing via the inductive effect (-I).[9] This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.[9]

  • Causality in Experimental Design: This reduced nucleophilicity is not a hindrance but a feature. It means that reactions like N-acylation or N-alkylation may require slightly more forcing conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times) than their non-fluorinated counterparts.[9] This can provide a degree of chemoselectivity in molecules with multiple amine functionalities.

Common Reactions:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust transformation, often used to install linking groups or pharmacophores.

  • N-Alkylation: Introduction of alkyl groups, though requires careful control to avoid over-alkylation.

  • Diazotization: Conversion of the amino group to a diazonium salt (Ar-N₂⁺), which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -H, -OH, -X, -CN) via Sandmeyer-type reactions.

Spectroscopic Characterization

The structural elucidation of derivatives made from 4-Amino-3,5-difluorophenol relies on standard spectroscopic techniques. The fluorine atoms provide unique handles for characterization.

  • ¹H NMR: The two aromatic protons are chemically equivalent and would appear as a triplet due to coupling with the two adjacent, equivalent fluorine atoms (J-coupling). The chemical shifts of the -NH₂ and -OH protons are concentration-dependent and may appear as broad singlets.

  • ¹³C NMR: The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will exhibit smaller two- and three-bond couplings.

  • ¹⁹F NMR: This is a particularly powerful technique. A single resonance would be expected for the two equivalent fluorine atoms. The chemical shift and coupling to the aromatic protons provide definitive structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Amino-3,5-difluorophenol is realized in its application as a scaffold or intermediate in the synthesis of bioactive molecules. The 4-hydroxy-2,6-difluoroaniline motif is a key component in several classes of therapeutic agents, most notably kinase inhibitors.

Case Study: A Building Block for Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a "hinge-binding" motif, which often involves a substituted aniline or a similar heterocyclic core. The amino group forms critical hydrogen bonds with the kinase hinge region, while the substituted phenyl ring occupies an adjacent hydrophobic pocket.

The workflow below illustrates a generalized synthetic strategy where 4-Amino-3,5-difluorophenol serves as a foundational piece (Fragment A) for coupling with another key intermediate (Fragment B), a common paradigm in modern drug synthesis.

cluster_A Fragment A Synthesis cluster_B Fragment B cluster_C Final Assembly A1 4-Amino-3,5-difluorophenol A2 N-Acylated Intermediate A1->A2 Acylation (e.g., Acyl Chloride) C1 Coupling Reaction A2->C1 Nucleophilic Aromatic Substitution (SNAr) B1 Heterocyclic Electrophile (e.g., Chloro-pyrimidine) B1->C1 C2 Final Kinase Inhibitor C1->C2 Purification

Caption: Workflow for kinase inhibitor synthesis.

The fluorines in this context are not passive spectators. They can enhance the acidity of the N-H proton, leading to stronger hydrogen bonding with the kinase hinge. Furthermore, they can form favorable orthogonal multipolar interactions with the protein backbone and block potential sites of P450-mediated aromatic hydroxylation, thereby improving the drug's metabolic lifetime. The related compound, 4-amino-3-fluorophenol, is a crucial intermediate in the synthesis of the multi-kinase inhibitor regorafenib, highlighting the real-world impact of this structural class.[10]

Experimental Protocol: N-Acylation

This protocol provides a self-validating system for the N-acylation of 4-Amino-3,5-difluorophenol. The causality for key steps is explained.

Objective: To synthesize N-(2,6-difluoro-4-hydroxyphenyl)acetamide.

Reagents & Materials:

  • 4-Amino-3,5-difluorophenol (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (2.0 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-3,5-difluorophenol (1.0 eq) and dissolve it in anhydrous DCM.

    • Causality: Anhydrous conditions are critical because acetyl chloride reacts violently with water. A nitrogen atmosphere prevents moisture from the air from entering the reaction.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling is necessary to control the exothermic reaction upon addition of the acyl chloride.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition prevents a rapid, uncontrolled exotherm. A slight excess of the acylating agent ensures complete consumption of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to a new, typically less polar, product.

  • Work-up (Quenching): Carefully pour the reaction mixture into 1M HCl and transfer to a separatory funnel.

    • Causality: The acid wash removes the excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.

  • Work-up (Extraction): Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Work-up (Washing): Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine.

    • Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase before drying.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure N-(2,6-difluoro-4-hydroxyphenyl)acetamide.

Safety and Handling

4-Amino-3,5-difluorophenol must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: The compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[3] Specific GHS classifications include H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), and H315/H319 (Causes skin/serious eye irritation).[3]

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] Avoid creating dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C).[6][7]

References

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5-Amino-2,4-difluorophenol. Retrieved from [Link]

  • Smoleński, P., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • Alfa Chemical. (n.d.). China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-AMINO-3,5-DIFLUOROPHENOL. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3,5-difluorophenol

Prepared by: Gemini, Senior Application Scientist Abstract The definitive identification and structural confirmation of highly functionalized aromatic compounds are critical for progress in pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The definitive identification and structural confirmation of highly functionalized aromatic compounds are critical for progress in pharmaceutical and materials science research. 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9) presents a unique analytical challenge due to the interplay of its hydroxyl, amino, and fluoro substituents. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this molecule. We move beyond a simple recitation of methods to detail the causality behind experimental choices, demonstrating how an integrated analytical approach, combining Mass Spectrometry, Infrared Spectroscopy, multi-nuclear NMR, and X-ray Crystallography, creates a self-validating system for structural verification. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical strategy for characterizing complex small molecules.

The Strategic Imperative: A Multi-Faceted Approach

G cluster_0 Elucidation Workflow MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms atoms for groups NMR NMR Spectroscopy (Connectivity & Environment) IR->NMR Confirms groups for connectivity Conclusion Final Validated Structure NMR->Conclusion Proposes definitive structure XRAY X-ray Crystallography (3D Structure) XRAY->Conclusion Provides absolute confirmation G cluster_1 NMR Analysis Logic H1 ¹H NMR (Proton count, environment, H-F coupling) Structure Assembled Structure H1->Structure C13 ¹³C NMR (Carbon skeleton, C-F coupling) C13->Structure F19 ¹⁹F NMR (Fluorine environment, F-H coupling) F19->Structure

Sources

Foundational

Foreword: The Strategic Value of Fluorinated Phenols in Modern Synthesis

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol (CAS: 135086-76-9) In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol (CAS: 135086-76-9)

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. 4-Amino-3,5-difluorophenol emerges as a particularly valuable trifunctional building block. Its unique electronic architecture—an electron-rich phenol ring modulated by two strongly electron-withdrawing fluorine atoms ortho to the amino group—presents a nuanced reactivity profile. This guide moves beyond a simple recitation of properties to provide a deeper, field-proven perspective on the causality behind its behavior and its practical application. We will explore its synthesis, reactivity, and analytical characterization, offering insights to empower researchers in harnessing its full potential.

Core Molecular Profile and Physicochemical Properties

4-Amino-3,5-difluorophenol, also known as 2,6-Difluoro-4-hydroxyaniline, is a substituted aromatic compound whose utility is defined by the interplay of its three functional groups: a nucleophilic amino group, an acidic hydroxyl group, and a difluorinated phenyl ring.[1][2][3] The fluorine atoms are critical modulators, exerting strong inductive electron-withdrawing effects (-I) that decrease the basicity and nucleophilicity of the ortho amino group.[4] This electronic fine-tuning is a key asset in multistep synthetic sequences, allowing for selective reactions.

Below is the chemical structure of 4-Amino-3,5-difluorophenol.

Caption: Chemical structure of 4-Amino-3,5-difluorophenol.

Table 1: Physicochemical and Computed Properties This table summarizes key identifiers and properties of the compound, providing essential data for experimental design and safety assessment.[1][2]

PropertyValueSource
CAS Number 135086-76-9[1][3]
Molecular Formula C₆H₅F₂NO[1][5]
Molecular Weight 145.11 g/mol [1][5]
IUPAC Name 4-amino-3,5-difluorophenol[1]
Appearance Red/brown powder[3]
Melting Point 147-150 °C[2]
Boiling Point (Est.) 250 °C at 760 mmHg[2]
Topological Polar Surface Area 46.3 Ų[1]
XLogP3-AA (LogP) 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]

Spectroscopic Characterization: A Validating System

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 4-Amino-3,5-difluorophenol, which serve as a self-validating system for compound identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of key functional groups. The electron-withdrawing nature of the fluorine atoms can subtly shift the absorption frequencies of adjacent groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-H Stretch: Two distinct sharp peaks are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).[6]

  • C-F Stretch: Strong, sharp absorption bands are expected in the 1100-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds.

  • Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information, with the fluorine atoms introducing characteristic splitting patterns.

  • ¹H NMR:

    • Aromatic Protons: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They will appear as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling). The chemical shift will be in the aromatic region (approx. 6.5-7.5 ppm).

    • -OH and -NH₂ Protons: These will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. Their signals can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • C-F Carbons: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 230-260 Hz, appearing as doublets.

    • Other Aromatic Carbons: Other carbons in the ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms.

    • C-OH and C-NH₂ Carbons: The chemical shifts of the carbons bearing the hydroxyl and amino groups will be significantly influenced by these substituents.

Synthesis and Reactivity: A Mechanistic Perspective

Understanding the synthesis and inherent reactivity of 4-Amino-3,5-difluorophenol is crucial for its effective deployment in complex synthetic campaigns.

A Representative Synthetic Pathway

While multiple routes may exist, a common strategy involves the functionalization of a pre-fluorinated aniline precursor. A plausible synthesis can be adapted from procedures for related compounds, such as the synthesis of 4-amino-3,5-difluorobenzonitrile.[7] A key transformation would involve converting a nitrile or a similar group into the target phenol. A more direct route is often proprietary to commercial suppliers. A conceptual workflow is outlined below.

Synthesis_Workflow Start 4-Bromo-2,6-difluoroaniline Step1 Step 1: Cyanation (e.g., CuCN, DMF, reflux) Start->Step1 Intermediate1 4-Cyano-2,6-difluoroaniline Step1->Intermediate1 Step2 Step 2: Diazotization (NaNO₂, H₂SO₄) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis (H₂O, heat) Intermediate2->Step3 Intermediate3 4-Cyano-2,6-difluorophenol Step3->Intermediate3 Step4 Step 4: Reduction/Modification (Hypothetical conversion of cyano to amino) Intermediate3->Step4 End 4-Amino-3,5-difluorophenol Step4->End

Caption: Conceptual synthesis workflow for 4-Amino-3,5-difluorophenol.

Reactivity Profile: The Influence of Ortho-Fluorine Atoms

The molecule's reactivity is a direct consequence of its substituents. The primary considerations for a synthetic chemist are the competing reactivities of the amino and hydroxyl groups, both of which are modulated by the fluorine atoms.

Electronic_Effects Molecule F F Aromatic Ring NH₂ OH Molecule:f0->Molecule:c1 Molecule:f2->Molecule:c1 Molecule:c1->Molecule:n0 Effect Reduces electron density on the ring Decreases nucleophilicity of NH₂ Molecule:c1->Effect Inductive Effect (-I)

Caption: Electronic effects governing the reactivity of the amino group.

  • N-Acylation & N-Alkylation: The amino group remains the primary site for acylation and alkylation. However, its nucleophilicity is attenuated by the ortho-fluorine atoms.[4] This means that more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive electrophiles) may be required compared to a non-fluorinated analogue like 4-aminophenol. This attenuated reactivity can be exploited for achieving selectivity in molecules with multiple amine sites.[4]

  • Diazotization: The amino group can undergo diazotization to form a diazonium salt. This intermediate is a versatile handle for introducing a wide range of other functional groups via Sandmeyer-type reactions.

  • O-Alkylation & O-Acylation: The phenolic hydroxyl group can be alkylated or acylated, typically under basic conditions to first generate the more nucleophilic phenoxide ion. The choice of base and solvent is critical to control the selectivity between N- and O-functionalization.

Applications in Drug Discovery and Advanced Materials

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][8] 4-Amino-3,5-difluorophenol serves as an ideal starting material or intermediate in this context.

  • Pharmaceutical Synthesis: It is a precursor for synthesizing complex active pharmaceutical ingredients (APIs). The amino and hydroxyl groups provide convenient points for building out molecular complexity, while the difluorophenyl core imparts desirable drug-like properties. For instance, it can be a key building block in the synthesis of kinase inhibitors or other targeted therapies where interactions with the protein backbone are modulated by the fluorine atoms.

  • Agrochemicals: Similar to pharmaceuticals, the compound is used to create novel pesticides and herbicides.[9] The fluorine substituents can enhance the efficacy and environmental persistence profile of the final product.

  • Materials Science: The rigid, electron-deficient aromatic ring makes it a candidate for incorporation into high-performance polymers, improving thermal stability and chemical resistance.[9]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 4-Amino-3,5-difluorophenol is essential. The following information is synthesized from available safety data sheets.

Table 2: GHS Hazard Classification This table provides a summary of the potential hazards associated with the compound.[1][5][10]

Hazard ClassStatement
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic or harmful if swallowed.
Acute Toxicity, Dermal (Category 3/4)H311/H312: Toxic or harmful in contact with skin.
Skin Corrosion/Irritation (Category 1B/2)H314/H315: Causes severe skin burns and eye damage or causes skin irritation.
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled.
Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5][10]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

  • Handling Practices: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[5][10]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Protect from light.

References

  • PubChem. 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]

  • Lima, L. M., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • LookChem. 4-Amino-3,5-difluorophenol. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

  • ResearchGate. Molecular structure, NMR and vibrational spectral analysis of 2,4‐difluorophenol by ab initio HF and density functional theory. [Link]

  • American Elements. 5-Amino-2,4-difluorophenol. [Link]

  • Accela ChemBio Inc. Safety Data Sheet: 4-Amino-3,5-difluorophenol. [Link]

Sources

Exploratory

4-Amino-3,5-difluorophenol molecular weight

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol: Synthesis, Reactivity, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ex...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-Amino-3,5-difluorophenol (CAS: 135086-76-9), a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Possessing amino, hydroxyl, and vicinal fluorine substituents, this molecule presents a unique reactivity profile. This document details its physicochemical properties, provides a reasoned, literature-analogous synthesis protocol, and delves into the electronic effects governing the reactivity of its key functional groups. Furthermore, validated analytical methodologies for characterization and quality control are proposed, alongside a discussion of its current and potential applications as a strategic intermediate in the development of complex molecular architectures, particularly in the pharmaceutical industry.

Core Molecular Profile

4-Amino-3,5-difluorophenol is a substituted aniline derivative whose utility is defined by the interplay of its three functional groups on a benzene scaffold. The molecular structure and fundamental properties are the basis for understanding its chemical behavior.

Chemical Structure and Identifiers
  • IUPAC Name: 4-amino-3,5-difluorophenol

  • Synonyms: 2,6-Difluoro-4-hydroxyaniline, 4-Hydroxy-2,6-difluoroaniline[1]

  • CAS Number: 135086-76-9[1]

  • Molecular Formula: C₆H₅F₂NO[1][2]

  • Molecular Weight: 145.11 g/mol [1][2][3]

Physicochemical Properties

The physical characteristics of a compound are critical for handling, reaction setup, and purification. The data below has been aggregated from chemical supplier databases and computational sources.

PropertyValueSource(s)
Molecular Weight 145.11 g/mol [1][2][3]
Exact Mass 145.03392011 Da[4]
Appearance Reported as colorless, red, or brown solid/powder[1][2]
Melting Point 147-150 °C[4]
Boiling Point 250 °C at 760 mmHg[4]
Density 1.472 g/cm³[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[4]
LogP 1.1 - 1.83[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]

Synthesis Pathway: A Proposed Protocol

While specific, peer-reviewed synthesis procedures for 4-Amino-3,5-difluorophenol are not abundant in the literature, a robust and scalable pathway can be confidently proposed based on established methodologies for structurally analogous compounds, such as 4-amino-3-chlorophenol[5]. The most logical approach involves a three-step sequence: diazotization of a suitable precursor, diazo-coupling with 3,5-difluorophenol, and subsequent reduction.

Rationale and Strategy

The chosen strategy leverages readily available starting materials. Sulfanilic acid is an ideal, safe, and crystalline precursor for the generation of a diazonium salt. The core of the molecule is constructed via an azo-coupling reaction with 3,5-difluorophenol, a standard electrophilic aromatic substitution. The final step is a robust reduction of the azo linkage to yield the target primary amine. This pathway avoids harsh nitration and subsequent reduction steps directly on a sensitive phenol ring.

Proposed Experimental Protocol

Step 1: Diazotization of Sulfanilic Acid

  • In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, suspend sulfanilic acid (0.1 mol) and sodium carbonate (0.055 mol) in 250 mL of water. Stir until a clear solution is obtained.

  • Add a solution of sodium nitrite (0.105 mol) in 50 mL of water and stir to dissolve.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (0.25 mol) dropwise via an addition funnel, ensuring the temperature remains below 5 °C.

  • Stir the resulting white suspension of the diazonium salt at 0-5 °C for 30 minutes before proceeding to the next step.

Step 2: Azo Coupling Reaction

  • In a separate 2 L beaker, dissolve 3,5-difluorophenol (0.1 mol) and sodium hydroxide (0.2 mol) in 500 mL of water.

  • Cool this solution to 5-10 °C.

  • Slowly pour the cold diazonium salt suspension from Step 1 into the alkaline 3,5-difluorophenol solution with vigorous stirring. A deep red or orange color should develop immediately.

  • Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the coupling reaction goes to completion. The product is the sodium salt of the azo dye intermediate.

Step 3: Reductive Cleavage

  • To the vigorously stirred azo dye solution, add sodium dithionite (sodium hydrosulfite, approx. 0.3 mol) portion-wise. The addition is exothermic; maintain the temperature below 50 °C with an ice bath.

  • The deep color of the azo compound will fade to a pale yellow or light brown as the reduction proceeds.

  • After the addition is complete, heat the mixture to 60-70 °C for 1 hour to ensure complete reduction.

  • Cool the reaction mixture to room temperature. The product, 4-Amino-3,5-difluorophenol, may begin to precipitate.

  • Acidify the mixture with acetic acid to a pH of ~6-7 to fully precipitate the product.

  • Collect the crude solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction SA Sulfanilic Acid DS Diazonium Salt SA->DS NaNO₂, HCl 0-5 °C AZO Azo Intermediate DS->AZO DFP 3,5-Difluorophenol DFP->AZO NaOH (aq) <10 °C TARGET 4-Amino-3,5-difluorophenol AZO->TARGET Na₂S₂O₄ Heat HPLC_Workflow Sample Sample Prep (0.5 mg/mL in MeOH) Inject Inject 10 µL Sample->Inject Column C18 Column (150 x 4.6 mm) Inject->Column Elute Gradient Elution (H₂O/ACN + 0.1% FA) Column->Elute Detect UV Detector (254 nm) Elute->Detect Result Chromatogram (Purity Analysis) Detect->Result

Sources

Foundational

4-Amino-3,5-difluorophenol IUPAC name

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 4-Amino-3,5-difluorophenol (CAS: 135086-76-9), a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3,5-difluorophenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-difluorophenol (CAS: 135086-76-9), a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the amino group, combined with a para-hydroxyl moiety, imparts unique electronic properties and metabolic stability to derivatives. This document details a robust two-step synthesis pathway from commercially available precursors, outlines key analytical techniques for structural verification, discusses its reactivity and potential applications in drug discovery, and provides essential safety and handling protocols. The insights herein are intended to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile synthon.

Compound Identification and Physicochemical Properties

4-Amino-3,5-difluorophenol, systematically named under IUPAC conventions, is a crystalline solid at room temperature. Its structure features a phenol ring substituted with an amino group and two fluorine atoms. The fluorine atoms exert a strong inductive effect, influencing the pKa of both the phenolic proton and the anilinic nitrogen, which is a critical consideration for its use in nucleophilic substitution or coupling reactions.

One of its common synonyms, 2,6-Difluoro-4-hydroxyaniline, is frequently used by chemical suppliers and in literature, arising from numbering the ring with the amino group at position 1. For clarity and consistency with the IUPAC name, this guide will use the name 4-Amino-3,5-difluorophenol.

Table 1: Core Properties of 4-Amino-3,5-difluorophenol

PropertyValueSource
IUPAC Name 4-amino-3,5-difluorophenol[1]
CAS Number 135086-76-9[1]
Molecular Formula C₆H₅F₂NO[1]
Molecular Weight 145.11 g/mol [1]
Synonyms 2,6-Difluoro-4-hydroxyaniline, 4-hydroxy-2,6-difluoroaniline[1]
Appearance Light yellow crystalline solid (typical)[2]
XLogP3 1.1[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Recommended Synthesis Pathway

The most reliable and scalable synthesis of 4-Amino-3,5-difluorophenol proceeds via a two-step sequence involving the nitration of a commercially available precursor followed by catalytic reduction. This pathway is favored for its high yields and the relative stability of the intermediates.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Catalytic Hydrogenation A 2,6-Difluorophenol B 2,6-Difluoro-4-nitrophenol A->B H₂SO₄, HNO₃ (or other nitrate source) Controlled Temperature C 4-Amino-3,5-difluorophenol B->C H₂, Pd/C Catalyst Methanol Solvent 60-70°C, 0.3-0.4 MPa

Caption: Two-step synthesis of 4-Amino-3,5-difluorophenol.

Step 1: Synthesis of 2,6-Difluoro-4-nitrophenol (Precursor)

Causality: The synthesis begins with the electrophilic nitration of 2,6-difluorophenol. The hydroxyl group is a potent ortho-, para-director. While the ortho positions are sterically hindered and electronically deactivated by the adjacent fluorine atoms, the para position is highly activated, leading to excellent regioselectivity for the desired 4-nitro product.[2][3] A mixture of sulfuric and nitric acid is the classic nitrating agent, but for activated phenols, milder conditions using a nitrate salt in acid can be effective and safer.[3][4]

Experimental Protocol (Adapted from a similar procedure[4]):

  • In a flask equipped with a magnetic stirrer and thermometer, dissolve 2,6-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid at room temperature.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (1.2 eq) dropwise, ensuring the temperature remains below 10°C.

  • In a separate vessel, prepare the nitrating agent by carefully adding nitric acid (1.1 eq) or an alkali nitrate like sodium nitrate to a small amount of sulfuric acid.

  • Add the nitrating agent to the phenol solution dropwise over 30-60 minutes, maintaining the reaction temperature at 0-5°C. The controlled addition is critical to prevent overheating and the formation of di-nitrated byproducts.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and precipitate the product.

  • Collect the solid product, 2,6-difluoro-4-nitrophenol, by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is typically a light yellow solid.[2]

Step 2: Synthesis of 4-Amino-3,5-difluorophenol

Causality: The reduction of the aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this step due to its high efficiency, clean conversion, and ease of product isolation.[5][6] The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound, leading to a rapid and selective reduction with water as the only byproduct.

Experimental Protocol:

  • Charge a pressure-rated reaction vessel with 2,6-difluoro-4-nitrophenol (1.0 eq), methanol as the solvent (approx. 5-10 mL per gram of substrate), and 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.3-0.4 MPa (approx. 45-60 psi).

  • Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically exothermic, and initial temperature control may be required.

  • Maintain the reaction under these conditions for 3-5 hours. Monitor the reaction by observing hydrogen uptake; the reaction is complete when uptake ceases.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel again with an inert gas.

  • Remove the Pd/C catalyst by filtration through a pad of Celite®. Expertise Note: It is crucial to keep the filter cake wet with solvent (methanol) during filtration, as dry Pd/C catalyst can be pyrophoric in the air.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization or column chromatography if necessary to afford 4-Amino-3,5-difluorophenol.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry provides a complete structural profile.

Compound Target Compound H_NMR ¹H NMR Compound->H_NMR Proton Environment C_NMR ¹³C NMR Compound->C_NMR Carbon Backbone F_NMR ¹⁹F NMR Compound->F_NMR Fluorine Probe MS Mass Spec Compound->MS Molecular Weight

Caption: Key analytical methods for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming the successful reduction of the nitro group. In DMSO-d₆, the spectrum is expected to show three distinct signals: a broad singlet for the phenolic -OH proton, a singlet for the newly formed -NH₂ protons, and a doublet or triplet for the two equivalent aromatic protons, with coupling to the adjacent fluorine atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Due to C-F coupling, the signals for the fluorine-bearing carbons (C3 and C5) will appear as large doublets. The carbon attached to the hydroxyl group (C1) and the carbon attached to the amino group (C4) will also show smaller couplings to the fluorine atoms. This complex splitting pattern is a definitive signature of the compound's structure.[7]

  • ¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive characterization technique.[8][9] It provides a direct probe of the fluorine environment. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the electronic nature of the para-substituent; a noticeable difference would be observed between the nitro-precursor and the amino-product, confirming the conversion.[10][11] For fluoroaromatics, this peak typically appears in the -100 to -165 ppm range relative to CFCl₃.[12]

  • Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the compound (145.11 g/mol ), showing a prominent [M+H]⁺ peak at m/z 146 or a molecular ion peak at m/z 145, respectively.

Reactivity and Applications in Drug Development

The utility of 4-Amino-3,5-difluorophenol as a building block stems from its trifunctional nature (amine, phenol, fluorinated ring), which allows for sequential and site-selective modifications.

  • Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[13][14] The C-F bond is strong and metabolically stable, often blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes). The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions with protein targets.[2]

  • Synthetic Handle: The primary amine serves as a versatile nucleophile or can be readily converted into a diazonium salt for further transformations. It is an ideal starting point for forming amides, sulfonamides, ureas, or for use in coupling reactions to build more complex scaffolds, such as kinase inhibitors or other targeted therapeutics.[6] The phenolic hydroxyl can be alkylated to form ethers or used in coupling reactions. The difluorophenyl ring itself provides a lipophilic and metabolically robust core.

  • Bioisosterism: The 2,6-difluorophenol moiety has been explored as a lipophilic bioisostere of a carboxylic acid.[15] This means it can mimic the acidic function of a carboxylate group in biological systems while improving properties like cell membrane permeability, which is a critical advantage for developing drugs that target the central nervous system.

Safety, Handling, and Storage

Trustworthiness: Proper handling is paramount for laboratory safety. The information below is aggregated from GHS data and should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.

  • Hazard Identification: 4-Amino-3,5-difluorophenol is classified as hazardous. It may be toxic or harmful if swallowed or in contact with skin and can cause skin and eye irritation or severe burns depending on the concentration and exposure time.[1]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure adequate ventilation at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

Conclusion

4-Amino-3,5-difluorophenol is a high-value synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its preparation via a straightforward two-step synthesis from readily available materials makes it an accessible building block for a wide range of applications. The unique electronic and steric properties conferred by the difluoro-amino-phenol motif provide chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide provides the foundational knowledge for its synthesis, characterization, and strategic implementation in research and development programs.

References

  • The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Amino-3,5-difluorophenol. (n.d.). PubChem. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415). (n.d.). NP-MRD. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). PMC - NIH. Retrieved from [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Oldfield Group Website - University of Illinois. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Process for the preparation of 2,3-difluoro-6-nitrophenol. (n.d.). Google Patents.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

  • Process for preparation of a nitrophenol. (n.d.). Google Patents.
  • New class of 19F pH indicators: fluoroanilines. (1989). PubMed. Retrieved from [Link]

  • The preparation of paracetamol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. (2024). Wiley Online Library. Retrieved from [Link]

  • Fluorine NMR. (2001). University of Wisconsin-Madison. Retrieved from [Link]

  • 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Amino-3,5-difluorophenol

Foreword: The Strategic Role of Fluorinated Phenols in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorinated Phenols in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Amino-3,5-difluorophenol emerges as a particularly valuable building block in this context. It combines the nucleophilic and diazotization potential of an aniline, the synthetic versatility of a phenol, and the modulating effects of two fluorine atoms positioned meta to the hydroxyl group. This guide offers a detailed examination of the core physical properties of this compound, providing researchers, process chemists, and drug development professionals with the foundational data and procedural knowledge necessary for its effective application.

Molecular Identity and Core Physicochemical Parameters

Accurate identification and a summary of fundamental properties are paramount before employing any chemical intermediate in a synthetic workflow. The essential identifiers for 4-Amino-3,5-difluorophenol are provided below.

IdentifierValue
IUPAC Name 4-amino-3,5-difluorophenol[1]
CAS Number 135086-76-9[1][2]
Molecular Formula C₆H₅F₂NO[1][2][3]
Molecular Weight 145.11 g/mol [1][4]
Canonical SMILES C1=C(C=C(C(=C1F)N)F)O[1][5]
InChI Key YHQVBHFKCBFNEG-UHFFFAOYSA-N[1][2]

The structure features a phenol ring with two fluorine atoms flanking an amino group, a configuration that dictates its reactivity and physical behavior.

cluster_0 Physical Property Characterization Workflow A Receive/Synthesize Chemical Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screen (Multiple Solvents) B->D E Spectroscopic Analysis (NMR, IR, MS) B->E F Data Compilation & Analysis C->F D->F E->F G Purity Assessment (e.g., HPLC, GC) F->G H Final Report & CoA G->H

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Amino-3,5-difluorophenol

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Amino-3,5-difluorophenol is a key building block in medicinal chemistry and materials science. A thorough understanding...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,5-difluorophenol is a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the known physicochemical properties and qualitative solubility of 4-Amino-3,5-difluorophenol. Due to the current absence of publicly available quantitative solubility data, this document presents a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide delves into the key molecular factors influencing the solubility of this compound and outlines essential safety and handling procedures.

Introduction to 4-Amino-3,5-difluorophenol: Significance and Application

4-Amino-3,5-difluorophenol, with the CAS number 135086-76-9, is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of a range of target molecules.[1] Its structural features, including the electron-withdrawing fluorine atoms and the hydrogen-bonding capable amino and hydroxyl groups, impart unique chemical properties that are leveraged in the design of novel pharmaceuticals and functional materials. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, making this compound a valuable precursor in drug discovery programs.[1] A comprehensive grasp of its solubility is a critical first step in its effective utilization.

Physicochemical Properties of 4-Amino-3,5-difluorophenol

A compound's solubility is intrinsically linked to its physicochemical properties. The following table summarizes the key reported properties of 4-Amino-3,5-difluorophenol.

PropertyValueSource(s)
Molecular Formula C₆H₅F₂NO[2][3]
Molecular Weight 145.11 g/mol [3]
Melting Point 147-150 °C[2][4][5]
Appearance Solid[4][5]
LogP (Octanol-Water Partition Coefficient) 1.83[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Qualitative Solubility Profile

SolventQualitative SolubilitySource(s)
WaterSoluble[6]
AlcoholsSoluble[6]
MethanolSlightly Soluble[2][4][5]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[2][4][5]

This qualitative information suggests that 4-Amino-3,5-difluorophenol exhibits a degree of polarity, consistent with its ability to form hydrogen bonds. The "soluble" designation in water and alcohols indicates its hydrophilic character, while its limited solubility in a strong polar aprotic solvent like DMSO suggests a more complex interplay of intermolecular forces.

Factors Influencing the Solubility of 4-Amino-3,5-difluorophenol

The solubility of 4-Amino-3,5-difluorophenol is governed by a combination of its molecular structure and the properties of the solvent.

Caption: Key factors influencing the solubility of 4-Amino-3,5-difluorophenol.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (-O, -N, and the fluorine atoms) allows for strong interactions with protic solvents like water and alcohols, contributing to its solubility.

  • Molecular Polarity: The electronegative fluorine atoms create a significant dipole moment in the molecule, enhancing its interaction with polar solvents.

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of 4-Amino-3,5-difluorophenol must be overcome by the energy of solvation. A high lattice energy can limit solubility.

  • Temperature: For most solids, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy and disrupt intermolecular forces.

  • pH (in aqueous solutions): The amino and phenolic hydroxyl groups are ionizable. The solubility of 4-Amino-3,5-difluorophenol in aqueous media will be significantly influenced by the pH of the solution. At a pH below the pKa of the amino group, it will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa of the hydroxyl group, it will be deprotonated, also forming a more soluble phenoxide salt.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step protocol for the accurate and reproducible determination of the thermodynamic solubility of 4-Amino-3,5-difluorophenol using the shake-flask method.

Principle

An excess of the solid compound is equilibrated with a solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated solution is determined by a suitable analytical method, such as HPLC.

Materials and Equipment
  • 4-Amino-3,5-difluorophenol (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, etc., HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Workflow

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Separation of Undissolved Solid cluster_Analysis Analysis A Weigh excess 4-Amino-3,5-difluorophenol B Add known volume of solvent A->B C Equilibrate at constant temperature with shaking (e.g., 24-48 hours) B->C D Centrifuge the suspension C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Prepare dilutions of the saturated solution E->F G Analyze by validated HPLC-UV method F->G H Quantify using a calibration curve G->H

Caption: Experimental workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Accurately weigh an amount of 4-Amino-3,5-difluorophenol that is in excess of its expected solubility into a suitable vial.

    • Add a precise volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspensions for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration in the solution has reached a plateau.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid phase.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Sample Analysis by HPLC:

    • Prepare a series of standard solutions of 4-Amino-3,5-difluorophenol of known concentrations in the same solvent.

    • Prepare appropriate dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.

    • Inject the standard solutions and the diluted sample solutions onto the HPLC system.

    • A typical starting point for an HPLC method would be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength of maximum absorbance for 4-Amino-3,5-difluorophenol.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of 4-Amino-3,5-difluorophenol in the diluted sample solutions from the calibration curve.

    • Calculate the solubility (S) using the following equation: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Safety and Handling

4-Amino-3,5-difluorophenol should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for 4-Amino-3,5-difluorophenol is not extensively documented, this technical guide provides the essential framework for its experimental determination. By understanding its physicochemical properties and the factors that govern its solubility, and by implementing the robust shake-flask protocol outlined herein, researchers can generate the critical data needed to effectively utilize this important chemical intermediate in their research and development endeavors.

References

  • LookChem. 4-Amino-3,5-difluorophenol. [Link]

  • ALFA GROUP. China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory. [Link]

  • PubChem. 4-Amino-3,5-difluorophenol. [Link]

  • PubChemLite. 4-amino-3,5-difluorophenol (C6H5F2NO). [Link]

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Exploratory

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Amino-3,5-difluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Analytical Imperative of Fluorinated Scaffolds In modern drug discovery and materials science, the strategic incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative of Fluorinated Scaffolds

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 4-Amino-3,5-difluorophenol is a key building block, offering a versatile scaffold for synthesizing more complex, high-value compounds.[1][2] Its trifunctional nature (amine, hydroxyl, and difluoro-aromatic ring) presents a distinct analytical challenge. A rigorous, multi-technique spectral characterization is not merely a quality control step; it is fundamental to understanding reaction outcomes, ensuring purity, and validating the structural integrity of the final product. This guide provides an in-depth, practical framework for the comprehensive spectral analysis of this important intermediate.

Molecular Structure and Spectroscopic Overview

Before delving into specific techniques, it is crucial to understand the molecule's structure. 4-Amino-3,5-difluorophenol (MW: 145.11 g/mol , Formula: C₆H₅F₂NO) possesses a plane of symmetry through the C1-C4 axis (bearing the -OH and -NH₂ groups).[3][4][5] This symmetry is the single most important feature dictating its NMR spectra, as it renders the two fluorine atoms (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.

  • Nuclear Magnetic Resonance (NMR): Expect simplified ¹H and ¹⁹F spectra due to symmetry, but complex splitting patterns due to H-F and C-F couplings.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H, N-H, C-F, and the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation data for structural confirmation.

  • UV-Visible (UV-Vis) Spectroscopy: Will reveal electronic transitions characteristic of the substituted phenol chromophore.

Caption: Molecular structure of 4-Amino-3,5-difluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for the unambiguous structural elucidation of 4-Amino-3,5-difluorophenol. Due to the compound's polarity and the presence of exchangeable protons (-OH and -NH₂), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds slows the exchange rate of the -OH and -NH₂ protons, allowing them to be observed as distinct, often broad, signals.[6][7]

¹H NMR Spectroscopy
  • Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, the two aromatic protons are chemically and magnetically equivalent. They will appear as a single signal. This signal will be split into a triplet by coupling to the two equivalent fluorine atoms at C-3 and C-5. The ortho H-F coupling constant (³JHF) is typically in the range of 8-12 Hz.

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent, but in DMSO-d₆, it typically appears downfield (> 9 ppm).[8][9]

  • Amine Protons (-NH₂): These two protons will appear as another broad singlet. In DMSO-d₆, the chemical shift is typically between 4-6 ppm.[9]

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive and informative technique for any fluorinated compound.[10][11]

  • Fluorine Atoms (F-3, F-5): The two equivalent fluorine atoms will give rise to a single signal. This signal will be split into a triplet by coupling to the two adjacent aromatic protons (H-2 and H-6). The coupling constant will be the same ³JHF observed in the ¹H NMR spectrum. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated impurities.[12][13][14][15]

¹³C NMR Spectroscopy
  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons.

    • C-1 (C-OH): Quaternary carbon, significantly affected by the oxygen atom.

    • C-4 (C-NH₂): Quaternary carbon, influenced by the nitrogen atom.

    • C-2, C-6 (C-H): Equivalent carbons. The signal will be a doublet due to one-bond coupling to the proton (JCH) and will show further splitting into a doublet of doublets due to two-bond and four-bond C-F couplings (²JCF and ⁴JCF).

    • C-3, C-5 (C-F): Equivalent carbons. This signal will be a large doublet due to the strong one-bond C-F coupling (¹JCF), typically > 200 Hz.

Table 1: Predicted NMR Spectral Data for 4-Amino-3,5-difluorophenol in DMSO-d₆
NucleusPositionPredicted Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
¹H Ar-H ~6.5 - 7.0t (triplet)³JHF ≈ 8-12 Hz
-OH > 9.0br s (broad singlet)N/A
-NH~4.5 - 5.5br s (broad singlet)N/A
¹⁹F Ar-F -120 to -140t (triplet)³JHF ≈ 8-12 Hz
¹³C C -1~145 - 155t (triplet)³JCF (small)
C -2,6~100 - 110d (doublet)²JCF ≈ 15-25 Hz, ⁴JCF ≈ 1-5 Hz
C -3,5~150 - 160d (doublet)¹JCF > 200 Hz
C -4~125 - 135t (triplet)²JCF ≈ 15-25 Hz
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3,5-difluorophenol into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. Ensure the solvent grade is high, with low residual water content, to minimize interference with the observation of exchangeable protons.[16][17]

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary but should be done cautiously to avoid degradation.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Tune the ¹H, ¹⁹F, and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[13]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is the least sensitive nucleus, so a longer acquisition time with a higher number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds is required for quantitative accuracy of quaternary carbons.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH₂) groups will exhibit broad absorption bands in the 3200-3500 cm⁻¹ region due to hydrogen bonding. The N-H stretch may appear as a slightly sharper peak superimposed on the broader O-H band.

  • Aromatic C-H Stretching: A weak absorption just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: One or more medium-to-strong bands in the 1500-1620 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretching: A strong band for the phenolic C-O bond will appear in the 1200-1260 cm⁻¹ region.

  • C-F Stretching: Strong, characteristic C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region. These may overlap with the C-O stretch, but their intensity is a key indicator of fluorination.

Table 2: Characteristic IR Absorptions for 4-Amino-3,5-difluorophenol
Functional GroupWavenumber Range (cm⁻¹)Expected Intensity
O-H Stretch (Phenol)3200 - 3400Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Weak
Aromatic C=C Bending1500 - 1620Medium to Strong
C-F Stretch1100 - 1300Strong
C-O Stretch (Phenol)1200 - 1260Strong

Reference data for similar compounds can be found in sources like the NIST Chemistry WebBook.[18]

Experimental Protocol: ATR-IR Spectrum Acquisition
  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Amino-3,5-difluorophenol powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Scan Sample: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray ionization (ESI) is the preferred method for a polar molecule like this, typically run in positive ion mode to form the [M+H]⁺ ion.

  • Molecular Ion: The expected monoisotopic mass of C₆H₅F₂NO is 145.0339.[3] In positive mode ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 146.0412.

  • High-Resolution MS (HRMS): An HRMS measurement (e.g., on a TOF or Orbitrap instrument) should yield a mass accurate to within 5 ppm of the theoretical value, confirming the elemental composition and ruling out isobaric impurities.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to further confirm the structure. Common fragmentation pathways for the [M+H]⁺ ion would include the loss of small neutral molecules like H₂O or CO.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase.

  • Chromatography (Optional but Recommended): While direct infusion is possible, using a simple isocratic or gradient HPLC method (e.g., with a C18 column and a water/acetonitrile mobile phase containing 0.1% formic acid) helps to separate the analyte from salts and minor impurities before it enters the mass spectrometer. Formic acid is crucial for promoting ionization in positive ESI mode.

  • MS Acquisition:

    • Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 50-300).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal of the target ion.

    • Acquire a full scan spectrum to identify the [M+H]⁺ ion.

    • If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

UV-Visible (UV-Vis) Spectroscopy: Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum is characterized by one or more absorption maxima (λmax). The phenol ring substituted with an auxochromic amino group (-NH₂) and two fluoro groups constitutes the chromophore.

  • Expected Absorptions: For aminophenols, two primary absorption bands are typically observed, corresponding to π→π* transitions. For 4-aminophenol in an acidic mobile phase, these occur around 218 nm and 272 nm.[19] The difluoro-substitution may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.

  • Solvatochromism and pH Effects: The position of λmax is sensitive to solvent polarity and pH. Deprotonation of the phenolic -OH or protonation of the -NH₂ group under basic or acidic conditions, respectively, will alter the electronic structure and shift the absorption maxima.[19] Therefore, it is critical to report the solvent and pH used for the measurement.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This typically requires a concentration in the low µg/mL range.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with a cuvette containing the sample solution and scan over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Summary and Conclusion

The structural verification of 4-Amino-3,5-difluorophenol requires a synergistic analytical approach. NMR spectroscopy provides the definitive and most detailed structural information, IR spectroscopy offers rapid confirmation of functional groups, mass spectrometry validates the molecular weight and elemental formula, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this valuable chemical intermediate. The protocols and interpretive guidance provided herein form a robust framework for any scientist working with this or structurally related fluorinated compounds.

References

  • Vervoort, J., de Jager, P. A., van Berkel, W. J., & Rietjens, I. M. (1999). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 65(6), 2456–2462. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(40), 6966-6974. [Link]

  • Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Vervoort, J., Rietjens, I. M., van Berkel, W. J., & de Jager, P. A. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation, 9(6), 475-486. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8343-8353. [Link]

  • Bhat, A. P., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10834-10844. [Link]

  • Bhat, A. P., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

  • Appiah, C., Khan, S., & Kaifer, A. E. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1785-1790. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8343-8353. [Link]

  • ResearchGate. (n.d.). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reddit. (n.d.). Phenol OH Proton NMR Question. r/chemhelp. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-3,5-difluorophenol (C6H5F2NO). Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • Yang, X., Wang, W., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(33), 6235-6238. [Link]

  • NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from [Link]

  • Kim, H. K., Lee, S. H., & Kim, J. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4110. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8251. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. University of Coimbra. [Link]

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Foundational

An In-Depth Technical Guide to the NMR Data Interpretation of 4-Amino-3,5-difluorophenol

Introduction 4-Amino-3,5-difluorophenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,5-difluorophenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its trifunctional substitution pattern: an electron-donating hydroxyl group, an electron-donating amino group, and two strongly electron-withdrawing fluorine atoms. This arrangement creates a molecule with distinct reactivity and potential for incorporation into larger, functional molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules. For fluorinated compounds like 4-amino-3,5-difluorophenol, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is not just beneficial but essential. The presence of the spin-½ ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful diagnostic tool. However, it also introduces complexities, primarily through spin-spin coupling to both ¹H and ¹³C nuclei over multiple bonds.

This technical guide provides a detailed interpretation of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 4-amino-3,5-difluorophenol. As a self-validating system, this guide will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of 4-amino-3,5-difluorophenol is characterized by a high degree of symmetry, with a C2 axis passing through the C1-OH and C4-NH₂ bonds. This symmetry is a critical determinant of the number of unique signals observed in the NMR spectra.

Caption: Molecular structure of 4-amino-3,5-difluorophenol with atom numbering.

Electronic Effects:

  • -OH and -NH₂ Groups: Both are strong activating, ortho-, para- directing groups due to resonance effects, donating electron density to the aromatic ring.

  • -F Atoms: Fluorine is the most electronegative element, making it strongly electron-withdrawing via induction. However, it can also donate electron density through resonance, though this effect is weaker than its inductive pull.

The interplay of these effects dictates the electron density at each carbon and proton, which in turn governs their chemical shifts. The symmetry of the molecule simplifies the spectra:

  • H2 and H6 are chemically equivalent.

  • F3 and F5 are chemically equivalent.

  • C2 and C6 are chemically equivalent.

  • C3 and C5 are chemically equivalent.

  • C1 and C4 are unique.

Therefore, we anticipate two signals in the aromatic region of the ¹H NMR spectrum (one for H2/H6, and exchangeable protons), one signal in the ¹⁹F NMR spectrum, and four signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹⁹F, ¹³C{¹H}) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Integrate and Analyze Coupling Patterns calibrate->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-amino-3,5-difluorophenol for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Due to the polar amino and hydroxyl groups, a polar aprotic deuterated solvent is recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound well and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with aromatic signals.[1]

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming may be required.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no air bubbles are introduced.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform locking on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a ¹⁹F spectrum. It is often beneficial to acquire both proton-coupled and proton-decoupled spectra to aid in assignment.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and C-F coupling, a sufficient number of scans (e.g., 1024 or more) and an adequate relaxation delay are necessary for good signal-to-noise.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show three distinct signals: one for the aromatic protons and two for the exchangeable protons of the amino and hydroxyl groups.

  • Aromatic Protons (H2/H6): Due to the molecule's symmetry, the two aromatic protons are chemically and magnetically equivalent. They are flanked by a carbon bearing a fluorine atom (C3/C5). This will result in a coupling to the adjacent fluorine atoms. The expected multiplicity is a triplet . This arises from coupling to the two equivalent fluorine atoms (n=2, multiplicity = 2nI+1 = 2(2)(1/2)+1 = 3), with a typical three-bond proton-fluorine coupling constant (³JH-F) in the range of 6-10 Hz. The chemical shift is expected to be downfield due to the deshielding effect of the adjacent electronegative fluorine atoms, likely in the range of δ 6.5-7.0 ppm .

  • Amino Protons (-NH₂): In DMSO-d₆, amino protons often appear as a broad singlet due to exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus. Its chemical shift is variable but could be expected around δ 4.5-5.5 ppm .

  • Hydroxyl Proton (-OH): Similarly, the phenolic proton will likely appear as a broad singlet due to chemical exchange. Its chemical shift is also concentration and temperature-dependent but is anticipated around δ 8.5-9.5 ppm in DMSO-d₆.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine environments.[2]

  • Fluorine Atoms (F3/F5): The two fluorine atoms are chemically equivalent and will therefore give rise to a single signal. This signal will be split by the two adjacent, equivalent aromatic protons (H2/H6). The resulting multiplicity will be a triplet , consistent with the ³JH-F coupling observed in the ¹H spectrum. The chemical shift for fluorine atoms on an aromatic ring is highly dependent on the other substituents.[3] For a fluorophenol derivative, a chemical shift in the range of δ -130 to -140 ppm (relative to CFCl₃) is a reasonable prediction.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is arguably the most informative for confirming the substitution pattern, primarily due to the large and characteristic carbon-fluorine coupling constants.[4] Four signals are expected, corresponding to the four unique carbon environments.

  • C3/C5 (Carbon-Fluorine Bond): These two equivalent carbons are directly bonded to fluorine. They will exhibit a large one-bond C-F coupling (¹JC-F), resulting in a doublet . The magnitude of ¹JC-F for aryl fluorides is typically large, in the range of 230-260 Hz . The chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine, predicted to be in the range of δ 150-155 ppm .

  • C1 (Carbon-Hydroxyl Bond): This carbon is two bonds away from two fluorine atoms. It will experience two-bond C-F coupling (²JC-F) to both F3 and F5. This will split the signal into a triplet . The magnitude of ²JC-F is typically in the range of 15-25 Hz . The hydroxyl group also shifts this carbon downfield, with a predicted chemical shift around δ 145-150 ppm .

  • C4 (Carbon-Amino Bond): This carbon is also two bonds away from the two fluorine atoms and will also appear as a triplet due to ²JC-F coupling, with a similar coupling constant to C1. The amino group is less deshielding than the hydroxyl group, so its chemical shift is predicted to be slightly upfield of C1, around δ 130-135 ppm .

  • C2/C6 (Carbon-Hydrogen Bond): These equivalent carbons are three bonds away from one fluorine (F3 or F5, respectively) and three bonds away from the other. They will exhibit three-bond C-F coupling (³JC-F), which is generally smaller, in the range of 2-10 Hz . This would result in a complex multiplet, but often appears as a broadened triplet or a simple triplet if the couplings are similar. Their chemical shift will be the most upfield of the aromatic carbons, predicted in the range of δ 105-110 ppm .

Data Summary and Integrated Analysis

The combination of data from all three nuclei provides a powerful, self-consistent picture of the molecular structure.

Table 1: Predicted NMR Data for 4-Amino-3,5-difluorophenol (in DMSO-d₆)

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H H2, H66.5 - 7.0t³JH-F = 6-10
-NH₂4.5 - 5.5br s-
-OH8.5 - 9.5br s-
¹⁹F F3, F5-130 to -140t³JF-H = 6-10
¹³C C3, C5150 - 155d¹JC-F = 230-260
C1145 - 150t²JC-F = 15-25
C4130 - 135t²JC-F = 15-25
C2, C6105 - 110t³JC-F = 2-10

t = triplet, d = doublet, br s = broad singlet

Caption: Key spin-spin coupling relationships in 4-amino-3,5-difluorophenol.

The definitive proof of structure comes from the consistency across all spectra. The triplet in the ¹H spectrum for the aromatic protons must have a coupling constant that matches the triplet in the ¹⁹F spectrum. The multiplicities in the ¹³C spectrum—a large doublet for the fluorinated carbons and two distinct triplets for the carbons flanked by the fluorines—provide an unmistakable fingerprint for the 3,5-difluoro substitution pattern on a phenol ring.

Conclusion

The structural elucidation of 4-amino-3,5-difluorophenol serves as an exemplary case for the power of multi-nuclear NMR spectroscopy. While a simple ¹H NMR might suggest the presence of a symmetrically disubstituted aromatic ring, it is the detailed analysis of ¹⁹F and, most critically, ¹³C NMR spectra that provides irrefutable evidence of the precise arrangement of the substituents. The characteristic multiplicities and magnitudes of the H-F and C-F coupling constants act as a robust, self-validating system for structural confirmation. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the NMR data for this important synthetic building block, ensuring the integrity of their research and development efforts.

References

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Exploratory

Introduction: The Molecular Blueprint of a Key Intermediate

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol is a substituted aromatic compound of significant interest in the development of pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 4-Amino-3,5-difluorophenol

4-Amino-3,5-difluorophenol is a substituted aromatic compound of significant interest in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a phenol backbone modified with both an amine and two fluorine atoms, imparts specific chemical properties that are leveraged in complex molecular synthesis. The precise arrangement of these functional groups is critical to its reactivity and function.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[1] It provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.[2][3] Each functional group within a molecule possesses characteristic vibrational frequencies, allowing for its unambiguous identification and confirmation of the overall molecular structure.[1] This guide provides a detailed analysis of the FT-IR spectrum of 4-amino-3,5-difluorophenol, offering researchers and drug development professionals a comprehensive reference for its characterization.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid powder like 4-amino-3,5-difluorophenol, Attenuated Total Reflectance (ATR) is the most efficient and widely used sampling methodology for FT-IR spectroscopy.[4][5] The technique requires minimal to no sample preparation, analyzing the material in its native state, which preserves the integrity of the sample and ensures a spectrum representative of the bulk material.[4][6]

Causality Behind the Choice of ATR: The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or germanium).[5] An evanescent wave protrudes a few microns from the crystal surface into the sample placed in firm contact with it.[4][6] This interaction depth is sufficient to obtain a high-quality absorption spectrum of the sample while minimizing issues like sample thickness and particle size that can plague traditional transmission methods.

Safety First: Handling 4-Amino-3,5-difluorophenol

Before proceeding, it is imperative to consult the Safety Data Sheet (SDS). 4-Amino-3,5-difluorophenol is classified as an irritant, causing skin and serious eye irritation.[7][8] Appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, must be worn at all times.[7][9] All handling should be performed in a well-ventilated area or a fume hood.[7]

Step-by-Step ATR-FTIR Measurement Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory must be clean and properly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Lower the press arm to ensure no sample is present.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A typical background scan consists of 64-100 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Retract the ATR press arm.

    • Using a spatula, place a small amount of 4-amino-3,5-difluorophenol powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Applying Pressure:

    • Lower the press arm and apply firm, consistent pressure to the powder. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality signal.[4]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-650 cm⁻¹, 4 cm⁻¹ resolution, 64 scans). The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Cleaning:

    • Retract the press arm and carefully remove the bulk of the powder.

    • Clean the crystal and press tip thoroughly with a solvent-moistened wipe to prevent cross-contamination.

FT-IR Spectrum Analysis: Decoding the Vibrational Signature

The FT-IR spectrum of 4-amino-3,5-difluorophenol is rich with information. The analysis is best approached by examining distinct regions of the spectrum corresponding to the vibrations of its key functional groups.

High-Wavenumber Region (4000 – 2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H Stretch (Phenolic): A prominent, broad absorption band is expected between 3550 cm⁻¹ and 3200 cm⁻¹ .[10][11] The breadth of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This is a hallmark feature of phenols and alcohols.[12]

  • N-H Stretches (Primary Aromatic Amine): As a primary amine (-NH₂), this compound will exhibit two distinct, sharp to medium-intensity bands in the 3500 cm⁻¹ to 3300 cm⁻¹ range.[13][14] These correspond to the asymmetric (~3400-3500 cm⁻¹) and symmetric (~3300-3400 cm⁻¹) stretching vibrations of the N-H bonds.[15] The presence of two peaks is definitive for a primary amine.

  • C-H Stretch (Aromatic): Sharp, weaker absorption peaks are expected just above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3000 cm⁻¹ range.[12][16] These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

Mid-Wavenumber & Double Bond Region (2000 – 1500 cm⁻¹)

This region reveals information about the aromatic ring and the amine bending vibration.

  • N-H Bend (Primary Amine): A moderate to strong absorption is found in the 1650 cm⁻¹ to 1580 cm⁻¹ region, which is attributed to the N-H scissoring (bending) vibration of the primary amine group.[15][17]

  • C=C Stretches (Aromatic Ring): The vibrations of the benzene ring itself give rise to a series of sharp, medium-to-strong intensity peaks, typically around 1600 cm⁻¹ and 1500 cm⁻¹ .[11][16] These bands confirm the presence of the aromatic core.

Fingerprint Region (1500 – 650 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule as a whole. Key diagnostic peaks include C-F, C-O, and C-N stretches.

  • C-N Stretch (Aromatic Amine): A strong band is expected in the 1335 cm⁻¹ to 1250 cm⁻¹ range, characteristic of the C-N stretching vibration in aromatic amines.[15][17]

  • C-O Stretch (Phenolic): A strong, distinct peak for the C-O stretch of the phenol group appears around 1220 cm⁻¹ .[12] Its position at a higher wavenumber compared to aliphatic alcohols (1050-1150 cm⁻¹) is due to the conjugation with the aromatic ring.[12]

  • C-F Stretches (Aryl Fluoride): The presence of fluorine atoms gives rise to very strong and characteristic absorption bands. For aryl fluorides, these C-F stretching vibrations typically occur in the 1300 cm⁻¹ to 1000 cm⁻¹ region.[18] Given the two fluorine atoms, multiple strong bands can be expected in this area, which are highly diagnostic for this compound.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4,6-tetrasubstituted) will generate specific C-H "wagging" vibrations out of the plane of the ring. A strong band is expected in the 900 cm⁻¹ to 860 cm⁻¹ range, corresponding to the isolated aromatic hydrogen.[10]

  • N-H Wag (Primary Amine): A broad, strong band may appear in the 910 cm⁻¹ to 665 cm⁻¹ range due to the out-of-plane N-H wagging motion.[15][17]

Data Summary and Workflow Visualization

Table 1: Summary of Key FT-IR Absorptions for 4-Amino-3,5-difluorophenol
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3550 - 3200O-H Stretch (H-bonded)Phenol (-OH)Strong, Broad
3500 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium, Two Peaks
3100 - 3000C-H StretchAromatic RingWeak to Medium, Sharp
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1610 - 1580C=C StretchAromatic RingMedium to Strong
1520 - 1470C=C StretchAromatic RingMedium to Strong
1335 - 1250C-N StretchAromatic AmineStrong
~1220C-O StretchPhenolStrong
1300 - 1000C-F StretchAryl Fluoride (-F)Very Strong
900 - 860C-H Out-of-Plane BendAromatic RingStrong
910 - 665N-H WagPrimary Amine (-NH₂)Medium to Strong, Broad
Diagram: FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the experimental and analytical process described in this guide.

Caption: Workflow for ATR-FTIR analysis of 4-amino-3,5-difluorophenol.

Conclusion

The FT-IR spectrum of 4-amino-3,5-difluorophenol provides a rich and definitive set of absorption bands that confirm its molecular structure. The key identifying features are the broad phenolic O-H stretch, the characteristic doublet of the primary aromatic amine N-H stretches, the strong C-O and C-N stretching vibrations, and the exceptionally strong absorptions in the fingerprint region corresponding to the C-F bonds. By following a systematic experimental protocol and a region-by-region analytical approach, FT-IR spectroscopy serves as a rapid, reliable, and robust tool for the qualitative identification and quality control of this important chemical intermediate, ensuring its integrity for use in research and development.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines.
  • Li, Q. Z., & Li, G. Z. (1995). Influence of solvents on IR spectrum of aromatic amines. PubMed. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
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  • Química Organica.org. IR Spectrum: Amines. [Link]

  • University of Illinois Urbana-Champaign. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Voigt, K., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • Wang, S., et al. (2022). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... ResearchGate. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

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  • Kobayashi, Y., & Chinen, E. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-900. [Link]

  • ResearchGate. Infrared spectra of the O– H stretching mode of phenol in carbon.... [Link]

  • Infrared & Raman Users Group (IRUG). Derivatisation of Organic Materials with Gaseous Sulfur Tetrafluoride for Selectivity Enhancement in Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778761, 4-Amino-3,5-difluorophenol. [Link]

  • Spectroscopy Online. (2021). Halogenated Organic Compounds. [Link]

  • ResearchGate. (2018). Special Feature Organo-Fluorine Chemical Science. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Sofyan, F. I., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

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Foundational

Introduction: Elucidating the Structure of a Unique Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

4-Amino-3,5-difluorophenol (C₆H₅F₂NO, Molecular Weight: 145.11 g/mol ) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring, presents a distinct analytical challenge. Understanding its behavior under mass spectrometry, particularly the fragmentation pathways following electron ionization (EI), is crucial for its unambiguous identification, purity assessment, and structural elucidation in complex matrices.

This guide provides a detailed examination of the predicted mass spectral fragmentation of 4-amino-3,5-difluorophenol. As a self-validating system, this document synthesizes foundational principles of mass spectrometry with specific insights into the fragmentation of aromatic, phenolic, amino, and halogenated compounds. The proposed mechanisms are grounded in established chemical principles, offering a robust framework for researchers working with this and structurally related molecules.

Pillar 1: The Causality of Fragmentation in Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to predictable and reproducible fragmentation. The process begins with the bombardment of the gaseous analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a positively charged radical ion known as the molecular ion (M•⁺).[4]

The excess energy distributed throughout the molecular ion destabilizes it, causing bonds to break. This fragmentation is not random; it follows logical chemical pathways dictated by several factors:

  • Bond Strength: Weaker bonds are more likely to cleave.[5]

  • Ion Stability: Fragmentation pathways that lead to the formation of stable carbocations or resonance-stabilized ions are highly favored. The stability of the aromatic ring makes it a central feature in the fragmentation of these compounds.[6]

  • Neutral Loss Stability: The expulsion of small, stable neutral molecules (e.g., CO, H₂O, HCN, HF) is a common and energetically favorable process.[7]

For 4-amino-3,5-difluorophenol, the molecular ion will have a mass-to-charge ratio (m/z) of 145. In accordance with the nitrogen rule, the odd molecular weight corresponds to the presence of a single nitrogen atom. The subsequent fragmentation is a competitive process influenced by all three functional groups (-OH, -NH₂, -F) attached to the stable aromatic core.

Pillar 2: Predicted Fragmentation Pathways of 4-Amino-3,5-difluorophenol

While direct experimental spectra for 4-amino-3,5-difluorophenol are not widely available in public databases, its fragmentation pattern can be reliably predicted by extrapolating from the known behavior of analogous compounds like phenols, anilines, and fluorinated aromatics.[8]

The molecular ion (m/z 145) is expected to be prominent due to the stability of the aromatic ring. From there, several key fragmentation routes are anticipated. Aromatic alcohols like phenols are known to have a prominent molecular ion peak and typically fragment via the loss of CO and CHO.[7][9]

Primary Fragmentation Routes
  • Loss of Hydrogen Fluoride (HF): The elimination of HF is a characteristic fragmentation pathway for fluorinated aromatic compounds.[7][8] This would result in a stable ion at m/z 125 .

  • Loss of Carbon Monoxide (CO): A classic fragmentation pathway for phenols involves the loss of a neutral CO molecule from the molecular ion, which would lead to a fragment at m/z 117 .[4][9]

  • Loss of Hydrogen Cyanide (HCN): The amino group can lead to the expulsion of HCN, a common fragmentation for anilines, resulting in a fragment at m/z 118 .

Secondary and Tertiary Fragmentation

The initial fragments can undergo further decomposition, creating a cascade of ions that form the complete mass spectrum. For instance, the ion at m/z 125 ([M-HF]•⁺) could subsequently lose CO to yield a fragment at m/z 97 . The aromatic ring itself can break apart, though this requires more energy and typically results in lower-intensity peaks.

The logical relationship of these fragmentation pathways is visualized below.

G M Molecular Ion [C₆H₅F₂NO]•⁺ m/z 145 F1 [C₆H₄FNO]•⁺ m/z 125 M->F1 -HF F2 [C₅H₅F₂N]•⁺ m/z 117 M->F2 -CO F3 [C₅H₄F₂O]•⁺ m/z 118 M->F3 -HCN F4 [C₅H₄NO]⁺ m/z 97 F1->F4 -CO

Caption: Predicted primary fragmentation pathways for 4-amino-3,5-difluorophenol under EI-MS.

Summary of Predicted Key Fragments
m/z Ratio Proposed Ion Formula Proposed Neutral Loss Notes
145[C₆H₅F₂NO]•⁺-Molecular Ion (M•⁺)
125[C₆H₄FNO]•⁺HFCharacteristic loss from fluorinated aromatics.[7][8]
118[C₅H₄F₂O]•⁺HCNCharacteristic loss from aniline-type structures.
117[C₅H₅F₂N]•⁺COCharacteristic loss from phenolic compounds.[4][9]
97[C₅H₄NO]⁺HF + COSecondary fragmentation product.

Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis

This section outlines a robust protocol for the analysis of 4-amino-3,5-difluorophenol by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be self-validating, where consistent results confirm both the methodology and the sample identity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (1-5 mg) B Add Solvent (100 µL Pyridine) A->B C Add Derivatization Agent (100 µL BSTFA) B->C D Heat Reaction (70°C, 30 min) C->D E Inject Sample (1 µL) D->E F GC Separation (HP-5ms column) E->F G EI Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Acquire Spectrum H->I J Identify Molecular Ion I->J K Analyze Fragments J->K L Confirm Structure K->L

Caption: Standardized workflow for the GC-MS analysis of 4-amino-3,5-difluorophenol.

Step-by-Step Methodology

1. Sample Preparation (Derivatization)

  • Causality: Phenolic and amino groups are polar and can exhibit poor peak shape and volatility in GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups, significantly improving chromatographic performance.[8]

  • Protocol:

    • Accurately weigh 1-5 mg of 4-amino-3,5-difluorophenol into a 2 mL autosampler vial.[8]

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[8]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

    • Cool the vial to room temperature before placing it in the autosampler for injection.

2. GC-MS Instrumentation and Conditions

  • Rationale: The following conditions are a standard starting point for the analysis of semi-volatile aromatic compounds. The non-polar HP-5ms column is well-suited for separating the derivatized, less polar analyte. The temperature program ensures the compound elutes as a sharp peak within a reasonable time.

  • Parameters: [8]

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • MSD Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

3. Data Analysis and Validation

  • Trustworthiness: The protocol's validity is confirmed by reproducible results. The derivatized 4-amino-3,5-difluorophenol should elute at a consistent retention time. The acquired mass spectrum should show the expected molecular ion for the derivatized compound and a fragmentation pattern consistent with the predicted pathways (adjusted for the mass of the TMS groups). By comparing the obtained spectrum against the theoretically derived fragmentation pattern, a high-confidence identification can be made.

Conclusion

The mass spectral fragmentation of 4-amino-3,5-difluorophenol is governed by the interplay of its hydroxyl, amino, and fluoro substituents on a stable aromatic ring. Under electron ionization, it is predicted to exhibit characteristic neutral losses of HF, CO, and HCN. By employing a robust, self-validating GC-MS protocol, including a critical derivatization step, researchers can reliably identify and characterize this compound. This guide provides the theoretical framework and practical methodology necessary for the successful analysis of 4-amino-3,5-difluorophenol, empowering scientists in drug development and chemical research with the tools for confident structural elucidation.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. Benchchem.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]

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Foundational

4-Amino-3,5-difluorophenol: A Technical Guide to its Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the current toxicological data for 4-Am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current toxicological data for 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9). While comprehensive toxicological studies on this specific compound are limited in the public domain, this document synthesizes available safety data and extrapolates potential toxicological endpoints based on structurally related aminophenol compounds. The guide is intended to inform researchers, scientists, and drug development professionals of the known hazards, potential risks, and data gaps to guide safe handling, risk assessment, and future research.

Introduction and Chemical Identity

4-Amino-3,5-difluorophenol is a fluorinated aromatic amine.[1] Its chemical structure, featuring an aniline and a phenol moiety, makes it a compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the pharmacokinetic and toxicological properties of the molecule compared to its non-fluorinated analogue, 4-aminophenol.[1]

Chemical Structure:

  • IUPAC Name: 4-amino-3,5-difluorophenol[2]

  • CAS Number: 135086-76-9[2]

  • Molecular Formula: C₆H₅F₂NO[2]

  • Molecular Weight: 145.11 g/mol [2]

Known Toxicological Data and Hazard Classification

Based on available Safety Data Sheets (SDS), 4-Amino-3,5-difluorophenol is classified as hazardous.[3] The primary hazards identified are related to acute toxicity and local irritant effects.

Acute Toxicity

The compound is classified as Category 4 for acute oral and dermal toxicity , indicating that it is harmful if swallowed or in contact with skin.[3]

Skin and Eye Irritation

4-Amino-3,5-difluorophenol is classified as a Category 2 skin irritant and a Category 2 eye irritant .[3] This suggests that direct contact can cause skin and eye irritation.

Respiratory System

It is also classified under Specific target organ toxicity (single exposure) - Category 3 , with the target organ being the respiratory system, indicating it may cause respiratory irritation.[3]

Table 1: Summary of GHS Hazard Classifications

Hazard ClassCategory
Acute oral toxicity4
Acute dermal toxicity4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3

Potential Toxicological Profile Based on Structural Analogues

Due to the limited specific data on 4-Amino-3,5-difluorophenol, it is prudent to consider the toxicological profiles of structurally related compounds, such as 4-aminophenol and other halogenated aminophenols. This approach, known as "read-across," is a valuable tool in predicting potential toxicity.

Potential for Nephrotoxicity and Hepatotoxicity

Aminophenol derivatives are known to exhibit target organ toxicity, particularly in the kidneys (nephrotoxicity) and to a lesser extent, the liver (hepatotoxicity).

  • Mechanism of 4-Aminophenol Induced Nephrotoxicity: Studies on 4-aminophenol (PAP) have shown that it can cause selective necrosis of renal proximal tubules.[1] The proposed mechanism involves the oxidation of PAP to a reactive metabolite that depletes cellular glutathione, a key antioxidant.[1] This leads to mitochondrial dysfunction, evidenced by decreased cellular ATP levels, ultimately resulting in cell death.[1]

  • Halogenated Aminophenol Toxicity: Studies on compounds like 4-amino-2,6-dichlorophenol have demonstrated both nephrotoxic and hepatotoxic potential in vivo and in vitro, with the kidney showing greater susceptibility.[4]

Given these precedents, it is plausible that 4-Amino-3,5-difluorophenol could also induce nephrotoxicity and hepatotoxicity through similar mechanisms involving metabolic activation to reactive intermediates. The fluorine substituents may influence the rate and site of metabolism, potentially altering the toxicological profile.

G cluster_0 Metabolic Activation & Toxicity Pathway (Hypothesized) 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Metabolic Activation (e.g., P450) Metabolic Activation (e.g., P450) 4-Amino-3,5-difluorophenol->Metabolic Activation (e.g., P450) Bioactivation Reactive Metabolite Reactive Metabolite Metabolic Activation (e.g., P450)->Reactive Metabolite Formation Glutathione Depletion Glutathione Depletion Reactive Metabolite->Glutathione Depletion Oxidative Stress Oxidative Stress Glutathione Depletion->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Cell Death (Kidney/Liver) Cell Death (Kidney/Liver) Mitochondrial Dysfunction->Cell Death (Kidney/Liver) Necrosis/Apoptosis

Caption: Hypothesized metabolic pathway for 4-Amino-3,5-difluorophenol toxicity.

Data Gaps and Recommended Toxicological Testing

Currently, there is a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of 4-Amino-3,5-difluorophenol.[3] To establish a comprehensive safety profile, a battery of toxicological tests is required.

Genotoxicity Assessment

A standard genotoxicity testing battery should be employed to assess the mutagenic and clastogenic potential of the compound.

Experimental Protocol: In Vitro Genotoxicity Assessment Workflow

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Objective: To detect point mutations (base substitutions and frameshifts).

    • Method: Expose various strains of Salmonella typhimurium and Escherichia coli to a range of concentrations of 4-Amino-3,5-difluorophenol, with and without metabolic activation (S9 fraction).

    • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

    • Method: Treat mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) with the test compound, with and without S9 activation.

    • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G cluster_0 In Vitro Genotoxicity Testing Workflow Test Compound Test Compound Ames Test Ames Test Test Compound->Ames Test Bacterial Micronucleus Test Micronucleus Test Test Compound->Micronucleus Test Mammalian Cells Point Mutation Data Point Mutation Data Ames Test->Point Mutation Data Chromosomal Damage Data Chromosomal Damage Data Micronucleus Test->Chromosomal Damage Data Genotoxicity Assessment Genotoxicity Assessment Point Mutation Data->Genotoxicity Assessment Chromosomal Damage Data->Genotoxicity Assessment

Caption: Workflow for in vitro genotoxicity assessment.

Carcinogenicity

There is no data available on the carcinogenic potential of 4-Amino-3,5-difluorophenol.[3] Long-term animal bioassays would be necessary to evaluate this endpoint.

Reproductive and Developmental Toxicity (DART)

No data is available on the potential effects of 4-Amino-3,5-difluorophenol on reproduction and development.[3] A comprehensive DART program would be required to assess effects on fertility, embryonic development, and postnatal development.[5][6]

Table 2: Recommended Tiered Approach for Toxicological Evaluation

TierToxicological EndpointRecommended Assays
1Acute ToxicityIn vivo oral and dermal LD50 studies (e.g., OECD 401, 402)
1Skin & Eye IrritationIn vitro/in vivo studies (e.g., OECD 439, 405)
2GenotoxicityAmes test, in vitro micronucleus assay, in vivo comet assay
3Repeated Dose Toxicity28-day or 90-day oral toxicity study in rodents (e.g., OECD 407, 408)
4Reproductive/Developmental Tox.Fertility and early embryonic development study, embryofetal development study
5Carcinogenicity2-year rodent bioassay

Conclusion and Recommendations for Safe Handling

The available data on 4-Amino-3,5-difluorophenol indicates that it should be handled with caution due to its acute toxicity and irritant properties. The potential for more severe target organ toxicity, particularly nephrotoxicity, should be considered based on the toxicological profiles of structural analogues.

For researchers and drug development professionals, it is imperative to:

  • Utilize appropriate Personal Protective Equipment (PPE): This includes gloves, lab coats, and eye protection to prevent skin and eye contact.

  • Handle in a well-ventilated area: Use of a fume hood is recommended to avoid inhalation of dust or vapors.

  • Conduct a thorough risk assessment: Before use, a comprehensive risk assessment should be performed, considering the quantities being handled and the nature of the experimental procedures.

  • Recognize the data gaps: The absence of data on chronic toxicity, genotoxicity, and reproductive toxicity means that the full extent of the hazards is unknown. A precautionary approach is warranted.

Further research is critically needed to fully elucidate the toxicological profile of 4-Amino-3,5-difluorophenol. The experimental workflows outlined in this guide provide a roadmap for generating the necessary data to support informed risk assessments and ensure the safety of this compound in research and development settings.

References

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology, 12(5), 383–388. Retrieved from [Link]

  • Valentovic, M. A., & Ball, J. G. (1998). In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat. Journal of Toxicology and Environmental Health, Part A, 55(3), 225-40. Retrieved from [Link]

  • Pharmaron. (n.d.). Developmental And Reproductive Toxicology. Retrieved from [Link]

  • Frontage Labs. (2025, August 7). A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. Retrieved from [Link]

Sources

Exploratory

Fluorinated Building Blocks in Synthesis: A Strategic Guide to Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, modulated lipophilicity and pKa, and improved binding affinity—have led to its presence in approximately 20-25% of all pharmaceuticals.[] This guide provides a senior application scientist's perspective on the use of fluorinated building blocks as a robust and reliable strategy for synthesizing these valuable compounds. We will explore the fundamental impact of fluorination on molecular properties, delve into the major classes of fluorinated building blocks, present detailed synthetic protocols, and address critical safety considerations.

The Fluorine Advantage: Why This Halogen is Unique

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[2] This combination of potent electronic influence and minimal steric hindrance allows it to act as a "super-hydrogen" or a bioisostere for other atoms and functional groups.[2][3] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[] This inherent strength is the primary reason for the enhanced metabolic stability of fluorinated drugs, as it blocks common sites of oxidative metabolism by cytochrome P450 enzymes.[2][]

The introduction of fluorine can profoundly, and often predictably, alter a molecule's properties. These modulations are the key drivers for its widespread use in drug design.

Impact on Physicochemical Properties

Judicious placement of fluorine can fine-tune a molecule's characteristics to optimize its pharmacokinetic and pharmacodynamic profile.

  • Acidity and Basicity (pKa): Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of neighboring functional groups.[5] For instance, placing fluorine atoms near an amine group reduces its basicity. This can be advantageous for bioavailability, as a less basic compound is less likely to be protonated in the gut, facilitating better membrane permeation.[6]

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is nuanced. A single fluorine atom can sometimes decrease lipophilicity due to its polarity. However, fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, are highly lipophilic and significantly increase a molecule's LogP.[7][8] This allows chemists to precisely modulate a compound's solubility and ability to cross biological membranes.[8]

  • Metabolic Stability: As mentioned, the strength of the C-F bond provides a chemical shield against metabolic degradation.[2] Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and highly effective strategy to increase a drug's half-life and bioavailability.[][9]

  • Conformation and Binding Affinity: Fluorine's electronegativity can alter a molecule's electronic distribution, dipole moment, and conformational preferences.[][10] These changes can lead to more favorable interactions with a biological target, such as an enzyme or receptor, thereby increasing binding affinity and potency.[6]

PropertyEffect of FluorinationRationale & Impact in Drug Discovery
pKa Lowers pKa of nearby acids; Reduces basicity of amines.[6]Strong inductive electron withdrawal. Improves bioavailability by optimizing ionization state for membrane passage.[11]
Lipophilicity Variable. Single F may decrease LogP; CF₃ group significantly increases LogP.[7]Balances polarity and hydrophobicity. Allows fine-tuning for membrane permeability and target engagement.[12]
Metabolic Stability Significantly increases stability at the site of fluorination.[2]High C-F bond energy (~110 kcal/mol) resists enzymatic (e.g., P450) oxidation.[] Increases drug half-life.
Binding Affinity Can increase affinity through unique interactions.[6]Alters molecular conformation and creates favorable dipole or electrostatic interactions within the target's binding pocket.[]

Strategic Approaches to Fluorination

There are two primary strategies for incorporating fluorine into a target molecule: late-stage fluorination and the fluorinated building block approach .[13] Late-stage fluorination introduces fluorine onto a complex, nearly complete molecule, which is ideal for rapidly generating analogues for structure-activity relationship (SAR) studies.[13] However, this approach can be challenging due to issues with regioselectivity and the often harsh, aggressive reagents required.[13]

The fluorinated building block approach, the focus of this guide, involves using pre-fluorinated, structurally simple molecules that are incorporated into the target structure via standard synthetic transformations like cross-coupling or substitution reactions.[13][14] This method is often more reliable, predictable, and avoids the handling of highly hazardous fluorinating agents.[13]

G cluster_0 Fluorination Strategies cluster_1 Late-Stage Fluorination cluster_2 Building Block Approach A Target Molecule Synthesis B Synthesize Non-F Core C Introduce Fluorine (e.g., Selectfluor, DAST) B->C C->A D Acquire/Synthesize Fluorinated Building Block E Couple with Other Fragments D->E E->A

Caption: High-level comparison of fluorination strategies.

Key Classes of Fluorinated Building Blocks & Synthetic Applications

Fluorinated building blocks are commercially available or can be readily synthesized, providing access to a wide array of fluorinated motifs.[14]

Trifluoromethyl (-CF₃) Group Introduction

The -CF₃ group is one of the most important motifs in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature.[5] While direct trifluoromethylation can be achieved through radical, nucleophilic, or electrophilic pathways, using -CF₃-containing building blocks is often more practical.[15][16]

Causality in Protocol Choice: A Suzuki-Miyaura cross-coupling is chosen here for its exceptional functional group tolerance, mild reaction conditions, and high reliability. It represents a cornerstone of modern synthetic chemistry, making it a trustworthy method for incorporating the valuable trifluoromethylphenyl motif. The palladium catalyst, ligand, and base work in a well-understood catalytic cycle to efficiently form the C-C bond between the two fragments.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling with a CF₃-Containing Building Block

Objective: To synthesize 4-(trifluoromethyl)biphenyl from 4-(trifluoromethyl)phenylboronic acid and 1-bromo-4-iodobenzene.

Materials:

  • 4-(Trifluoromethyl)phenylboronic acid (1.0 equiv)

  • 1-Bromo-4-iodobenzene (1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(trifluoromethyl)phenylboronic acid, 1-bromo-4-iodobenzene, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

Difluoromethyl (-CF₂H) Group Introduction

The difluoromethyl group is of growing interest as it can act as a more lipophilic hydrogen bond donor than traditional OH or NH groups and serves as a bioisostere for thiols or hydroxyls.[17][18][19] The synthesis of molecules containing this group often relies on building blocks or specialized difluoromethylation reagents.[19][20]

G A Start: Aryl Halide (Ar-X) D Cross-Coupling Reaction (e.g., Negishi, Stille) A->D B Reagent: Difluoromethyl-containing Building Block (e.g., (CF₂H)ZnX, (CF₂H)SiMe₃) B->D C Catalyst System: Pd or Cu catalyst + Ligand C->D E Product: Difluoromethylated Arene (Ar-CF₂H) D->E

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3,5-difluorophenol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 4-Amino-3,5-difluorophenol in Kinase Inhibitor Scaffolding Protein kinases are a pivotal class of enzymes that r...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Amino-3,5-difluorophenol in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this pursuit, the judicious selection of molecular building blocks is critical to achieving desired potency, selectivity, and pharmacokinetic properties.

4-Amino-3,5-difluorophenol has emerged as a valuable scaffold in medicinal chemistry for several strategic reasons. The fluorine atoms, with their high electronegativity and small van der Waals radius, can significantly influence the physicochemical properties of a molecule.[1][2] They can modulate pKa, enhance metabolic stability, and increase binding affinity through favorable interactions with the kinase active site.[1][2] Specifically, the difluorophenol moiety can form crucial hydrogen bond interactions with conserved residues within the ATP-binding site of kinases, thereby enhancing potency and selectivity.[3] The amino group provides a versatile handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis of a potent and selective kinase inhibitor utilizing 4-Amino-3,5-difluorophenol as a key starting material. We will focus on the synthesis of a Vaccinia-Related Kinase 1 (VRK1) inhibitor, a critical regulator of cell cycle progression and DNA damage response, as a pertinent example.[3][4]

Target Profile: Vaccinia-Related Kinase 1 (VRK1)

VRK1 is a serine/threonine kinase that plays a crucial role in cell division, chromatin remodeling, and the DNA damage response.[4] Overexpression of VRK1 has been linked to poor prognosis in various cancers, making it a compelling target for anticancer drug development.[3] The inhibitor synthesized in this protocol, VRK-IN-1, has demonstrated high potency against VRK1 with a reported IC₅₀ of approximately 150 nM.[5][6][7]

VRK1 Signaling Pathway and Therapeutic Rationale

VRK1 is involved in multiple cellular signaling pathways that are critical for cell proliferation and survival. By inhibiting VRK1, small molecules can disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

VRK1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 VRK1 Regulation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Growth Factors Growth Factors VRK1 VRK1 Growth Factors->VRK1 activates DNA Damage DNA Damage DNA Damage->VRK1 activates p53 Phosphorylation p53 Phosphorylation VRK1->p53 Phosphorylation Histone H3 Phosphorylation Histone H3 Phosphorylation VRK1->Histone H3 Phosphorylation c-Jun Activation c-Jun Activation VRK1->c-Jun Activation Cell Cycle Progression Cell Cycle Progression p53 Phosphorylation->Cell Cycle Progression regulates Histone H3 Phosphorylation->Cell Cycle Progression c-Jun Activation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis VRK-IN-1 VRK-IN-1 VRK-IN-1->VRK1 inhibits

Caption: VRK1 signaling in cell cycle control and DNA damage response.

Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling

The synthesis of the target VRK1 inhibitor, 4-[5-(3,5-difluoro-4-hydroxyphenyl)-2-methylpyridin-3-yl]-2,6-difluorophenol (VRK-IN-1), is achieved through a convergent strategy centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient and modular assembly of the biaryl core of the inhibitor.

The general workflow involves the synthesis of two key intermediates: a di-halogenated pyridine core and a boronic acid or ester derivative of 4-amino-3,5-difluorophenol. A sequential Suzuki-Miyaura coupling strategy is then employed to introduce the two distinct difluorophenyl moieties onto the pyridine scaffold.

Synthetic_Workflow 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Borylation Borylation 4-Amino-3,5-difluorophenol->Borylation Boronic Ester Intermediate Boronic Ester Intermediate Borylation->Boronic Ester Intermediate First Suzuki Coupling First Suzuki Coupling Boronic Ester Intermediate->First Suzuki Coupling Second Suzuki Coupling Second Suzuki Coupling Boronic Ester Intermediate->Second Suzuki Coupling 3,5-Dibromo-2-methylpyridine 3,5-Dibromo-2-methylpyridine 3,5-Dibromo-2-methylpyridine->First Suzuki Coupling Mono-coupled Intermediate Mono-coupled Intermediate First Suzuki Coupling->Mono-coupled Intermediate Mono-coupled Intermediate->Second Suzuki Coupling VRK-IN-1 VRK-IN-1 Second Suzuki Coupling->VRK-IN-1

Caption: Synthetic workflow for VRK-IN-1.

Experimental Protocols

Note: The following protocols are adapted from established procedures for the synthesis of structurally related kinase inhibitors.[8] Researchers should perform appropriate reaction monitoring and optimization as needed.

Protocol 1: Synthesis of 3,5-Dibromo-2-methylpyridine (Intermediate 1)

Principle: This protocol describes the bromination of 2-methylpyridine to introduce two bromine atoms at the 3 and 5 positions, providing the core scaffold for subsequent coupling reactions.

Materials:

  • 2-Methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-methylpyridine (1.0 eq) in dichloromethane, slowly add concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,5-Dibromo-2-methylpyridine as a solid.

Protocol 2: Synthesis of (4-amino-3,5-difluorophenyl)boronic acid, pinacol ester (Intermediate 2)

Principle: This protocol details the conversion of 4-Amino-3,5-difluorophenol to its corresponding pinacol boronate ester. This transformation is crucial for activating the molecule for the subsequent Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Amino-3,5-difluorophenol

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 4-Amino-3,5-difluorophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.

Protocol 3: Synthesis of 4-[5-(3,5-difluoro-4-hydroxyphenyl)-2-methylpyridin-3-yl]-2,6-difluorophenol (VRK-IN-1)

Principle: This protocol describes the sequential Suzuki-Miyaura coupling reactions to construct the final VRK-IN-1 molecule. The reaction is performed in a microwave reactor to enhance reaction rates and yields.

Materials:

  • 3,5-Dibromo-2-methylpyridine (Intermediate 1)

  • (4-amino-3,5-difluorophenyl)boronic acid, pinacol ester (Intermediate 2)

  • (4-amino-2,6-difluorophenyl)boronic acid, pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M aqueous solution of sodium carbonate

  • 1,2-Dimethoxyethane (DME)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step A: First Suzuki-Miyaura Coupling

  • In a microwave vial, combine 3,5-Dibromo-2-methylpyridine (1.0 eq), (4-amino-2,6-difluorophenyl)boronic acid, pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and a 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Add a mixture of DME, toluene, and ethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction for the formation of the mono-coupled product.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to isolate the mono-coupled intermediate.

Step B: Second Suzuki-Miyaura Coupling

  • In a microwave vial, combine the mono-coupled product from Step A (1.0 eq), (4-amino-3,5-difluorophenyl)boronic acid, pinacol ester (Intermediate 2) (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and a 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Add a mixture of DME, toluene, and ethanol as the solvent.

  • Seal the vial and heat in a microwave reactor at 150 °C for 60-90 minutes.

  • After cooling, work up the reaction as described in Step A.

  • Purify the final product, VRK-IN-1, by flash column chromatography.

Data Presentation

CompoundTarget KinaseIC₅₀ (nM)Assay MethodReference
VRK-IN-1 VRK1~150In vitro kinase assay[5][6][7]
Histone H3250Western Blot[4]
p53 (1-84)340Western Blot[4]
StepReactionProductEstimated Yield (%)
1BrominationIntermediate 170-85
2BorylationIntermediate 260-75
3AFirst Suzuki CouplingMono-coupled Intermediate50-70
3BSecond Suzuki CouplingVRK-IN-145-65

Conclusion and Future Perspectives

4-Amino-3,5-difluorophenol serves as a highly effective and versatile building block for the synthesis of potent and selective kinase inhibitors. The synthetic route detailed in this application note, employing a robust Suzuki-Miyaura coupling strategy, provides a reliable method for accessing complex biaryl structures such as the VRK1 inhibitor, VRK-IN-1. The unique electronic properties conferred by the difluorophenyl moiety are critical for achieving high binding affinity and selectivity, underscoring the importance of strategic fluorine incorporation in modern drug design. The protocols and data presented herein are intended to empower researchers in their efforts to develop novel kinase inhibitors for the treatment of cancer and other diseases.

References

  • VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and VRK-IN-1 - MDPI. (URL: [Link])

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. (URL: [Link])

  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. (URL: [Link])

  • VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - JCI Insight. (URL: [Link])

  • Preparation method of 3, 5-difluorophenol - Google P
  • EP1517669A1 - Novel coupling components - Google P
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P

Sources

Application

The Strategic Role of 4-Amino-3,5-difluorophenol in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Abstract This technical guide provides a comprehensive exploration of 4-amino-3,5-difluorophenol as a pivotal precursor in the development of modern agrochemicals. The strategic placement of two fluorine atoms ortho to t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-amino-3,5-difluorophenol as a pivotal precursor in the development of modern agrochemicals. The strategic placement of two fluorine atoms ortho to the amino group, and meta to the hydroxyl group, imparts unique electronic properties that significantly influence the reactivity of the molecule and the biological efficacy of its derivatives. This document elucidates the foundational principles behind the use of this fluorinated building block, detailing its synthesis, key reactions, and providing field-proven, step-by-step protocols for the synthesis of analogous herbicidal and fungicidal scaffolds. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering in-depth insights into leveraging fluorinated synthons for creating next-generation crop protection agents.

Introduction: The Fluorine Advantage in Agrochemical Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical research. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond introduce profound changes to a molecule's physicochemical properties. In the context of agrochemicals, these modifications can lead to:

  • Enhanced Biological Activity: The presence of fluorine can alter the electronic distribution of a molecule, often leading to stronger binding interactions with target enzymes or receptors in pests, weeds, or fungi.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by enzymes in the target organism and the environment. This can prolong the active life of the agrochemical, potentially allowing for lower application rates.

  • Improved Lipophilicity and Bioavailability: Strategic fluorination can increase the lipophilicity of a compound, enhancing its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi, thereby improving uptake and systemic transport.

4-Amino-3,5-difluorophenol (also known as 4-hydroxy-2,6-difluoroaniline) is a trifunctional building block that offers multiple reaction sites for the construction of complex agrochemical scaffolds. The interplay between the nucleophilic amino group, the acidic hydroxyl group, and the electronically modified aromatic ring makes it a versatile and highly valuable precursor.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis.

PropertyValueSource
IUPAC Name 4-amino-3,5-difluorophenol
CAS Number 135086-76-9
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol
Appearance Solid (form may vary)N/A
Melting Point Data not widely availableN/A

Safety and Handling: 4-Amino-3,5-difluorophenol is classified with several hazards and requires careful handling in a laboratory setting.[1]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled).[1]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

The Influence of Fluorine on Reactivity: A Mechanistic Perspective

The two fluorine atoms at the ortho positions to the amino group exert a powerful influence on the reactivity of both the amino and hydroxyl functionalities.

  • The Amino Group: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly reduces the electron density on the nitrogen atom. This decreases the basicity and nucleophilicity of the amino group compared to aniline or 4-aminophenol. Consequently, reactions involving the amino group, such as N-acylation or N-alkylation, may require more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive electrophiles) to achieve high yields.

This modulation of reactivity is not a hindrance but a feature that can be exploited for selective transformations in a multi-step synthesis.

Application in Herbicide Synthesis: Pyridinoxyacetic Acid Analogs

Fluorinated pyridinoxyacetic acid derivatives are a well-known class of herbicides that act as synthetic auxins, disrupting plant growth.[2] While direct synthesis of a commercial herbicide from 4-amino-3,5-difluorophenol is not prominently documented, we can construct a robust protocol based on the synthesis of closely related structures, such as Fluroxypyr. The following protocol is an illustrative example of how 4-amino-3,5-difluorophenol could be utilized in a similar synthetic strategy. The initial steps would involve the conversion of the phenol to a dichloropyridine, a common transformation in agrochemical synthesis.

Protocol 1: Synthesis of a 4-Hydroxy-3,5-difluoropyridine Moiety (Hypothetical Intermediate)

This protocol outlines a potential pathway to a key intermediate for herbicidal compounds, starting from 4-amino-3,5-difluorophenol.

G cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Amino-3,5-difluorophenol B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 3,5-Difluorophenol B->C H2O, Heat D 3,5-Difluorophenol E 3,5-Difluoro-4-nitrophenol D->E HNO3, H2SO4 F 3,5-Difluoro-4-nitrophenol G 4-Amino-3,5-difluorophenol (Recycled) F->G H2, Pd/C or Fe, HCl G A 4-Amino-3,5-difluorophenol B Diazonium Salt A->B 1. NaNO2, HCl 0-5 °C C Hydrazine Intermediate B->C 2. SnCl2, HCl E 1-(2,6-difluoro-4-hydroxyphenyl) -1H-pyrazole C->E 3. Condensation Acetic Acid, Heat D 1,3-Dicarbonyl Compound D->E

Sources

Method

Application Notes and Protocols for the Selective N-Alkylation of 4-Amino-3,5-difluorophenol

Introduction: The Strategic Importance of N-Alkylated 4-Amino-3,5-difluorophenol In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is of paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 4-Amino-3,5-difluorophenol

In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Amino-3,5-difluorophenol is a valuable trifunctional building block, offering distinct reactive sites for molecular elaboration. The N-alkylation of this molecule is a critical transformation, yielding derivatives with modulated electronic properties, enhanced lipophilicity, and altered biological activity. These N-alkylated products serve as key intermediates in the synthesis of a diverse array of bioactive molecules and advanced materials.

However, the selective N-alkylation of 4-amino-3,5-difluorophenol presents a significant synthetic challenge. The presence of two strongly electron-withdrawing fluorine atoms ortho to the amino group markedly decreases its nucleophilicity, rendering it less reactive than typical anilines.[1] Furthermore, the presence of a phenolic hydroxyl group introduces the potential for competing O-alkylation, necessitating a carefully designed synthetic strategy to ensure chemoselectivity.

This comprehensive guide provides a detailed experimental protocol for the selective N-alkylation of 4-amino-3,5-difluorophenol, with a primary focus on the robust and highly selective reductive amination methodology. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step laboratory procedure, and provide a thorough troubleshooting guide to navigate potential challenges.

Chemical Principles: Navigating Reactivity and Selectivity

The reduced nucleophilicity of the amino group in 4-amino-3,5-difluorophenol is a direct consequence of the inductive effect of the adjacent fluorine atoms. This deactivation necessitates reaction conditions that are often more forcing than those required for the N-alkylation of unsubstituted anilines. Direct alkylation with alkyl halides, a common method for amine alkylation, is often plagued by a lack of selectivity, yielding a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[2]

To circumvent these challenges, reductive amination emerges as the strategy of choice for the selective N-alkylation of aminophenols.[3][4] This one-pot reaction proceeds through a two-step sequence:

  • Imine Formation: The aminophenol reacts with an aldehyde or ketone to form an imine (Schiff base) intermediate. This reaction is typically reversible and can be driven to completion by the removal of water.

  • In-situ Reduction: The imine is then reduced in the same reaction vessel to the corresponding secondary amine. The choice of reducing agent is critical to ensure that the imine is reduced in preference to the starting carbonyl compound.

For electron-deficient anilines such as 4-amino-3,5-difluorophenol, the rate of imine formation can be slow. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can accelerate this step by activating the carbonyl group towards nucleophilic attack by the weakly nucleophilic amine.[3][5]

Reductive Amination 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Imine Intermediate Imine Intermediate 4-Amino-3,5-difluorophenol->Imine Intermediate Condensation (-H2O) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate N-Alkylated Product N-Alkylated Product Imine Intermediate->N-Alkylated Product Reduction Reducing Agent Reducing Agent Reducing Agent->N-Alkylated Product Lewis Acid (optional) Lewis Acid (optional) Lewis Acid (optional)->Imine Intermediate Catalyzes imine formation

Caption: General scheme for the reductive amination of 4-Amino-3,5-difluorophenol.

Experimental Protocol: Reductive Amination

This protocol details a general procedure for the N-alkylation of 4-amino-3,5-difluorophenol with an aldehyde via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-3,5-difluorophenol≥98%e.g., ChemScene
Aldehyde (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich
Sodium triacetoxyborohydride (STAB)≥95%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Methanol (MeOH), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonateLaboratory GradeFisher Scientific
BrineLaboratory GradeFisher Scientific
Anhydrous magnesium sulfateLaboratory GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Dissolve 4-amino-3,5-difluorophenol and aldehyde in anhydrous DCM under inert atmosphere. B 2. Stir for 30-60 minutes at room temperature. A->B C 3. Add sodium triacetoxyborohydride portion-wise. B->C D 4. Stir at room temperature for 12-24 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench the reaction with saturated NaHCO3 solution. E->F Reaction Complete G 7. Extract with DCM. F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over anhydrous MgSO4. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by column chromatography. J->K

Caption: Step-by-step experimental workflow for reductive amination.

Step-by-Step Method

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-3,5-difluorophenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of aminophenol).

  • Aldehyde Addition: Add the aldehyde (1.1-1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) to the reaction mixture in portions over 15-20 minutes. STAB is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-amino-3,5-difluorophenol.

Quantitative Data Summary
ParameterValueNotes
Reactant Ratios
4-Amino-3,5-difluorophenol1.0 eq.Limiting reagent.
Aldehyde1.1 - 1.2 eq.A slight excess ensures complete consumption of the aminophenol.
Sodium triacetoxyborohydride (STAB)1.5 - 2.0 eq.An excess is required to ensure complete reduction of the imine intermediate.
Reaction Conditions
SolventAnhydrous DCM or MeOHDichloromethane is a common choice. Anhydrous methanol can also be used.
TemperatureRoom TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time12 - 24 hoursReaction time can vary depending on the reactivity of the aldehyde. Monitoring by TLC or LC-MS is crucial.
AtmosphereInert (N2 or Ar)An inert atmosphere is recommended to prevent oxidation of the aminophenol.

Troubleshooting and Mechanistic Insights

Troubleshooting Start Low or No Product Formation Q1 Is the starting material consumed? (Check TLC/LC-MS) Start->Q1 Q3 Are there side products? Start->Q3 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the imine intermediate observed? A1_Yes->Q2 Sol4 Check reagent quality and reaction setup. - Ensure anhydrous solvents and reagents. - Verify inert atmosphere. A1_No->Sol4 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol1 Incomplete reduction. - Increase amount of STAB. - Increase reaction time. - Consider a stronger reducing agent (e.g., NaBH4), but be mindful of selectivity. A2_Yes->Sol1 Sol2 Slow imine formation. - Add a Lewis acid catalyst (e.g., Ti(OiPr)4). - Increase reaction temperature slightly (e.g., to 40°C). - Ensure anhydrous conditions. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Potential O-alkylation or other side reactions. - Confirm structure by NMR. - Re-evaluate reaction conditions (temperature, base if used). A3_Yes->Sol3 A3_No->Sol4

Caption: A decision tree for troubleshooting common issues in the reductive amination of 4-amino-3,5-difluorophenol.

Common Challenges and Solutions:

  • Low Conversion of Starting Material: The reduced nucleophilicity of the amino group in 4-amino-3,5-difluorophenol can lead to slow reaction rates.

    • Insight: The electron-withdrawing fluorine atoms deactivate the amine.

    • Solution: Consider the addition of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl electrophile.[3] Gently warming the reaction mixture (e.g., to 40 °C) may also increase the rate of imine formation. Ensure all reagents and solvents are strictly anhydrous, as water can inhibit imine formation.

  • Incomplete Reduction of the Imine Intermediate: The imine intermediate may be stable and resistant to reduction.

    • Insight: The stability of the imine can be influenced by the electronic properties of the substituents.

    • Solution: Increase the equivalents of the reducing agent (STAB) or prolong the reaction time. If the issue persists, a stronger reducing agent like sodium borohydride (NaBH₄) can be employed, although care must be taken as it can also reduce the starting aldehyde.

  • Competing O-Alkylation: While reductive amination is highly selective for N-alkylation, trace amounts of O-alkylation of the phenolic hydroxyl group might occur under certain conditions, particularly if a more reactive alkylating agent and a strong base were used in a direct alkylation approach.

    • Insight: The phenoxide is a potent nucleophile.

    • Solution: Reductive amination is the preferred method to avoid this side reaction. If direct alkylation is attempted, careful control of the base and reaction temperature is crucial. The use of a milder base can favor N-alkylation.

Conclusion

The selective N-alkylation of 4-amino-3,5-difluorophenol is a key transformation for accessing a range of valuable derivatives for pharmaceutical and materials science applications. While the electron-deficient nature of the substrate presents challenges, the reductive amination protocol outlined in this guide provides a robust and highly selective method for achieving this transformation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize the desired N-alkylated products in good yields. The troubleshooting guide provided should serve as a valuable resource for overcoming potential experimental hurdles.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Appiah, C., Khan, A., El-Sawy, E. R., Knappen, C., & Török, B. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(7), 1033–1039. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 60(15), 4928–4929.
  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.

Sources

Application

Suzuki coupling reactions with 4-Amino-3,5-difluorophenol derivatives

An Application Guide to Suzuki Coupling Reactions with 4-Amino-3,5-difluorophenol Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Biaryls in Drug Discovery In the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with 4-Amino-3,5-difluorophenol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Biaryls in Drug Discovery

In the landscape of modern medicinal chemistry, the biaryl scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms into these structures can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4] 4-Amino-3,5-difluorophenol and its derivatives are highly valuable building blocks in this context, offering a unique combination of a nucleophilic amino group, a phenolic hydroxyl for further modification, and the advantageous electronic properties of fluorine substituents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the C-C bonds necessary to form these complex biaryl systems.[5][6] It is renowned for its mild reaction conditions and remarkable tolerance of diverse functional groups.[1] However, substrates like 4-amino-3,5-difluorophenol present specific challenges, including potential catalyst inhibition by the amino group and the inherently poor leaving group ability of the phenolic hydroxyl.[7]

This comprehensive guide provides a field-proven, two-step strategy to overcome these challenges. We will detail the activation of the phenol via triflation, followed by a robust Suzuki-Miyaura coupling protocol. The causality behind each experimental choice will be explained, offering researchers a reliable pathway to synthesize complex fluorinated biaryl amines for applications in drug discovery and materials science.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide or pseudohalide (like a triflate) and an organoboron compound.[8] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-leaving group bond (e.g., C-OTf) of the electrophile. This is typically the rate-determining step and results in a Pd(II) complex.[9]

  • Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium center. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate complex, thereby accelerating the transfer.[10][11][12]

  • Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (Base Activated) PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Synthetic Strategy: A Two-Step Approach

Direct Suzuki coupling of phenols is generally inefficient due to the poor leaving group ability of the hydroxyl moiety.[7] Furthermore, the free amino group can coordinate to the palladium center, acting as a catalyst poison. To circumvent these issues, a two-step workflow is the most reliable approach.

Experimental_Workflow start 4-Amino-3,5-difluorophenol step1 Step 1: Triflation (Activation of -OH group) start->step1 intermediate 4-Amino-3,5-difluorophenyl triflate step1->intermediate step2 Step 2: Suzuki Coupling (C-C Bond Formation) intermediate->step2 + Arylboronic Acid product Final Product: Substituted Biaryl Amine step2->product

Caption: General workflow for the Suzuki coupling of 4-Amino-3,5-difluorophenol.

Part 1: Protocol for Triflate Synthesis (Activation)

This protocol details the conversion of the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group, an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7]

Materials
  • 4-Amino-3,5-difluorophenol

  • Triflic anhydride (Tf₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard flame-dried glassware, magnetic stirrer, ice bath

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-Amino-3,5-difluorophenol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes. Pyridine acts as a base to neutralize the triflic acid byproduct.

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C. Maintain this temperature to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude triflate product. This intermediate is often used in the next step without further purification.

Part 2: Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the synthesized 4-amino-3,5-difluorophenyl triflate with a generic arylboronic acid.

Materials
  • 4-Amino-3,5-difluorophenyl triflate (from Part 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%) is a robust choice for this type of substrate.[13][14]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).[15]

  • Solvent: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).[16]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, and heating source.

Step-by-Step Procedure
  • Setup: To a Schlenk flask, add the 4-amino-3,5-difluorophenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).[16]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[16] Oxygen can lead to catalyst degradation and unwanted side reactions like homocoupling.[17]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.[16] Degassing is crucial to prevent oxidation of the Pd(0) active species.

  • Reaction: Stir and heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates.[16]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting triflate is consumed (typically 4-16 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and the base.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl amine product.[18]

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, and base is critical for success. Bulky, electron-rich phosphine ligands are often preferred for coupling with electron-rich aniline derivatives as they promote the reductive elimination step.[15][19]

Arylboronic Acid Partner Catalyst (mol%) Ligand Base (eq) Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O10085-95
4-Vinylphenylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃ (3.0)Dioxane/H₂O9080-90
3-Thienylboronic acidPd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.5)DMF/H₂O10075-88
4-Fluorophenylboronic acidPd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3.0)2-MeTHF/H₂O8088-97

Yields are representative and highly dependent on the specific substrate and reaction scale.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

Troubleshooting_Flowchart start Problem Observed low_yield Low or No Conversion start->low_yield deboronation Protodeboronation (Boronic acid replaced by -H) start->deboronation homocoupling Homocoupling of Starting Materials start->homocoupling dehalogenation Dehalogenation/ Detriflation start->dehalogenation sol_low_yield Cause: Inactive catalyst, low temp. Solution: Use fresh catalyst/ligand, degas thoroughly, increase temp, screen other ligands (e.g., Buchwald ligands). low_yield->sol_low_yield sol_deboronation Cause: Harsh base, prolonged heating, excess water. Solution: Use milder base (K₂CO₃, NaHCO₃), lower temp, use anhydrous conditions with K₃PO₄. deboronation->sol_deboronation sol_homocoupling Cause: Oxygen contamination, slow transmetalation. Solution: Rigorously degas solvents, ensure inert atmosphere, use bulkier ligand. homocoupling->sol_homocoupling sol_dehalogenation Cause: Impurities, side reaction with base/solvent. Solution: Lower reaction temp, use milder base, ensure high purity of starting materials. dehalogenation->sol_dehalogenation

Caption: A troubleshooting guide for common Suzuki coupling issues.

  • Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be minimized by using milder bases or switching to more stable boronate esters (e.g., pinacol esters).[17]

  • Homocoupling: The formation of biphenyls from the coupling of two molecules of the same starting material is often caused by the presence of oxygen.[17] Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.

  • Dehalogenation/Detriflation: The reduction of the aryl triflate starting material can sometimes occur.[20] This can be suppressed by using milder bases, lower reaction temperatures, or screening different palladium catalysts.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. ACS Publications. Retrieved from [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

  • Organic Letters. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. ACS Publications. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • PubMed. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • ACS Catalysis. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. Retrieved from [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-3,5-difluorophenol Analogs

Introduction: Strategic Importance of N-Aryl-4-amino-3,5-difluorophenol Scaffolds The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, with profound implications for the development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Aryl-4-amino-3,5-difluorophenol Scaffolds

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, with profound implications for the development of novel therapeutics and functional materials. Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly robust and versatile tool for the formation of arylamines.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging yet highly valuable class of substrates: 4-Amino-3,5-difluorophenol and its analogs.

The 4-Amino-3,5-difluorophenol scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms. Fluorine substitution can dramatically alter the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the N-arylated derivatives of 4-Amino-3,5-difluorophenol represent a promising avenue for the discovery of new drug candidates. However, the electron-withdrawing nature of the fluorine atoms renders the amino group of 4-Amino-3,5-difluorophenol and its analogs significantly less nucleophilic, posing a considerable challenge for traditional C-N bond-forming reactions. The Buchwald-Hartwig amination, with its ability to couple even weakly nucleophilic amines with a broad range of aryl halides and pseudohalides, provides a powerful solution to this synthetic hurdle.[1]

This guide will delve into the mechanistic intricacies of the reaction, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern the success of the Buchwald-Hartwig amination of these electron-deficient substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, thereby influencing the efficiency of each step in the cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Amido Complex Base, -H-Base+X- Amido Complex->Pd(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Aryl Halide, 4-Amino-3,5-difluorophenol analog, Pd Precatalyst, Ligand, and Base to an oven-dried reaction vessel. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent Add anhydrous, deoxygenated solvent via syringe. Inert_Atmosphere->Solvent Heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC, LC-MS, or GC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Reaction Complete Quenching Quench with water or saturated aqueous NH4Cl. Cooling->Quenching Extraction Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying Dry the organic layer (e.g., over Na2SO4), filter, and concentrate. Extraction->Drying Purification Purify the crude product by flash column chromatography. Drying->Purification

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

General Protocol for the Amination of a 4-Amino-3,5-difluorophenol Analog with an Aryl Bromide

Materials:

  • 4-Amino-3,5-difluorophenol analog (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1.5-4.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, deoxygenated toluene (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-Amino-3,5-difluorophenol analog, aryl bromide, palladium precatalyst, ligand, and base.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, deoxygenated toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-3,5-difluorophenol derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of substrates analogous to 4-Amino-3,5-difluorophenol.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux6High
4-ChlorotolueneAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Toluene1001895
3-Bromopyridine4-Fluoroaniline[Pd(allyl)Cl]₂ (1.0)XPhos (4.0)NaOtBu (1.5)Toluene1001285
1-Bromo-4-methoxybenzene2,4-DifluoroanilinePd(OAc)₂ (2.0)BrettPhos (3.0)Cs₂CO₃ (2.0)1,4-Dioxane1102492

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Troubleshooting and Field-Proven Insights

The amination of electron-deficient and sterically hindered substrates can be challenging. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of air and moisture. Use of a glovebox is recommended.

    • Insufficient Catalyst Activity: Increase the catalyst and/or ligand loading. Screen different bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).

    • Poor Solubility: The insolubility of the base can hinder the reaction. Consider a different solvent or more vigorous stirring.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. The choice of ligand is crucial to minimize this pathway.

    • O-Arylation: The phenolic hydroxyl group can potentially undergo arylation. While N-arylation is generally favored, the use of a weaker base and careful control of reaction conditions can mitigate this side reaction. Protecting the phenol as a silyl ether may be necessary in some cases.

  • Substrate Decomposition:

    • If using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃, especially if your substrates contain base-sensitive functional groups. [2]

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These reagents can be toxic and air-sensitive. Handle them in a well-ventilated fume hood, preferably under an inert atmosphere. [3]* Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • 4-Amino-3,5-difluorophenol: This compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate PPE.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl derivatives of 4-Amino-3,5-difluorophenol and its analogs. By carefully selecting the palladium precatalyst, a bulky and electron-rich phosphine ligand, and an appropriate base and solvent, researchers can overcome the challenges posed by these electron-deficient substrates. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation and optimization of this powerful transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • Optimizing Base and Solvent Conditions for Buchwald-Hartwig Amination with Bulky Anilines. (2025). BenchChem.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Csonka, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3594-3603.
  • The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24).
  • Palladium C-N bond formation catalysed by air-stable robust polydentate ferrocenylphosphines: A comparative study for the efficient and selective coupling of aniline derivatives to dichloroarene. (2025).
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions. (2025). BenchChem.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega, 5(34), 21547-21554.
  • A Comparative Guide to Phosphine Ligand Performance in C
  • Kashani, S. K., et al. (n.d.).
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020).
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025).
  • Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. (2025). BenchChem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17871-17882.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020).
  • An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol. (n.d.). BenchChem.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022).
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2006). The Journal of Organic Chemistry, 71(16), 6253-6256.
  • Synthesis process of 3, 5-difluorophenol. (2024).

Sources

Application

Application Notes and Protocols: Strategic Incorporation of 4-Amino-3,5-difluorophenol in Solid-Phase Peptide Synthesis

Abstract The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Fluorinated residues, in particular, offer a powerful tool to modul...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Fluorinated residues, in particular, offer a powerful tool to modulate the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and conformational preference.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Amino-3,5-difluorophenol as a unique building block in solid-phase peptide synthesis (SPPS). We present a detailed examination of the underlying chemical principles, step-by-step protocols for its incorporation using Fmoc/tBu orthogonal chemistry, and best practices for cleavage, purification, and characterization of the final fluorinated peptide.

Introduction: The Rationale for Fluorination

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. In the context of peptide chemistry, the introduction of fluorine atoms onto an aromatic ring, such as in 4-Amino-3,5-difluorophenol, can lead to several advantageous modifications:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the in-vivo half-life of a peptide therapeutic.[1]

  • Modulation of Acidity and Binding Interactions: The electron-withdrawing nature of fluorine atoms lowers the pKa of the phenolic hydroxyl group. This alteration can fine-tune hydrogen bonding interactions within a peptide's structure or with its biological target, potentially enhancing binding affinity and selectivity.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the torsional angles of the amino acid side chain, thereby inducing specific secondary structures or stabilizing desired peptide conformations.[3]

  • ¹⁹F NMR Probe: The presence of the ¹⁹F nucleus provides a sensitive and background-free spectroscopic handle for nuclear magnetic resonance (NMR) studies. This allows for detailed investigation of peptide conformation, dynamics, and interactions with binding partners without the need for isotopic labeling of the entire peptide.[2][4]

4-Amino-3,5-difluorophenol (PubChem CID: 2778761) is a versatile building block that can be incorporated into a peptide chain to leverage these benefits. Its structure combines a nucleophilic amino group for peptide bond formation and a phenolic hydroxyl group that requires protection during synthesis.

PropertyValueSource
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol
CAS Number 135086-76-9
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents like DMF and NMPGeneral Knowledge

Orthogonal Protection Strategy for 4-Amino-3,5-difluorophenol

The successful incorporation of 4-Amino-3,5-difluorophenol into a growing peptide chain via SPPS necessitates an orthogonal protecting group strategy to prevent unwanted side reactions.[5][6] The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is ideally suited for this purpose.[7][8]

  • α-Amino Group Protection: The primary amino group is protected with the base-labile Fmoc group . This group is stable to the acidic conditions used for final cleavage but is readily removed at each cycle of the synthesis using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][8]

  • Phenolic Hydroxyl Group Protection: The hydroxyl group of the phenol is protected with an acid-labile group. The tert-butyl (tBu) ether is the protection of choice, analogous to the strategy used for tyrosine. The tBu group is stable to the basic conditions used for Fmoc deprotection but is efficiently cleaved during the final step with strong acid, typically trifluoroacetic acid (TFA).[9]

This orthogonal scheme ensures that the α-amino group can be selectively deprotected for chain elongation without affecting the phenol protection, and that all protecting groups can be removed simultaneously with the cleavage of the peptide from the solid support.

G cluster_synthesis Peptide Synthesis Cycle cluster_final Final Cleavage & Deprotection Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing Washing Steps (DMF, DCM) Fmoc_deprotection->Washing Reveals N-terminal amine Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Fmoc_deprotection->Cleavage Final Fmoc removal before cleavage Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Coupling->Fmoc_deprotection Adds next residue Washing->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Releases pure peptide BuildingBlock Fmoc-4-amino(tBuO)-3,5-difluorophenylalanine Building Block BuildingBlock->Coupling Incorporated during synthesis

Figure 1: Orthogonal strategy workflow for incorporating 4-Amino-3,5-difluorophenol.

Preparation of the Protected Building Block

While custom synthesis services may provide the pre-protected building block, an in-house synthesis may be necessary. The following protocol is adapted from the standard Schotten-Baumann reaction used for protecting similar amino acids.[4]

Protocol 3.1: Synthesis of N-α-Fmoc-4-amino-O-tBu-3,5-difluorophenol

This protocol assumes the availability of 4-amino-O-tBu-3,5-difluorophenol, which would be the logical precursor. If starting from 4-Amino-3,5-difluorophenol, protection of the hydroxyl group as a tBu ether would be the initial step, followed by Fmoc protection of the amine.

Materials:

  • 4-amino-O-tBu-3,5-difluorophenol (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-O-tBu-3,5-difluorophenol in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • In a separate beaker, dissolve Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature over 30 minutes.

  • Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final protected building block.

Solid-Phase Synthesis Protocol

The following is a generalized protocol for the manual incorporation of the protected 4-Amino-3,5-difluorophenol building block into a peptide sequence using Fmoc chemistry on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-4-amino(tBuO)-3,5-difluorophenol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: (See Section 5)

Protocol 4.1: Peptide Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (HATU Protocol):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. For standard amino acids, 1-2 hours is sufficient. For the sterically hindered 4-Amino-3,5-difluorophenol, a longer coupling time (2-4 hours) or a double coupling may be necessary.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • If the test is positive, a second coupling (recoupling) may be performed.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeNotes
HATU/DIPEA 1 : 0.95 : 21-2 minHighly efficient, especially for hindered couplings. Recommended for 4-Amino-3,5-difluorophenol.[10]
HBTU/HOBt/DIPEA 1 : 1 : 1 : 22-5 minA standard and cost-effective choice. Good for routine couplings.[10]
DIC/Oxyma 1 : 1 : 15-10 minLow racemization risk. A good alternative to phosphonium/aminium salts.[10]

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Start [label="Start with Resin-NH-Fmoc"]; Swell [label="Swell Resin in DMF"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF)"]; Couple [label="Couple Next Fmoc-AA\n(e.g., HATU/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DMF, DCM)"]; Kaiser [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; End [label="Final Peptide-Resin"];

Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Kaiser; Kaiser -> Couple [label="Positive (Incomplete)\nRecouple"]; Kaiser -> Deprotect [label="Negative (Complete)\nNext Cycle"]; Kaiser -> End [label="Final Amino Acid Added"]; }

Figure 2: Standard SPPS cycle for peptide elongation.

Cleavage, Purification, and Characterization

The final step involves cleaving the synthesized peptide from the resin support and simultaneously removing all side-chain protecting groups.

Protocol 5.1: Cleavage from the Resin

The choice of cleavage cocktail is critical to prevent side reactions, especially with sensitive residues. For a peptide containing the difluorophenol moiety (analogous to tyrosine), scavengers are necessary to trap the reactive carbocations generated from the cleavage of the tBu protecting groups.[11]

Recommended Cleavage Cocktail (Reagent B, modified):

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Deionized Water: 2.5%

Procedure:

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume of TFA.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 5.2: Purification and Characterization

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide. Fluorinated peptides are often more hydrophobic than their non-fluorinated counterparts and may require a higher percentage of acetonitrile for elution.[14]

  • Detection: UV absorbance at 214 nm and 280 nm.

Characterization: The identity and purity of the final peptide should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[9][15]

  • Analytical RP-HPLC: To assess the purity of the final product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of 4-Amino-3,5-difluorophenol Steric hindrance from the difluoro-substituted ring.Use a more powerful coupling reagent like HATU. Increase coupling time to 4 hours or perform a double coupling.
Low Yield After Cleavage Incomplete cleavage from the resin.Extend the cleavage time to 4 hours. Ensure the resin is thoroughly dried before adding the cleavage cocktail.
Side Products Observed in MS Scavengers in the cleavage cocktail were insufficient. Re-attachment of tBu cations to electron-rich residues.Ensure TIS is included in the cleavage cocktail, especially if other sensitive residues like Trp or Met are present. Consider using Reagent K (TFA/water/phenol/thioanisole/EDT) for very sensitive sequences.[16]
Poor Solubility of Crude Peptide Peptide aggregation.Attempt to dissolve the crude peptide in a small amount of acetic acid or hexafluoroisopropanol (HFIP) before purification.

Conclusion

4-Amino-3,5-difluorophenol is a valuable, non-canonical building block for modifying peptides in solid-phase synthesis. By employing a standard Fmoc/tBu orthogonal protection strategy and utilizing robust coupling reagents such as HATU, this unique residue can be efficiently incorporated into peptide chains. The resulting fluorinated peptides benefit from enhanced metabolic stability and offer a unique ¹⁹F NMR probe for structural and functional studies. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully synthesize and explore the potential of peptides containing 4-Amino-3,5-difluorophenol in their drug discovery and chemical biology programs.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]

  • Koksch, B., et al. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Carpino, L. A., et al. Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides.
  • Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. ResearchGate. [Link]

  • Fmoc-Amino Acids. LifeTein. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Marsh Lab - Fluorin
  • Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Dove Medical Press. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

  • Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. PubMed. [Link]

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Method

Application Notes and Protocols: 4-Amino-3,5-difluorophenol for ¹⁹F NMR Probe Synthesis

Introduction: The Strategic Advantage of ¹⁹F NMR in Modern Drug Discovery In the landscape of contemporary drug discovery and chemical biology, the demand for sensitive, reliable, and high-throughput analytical technique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of ¹⁹F NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the demand for sensitive, reliable, and high-throughput analytical techniques is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool, offering unique advantages for studying molecular interactions, characterizing complex biological systems, and screening for potential therapeutic agents.[1][2] The near-complete absence of fluorine in biological systems provides a "clean" spectral window, free from endogenous background signals, which allows for the unambiguous detection of fluorinated molecules.[3][4][5] This intrinsic benefit, coupled with the high sensitivity of the ¹⁹F nucleus (nearly that of ¹H), a wide chemical shift range, and its responsiveness to the local chemical environment, makes ¹⁹F NMR an ideal "spy" nucleus for probing molecular structure and function.[3][6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 4-amino-3,5-difluorophenol , for the synthesis of novel ¹⁹F NMR probes. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and discuss the characterization and application of the resulting probes.

The Unique Proposition of 4-Amino-3,5-difluorophenol as a Probe Precursor

The selection of a fluorinated building block is a critical first step in the design of an effective ¹⁹F NMR probe. 4-Amino-3,5-difluorophenol (CAS 135086-76-9) presents a constellation of desirable chemical and physical properties that make it an exceptional starting material.[9][10][11]

Key Attributes of 4-Amino-3,5-difluorophenol:

PropertyAdvantage in ¹⁹F NMR Probe Synthesis
Two Chemically Equivalent Fluorine Atoms The symmetrical placement of the two fluorine atoms results in a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying spectral analysis and enhancing signal-to-noise.
Orthogonal Functional Groups The presence of an amino (-NH₂) group and a hydroxyl (-OH) group provides two distinct and reactive handles for subsequent chemical modifications. This allows for the modular and site-specific attachment of targeting moieties, linkers, or other functional groups.
Modulation of Physicochemical Properties The introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of the final probe molecule, which are crucial considerations in drug design and biological assays.[10][12]
Sensitivity to Environmental Changes The chemical shift of the fluorine nuclei is highly sensitive to changes in the local electronic environment, making probes derived from this scaffold excellent reporters of binding events, conformational changes, and other molecular interactions.[6]

The strategic placement of the fluorine atoms ortho to the amino group and meta to the hydroxyl group influences the electronic properties of the aromatic ring, which can be exploited in the design of probes with tailored reactivity and spectral characteristics.

Synthetic Strategies for ¹⁹F NMR Probes from 4-Amino-3,5-difluorophenol

The versatility of 4-amino-3,5-difluorophenol allows for a variety of synthetic routes to generate a diverse library of ¹⁹F NMR probes. The choice of strategy will depend on the desired final structure and the specific application. Below, we outline two fundamental and reliable protocols for the functionalization of this precursor.

Workflow for Probe Synthesis

G cluster_0 Starting Material cluster_1 Functionalization Pathways cluster_2 Intermediate Probes cluster_3 Final Probe Assembly cluster_4 Final Product A 4-Amino-3,5-difluorophenol B Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation) A->B Selective Protection/Activation C Phenol Functionalization (e.g., Etherification, Esterification) A->C Selective Protection/Activation D Amine-Modified Intermediate B->D E Phenol-Modified Intermediate C->E F Conjugation to Targeting Moiety (e.g., Peptide, Small Molecule, Biotin) D->F E->F G Targeted ¹⁹F NMR Probe F->G

Caption: General workflow for the synthesis of targeted ¹⁹F NMR probes.

Protocol 1: Amine Functionalization via Acylation

This protocol describes the acylation of the amino group, a common strategy to introduce a linker or a functional handle for further conjugation.

Materials:

  • 4-Amino-3,5-difluorophenol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl chloride (or other desired acylating agent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3,5-difluorophenol (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Rationale: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the starting material. The reaction is performed at 0 °C to control the exothermicity of the acylation.

Protocol 2: Phenol Functionalization via Williamson Ether Synthesis

This protocol details the alkylation of the phenolic hydroxyl group, enabling the introduction of different functionalities.

Materials:

  • 4-Amino-3,5-difluorophenol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-amino-3,5-difluorophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases. Caution: NaH is highly reactive with water. Alternatively, a milder base like K₂CO₃ can be used at elevated temperatures.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

Rationale: The strong base (NaH) is required to deprotonate the weakly acidic phenol in the presence of the less acidic amino group. DMF is a suitable polar aprotic solvent for this type of reaction.

Characterization of Synthesized Probes

Thorough characterization of the synthesized probes is essential to confirm their identity, purity, and suitability for ¹⁹F NMR applications.

Recommended Analytical Techniques:

TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and purity assessment.Resonances corresponding to the aromatic and newly introduced protons.
¹³C NMR Structural confirmation.Signals for all carbon atoms in the molecule.
¹⁹F NMR Confirmation of the fluorine environment and purity.A single sharp peak for the two equivalent fluorine atoms. The chemical shift will be sensitive to the modifications made to the molecule.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.A molecular ion peak corresponding to the calculated exact mass of the synthesized probe.
Data Interpretation and Quality Control

The ¹⁹F NMR spectrum is of particular importance. A single, sharp singlet confirms the chemical equivalence of the two fluorine atoms and the purity of the compound. The chemical shift of this peak will serve as the baseline for subsequent binding or environmental studies. Any significant change in this chemical shift upon interaction with a biological target is a direct reporter of a binding event.[1]

Applications in Drug Discovery and Chemical Biology

Probes synthesized from 4-amino-3,5-difluorophenol can be employed in a wide range of applications:

  • Fragment-Based Drug Discovery (FBDD): The synthesized probes can be used as "spy" molecules in competitive binding assays to screen for fragments that bind to a target protein.[13]

  • Enzyme Inhibition Assays: By attaching a substrate mimic to the probe, enzyme activity and inhibition can be monitored by changes in the ¹⁹F NMR spectrum.[13]

  • Monitoring Protein-Ligand Interactions: The high sensitivity of the ¹⁹F chemical shift to the local environment allows for the detailed characterization of binding affinities (Kd) and kinetics.[1]

  • In-Cell NMR: With appropriate design for cell permeability and stability, these probes have the potential for use in cellular environments to study target engagement in a more biologically relevant context.

Logical Relationship: Probe Structure to NMR Signal

G cluster_0 Probe State cluster_1 ¹⁹F NMR Signal Characteristics A Free ¹⁹F NMR Probe in Solution B Probe Bound to Biological Target A->B Binding Event C Sharp Singlet (Reference Chemical Shift) A->C Corresponds to D Shifted and/or Broadened Signal (Change in Chemical Environment) B->D Results in C->D Observable Change

Caption: Correlation between the probe's state and its ¹⁹F NMR signal.

Conclusion

4-Amino-3,5-difluorophenol is a highly valuable and versatile starting material for the synthesis of ¹⁹F NMR probes. Its unique structural features allow for straightforward and modular synthesis of a wide array of probes with desirable spectroscopic properties. The protocols and rationale provided in this application note offer a solid foundation for researchers to design and create novel tools for accelerating drug discovery and deepening our understanding of complex biological systems. The continued development and application of such probes will undoubtedly play a significant role in the future of medicinal chemistry and chemical biology.

References

  • Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Journal of Fluorine Chemistry, 243, 109727. [Link]

  • Vervoort, J., et al. (1998). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(7), 2477–2482. [Link]

  • Dalvit, C., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2639–2648. [Link]

  • Peng, J. W. (2023). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 28(13), 5183. [Link]

  • Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1149. [Link]

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  • Pomerantz, W. C. K., & Guttadauria, M. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1081–1101. [Link]

  • Dalvit, C., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2639–2648. [Link]

  • Fustero, S., et al. (2018). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein ¹⁹F NMR. Advanced Synthesis & Catalysis, 360(15), 2824-2829. [Link]

  • Vervoort, J., et al. (1998). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. ResearchGate. [Link]

  • Kumar, V. A., & Brik, A. (2014). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Angewandte Chemie International Edition, 53(4), 1035-1039. [Link]

  • Opella, S. J. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biophysical Reports, 2(2), 100057. [Link]

  • Taylor, E. A., & Taylor, P. (2007). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 128(1), 1-13. [Link]

  • Mykhailiuk, P. K. (2015). Design and synthesis of novel ¹⁹F-amino acid: a promising ¹⁹F NMR label for peptide studies. Organic Letters, 17(2), 226-229. [Link]

  • Dalvit, C., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]

  • Cobb, S. L., & Murphy, C. D. (2009). ¹⁹F NMR applications in chemical biology. Journal of Fluorine Chemistry, 130(2), 132-140. [Link]

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Application

Application Note: Strategic Derivatization of 4-Amino-3,5-difluorophenol for High-Performance Bioassays

Abstract The strategic incorporation of fluorine into molecular probes is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 4-Amino-3,5-difluo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular probes is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 4-Amino-3,5-difluorophenol is a valuable scaffold, presenting two distinct functional groups—a primary aromatic amine and a phenolic hydroxyl—for covalent modification. This guide provides a comprehensive overview of derivatization strategies for 4-Amino-3,5-difluorophenol, transforming it into high-performance tracers and probes for use in a range of bioassays, including receptor-binding and kinase activity assays. We detail field-proven protocols for selective acylation and diazotization, explain the chemical principles behind these choices, and illustrate their application in common assay formats.

Introduction: The Strategic Advantage of 4-Amino-3,5-difluorophenol

4-Amino-3,5-difluorophenol is a privileged starting material for the synthesis of biological probes. The vicinal fluorine atoms exert a strong electron-withdrawing inductive effect, which modulates the pKa of both the phenolic hydroxyl and the anilinic amino group. This alteration can influence hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and selectivity.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, often conferring metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism.[2][3]

The molecule's true utility lies in its bifunctionality. The primary amine and the hydroxyl group serve as orthogonal handles for derivatization, allowing for the attachment of various reporter tags (e.g., biotin, fluorophores) or linkers for immobilization. This guide will focus on leveraging the distinct reactivity of these groups to create tailored probes for biological investigation.

Physicochemical Profile

A clear understanding of the starting material's properties is critical for designing successful derivatization and purification protocols.

PropertyValueSource
Molecular Formula C₆H₅F₂NO[5][6]
Molecular Weight 145.11 g/mol [5][6]
CAS Number 135086-76-9[5][7]
Appearance Off-white to light brown crystalline powderN/A
pKa (Phenol, predicted) ~8.5-9.5N/A
pKa (Amine, predicted) ~3.0-4.0N/A

Note: pKa values are estimates based on the electronic effects of the fluorine substituents and may vary depending on solvent conditions.

Derivatization Strategies: Chemical Logic and Workflow

The choice of derivatization strategy depends on the desired functionality of the final probe and the specific requirements of the bioassay. The primary amine is generally the more nucleophilic and accessible site for modification under controlled pH conditions.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Bioassay Application Start 4-Amino-3,5-difluorophenol Scaffold Strategy Select Derivatization Strategy Start->Strategy Reaction Covalent Modification Reaction (e.g., Acylation, Diazotization) Strategy->Reaction Reagents: Biotin-NHS, Fluorophore-NHS, NaNO₂/HCl Purify Purification (HPLC, Column Chromatography) Reaction->Purify QC Characterization & QC (LC-MS, NMR) Purify->QC Assay Bioassay Setup (e.g., Receptor Binding, Kinase Assay) QC->Assay Validated Probe Measure Signal Measurement (Fluorescence, Luminescence, Radioactivity) Assay->Measure Analysis Data Analysis (IC₅₀/Kᵢ Determination) Measure->Analysis Result Biological Insight Analysis->Result

Figure 1: General workflow for the derivatization of 4-Amino-3,5-difluorophenol and its subsequent use in bioassays.

Strategy 1: Selective N-Acylation of the Primary Amine

Targeting the primary amine is the most common and reliable approach. The amino group is a potent nucleophile, especially when deprotonated, and readily reacts with electrophilic acylating agents. This method is ideal for introducing biotin (for streptavidin-based detection) or fluorescent dyes.

  • Causality: N-Hydroxysuccinimide (NHS) esters are preferred reagents for biotinylation and fluorophore conjugation in biological contexts.[8][9] The NHS group is an excellent leaving group, facilitating a rapid and efficient reaction with primary amines at or near neutral pH.[10] The reaction is chemoselective for amines over alcohols at this pH because the amine is significantly more nucleophilic than the phenolic hydroxyl group.

Figure 2: Reaction scheme for N-acylation using a Biotin-NHS ester.

Strategy 2: Diazotization of the Primary Amine

Diazotization converts the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[][12][13] This intermediate is highly reactive and can undergo various subsequent reactions, such as azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes, which can serve as chromophoric labels.

  • Causality: This reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and can decompose violently at higher temperatures.[14] The resulting diazonium salt is a weak electrophile that couples preferentially at the para-position of activated phenolic rings.

Figure 3: Reaction scheme for diazotization and subsequent azo coupling.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. 4-Amino-3,5-difluorophenol may be harmful if swallowed or in contact with skin.[5]

Protocol 1: Biotinylation via NHS-Ester Acylation

This protocol details the synthesis of a biotinylated tracer for use in assays utilizing streptavidin-based detection systems.

Materials:

Reagent/Equipment Supplier Grade
4-Amino-3,5-difluorophenol Alfa Chemistry >98%[6]
Biotin-NHS Ester Thermo Fisher >95%
Anhydrous Dimethylformamide (DMF) Sigma-Aldrich >99.8%
0.1 M Sodium Bicarbonate Buffer In-house pH 8.3
Reversed-Phase HPLC System Waters N/A
C18 Column (Preparative) Phenomenex N/A

| Lyophilizer | Labconco | N/A |

Procedure:

  • Reagent Preparation:

    • Dissolve 10 mg (0.069 mmol) of 4-Amino-3,5-difluorophenol in 1.0 mL of anhydrous DMF.

    • Dissolve 28 mg (0.083 mmol, 1.2 equivalents) of Biotin-NHS ester in 1.0 mL of anhydrous DMF immediately before use. Rationale: NHS esters are moisture-sensitive; preparing the solution just before use prevents hydrolysis.

  • Reaction:

    • To the solution of 4-Amino-3,5-difluorophenol, add 2.0 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The solution may become slightly cloudy.

    • While stirring, add the Biotin-NHS ester solution dropwise over 5 minutes. Rationale: Dropwise addition prevents localized high concentrations of the acylating agent, which could lead to side reactions.

    • Allow the reaction to proceed at room temperature for 4 hours with constant stirring.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The product should be significantly less polar than the starting amine.

  • Purification:

    • Acidify the reaction mixture to ~pH 3 with 1 M HCl to quench the reaction and ensure all components are soluble for injection.

    • Purify the crude product using preparative reversed-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions containing the desired product, identified by LC-MS analysis.

  • Final Product Preparation:

    • Combine the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy solid.

    • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity. Store desiccated at -20°C.

Application in Bioassays: A Case Study

Derivatized probes of 4-Amino-3,5-difluorophenol are exceptionally useful as tracers in competitive binding assays. These assays determine the affinity of a test compound for a receptor by measuring its ability to displace the labeled probe.[15][16]

G cluster_0 Scenario A: No Competitor cluster_1 Scenario B: With Competitor Receptor1 Receptor Result1 High Signal Receptor1->Result1 Generates Signal Tracer1 Labeled Tracer (e.g., Biotinylated Probe) Tracer1->Receptor1 Binding Receptor2 Receptor Result2 Low Signal Receptor2->Result2 Signal Reduced Tracer2 Labeled Tracer Competitor Test Compound (Unlabeled) Competitor->Receptor2 Binding

Figure 4: Principle of a competitive binding assay using a labeled tracer.

Protocol 2: Kinase Competitive Binding Assay

This protocol outlines the use of a biotinylated 4-Amino-3,5-difluorophenol derivative as a tracer in a competitive binding assay for a protein kinase. The assay format can be adapted for various detection methods, such as TR-FRET or AlphaScreen.

Assay Principle: A biotinylated derivative of a known kinase inhibitor (the "tracer") binds to the kinase. This interaction is detected by adding streptavidin-conjugated donor beads and epitope-tagged-antibody-conjugated acceptor beads. When the tracer is bound, the beads are brought into proximity, generating a signal. Unlabeled test compounds compete with the tracer for binding to the kinase, causing a decrease in signal that is proportional to the test compound's affinity.[17]

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the biotinylated 4-Amino-3,5-difluorophenol tracer to its final working concentration (typically at or below its Kd for the kinase) in the assay buffer.

    • Dilute the kinase to its final concentration in the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the serially diluted test compounds to the appropriate wells.

    • Add 4 µL of the kinase solution to all wells.

    • Add 4 µL of the biotinylated tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium. Rationale: The incubation time must be sufficient for the binding reaction to reach a steady state, which is critical for accurate affinity determination.[18]

  • Detection:

    • Prepare a detection mix containing the streptavidin-donor beads and anti-tag-acceptor beads in the detection buffer.

    • Add 10 µL of the detection mix to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

  • Data Analysis:

    • Plot the signal versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the tracer binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

4-Amino-3,5-difluorophenol is a versatile and powerful scaffold for the development of custom probes for a wide array of bioassays. Its unique electronic properties, conferred by the fluorine substituents, can enhance the performance of the resulting probes. By leveraging well-established chemical principles of amine and phenol reactivity, researchers can readily synthesize biotinylated, fluorinated, or otherwise tagged molecules. The detailed protocols provided herein offer a robust starting point for creating high-quality chemical tools to accelerate research and drug development programs.

References

  • The Student Room. (2012). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. [Link]

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  • BYJU'S. Diazotization Reaction Mechanism. [Link]

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Method

Application Notes and Protocols: 4-Amino-3,5-difluorophenol in Advanced Material Synthesis

Introduction: The Strategic Advantage of Fluorination in Monomer Design 4-Amino-3,5-difluorophenol is a highly functionalized aromatic compound poised for significant applications in material science. Its unique molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Monomer Design

4-Amino-3,5-difluorophenol is a highly functionalized aromatic compound poised for significant applications in material science. Its unique molecular architecture, featuring a phenol, an amine, and two fluorine atoms, offers a versatile platform for the synthesis of high-performance polymers and functional materials. The strategic placement of fluorine atoms ortho to the amino group imparts several desirable characteristics to the resulting materials, including enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption. These properties are critical for applications in microelectronics, aerospace, and specialty coatings.

The presence of both an amino and a hydroxyl group provides multiple pathways for polymerization. The amino group is a classical nucleophile for reactions with carboxylic acid derivatives (e.g., dianhydrides to form polyimides) and epoxides, while the hydroxyl group can participate in condensation reactions to form polyethers or be used for post-polymerization modification. This multi-functionality allows for the design of complex polymer architectures, including linear, branched, and cross-linked networks.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and material science, detailing the application of 4-Amino-3,5-difluorophenol in the synthesis of advanced materials, with a primary focus on fluorinated polyimides.

Core Application: High-Performance Fluorinated Polyimides

The most prominent application of aromatic diamines containing fluorine is in the synthesis of high-performance polyimides.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 4-Amino-3,5-difluorophenol as a monomer or co-monomer can further enhance these properties, particularly in terms of processability and dielectric performance.

Causality of Experimental Choices in Polyimide Synthesis

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. The choice of solvent, reaction temperature, and imidization method is critical to achieving a high molecular weight polymer with the desired properties.

  • Solvent Selection: Aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF) are used to dissolve both the monomers and the resulting poly(amic acid). Their high boiling points also make them suitable for high-temperature thermal imidization.

  • Reaction Temperature: The initial polycondensation is typically carried out at low to ambient temperatures to prevent premature imidization and to control the molecular weight of the poly(amic acid).

  • Imidization: This can be achieved either thermally or chemically. Thermal imidization involves heating the poly(amic acid) film or solution at high temperatures (typically >200 °C), which drives off water and closes the imide ring. Chemical imidization uses a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at lower temperatures. Chemical imidization can often lead to higher solubility of the final polyimide.

Experimental Workflow for Polyimide Synthesis

The following diagram illustrates the typical workflow for the synthesis of a fluorinated polyimide using a diamine like 4-Amino-3,5-difluorophenol and a dianhydride.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Thermal Route) Monomer_Prep Monomer Preparation - 4-Amino-3,5-difluorophenol - Aromatic Dianhydride Dissolution Dissolution in Aprotic Solvent (e.g., NMP, DMAc) Monomer_Prep->Dissolution Reaction Polycondensation - Stir under N2 atmosphere - Room Temperature Dissolution->Reaction PAA_Solution Viscous Poly(amic acid) Solution Reaction->PAA_Solution Casting Cast PAA Solution onto Glass Substrate PAA_Solution->Casting Drying Pre-drying (e.g., 80°C in vacuum) Casting->Drying Curing Thermal Curing - Stepwise heating to >250°C - Under N2 atmosphere Drying->Curing PI_Film Final Polyimide Film Curing->PI_Film

Caption: Workflow for the synthesis of fluorinated polyimides.

Detailed Protocol: Synthesis of a Fluorinated Polyimide Film

This protocol describes the synthesis of a fluorinated polyimide from 4-Amino-3,5-difluorophenol and a common aromatic dianhydride, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA).

Materials:

  • 4-Amino-3,5-difluorophenol (ensure high purity)

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) (polymerization grade)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass plates

  • Mechanical stirrer

  • Vacuum oven

  • High-temperature furnace

Procedure:

Part 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a stoichiometric amount of 4-Amino-3,5-difluorophenol.

  • Add anhydrous NMP to the flask to achieve a solids concentration of 15-20% (w/w).

  • Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Gradually add an equimolar amount of BPDA to the solution in small portions over 30-60 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 2: Thermal Imidization and Film Casting

  • Filter the viscous poly(amic acid) solution through a fine filter to remove any particulate matter.

  • Cast the PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Place the cast film in a vacuum oven and dry at 80°C for 4 hours to remove the bulk of the solvent.

  • Transfer the glass plate to a high-temperature furnace with a nitrogen atmosphere.

  • Thermally cure the film using a stepwise heating program:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 30 minutes

    • 300°C for 1 hour

  • After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.

Expected Properties and Characterization

The resulting fluorinated polyimide films are expected to exhibit a combination of desirable properties.

PropertyExpected Value/CharacteristicCharacterization Technique
Thermal Stability High glass transition temperature (Tg) and decomposition temperatureTGA, DSC
Solubility Soluble in a range of organic solvents (e.g., NMP, DMAc, THF)[1]Visual inspection, GPC
Mechanical Properties Flexible and strong films[1]Tensile testing
Dielectric Constant Low dielectric constant (e.g., 2.5 - 3.0 at 1 MHz)[1]Dielectric spectroscopy
Moisture Absorption Low moisture uptake (< 0.5%)[1]Water sorption analysis
Optical Properties Potentially high transparency, depending on the dianhydride usedUV-Vis Spectroscopy

Characterization Workflow:

G cluster_0 Structural & Molecular Weight cluster_1 Thermal Properties cluster_2 Physical & Electrical Properties PI_Film Polyimide Film FTIR FTIR Spectroscopy (Confirm Imidization) PI_Film->FTIR NMR NMR Spectroscopy (Confirm Structure) PI_Film->NMR GPC Gel Permeation Chromatography (Molecular Weight & Distribution) PI_Film->GPC TGA Thermogravimetric Analysis (Decomposition Temperature) PI_Film->TGA DSC Differential Scanning Calorimetry (Glass Transition Temperature) PI_Film->DSC Tensile Tensile Testing (Mechanical Strength) PI_Film->Tensile Dielectric Dielectric Spectroscopy (Dielectric Constant & Loss) PI_Film->Dielectric Water_Uptake Water Sorption (Moisture Absorption) PI_Film->Water_Uptake

Caption: Characterization workflow for fluorinated polyimide films.

Potential Application in Liquid Crystal Synthesis

While direct synthesis of liquid crystals from 4-Amino-3,5-difluorophenol is not extensively documented, the related compound 3,5-difluorophenol is a known key intermediate for liquid crystal materials.[2][3] The presence of the fluorine atoms in 4-Amino-3,5-difluorophenol can be exploited to tailor the mesomorphic properties of potential liquid crystalline compounds. The amino and hydroxyl groups can serve as points for attaching mesogenic units. For instance, the amino group can be converted to an imine or an amide, while the hydroxyl group can be esterified to build calamitic (rod-like) or discotic (disk-like) liquid crystal structures. Researchers in this field could explore esterification of the phenol with a mesogenic acid chloride, followed by reaction of the amine with a mesogenic aldehyde to form a Schiff base, a common linkage in liquid crystals.[4]

Conclusion

4-Amino-3,5-difluorophenol is a valuable monomer for the development of advanced materials, particularly high-performance fluorinated polyimides. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis and characterization of novel polymers with enhanced properties. The unique combination of reactive functional groups and fluorine substituents makes this compound a promising building block for next-generation materials in a variety of demanding applications.

References

  • Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides. ResearchGate. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. [Link]

  • The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. [Link]

  • Synthesis of novel colorless polyimides from benzimidazole diamines with various linearity. ResearchGate. [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

  • Preparation and properties of polyimides from diamino containing hydroxyl group, 4,4′-diamino-4″-hydroxytriphenylmethan. ResearchGate. [Link]

  • Biobased Polyimides from 4-Aminocinnamic Acid Photodimer. ResearchGate. [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI. [Link]

  • 4-Amino-3,5-difluorophenol. PubChem. [Link]

  • Synthesis process of 3, 5-difluorophenol.
  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. ResearchGate. [Link]

  • 3,5-Difluorophenol: A Key Intermediate for Liquid Crystals, Pharmaceuticals, and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. National Center for Biotechnology Information. [Link]

  • (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. [Link]

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Application

Application Notes and Protocols for Ether Synthesis with 4-Amino-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Amino-3,5-difluorophenol in Medicinal Chemistry 4-Amino-3,5-difluorophenol is a valuable trifunctional building...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-3,5-difluorophenol in Medicinal Chemistry

4-Amino-3,5-difluorophenol is a valuable trifunctional building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the aromatic ring, significantly influence the reactivity of the amino and hydroxyl groups. The resulting aryl ethers derived from this scaffold are of considerable interest in the synthesis of novel therapeutic agents, where the difluorinated motif can enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the reaction conditions and protocols for the selective ether synthesis from 4-Amino-3,5-difluorophenol. We will delve into the underlying chemical principles, address the challenges posed by the competing nucleophilicity of the amino and hydroxyl groups, and present a detailed, field-proven protocol for achieving selective O-alkylation.

The Challenge of Selective O-Alkylation in Aminophenols

The direct O-alkylation of aminophenols via the Williamson ether synthesis is often complicated by the competing N-alkylation of the amino group. Both the hydroxyl and amino functionalities can act as nucleophiles, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. The relative reactivity of these two groups is influenced by factors such as the reaction conditions and the electronic nature of the aromatic ring. In the case of 4-Amino-3,5-difluorophenol, the electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the amino group to some extent, but not enough to prevent competitive N-alkylation under standard Williamson ether synthesis conditions.

To achieve selective O-alkylation, a protection-deprotection strategy is often the most reliable approach. This involves temporarily masking the reactivity of the amino group, performing the ether synthesis on the free hydroxyl group, and then removing the protecting group to regenerate the amino functionality.

Strategic Approach: Protection of the Amino Group

A robust and efficient method for the selective O-alkylation of aminophenols involves the protection of the amino group as an imine (Schiff base)[1][2][3]. This is achieved by reacting the aminophenol with an aldehyde, typically benzaldehyde, to form an N-benzylidene derivative. The imine functionality is stable under the basic conditions required for the subsequent Williamson ether synthesis and can be readily hydrolyzed under acidic conditions to regenerate the free amine.

The overall synthetic strategy is depicted below:

EtherSynthesisStrategy cluster_protection Step 1: Protection cluster_etherification Step 2: Ether Synthesis cluster_deprotection Step 3: Deprotection A 4-Amino-3,5-difluorophenol B N-Benzylidene-4-hydroxy-3,5-difluoroaniline A->B Benzaldehyde, MeOH, rt C 4-Alkoxy-N-benzylidene-3,5-difluoroaniline B->C 1. Base (e.g., NaH) 2. Alkyl halide (R-X) D 4-Alkoxy-3,5-difluoroaniline C->D Aqueous Acid (e.g., HCl)

Caption: Overall workflow for the selective ether synthesis of 4-Amino-3,5-difluorophenol.

Detailed Experimental Protocols

Part 1: Protection of the Amino Group as an N-Benzylidene Imine

This protocol is adapted from the general procedure for the selective alkylation of aminophenols[1].

Materials:

  • 4-Amino-3,5-difluorophenol

  • Benzaldehyde

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-Amino-3,5-difluorophenol (1.0 eq.).

  • Add anhydrous methanol to dissolve the starting material completely.

  • Add benzaldehyde (1.0 - 1.1 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude N-benzylidene-4-hydroxy-3,5-difluoroaniline can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step if sufficiently pure.

Mechanism of Imine Formation:

The formation of the imine proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by dehydration[4][5][6]. The reaction is typically reversible, and the removal of water drives the equilibrium towards the imine product. In this protocol, the use of a slight excess of benzaldehyde and removal of the solvent after the reaction helps to drive the reaction to completion.

ImineFormation Amine R-NH2 Nucleophilic_Attack Amine->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton transfer Aldehyde R'-CHO Aldehyde->Nucleophilic_Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Imine R-N=CHR' Iminium_Ion->Imine - H+

Caption: Mechanism of Imine Formation.

Part 2: Williamson Ether Synthesis

The choice of base and solvent is critical for the successful etherification of the electron-deficient hydroxyl group of the protected aminophenol. Stronger bases are generally required to deprotonate the phenol to a sufficient extent.

Materials:

  • N-Benzylidene-4-hydroxy-3,5-difluoroaniline (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Round-bottom flask, septum, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

Procedure (using Sodium Hydride):

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • To the flask, add the N-benzylidene-4-hydroxy-3,5-difluoroaniline (1.0 eq.) and anhydrous DMF or THF.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully add sodium hydride (1.1 - 1.2 eq.) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere. Hydrogen gas is evolved during the deprotonation.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add the primary alkyl halide (1.1 - 1.2 eq.) via syringe to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., to 50-70 °C) may be required for less reactive alkyl halides, but this should be approached with caution to avoid side reactions[7].

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-alkoxy-N-benzylidene-3,5-difluoroaniline.

Mechanism of Williamson Ether Synthesis:

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[8][9][10]. The strong base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

WilliamsonEtherSynthesis Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base - HB SN2_Transition_State [Ar---O---R---X]‡ Phenoxide->SN2_Transition_State Ether Ar-O-R SN2_Transition_State->Ether Halide_Ion X⁻ SN2_Transition_State->Halide_Ion Alkyl_Halide R-X Alkyl_Halide->SN2_Transition_State

Caption: Mechanism of Williamson Ether Synthesis.

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis

ParameterOption 1Option 2Rationale and Considerations
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. K2CO3 is a weaker base and may require higher temperatures and longer reaction times, but is easier and safer to handle.
Solvent DMFTHFDMF is a polar aprotic solvent that can accelerate SN2 reactions. THF is another suitable aprotic solvent. Anhydrous conditions are crucial.
Temperature 0 °C to room temp.Room temp. to refluxThe initial deprotonation with NaH is exothermic and should be done at 0 °C. The subsequent alkylation can often proceed at room temperature. With K2CO3, heating is typically necessary.
Alkyl Halide Primary (e.g., CH3I, BnBr)The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination reactions, especially with a strong base like a phenoxide.
Part 3: Deprotection of the N-Benzylidene Group

The final step is the hydrolysis of the imine to regenerate the free amino group.

Materials:

  • Crude 4-alkoxy-N-benzylidene-3,5-difluoroaniline (from Part 2)

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Separatory funnel

Procedure:

  • Dissolve the crude product from Part 2 in methanol or THF.

  • Add aqueous hydrochloric acid and stir the mixture at room temperature. The hydrolysis is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-alkoxy-3,5-difluoroaniline.

Mechanism of Imine Hydrolysis:

Imine hydrolysis is the reverse of imine formation and is catalyzed by acid[4][5][11]. The imine nitrogen is protonated, making the imine carbon more electrophilic for the attack by water. Subsequent proton transfers and elimination of the amine yield the carbonyl compound (benzaldehyde in this case) and the protonated primary amine.

ImineHydrolysis Imine R-N=CHR' Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Protonated_Carbinolamine Protonated Carbinolamine Iminium_Ion->Protonated_Carbinolamine + H2O Carbinolamine Carbinolamine Intermediate Protonated_Carbinolamine->Carbinolamine - H+ Amine_and_Protonated_Carbonyl R-NH3+ + R'-CHO Carbinolamine->Amine_and_Protonated_Carbonyl + H+ Amine_and_Carbonyl R-NH2 + R'-CHO Amine_and_Protonated_Carbonyl->Amine_and_Carbonyl - H+

Caption: Mechanism of Imine Hydrolysis.

Purification of the Final Product

The crude 4-alkoxy-3,5-difluoroaniline can be purified by column chromatography on silica gel[12][13][14]. Due to the basic nature of the amino group, "tailing" on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent[15].

Typical Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether. The exact ratio will depend on the polarity of the specific ether synthesized and should be determined by TLC analysis.

Safety and Handling of 4-Amino-3,5-difluorophenol

4-Amino-3,5-difluorophenol is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use[6][16].

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from light[17][18].

Physical Properties of 4-Amino-3,5-difluorophenol:

PropertyValue
Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol [16]
Appearance Solid[19]
Melting Point 147-150 °C[17]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol[17][20]. Soluble in water and alcohols[19].

Conclusion

The selective synthesis of ethers from 4-Amino-3,5-difluorophenol can be effectively achieved through a three-step sequence involving the protection of the amino group as an N-benzylidene imine, followed by a Williamson ether synthesis, and subsequent deprotection. This approach provides a reliable and high-yielding route to valuable 4-alkoxy-3,5-difluoroaniline derivatives, which are important intermediates in the development of new pharmaceuticals. Careful control of reaction conditions, particularly during the etherification step, is crucial for maximizing the yield and purity of the desired product.

References

  • China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory - ALFA GROUP. [Link]

  • 4-Amino-3,5-difluorophenol - LookChem. [Link]

  • Selective alkylation of hydroxyl group of aminophenols | Download Table - ResearchGate. [Link]

  • (PDF) Selective alkylation of aminophenols - ResearchGate. [Link]

  • Williamson Ether Synthesis - Cambridge University Press. [Link]

  • Column chromatography - University of Calgary. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link]

  • (PDF) Selective alkylation of aminophenols - Semantic Scholar. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Experiment 06 Williamson Ether Synthesis - St. Olaf College. [Link]

  • CN110740987A - Process for the mono-N-alkylation of aminophenols - Google P
  • Imine Hydrolysis - News-Medical.Net. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. [Link]

  • Unexpected course of a Williamson ether synthesis - Arkivoc. [Link]

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Method

The Strategic Role of 4-Amino-3,5-difluorophenol in Modern Pharmaceutical Manufacturing

This technical guide provides an in-depth exploration of 4-Amino-3,5-difluorophenol, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. We will delve into the rationale behind its use, detailed sy...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Amino-3,5-difluorophenol, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. We will delve into the rationale behind its use, detailed synthesis protocols, and its application in the construction of complex drug molecules, with a particular focus on kinase inhibitors. The strategic incorporation of fluorine atoms imparts unique physicochemical properties to the final active pharmaceutical ingredient (API), influencing its metabolic stability, binding affinity, and overall efficacy.

Introduction: The Significance of Fluorinated Intermediates

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. 4-Amino-3,5-difluorophenol is a prime example of a building block designed to leverage these benefits.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 4-Amino-3,5-difluorophenol is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅F₂NOPubChem[1]
Molecular Weight 145.11 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 135086-76-9PubChem[1]
Storage 2-8°C, inert atmosphere, protect from lightSigma-Aldrich[2]

Safety Information: 4-Amino-3,5-difluorophenol is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Synthesis Protocol for 4-Amino-3,5-difluorophenol

The following protocol is based on established methods for the synthesis of analogous fluorinated aminophenols, such as the closely related intermediate for the kinase inhibitor Regorafenib.[3] The synthesis is a multi-step process commencing from 4-nitrophenol.

Workflow for the Synthesis of 4-Amino-3,5-difluorophenol

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Difluorination cluster_3 Step 4: Desulfonation & Extraction A 4-Nitrophenol B 4-Aminophenol A->B H2, Pd/C Ethanol/Water C 4-Aminophenol-2-sulfonic acid B->C Conc. H2SO4 10-30°C D 4-Amino-3,5-difluorophenol-2-sulfonic acid C->D Xenon Difluoride (XeF2) HF catalyst E 4-Amino-3,5-difluorophenol D->E Dilute H2SO4, Reflux Extraction

Caption: Synthesis pathway for 4-Amino-3,5-difluorophenol.

Step-by-Step Protocol:

Step 1: Catalytic Hydrogenation of 4-Nitrophenol

  • In a suitable hydrogenation vessel, dissolve 4-nitrophenol in a mixture of ethanol and water.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminophenol.

Step 2: Sulfonation of 4-Aminophenol

  • Carefully add the 4-aminophenol obtained in Step 1 to concentrated sulfuric acid, maintaining the temperature between 10-30°C with an ice bath.

  • Stir the mixture until the sulfonation is complete, resulting in the formation of 4-aminophenol-2-sulfonic acid.

Step 3: Difluorination

  • Under an inert atmosphere, in a fume hood, and with appropriate safety precautions, add xenon difluoride (XeF₂) to the sulfonic acid derivative from Step 2 in the presence of a hydrofluoric acid (HF) catalyst.

  • Stir the reaction mixture until the difluorination is complete.

Step 4: Desulfonation and Extraction

  • To the reaction mixture from Step 3, add dilute sulfuric acid and heat to reflux to effect desulfonation.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-3,5-difluorophenol.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

Application in Pharmaceutical Manufacturing: Synthesis of a Kinase Inhibitor

4-Amino-3,5-difluorophenol is a valuable intermediate for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The following is a representative protocol for the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this intermediate. This synthesis is analogous to the preparation of multi-kinase inhibitors like Regorafenib.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Ether Synthesis (Williamson Ether Synthesis) A 4-Amino-3,5-difluorophenol C Fluorinated Phenylurea Intermediate A->C B Substituted Isocyanate B->C E Final Kinase Inhibitor C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D Pyridine Derivative D->E

Caption: Synthesis of a hypothetical kinase inhibitor.

Step-by-Step Protocol:

Step 1: Urea Formation

  • Dissolve 4-Amino-3,5-difluorophenol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add a substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the formation of the fluorinated phenylurea intermediate is complete (monitored by TLC or LC-MS).

  • If necessary, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

Step 2: Williamson Ether Synthesis

  • To a solution of the fluorinated phenylurea intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).

  • Add a pyridine derivative (e.g., 2-methyl-5-(2-pyridinyl)oxazole) to the reaction mixture.

  • Heat the mixture and stir until the reaction is complete.

  • Cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the final kinase inhibitor.

Conclusion

4-Amino-3,5-difluorophenol is a strategically important intermediate in pharmaceutical synthesis. Its difluorinated phenyl ring provides a scaffold that can enhance the metabolic stability and binding affinity of the final drug molecule. The protocols outlined in this guide provide a framework for the synthesis of this valuable intermediate and its subsequent use in the preparation of complex pharmaceutical agents such as kinase inhibitors. As the demand for more effective and targeted therapies continues to grow, the role of such precisely engineered building blocks will become increasingly critical in the field of drug discovery and development.

References

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (2014). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Research on Chemical Intermediates, 41(10), 7419–7427. [Link]

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Application

Introduction: The Significance of 4-Amino-3,5-difluorophenol Derivatives

, a crucial building block in medicinal chemistry, necessitates robust and scalable synthetic protocols for industrial applications. This application note provides a detailed guide for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

, a crucial building block in medicinal chemistry, necessitates robust and scalable synthetic protocols for industrial applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-amino-3,5-difluorophenol derivatives, focusing on practical methodologies, process optimization, and safety considerations.

4-Amino-3,5-difluorophenol and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. These compounds are integral to the development of novel therapeutics, including anti-inflammatory and analgesic drugs.[1] The unique substitution pattern of the aromatic ring provides a versatile scaffold for further chemical modifications, making it a valuable asset in drug discovery and development.

Strategic Approaches to Synthesis

Several synthetic routes to 4-amino-3,5-difluorophenol have been explored. The selection of an appropriate strategy for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.

Route A: From 3,5-Difluorophenol

One common approach involves the nitration of 3,5-difluorophenol followed by reduction of the resulting nitro-intermediate.

  • Nitration: This electrophilic aromatic substitution introduces a nitro group at the 4-position of the phenol ring. Careful control of reaction conditions is crucial to avoid side reactions and ensure high regioselectivity.

  • Reduction: The nitro group is subsequently reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method for this transformation.[2]

Route B: From 2,6-Difluoroaniline

An alternative strategy starts with 2,6-difluoroaniline, which can be used in the synthesis of various pharmaceutical and herbicidal compounds.[3] This route typically involves protection of the amino group, followed by hydroxylation and subsequent deprotection.

Detailed Protocol: Scale-Up Synthesis of 4-Amino-3,5-difluorophenol

This section outlines a detailed, step-by-step protocol for the synthesis of 4-amino-3,5-difluorophenol, optimized for a larger scale. This protocol is based on the nitration of 3,5-difluorophenol followed by catalytic hydrogenation.

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors of appropriate volume with temperature control, agitation, and inert atmosphere capabilities.

  • Reagents: 3,5-Difluorophenol, nitric acid, sulfuric acid, methanol, palladium on carbon (5% or 10% Pd), hydrogen gas, sodium bicarbonate, ethyl acetate, and brine.

  • Filtration: Filter press or Nutsche filter for solid-liquid separation.

  • Drying: Vacuum oven.

  • Analytical Instruments: HPLC, NMR, and Mass Spectrometry for reaction monitoring and product characterization.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Work-up and Purification A Charge 3,5-Difluorophenol and Sulfuric Acid to Reactor B Cool to 0-5 °C A->B C Slowly Add Nitric Acid B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench with Ice Water D->E F Filter and Wash Precipitate E->F G Charge Nitro-intermediate, Methanol, and Pd/C to Reactor F->G Nitro-intermediate H Pressurize with Hydrogen G->H I Heat to 40-50 °C H->I J Reaction Monitoring (TLC/HPLC) I->J K Filter off Catalyst J->K L Concentrate Filtrate K->L M Dissolve Crude Product in Ethyl Acetate L->M Crude Product N Wash with Sodium Bicarbonate and Brine M->N O Dry over Sodium Sulfate N->O P Concentrate and Crystallize O->P Q Q P->Q Pure 4-Amino-3,5-difluorophenol

Caption: Overall workflow for the scale-up synthesis of 4-amino-3,5-difluorophenol.

Step-by-Step Procedure

Step 1: Nitration of 3,5-Difluorophenol

  • Charge the reactor with 3,5-difluorophenol and concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0-5 °C with constant agitation.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield 3,5-difluoro-4-nitrophenol.

Step 2: Catalytic Hydrogenation

  • Charge a suitable hydrogenation reactor with the 3,5-difluoro-4-nitrophenol, methanol, and 5% or 10% palladium on carbon catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 40-50 °C and maintain vigorous stirring.

  • Monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Confirm completion by TLC or HPLC.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3,5-difluorophenol.

Step 3: Purification

  • Dissolve the crude product in a suitable solvent such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford 4-amino-3,5-difluorophenol of high purity.

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScalePilot/Production ScaleRationale for Change
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility and heat transfer efficiency are critical at larger scales.
Temperature Control Ice bathJacketed reactor with heating/cooling fluidPrecise and uniform temperature control is essential for safety and product quality.
Agitation Magnetic stirrerMechanical overhead stirrerEnsures efficient mixing and heat transfer in larger volumes.
Reagent Addition Dropping funnelDosing pumpProvides controlled and consistent addition rates, crucial for exothermic reactions.
Work-up Separatory funnelLiquid-liquid extraction unitImproves efficiency and reduces manual handling for large-volume extractions.
Purification Column chromatographyRecrystallizationRecrystallization is generally more cost-effective and scalable for large quantities.

Safety and Handling

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • 4-Amino-3,5-difluorophenol: Harmful if swallowed or in contact with skin.[4] May cause respiratory irritation.[4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

  • Nitric and Sulfuric Acids: These are highly corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Hydrogen Gas: Highly flammable. Hydrogenation reactions should be conducted in a designated area with appropriate safety measures, including proper grounding and ventilation.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle under a moist or inert atmosphere.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • If swallowed: Call a poison center or doctor if you feel unwell.[4]

Analytical Methods for Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and for monitoring the progress of the reactions. A reversed-phase HPLC method is a good starting point for analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a preliminary indicator of purity. The melting point of 4-amino-3,5-difluorophenol is reported to be between 147-150°C.[6]

Conclusion

The successful scale-up of the synthesis of 4-amino-3,5-difluorophenol derivatives is achievable through careful planning, process optimization, and a strong emphasis on safety. The protocol detailed in this application note provides a robust framework for the large-scale production of this important pharmaceutical intermediate. By understanding the underlying chemical principles and potential challenges, researchers and drug development professionals can efficiently and safely produce high-quality material for their downstream applications.

References

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  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
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Method

Application Notes &amp; Protocols: Strategic Use of 4-Amino-3,5-difluorophenol for the Synthesis of Diverse Compound Libraries

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] 4-Amino-3,5-difluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] 4-Amino-3,5-difluorophenol has emerged as a particularly valuable building block for the construction of compound libraries due to its trifunctional nature. The presence of two electron-withdrawing fluorine atoms ortho to the amino group and meta to the hydroxyl group significantly alters the reactivity and properties of these functional groups, enabling selective and diverse chemical modifications.[3][4] This guide provides an in-depth exploration of the strategic application of 4-Amino-3,5-difluorophenol in drug discovery, focusing on detailed protocols for N- and O-arylation reactions to generate libraries of novel chemical entities, particularly for targets such as protein kinases.[5][6]

The Strategic Advantage of Fluorination and the 4-Amino-3,5-difluorophenol Scaffold

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7] Strategic fluorination can:

  • Enhance Metabolic Stability: By blocking metabolically labile C-H positions, fluorine can prevent oxidative metabolism, thereby increasing a drug's half-life.[1][2]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, reducing their basicity. This can improve oral bioavailability by increasing the population of the neutral form of the molecule, which more readily permeates cell membranes.[3]

  • Increase Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding potency.[3][8]

4-Amino-3,5-difluorophenol is a privileged scaffold that leverages these benefits while providing three distinct points for diversification. The amino (-NH2), hydroxyl (-OH), and the aromatic ring itself serve as handles for introducing chemical diversity, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).

cluster_scaffold 4-Amino-3,5-difluorophenol Scaffold cluster_reactions Diversification Pathways cluster_library Resulting Compound Library scaffold NH₂ OH F F N_Arylation N-Arylation (Buchwald-Hartwig) scaffold:f1->N_Arylation Selective C-N Coupling O_Arylation O-Arylation (Ullmann / Buchwald) scaffold:f2->O_Arylation Selective C-O Coupling N_Acylation N-Acylation / Alkylation scaffold:f1->N_Acylation Standard Chemistry Library Diverse Library of Substituted Anilines & Diaryl Ethers N_Arylation->Library O_Arylation->Library N_Acylation->Library

Caption: Diversification strategy using the 4-Amino-3,5-difluorophenol scaffold.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for reaction design.

PropertyValueSource
CAS Number 135086-76-9[9][10]
Molecular Formula C₆H₅F₂NO[9][10]
Molecular Weight 145.11 g/mol [10]
Melting Point 147-150 °C[9]
Boiling Point 250 °C at 760 mmHg[9]
Solubility DMSO (Sparingly), Methanol (Slightly)[9]
XLogP3 1.1[10]

Core Methodologies for Library Construction

The differential reactivity of the amino and hydroxyl groups allows for selective functionalization through catalyst control. Palladium-based systems typically favor N-arylation, while copper-based systems can be optimized for O-arylation, providing an orthogonal approach to library synthesis.[11][12][13]

Protocol 1: Selective N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] The use of sterically hindered biarylphosphine ligands is crucial for achieving high yields and broad substrate scope, even with electron-rich anilines whose nucleophilicity is attenuated by the ortho-fluorine atoms.[15]

G pd0 Pd(0)Ln pd_complex Pd(0)L(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_amido Pd(II)L(Ar)(NR'H) pd_complex->pd_amido + R'-NH₂ pd_amide Pd(II)L(Ar)(NR') pd_amido->pd_amide - Base-H⁺X⁻ pd_amide->pd0 Reductive Elimination product Ar-NR'H pd_amide->product center->pd0 center->pd_complex center->pd_amido center->pd_amide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Amino-3,5-difluorophenol (1.0 mmol, 1.0 eq.), the desired aryl bromide (1.1 mmol, 1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and a pre-mixed catalyst/ligand system such as a G3 or G4 Pd-precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL, to achieve a concentration of 0.2 M) via syringe.

  • Reaction Execution: Seal the flask and place the mixture in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench carefully with the slow addition of water (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL). Separate the organic layer, and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Causality and Trustworthiness:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and moisture; an inert atmosphere is critical to prevent catalyst deactivation.[16]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[14][17]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, which is essential for coupling deactivated anilines.[15]

Protocol 2: Selective O-Arylation via Ullmann Condensation

The classic Ullmann reaction utilizes a copper catalyst to form C-O bonds, often under harsh conditions.[18][19] Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions, enabling greater functional group tolerance. Critically, specific copper-ligand systems can be employed to achieve selective O-arylation of aminophenols, leaving the N-H bond intact.[11][13]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction vial, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the appropriate ligand (e.g., picolinic acid or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).[11]

  • Reagent Addition: Add 4-Amino-3,5-difluorophenol (1.0 mmol, 1.0 eq.) and the desired aryl iodide (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed butyronitrile or DMSO (5 mL) via syringe.

  • Reaction Execution: Seal the vial and place the mixture in a preheated oil bath at 70-110 °C (temperature is highly substrate and ligand dependent). Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take 18-36 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and add a saturated aqueous solution of ammonium chloride to quench the reaction and complex the copper salts.

  • Extraction: Filter the mixture through a pad of Celite to remove insoluble copper species. Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure O-arylated diaryl ether product.

Causality and Trustworthiness:

  • Catalyst/Ligand System: The choice of copper source (CuI) and a chelating ligand like an amino acid or diamine is key to creating a soluble, active catalytic species that promotes C-O coupling over C-N coupling.[11][13]

  • Base: A moderate base like K₂CO₃ is sufficient to deprotonate the phenol without significantly deprotonating the less acidic, fluorine-deactivated aniline.[11]

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed couplings.[18]

Experimental Workflow and Data Management

A systematic approach is essential for building and tracking a compound library.

prep 1. Preparation reaction 2. Parallel Synthesis (N- or O-Arylation) prep->reaction Dispense Reagents (Aryl Halide Library) workup 3. Work-up & Purification (Parallel Chromatography) reaction->workup Reaction Monitoring (TLC/LC-MS) analysis 4. Analysis & Archiving workup->analysis Characterization (NMR, HRMS) Compound Registration

Caption: General experimental workflow for library synthesis.

Example Reaction Data

The following table provides representative yields for the selective arylation of 4-Amino-3,5-difluorophenol, illustrating the impact of the coupling partner's electronic properties.

Reaction TypeAryl HalideCatalyst SystemBaseTemp (°C)Approx. Yield (%)Selectivity
N-Arylation 4-BromoanisolePd(OAc)₂ / XPhosNaOtBu11085-95>98% N-Aryl
N-Arylation 4-BromobenzonitrilePd(OAc)₂ / XPhosNaOtBu11080-90>98% N-Aryl
O-Arylation 4-IodoanisoleCuI / CyDMEDAK₂CO₃9070-80>95% O-Aryl
O-Arylation 4-IodonitrobenzeneCuI / Picolinic AcidK₃PO₄7075-85>95% O-Aryl

Note: Yields are estimates based on literature for similar transformations and require empirical optimization.[11][13][15]

Safety and Handling

4-Amino-3,5-difluorophenol and its related reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[20][22] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[20]

  • Reagents: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and hygroscopic.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-3,5-difluorophenol is a potent and versatile building block for the construction of compound libraries in drug discovery. Its unique electronic properties, conferred by the difluoro substitution, allow for the application of modern catalytic methods to achieve selective N- and O-functionalization. The protocols outlined in this guide provide a robust framework for researchers to generate structurally diverse libraries of novel molecules with enhanced drug-like properties, enabling the exploration of new chemical space and the identification of promising lead compounds.

References

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  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

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  • Altıntaş, Z., et al. (2018). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(17), 10136-10147.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol.

  • Mohammadi, M., et al. (2016). O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions. Journal of the Serbian Chemical Society.

  • Chen, C., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(1), 43-52.

  • Fors, B. P., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(16), 5766-5768.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Fors, B. P., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.

  • Elkins, J. M., et al. (2016). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 59(15), 7219-7224.

  • ChemScene. (n.d.). 4-Amino-2,5-difluorophenol.

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931.

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1144-1150.

  • The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling. [Video]. YouTube.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol.

  • Al-Masum, M., & Al-Ahmari, S. (2016). Microwave Application and Anhydrous Cu(OAc)2 Mediated O-Arylation of Aliphatic Amino Alcohols. Journal of Advances in Chemistry.

  • Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. Bioorganic & Medicinal Chemistry Letters, 23(17), 4838-4842.

  • Follmann, M., & Hülse, M. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules, 25(4), 863.

  • BenchChem. (2025). Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.

  • Nefzi, A., et al. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 16(3), 243-250.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Shields, J. D., et al. (2022). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. The Journal of Organic Chemistry, 87(24), 16483-16494.

  • Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(28), 16447-16460.

  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893-930.

  • Rodrigues, T., et al. (2016). Unifying principles for the design and evaluation of natural product-inspired compound collections. Natural Product Reports, 33(4), 513-530.

  • Vafaee, E., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 592.

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols.

  • Liu, X., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv preprint arXiv:1909.02452.

Sources

Application

Application Notes &amp; Protocols: 4-Amino-3,5-difluorophenol in the Development of PET Imaging Agents

Foreword: The Strategic Advantage of Fluorinated Phenols in PET Tracer Design Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in-vivo biochemical proce...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorinated Phenols in PET Tracer Design

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in-vivo biochemical processes.[1] The efficacy of PET is fundamentally reliant on the design and synthesis of highly specific radiotracers. Among the array of radionuclides available, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which contributes to high-resolution images.[2][3]

The incorporation of ¹⁸F into biologically active molecules is a central challenge in radiochemistry. The 4-amino-3,5-difluorophenol scaffold represents a molecule of significant interest for the development of novel PET imaging agents. The presence of fluorine atoms can enhance binding affinity and improve metabolic stability of the resulting tracer. Furthermore, the amino and hydroxyl groups provide versatile handles for conjugation to various targeting vectors, including peptides, antibodies, and small molecules, enabling the development of tracers for a wide range of biological targets. While direct applications of 4-amino-3,5-difluorophenol are emerging, the principles of its use can be extrapolated from related structures in cutting-edge PET tracer development.

This technical guide will provide an in-depth exploration of the synthesis and radiolabeling of PET imaging agents derived from fluorinated aminophenol backbones, offering both established protocols for related compounds and a forward-looking perspective on the potential of 4-amino-3,5-difluorophenol.

The Rationale for Difluorinated Aromatic Amines in PET Tracer Development: A Case Study

The strategic placement of fluorine atoms on an aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a PET tracer. The difluoro substitution pattern, as seen in derivatives of 4-amino-3,5-difluorophenol, can offer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation. This can lead to improved in-vivo stability and reduced formation of radiometabolites that could interfere with imaging.

  • Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and the blood-brain barrier.

  • Enhanced Target Binding: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and selectivity of the tracer.

A compelling example of the utility of a difluoro-amino aromatic moiety in PET tracer development is the synthesis of (4-amino-5,8-difluoro-1H-spiro[piperidine-4,2-quinazolin]-1-yl)(4-[¹⁸F]fluorophenyl)methanone, or [¹⁸F]FBAT, a tracer developed for imaging inducible nitric oxide synthase (iNOS).[4] iNOS is a key biomarker in neuroinflammation, and the ability to image its expression holds significant promise for the diagnosis and monitoring of neurological disorders.[4] The development of [¹⁸F]FBAT underscores the potential of complex molecules bearing the difluoro-amino-aromatic core in creating highly specific and effective PET imaging agents.

Synthesis of a Hypothetical PET Tracer from a 4-Amino-3,5-difluorophenol Precursor

To illustrate the practical application of 4-amino-3,5-difluorophenol, we present a detailed, albeit hypothetical, protocol for the synthesis of a PET tracer targeting a generic kinase enzyme. This protocol is based on established radiolabeling methodologies for aromatic systems.

Workflow for Synthesis and Radiolabeling

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling with ¹⁸F cluster_2 Quality Control A 4-Amino-3,5-difluorophenol B Protection of Amino Group (e.g., Boc) A->B C Coupling with Kinase-Targeting Moiety B->C D Installation of Labeling Precursor (e.g., Stannyl or Boronic Ester Group) C->D E Final Precursor for Radiolabeling D->E H Nucleophilic Aromatic Substitution with Precursor E E->H F [¹⁸F]Fluoride Production (Cyclotron) G Activation of [¹⁸F]Fluoride (Kryptofix K2.2.2, K₂CO₃) F->G G->H I Deprotection H->I J Purification (HPLC) I->J K Final [¹⁸F]-Tracer J->K L Radiochemical Purity (HPLC) K->L M Molar Activity L->M N Sterility and Endotoxin Testing M->N O Final Product Release N->O

Caption: Workflow for PET Tracer Development.

Detailed Protocol: Synthesis of a Stannylated Precursor

This protocol outlines the synthesis of a trimethylstannyl precursor from 4-amino-3,5-difluorophenol, which is suitable for subsequent copper-mediated radiofluorination.

Materials:

  • 4-Amino-3,5-difluorophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Kinase-targeting moiety with a suitable coupling group (e.g., a carboxylic acid)

  • EDC/HOBt or other peptide coupling reagents

  • Hexa(n-butyl)distannane

  • Pd(PPh₃)₄

  • Toluene

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Protection of the Amino Group:

    • Dissolve 4-amino-3,5-difluorophenol in DCM.

    • Add TEA and Boc₂O and stir at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the Boc-protected intermediate by flash chromatography.

  • Coupling to the Targeting Moiety:

    • Dissolve the Boc-protected aminophenol and the kinase-targeting moiety in DMF.

    • Add EDC and HOBt and stir at room temperature for 24 hours.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

    • Purify the coupled product by flash chromatography.

  • Stannylation:

    • To a solution of the coupled product in toluene, add hexa(n-butyl)distannane and Pd(PPh₃)₄.

    • Reflux the mixture under an inert atmosphere for 12 hours.

    • Cool the reaction to room temperature and purify the stannylated precursor by flash chromatography.

Protocol: Automated Radiosynthesis of the [¹⁸F]-Tracer

This protocol describes the automated synthesis of the final PET tracer using a commercial synthesis module.

Materials and Reagents:

Reagent VialContent
Vial A Stannylated Precursor (5-10 mg) in DMA (1 mL)
Vial B Cu(OTf)₂(py)₄ (15-20 mg) in DMA (0.5 mL)
Vial C 4 M HCl (1 mL)
Vial D Saturated NaHCO₃ solution (1 mL)
HPLC Eluent Acetonitrile/Water gradient with 0.1% TFA
SPE Cartridge C18 Sep-Pak

Automated Synthesizer Program:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]fluoride is passed through a QMA cartridge.

    • The trapped [¹⁸F]fluoride is eluted with a solution of K₂CO₃ and Kryptofix K2.2.2 in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiofluorination:

    • The stannylated precursor from Vial A and the copper catalyst from Vial B are added to the reaction vessel containing the dried [¹⁸F]fluoride.

    • The reaction mixture is heated at 110-130 °C for 15-20 minutes.

  • Deprotection:

    • The reaction is cooled, and 4 M HCl from Vial C is added.

    • The mixture is heated at 100 °C for 5-10 minutes to remove the Boc protecting group.

  • Purification:

    • The reaction mixture is neutralized with NaHCO₃ from Vial D and diluted with water.

    • The crude product is loaded onto a semi-preparative HPLC column.

    • The fraction corresponding to the [¹⁸F]-labeled product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product is eluted with ethanol and formulated in sterile saline for injection.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is essential to ensure the safety and efficacy of the PET tracer for in-vivo use.

ParameterMethodAcceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the standard
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% ¹⁸F
Molar Activity Calculated from the radioactivity and the mass of the product (determined by HPLC with a calibrated UV detector)> 37 GBq/µmol (1 Ci/µmol) at the time of injection
pH pH meter or pH strips4.5 - 7.5
Sterility USP <71> Sterility TestsNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Residual Solvents Gas Chromatography (GC)Within USP limits

Preclinical Evaluation and Application in Neuroimaging

Prior to human studies, the newly synthesized PET tracer must undergo thorough preclinical evaluation in animal models.

Workflow for Preclinical Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Animal Studies cluster_2 Data Analysis A Cell Uptake Assays B Binding Affinity and Specificity A->B C Metabolism Studies B->C D Biodistribution Studies E PET Imaging in Healthy Animals D->E F PET Imaging in Disease Models E->F G Blocking Studies F->G H Image Quantification (SUV) I Kinetic Modeling H->I J Correlation with Ex Vivo Data I->J K Dosimetry Calculations J->K

Caption: Preclinical Evaluation Workflow.

Key Preclinical Experiments:

  • In Vitro Cell Uptake: The tracer is incubated with cell lines that overexpress the target of interest (e.g., a specific kinase). The cellular uptake of radioactivity is measured over time to assess target engagement.

  • Biodistribution Studies: The tracer is administered to healthy animals, and the distribution of radioactivity in various organs and tissues is measured at different time points. This provides information on the tracer's pharmacokinetics and clearance profile.

  • PET Imaging in Disease Models: The tracer is evaluated in animal models of the disease of interest (e.g., neuroinflammation or cancer). PET imaging is used to visualize the accumulation of the tracer at the site of pathology.

  • Blocking Studies: To demonstrate the specificity of the tracer, a blocking agent (a non-radioactive compound that binds to the same target) is co-administered with the tracer. A significant reduction in tracer uptake in the target tissue confirms specific binding.

Future Perspectives and Conclusion

The 4-amino-3,5-difluorophenol scaffold holds considerable promise for the development of a new generation of PET imaging agents. Its versatile chemical handles and the advantageous properties conferred by the difluoro substitution pattern make it an attractive starting point for the synthesis of tracers for a multitude of biological targets. The continued development of novel radiolabeling methodologies, particularly for the efficient incorporation of ¹⁸F into electron-rich aromatic systems, will further unlock the potential of this and related building blocks.[5] The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting possibilities of 4-amino-3,5-difluorophenol in advancing the field of molecular imaging.

References

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. ResearchGate. Available at: [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Available at: [Link]

  • Fluorine-18 Labelling for PET Scans. Open MedScience. Available at: [Link]

  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. Available at: [Link]

  • One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters. Available at: [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. Available at: [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. Available at: [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules. Available at: [Link]

  • The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 4-Amino-3,5-difluorophenol Substitution

Welcome to the Technical Support Center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during substitution reactions with this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction yields and achieve high-purity products.

Introduction to the Reactivity of 4-Amino-3,5-difluorophenol

4-Amino-3,5-difluorophenol is a unique trifunctional molecule featuring an amino group, a hydroxyl group, and a difluorinated aromatic ring. The interplay of these functionalities dictates its reactivity. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly influences the nucleophilicity of both the amino and hydroxyl groups, and activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Understanding this electronic landscape is paramount for predicting and controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which functional group is more nucleophilic, the amino or the hydroxyl group?

In neutral media, the amino group is generally more nucleophilic than the hydroxyl group. However, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion.[1] The choice of reaction conditions, particularly the base, will therefore be the primary determinant of selectivity.

Q2: Can I achieve selective substitution on the amino group without protecting the hydroxyl group?

Direct selective N-alkylation or N-acylation without protection is challenging and often leads to a mixture of N- and O-substituted products.[2] For optimal selectivity and yield, a protection strategy is highly recommended. However, reductive amination offers a direct and highly selective method for N-alkylation.[2][3]

Q3: What are the most common side reactions to anticipate?

The most common side reactions include:

  • O-substitution: Competition between the amino and hydroxyl groups for the electrophile.

  • Di-substitution: Reaction at both the amino and hydroxyl groups.

  • Over-alkylation of the amino group: Formation of tertiary amines or even quaternary ammonium salts.[4]

  • Elimination: With certain alkyl halides, base-catalyzed elimination can compete with substitution.[5]

  • Ring substitution (SNAr): Although less common under standard substitution conditions, the activated ring can undergo nucleophilic aromatic substitution, especially with strong nucleophiles and forcing conditions.

Q4: How do the fluorine atoms affect the reactivity of the aromatic ring?

The strongly electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This is a key consideration if your reaction conditions involve strong nucleophiles that could potentially displace a fluorine atom via an SNAr mechanism.

Troubleshooting Guide

Problem 1: Low or No Reaction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently Activated Electrophile Use a more reactive electrophile (e.g., alkyl iodide > alkyl bromide > alkyl chloride).A better leaving group increases the rate of the SN2 reaction.
Low Nucleophilicity of the Substrate For N-alkylation, consider reductive amination. For O-alkylation, use a strong base (e.g., NaH, K₂CO₃) to generate the more nucleophilic phenoxide.[6][7]The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino and hydroxyl groups. Increasing the nucleophilicity of the reacting species is crucial.
Steric Hindrance If using a bulky electrophile, increase the reaction temperature and/or time. Consider a less sterically hindered electrophile if possible.Steric hindrance can significantly slow down the reaction rate. More energy (higher temperature) can help overcome this activation barrier.
Poor Solubility Choose a solvent that dissolves all reactants. For N-alkylation, polar aprotic solvents like DMF or DMSO are often effective.[4]For a reaction to occur, the reactants must be in the same phase.
Decomposition of Starting Material or Product Monitor the reaction by TLC to check for the appearance of decomposition products. If observed, consider lowering the reaction temperature. The starting material can be prone to oxidation, so running the reaction under an inert atmosphere (N₂ or Ar) is recommended.4-Aminophenol derivatives can be sensitive to heat and oxidation.
Problem 2: Lack of Selectivity (Mixture of N- and O-Substituted Products)
Potential Cause Troubleshooting Steps Scientific Rationale
Competitive Nucleophilicity For selective O-alkylation: Protect the amino group. A simple and effective method is the formation of an imine with benzaldehyde, which can be easily hydrolyzed after the reaction.[2][8] For selective N-alkylation: Use reductive amination, which selectively targets the amino group.[2][3]Protecting groups temporarily block one reactive site, allowing the other to react selectively. Reductive amination proceeds via an imine intermediate, which is specific to the amino group.
Inappropriate Base For O-alkylation: Use a base that is strong enough to deprotonate the phenol but not the amine, or where the phenoxide is significantly more reactive (e.g., K₂CO₃, Cs₂CO₃). For N-alkylation (without protection): Use of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) can sometimes favor N-alkylation, although selectivity may still be an issue.The pKa difference between the phenol and the anilinium ion allows for selective deprotonation with the appropriate base.
Problem 3: Product Purification Challenges
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Products and Starting Materials Optimize column chromatography conditions (e.g., use a shallow solvent gradient). Consider derivatizing the product to alter its polarity for easier separation.Fine-tuning the separation conditions is often necessary for closely related compounds.
Product is an Oil Attempt to form a salt (e.g., hydrochloride salt) which may be crystalline and easier to purify by recrystallization.Salts often have higher melting points and are more crystalline than the free base.
Product Discoloration This is often due to oxidation. Purify the product quickly and store it under an inert atmosphere in the dark. The use of an antioxidant during workup (e.g., a small amount of sodium bisulfite) can sometimes help.Aminophenols are prone to oxidation, leading to colored impurities.

Experimental Protocols

Protocol 1: Selective O-Alkylation via Amino Group Protection

This protocol describes the selective O-alkylation of 4-Amino-3,5-difluorophenol using a temporary imine protecting group.[2][8]

Step 1: Protection of the Amino Group

  • Dissolve 4-Amino-3,5-difluorophenol (1 eq.) in methanol.

  • Add benzaldehyde (1 eq.) and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-amino-3,5-difluorophenol. This is often used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude imine from Step 1 in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., K₂CO₃, 1.5-2 eq.) and the alkylating agent (e.g., alkyl bromide, 1.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude O-alkylated product in a mixture of methanol and water.

  • Add a mild acid (e.g., dilute HCl) and stir at room temperature until the imine is hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Alkylation via Reductive Amination

This one-pot protocol is highly efficient for the selective N-alkylation of 4-Amino-3,5-difluorophenol.[2][3]

  • Dissolve 4-Amino-3,5-difluorophenol (1 eq.) and an aldehyde or ketone (1-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, portion-wise).

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Decision Tree for Optimizing Substitution Reactions

reaction_optimization start Starting Reaction with 4-Amino-3,5-difluorophenol check_yield Low Yield or No Reaction? start->check_yield check_selectivity Mixture of N- and O-Substituted Products? check_yield->check_selectivity No increase_reactivity Increase Electrophile Reactivity (e.g., R-I > R-Br > R-Cl) check_yield->increase_reactivity Yes protect_amino Protect Amino Group (e.g., Imine Formation) check_selectivity->protect_amino Yes (for O-substitution) selective_n_alkylation Use Reductive Amination check_selectivity->selective_n_alkylation Yes (for N-substitution) success Optimized Yield and Selectivity check_selectivity->success No increase_nucleophilicity Increase Nucleophilicity (Reductive Amination for N-Alkylation, Strong Base for O-Alkylation) increase_reactivity->increase_nucleophilicity optimize_conditions Optimize Conditions (Temperature, Solvent) increase_nucleophilicity->optimize_conditions optimize_conditions->success protect_amino->success selective_n_alkylation->success

Caption: Decision tree for troubleshooting common issues.

Diagram 2: Selective Substitution Strategies

selectivity_strategies cluster_O_alkylation Selective O-Alkylation cluster_N_alkylation Selective N-Alkylation start_O 4-Amino-3,5-difluorophenol protect_N Protect Amino Group (e.g., with Benzaldehyde) start_O->protect_N o_alkylation O-Alkylation (Base, R-X) protect_N->o_alkylation deprotect_N Deprotect Amino Group (Hydrolysis) o_alkylation->deprotect_N product_O O-Alkyl-4-amino-3,5-difluorophenol deprotect_N->product_O start_N 4-Amino-3,5-difluorophenol reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start_N->reductive_amination product_N N-Alkyl-4-amino-3,5-difluorophenol reductive_amination->product_N

Sources

Optimization

Technical Support Center: Reactions of 4-Amino-3,5-difluorophenol

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

4-Amino-3,5-difluorophenol is a valuable trifunctional molecule in medicinal chemistry and materials science, offering reactive sites at the amino group, the hydroxyl group, and the aromatic ring. However, its reactivity can also lead to the formation of undesired side products, complicating reaction work-ups and compromising the purity of the target molecules. This guide will delve into the causality behind these side reactions and provide actionable protocols to mitigate their formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your reactions with 4-Amino-3,5-difluorophenol in a question-and-answer format.

Question 1: Why is my reaction mixture turning dark brown or black upon addition of an oxidizing agent or exposure to air?

Answer:

The dark discoloration is a strong indicator of oxidative side reactions. The electron-rich aromatic ring of 4-amino-3,5-difluorophenol, activated by both the amino and hydroxyl groups, is susceptible to oxidation. This can lead to the formation of highly colored quinone-imine species, which can further react to form dimers, oligomers, or polymeric materials.[1][2]

Causality: The amino and hydroxyl groups are electron-donating, increasing the electron density of the aromatic ring and lowering its oxidation potential. In the presence of oxidants (including atmospheric oxygen), the phenol can be oxidized to a phenoxy radical, and the aniline to an aminyl radical. These radical species can then couple, leading to dimerization and polymerization.[3] A common oxidative side product is the formation of phenoxazinone-type structures through oxidative coupling.[4]

Mitigation Strategies:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium bisulfite, can help to suppress oxidative side reactions.

  • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of oxidation.

Experimental Protocol for Minimizing Oxidation:

  • Flame-dry all glassware under vacuum and backfill with nitrogen or argon.

  • Add the degassed solvent to the reaction flask via a cannula.

  • Dissolve the 4-amino-3,5-difluorophenol in the solvent under a positive pressure of inert gas.

  • If the subsequent reagents are air-sensitive or if the reaction is known to be prone to oxidation, add them via a syringe or as a solution in degassed solvent.

  • Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment.

Question 2: My NMR analysis shows a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?

Answer:

The presence of both N- and O-acylated products indicates a lack of selectivity in your acylation reaction. While the amino group is generally more nucleophilic than the hydroxyl group in aminophenols, under certain conditions, competitive O-acylation can occur.[5][6]

Causality: The nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions, particularly the pH. In acidic conditions, the amino group can be protonated, reducing its nucleophilicity and making the hydroxyl group a more competitive nucleophile. Conversely, under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which can favor O-acylation.

Mitigation Strategies for Selective N-Acylation:

  • Control of pH: Perform the acylation under neutral or slightly basic conditions. The use of a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the acid byproduct of the reaction without significantly deprotonating the hydroxyl group.

  • Choice of Acylating Agent: Use a milder acylating agent. Acyl chlorides are highly reactive and may lead to lower selectivity. Acetic anhydride is a common and often more selective choice for N-acetylation.[5]

  • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation.

Experimental Protocol for Selective N-Acylation:

  • Dissolve 4-amino-3,5-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate, or THF).

  • Add a non-nucleophilic base, such as pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

Question 3: I am attempting an N-alkylation and am observing significant O-alkylation as a side product. What is causing this and how can it be prevented?

Answer:

Similar to acylation, alkylation of 4-amino-3,5-difluorophenol can occur at both the nitrogen and oxygen atoms. The observation of significant O-alkylation suggests that the reaction conditions are favoring the hydroxyl group's reactivity.[7][8]

Causality: The selectivity between N- and O-alkylation is highly dependent on the base and solvent used. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile, leading to O-alkylation. The choice of solvent can also play a role; polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide.

Mitigation Strategies for Selective N-Alkylation:

  • Protecting Groups: The most robust method to ensure selective N-alkylation is to protect the hydroxyl group prior to the alkylation step. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Weaker Base: Using a weaker base may favor N-alkylation, although this can also lead to slower reaction rates.

  • Reductive Amination: An alternative strategy for introducing an alkyl group to the amine is through reductive amination with an aldehyde or ketone. This method is highly selective for the amino group.

Experimental Protocol for Selective N-Alkylation via Reductive Amination:

  • Dissolve 4-amino-3,5-difluorophenol in a suitable solvent such as methanol or dichloromethane.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water and perform an aqueous work-up.

Question 4: My reaction involving a diazotization step is producing a complex mixture of colored impurities. What are these side products?

Answer:

Diazonium salts derived from aromatic amines are highly reactive intermediates. While useful in Sandmeyer, Schiemann, and azo coupling reactions, they can also undergo a variety of side reactions, leading to a complex product mixture.[9]

Causality: The diazonium salt of 4-amino-3,5-difluorophenol is susceptible to decomposition, especially at elevated temperatures, which can lead to the formation of a phenol via reaction with water. Additionally, the diazonium salt can couple with the starting aminophenol or the product phenol to form colored azo compounds.[10] The presence of two electron-withdrawing fluorine atoms can influence the stability and reactivity of the diazonium salt.

Mitigation Strategies for Cleaner Diazotization Reactions:

  • Low Temperature: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to ensure the stability of the diazonium salt.

  • Control of Stoichiometry: Use a slight excess of nitrous acid to ensure complete conversion of the primary amine, but avoid a large excess which can lead to side reactions. The excess nitrous acid can be quenched with urea or sulfamic acid.

  • Immediate Use: The diazonium salt solution should be used immediately in the next step without any attempt at isolation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercially available 4-Amino-3,5-difluorophenol?

A1: Commercial 4-Amino-3,5-difluorophenol may contain small amounts of starting materials from its synthesis, such as 2,4,6-trifluorobenzoic acid or 3,5-difluoroaniline.[11] It may also contain isomers (e.g., 4-amino-2,5-difluorophenol) and small quantities of oxidation products (dimers or oligomers) that give it a slightly off-white or tan appearance.

Q2: How does the presence of the two fluorine atoms affect the reactivity of 4-Amino-3,5-difluorophenol?

A2: The two fluorine atoms have a significant electronic effect on the aromatic ring. As highly electronegative atoms, they are strongly electron-withdrawing through the inductive effect (-I effect). This reduces the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution. It also decreases the basicity and nucleophilicity of the amino group compared to non-fluorinated aminophenols. This can necessitate more forcing conditions for reactions like N-acylation and N-alkylation.

Q3: Can 4-Amino-3,5-difluorophenol undergo polymerization?

A3: Yes, like other aminophenols, it is susceptible to oxidative polymerization.[1][12] This can be initiated by chemical oxidants, electrochemical methods, or even exposure to air over prolonged periods, especially in solution. The resulting polymers are often complex, insoluble, and deeply colored.

Q4: What is the best way to purify the products of reactions involving 4-Amino-3,5-difluorophenol?

A4: The choice of purification method depends on the nature of the product and the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from both more and less polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: If the product has a different acidity or basicity compared to the impurities, an extractive work-up can be a powerful purification step. For example, if the amino group has been acylated, the product will be less basic than the starting material and can be separated by extraction.

Data Summary and Visualizations

Table 1: Common Side Products and Mitigation Strategies

Side Product TypeCommon CauseMitigation Strategies
Oxidative Dimers/Polymers Exposure to air/oxidantsInert atmosphere, degassed solvents, low temperature
O-Acylated Product Incorrect pH, highly reactive acylating agentNeutral/slightly basic conditions, milder acylating agent
O-Alkylated Product Strong base, polar aprotic solventProtection of hydroxyl group, reductive amination
Azo Compounds Uncontrolled diazotizationLow temperature (0-5 °C), immediate use of diazonium salt
Phenolic Decomposition Product Decomposition of diazonium salt in waterLow temperature, controlled stoichiometry

Diagram 1: Key Side Reaction Pathways

Side_Reactions cluster_oxidation Oxidation cluster_functionalization Acylation / Alkylation cluster_diazotization Diazotization 4-ADFP 4-Amino-3,5-difluorophenol Radical_Intermediates Radical Intermediates 4-ADFP->Radical_Intermediates [O] N-Product N-Acylated/Alkylated Product 4-ADFP->N-Product R-X / Base (Desired) O-Product O-Acylated/Alkylated Product 4-ADFP->O-Product R-X / Strong Base (Side Product) Diazonium_Salt Diazonium Salt 4-ADFP->Diazonium_Salt NaNO2 / H+ Dimers_Polymers Colored Dimers/ Polymers Radical_Intermediates->Dimers_Polymers Coupling Azo_Compound Azo Compound Diazonium_Salt->Azo_Compound Coupling with Phenol (Side Product) Phenol_Decomposition Decomposition to Phenol Diazonium_Salt->Phenol_Decomposition H2O / Δ (Side Product)

Caption: Common side reaction pathways for 4-Amino-3,5-difluorophenol.

Diagram 2: Troubleshooting Workflow for Impure Product

Troubleshooting_Workflow Start Impure Product Obtained Analysis Characterize Impurity (NMR, LC-MS, etc.) Start->Analysis Is_Colored Is the impurity colored? Analysis->Is_Colored Is_Isomer Is it an isomer of the expected product? Is_Colored->Is_Isomer No Oxidation Likely Oxidation. Troubleshoot: - Use inert atmosphere - Degas solvents - Lower temperature Is_Colored->Oxidation Yes Is_Polymeric High MW or broad peaks? Is_Isomer->Is_Polymeric No Regioselectivity Likely Regioselectivity Issue (e.g., O- vs N-functionalization). Troubleshoot: - Adjust base/pH - Change solvent - Use protecting groups Is_Isomer->Regioselectivity Yes Polymerization Likely Polymerization. Troubleshoot: - Lower concentration - Control temperature - Use radical inhibitors Is_Polymeric->Polymerization Yes Other Other side reaction. Consult literature for specific reaction type. Is_Polymeric->Other No Purification Purify Product (Chromatography, Recrystallization) Oxidation->Purification Regioselectivity->Purification Polymerization->Purification Other->Purification

Caption: A logical workflow for troubleshooting impure reactions.

References

  • MDPI. (n.d.). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of polymerization of o-aminophenol and o-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (2018). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat. Retrieved from [Link]

  • RSC Publishing. (2022). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. Retrieved from [Link]

  • ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • PubMed Central. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • SpringerLink. (2002). OXIDATIVE COUPLING OF 4α,9-DIAZA-1,2,4α,9α-TETRAHYDROFLUORENES. 5. REACTION WITH o-AMINOPHENOL AND o-AMINOTHIOPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • ACS Publications. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • PubMed Central. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2022). Separation and characterization of the impurities in 3,3-diamino-4,4-azoxyfurazan by ultrahigh-performance liquid chromatography combined with Q‑orbitrap mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Purification of crude 4-Amino-3,5-difluorophenol by column chromatography

Welcome to the technical support guide for the purification of crude 4-Amino-3,5-difluorophenol via column chromatography. This resource is designed for researchers, chemists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Amino-3,5-difluorophenol via column chromatography. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we have synthesized E-E-A-T principles (Expertise, Experience, Authoritativeness, and Trustworthiness) to create a self-validating system of protocols and insights.

Section 1: Foundational Concepts

Understanding Your Molecule: 4-Amino-3,5-difluorophenol

4-Amino-3,5-difluorophenol is a substituted aromatic compound containing both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This amphoteric nature, combined with its polarity, presents specific challenges and opportunities for chromatographic purification. Its susceptibility to oxidation is a critical factor that must be managed throughout the process.

Table 1: Physicochemical Properties of 4-Amino-3,5-difluorophenol

PropertyValueSource
Molecular Formula C₆H₅F₂NOPubChem[1]
Molecular Weight 145.11 g/mol PubChem[1]
Appearance Solid (Typical)N/A
Melting Point 147-150 °CLookChem[2]
Boiling Point 250 °C at 760 mmHgLookChem[2]
Solubility Sparingly in DMSO, Slightly in MethanolLookChem[2]
pKa (Estimated) ~4-5 for -NH₃⁺, ~9-10 for -OHGeneral knowledge
LogP 1.83LookChem[2]

Causality: The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (-F, -N, -O) makes the molecule quite polar.[2] This polarity dictates that it will interact strongly with polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution. Furthermore, aminophenols as a class are known to be sensitive to air and light, often oxidizing to form colored impurities.[3] This instability can lead to decomposition on the silica gel surface, which is slightly acidic.

The Principle of Separation: Normal-Phase Chromatography

This guide focuses on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation mechanism relies on the competition between the analyte and the mobile phase for adsorption sites on the silica surface.

  • Polar compounds , like 4-Amino-3,5-difluorophenol, will adsorb strongly to the silica and elute later.

  • Non-polar impurities will have weaker interactions and elute earlier.

The choice of eluent is therefore critical to modulate the retention of the target compound and achieve separation from impurities.

Section 2: Core Experimental Protocol

This section provides a robust, step-by-step protocol for the purification of 4-Amino-3,5-difluorophenol.

Workflow for Purification of 4-Amino-3,5-difluorophenol

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Dry Loading Preferred) Equilibrate->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Causality: Before committing your entire sample to a large column, you must first determine an appropriate solvent system using TLC. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation in column chromatography.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test eluent system. Start with a mixture of a non-polar and a polar solvent.

  • Visualize the spots under UV light and/or by staining (e.g., potassium permanganate).

  • Adjust the solvent ratio until the desired Rf is achieved.

    • If Rf is too low (spots near baseline), increase the polarity of the eluent (add more polar solvent).[4]

    • If Rf is too high (spots near solvent front), decrease the polarity (add more non-polar solvent).[4]

Table 2: Recommended Starting Solvent Systems for TLC

SystemRatio (v/v)PolarityNotes
Hexane : Ethyl Acetate70 : 30Low to MediumGood starting point for many organic compounds.
Dichloromethane : Methanol98 : 2MediumEffective for more polar compounds.
Ethyl Acetate : Methanol95 : 5Medium to HighUseful if solubility in Hexane or DCM is poor.
Step 2: Column Preparation and Packing
  • Select a column with an appropriate diameter and length for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude sample by weight).

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Never let the column run dry.[5]

  • Once packed, add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

Step 3: Sample Loading

Causality: Proper sample loading is critical for achieving good separation. The sample should be applied as a narrow, concentrated band. Dry loading is highly recommended for compounds like 4-Amino-3,5-difluorophenol, which may have limited solubility in the eluent.[6]

  • Dissolve your crude sample in a minimal amount of a polar solvent (like methanol or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5]

  • Carefully add this powder to the top of the packed column.

  • Gently add the eluent and apply pressure to run the chromatography.

Step 4: Elution and Fraction Collection
  • Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing solvent polarity).[7]

  • Maintain a constant flow rate. A rate that is too fast reduces equilibration time and leads to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[5]

  • Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size.

  • Monitor the separation by spotting alternate fractions on a TLC plate and developing it.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 4-Amino-3,5-difluorophenol.

Section 3: Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the purification process.

Problem 1: My compound is streaking on the TLC plate and the column, leading to poor separation.
  • Possible Cause 1: Sample Overload. Applying too much sample to the TLC plate or column can saturate the stationary phase, causing the spot/band to elongate.[4]

    • Solution: Use a more dilute sample for TLC analysis. For the column, ensure you are using an appropriate ratio of silica to crude material (at least 20:1).

  • Possible Cause 2: Compound-Silica Interaction. The amino group is basic and can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[8] The phenolic group can also contribute to this.

    • Solution: Deactivate the silica gel. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.1-1%).[4][6] This will compete for the acidic sites on the silica, allowing your compound to travel more symmetrically. Always perform a preliminary TLC with the modified eluent to check the new Rf value.

  • Possible Cause 3: Insolubility. If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause streaking.

    • Solution: Ensure you are using a solvent system that properly dissolves your compound. If necessary, switch to a different solvent system identified during TLC screening.

Problem 2: The purified compound is colored (pink, purple, or brown), but the starting material was off-white.
  • Possible Cause: Oxidation. Aminophenols are highly susceptible to oxidation, which is often catalyzed by air and the slightly acidic surface of the silica gel.[3] This leads to the formation of highly colored quinone-imine type impurities.

    • Solution 1 (Procedural): Work quickly and avoid unnecessary exposure of the compound to air. Use fresh, high-quality solvents.

    • Solution 2 (Solvent Modification): Consider using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. This is an advanced technique but can be effective for highly sensitive compounds.

    • Solution 3 (Alternative Stationary Phase): If oxidation is a persistent issue, consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica.[9] This requires developing a new solvent system.

Problem 3: The compound will not elute from the column, even with a very polar solvent system (e.g., 100% ethyl acetate).
  • Possible Cause: Irreversible Adsorption or Decomposition. The compound may be binding too strongly to the silica, or it may have decomposed at the origin into a very polar baseline material.

    • Solution: First, confirm the compound is stable on silica by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new baseline spot appears, decomposition is likely.[9] In this case, adding a base like triethylamine to the eluent is essential.[6] If it's an issue of polarity, a stronger, more polar eluent like methanol or a mixture of dichloromethane/methanol is required.

Troubleshooting Flowchart: Diagnosing Poor Separation

G Start Problem: Poor Separation CheckTLC Did TLC show good separation (ΔRf > 0.2)? Start->CheckTLC CheckLoading Was sample loaded correctly (narrow band, dry loaded)? CheckTLC->CheckLoading Yes Result1 Re-develop TLC method. Try different solvent systems. CheckTLC->Result1 No CheckStreaking Is there streaking/tailing? CheckLoading->CheckStreaking Yes Result2 Column overloaded or loaded improperly. Use less material or re-load carefully. CheckLoading->Result2 No Result3 Add 0.5% triethylamine to eluent to reduce interaction with silica. CheckStreaking->Result3 Yes Result4 Separation is inherently difficult. Consider gradient elution or HPLC. CheckStreaking->Result4 No

Caption: A logical guide to troubleshooting poor separation results.

Section 4: Frequently Asked Questions (FAQs)

Q1: What safety precautions should I take when handling 4-Amino-3,5-difluorophenol? A1: 4-Amino-3,5-difluorophenol is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

Q2: How should I store the purified 4-Amino-3,5-difluorophenol? A2: Due to its sensitivity to oxidation, the purified compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (nitrogen or argon). Refrigeration (2-8°C) is also recommended to slow down potential degradation.[2]

Q3: Can I use a different stationary phase instead of silica gel? A3: Yes. If you face persistent issues with compound decomposition or irreversible binding on silica, you have other options. Neutral alumina can be a good alternative for basic compounds.[9] For a completely different separation mechanism, you could use reverse-phase (C18) silica, where the stationary phase is non-polar and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[11] This would require a complete re-development of the method starting from TLC.

Q4: My crude sample is a dark oil and won't solidify. How do I handle this for dry loading? A4: If your crude material is an oil, you can still perform dry loading. Dissolve the oil in a suitable solvent, add the silica gel, and then remove the solvent via rotary evaporation. If the resulting silica-adsorbed material is still oily or clumpy, add more silica gel until it becomes a free-flowing powder.[5] This ensures the material can be loaded evenly onto the column.

Section 5: References

  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol. Retrieved from

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from a public source.

  • SIELC Technologies. (n.d.). Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-48. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Retrieved from a public source.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • MDPI. (n.d.). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from a public source.

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2012). handling 4-aminophenol. Retrieved from [Link]

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Optimization

Technical Support Center: Recrystallization of 4-Amino-3,5-difluorophenol

Welcome to the technical support guide for the recrystallization of 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9). This document is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Understanding the Molecule: Physicochemical Properties

A successful purification begins with a thorough understanding of the target compound's properties. 4-Amino-3,5-difluorophenol is a substituted aniline derivative, and its structure—featuring an amine, a hydroxyl group, and two fluorine atoms—presents unique purification challenges and opportunities. The presence of both hydrogen bond donor (-NH2, -OH) and acceptor (-F, -N, -O) sites influences its solubility profile significantly.

Key properties have been consolidated below for your reference. Note that reported solubility can vary, underscoring the importance of empirical solvent screening for your specific lot of crude material.

PropertyValueSource(s)
Molecular Formula C₆H₅F₂NO[1][2]
Molecular Weight 145.11 g/mol [1][2]
Melting Point 147-150 °C[2][3][4]
Appearance Cream to Very Dark Brown Solid[4][5]
Solubility DMSO (Sparingly), Methanol (Slightly)[3][4][6]
Soluble in water and alcohols[7]

The wide range in reported color from cream to dark brown suggests that a primary goal of recrystallization is the removal of colored impurities, likely resulting from oxidation or polymerization, which are common degradation pathways for aminophenols.[8]

Core Experimental Protocol: Recrystallization via Solvent/Anti-Solvent System

Based on the properties of fluorinated amino-aromatic compounds, a solvent/anti-solvent system is a robust starting point.[9] This method provides excellent control over the supersaturation point, which is critical for achieving high purity and good crystal morphology.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude 4-Amino-3,5-difluorophenol (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a polar solvent in which the compound is reasonably soluble at elevated temperatures (e.g., Acetone or Dichloromethane (DCM)) portion-wise at room temperature, with stirring, until the solid is fully dissolved.[9][10] Use the minimum amount of solvent necessary. Rationale: Using the minimum volume of the primary solvent ensures that the solution will become supersaturated upon the addition of the anti-solvent, maximizing yield.[11]

  • Decolorization (If Necessary):

    • If the initial solution is darkly colored, heat it to a gentle reflux.

    • Remove the flask from the heat source and add a small amount (e.g., 1-2% by weight of your solute) of activated charcoal.

    • Return the flask to the heat and maintain a gentle reflux for 5-10 minutes. Rationale: Activated charcoal has a high surface area that adsorbs large, flat, aromatic colored impurities.[9][12]

  • Hot Filtration (If Charcoal Was Used):

    • Set up a hot filtration apparatus using a pre-warmed Büchner or Hirsch funnel and fluted filter paper.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a minimal amount of hot solvent to ensure complete transfer. Rationale: Pre-warming the glassware prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.[13][14]

  • Inducing Crystallization with an Anti-Solvent:

    • Re-heat the clear, decolorized filtrate to a near-boil.

    • Slowly add a non-polar anti-solvent (e.g., n-Hexane or Water, depending on the primary solvent) dropwise until the solution becomes faintly and persistently turbid (cloudy).

    • Add a few drops of the hot primary solvent to re-clarify the solution. Rationale: This process brings the solution to its exact saturation point at the solvent's boiling temperature. As the solution cools, it will become supersaturated, initiating controlled crystallization.[9]

  • Cooling and Crystal Growth:

    • Cover the flask (e.g., with a watch glass or perforated film) and allow it to cool slowly and undisturbed to room temperature.[15]

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[15][16] Rationale: Slow cooling is paramount. Rapid cooling ("shock cooling") promotes the formation of small, impure crystals or precipitation rather than the selective growth of a pure crystal lattice.[15]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of ice-cold anti-solvent to rinse away any residual soluble impurities.[11][17] Rationale: The wash solvent must be cold to minimize redissolving the purified product.[11]

  • Drying:

    • Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove residual solvent. The final product should be a significantly lighter-colored, crystalline solid.

Workflow Visualization

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot 'Solvent' B Add Activated Charcoal (Optional, for color removal) A->B D Add 'Anti-Solvent' to Hot Filtrate until Turbid, then Clarify A->D If no charcoal needed C Hot Filtration (Remove charcoal & insolubles) B->C C->D E Slow Cooling (Room Temperature) D->E F Cold Cooling (Ice Bath) E->F G Vacuum Filtration (Isolate Crystals) F->G H Wash with Ice-Cold Anti-Solvent G->H I Dry Purified Product H->I

Caption: General workflow for the recrystallization of 4-Amino-3,5-difluorophenol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of aromatic amines and phenols.

Q1: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how do I fix it?

A1: "Oiling out" is a common problem where the solute comes out of solution as a liquid phase at a temperature above its melting point.[13][18] This happens when the solution is too supersaturated or cooled too quickly. For 4-Amino-3,5-difluorophenol, with a melting point of 147-150 °C, this is less likely in common low-boiling solvents but can still occur if impurities significantly depress the melting point.

  • Solution 1 (Reduce Supersaturation): Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the primary hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly.[9][12][18]

  • Solution 2 (Induce Crystallization Early): As the reheated solution cools, vigorously scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin before the oiling-out temperature is reached.[11][13]

  • Solution 3 (Use a Seed Crystal): If you have a pure crystal, add it to the cooling solution to provide a template for ordered crystal growth.[18]

Q2: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated. There are two primary causes:

  • Cause A (Excess Solvent): You have likely used too much solvent to dissolve the initial solid.[11][13]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood.[12] Allow the more concentrated solution to cool again.

  • Cause B (Stable Supersaturated Solution): The solution may be supersaturated, but crystallization has not been initiated due to a high energy barrier for nucleation.

    • Solution 1 (Scratching): Scratch the inner surface of the flask with a glass rod to create nucleation sites.[11][12]

    • Solution 2 (Seeding): Add a seed crystal of the pure compound.[11][12]

    • Solution 3 (Shock Cooling - Last Resort): Briefly place the flask in an ultra-cold bath (e.g., dry ice/acetone). This may induce precipitation, which, while not ideal, will provide solid material that can be re-recrystallized more carefully.

Q3: The final product is still significantly colored. How can I improve the purity?

A3: This suggests that the colored impurities were not fully removed or that they co-crystallized with your product.

  • Solution 1 (Optimize Decolorization): Ensure you are using activated charcoal correctly. It is most effective in a hot solution. If one treatment is insufficient, you may need to perform a second recrystallization, being careful not to add an excess of charcoal, as it can also adsorb your product.[9][12]

  • Solution 2 (Slow Down Crystallization): Rapid crystal growth can trap impurities within the crystal lattice.[12] Ensure your cooling process is as slow as possible. Insulating the flask can help.

  • Solution 3 (Re-crystallize): A second recrystallization is often necessary to achieve high purity.[9] The material from the first attempt is already significantly purer, making the second round more effective.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Problem Encountered During Recrystallization Problem1 Compound 'Oiled Out' (Liquid Droplets Form) Start->Problem1 Problem2 No Crystals Form Upon Cooling Start->Problem2 Problem3 Final Product is Still Colored Start->Problem3 Sol1A Re-heat to Dissolve Oil Add More Primary Solvent Cool Slowly Problem1->Sol1A Sol1B Scratch Flask or Add Seed Crystal Problem1->Sol1B Sol2A Too Much Solvent Used? Problem2->Sol2A Sol3A Perform Second Recrystallization Problem3->Sol3A Sol3B Ensure Proper Use of Activated Charcoal & Slow Cooling Problem3->Sol3B Sol2A_Yes Boil Off Excess Solvent and Re-cool Sol2A->Sol2A_Yes Yes Sol2A_No Induce Crystallization: Scratch or Seed Sol2A->Sol2A_No No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • 4-Amino-3,5-difluorophenol - LookChem. [Link]

  • 4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761 - PubChem. [Link]

  • Recrystallization. --->. [Link]

  • Recrystallization. [Link]

  • Problems in recrystallization - Biocyclopedia. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem. [Link]

  • Recrystallization. [Link]

  • Deoxyfluorination of Phenols - DASH (Harvard). [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google P
  • Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. [Link]

  • China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]

  • US5118815A - Method for crystallization of amino acids - Google P

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Troubleshooting

Stability of 4-Amino-3,5-difluorophenol under acidic and basic conditions

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of 4-Amino-3,5-difluorophenol is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of your research. This guide presents troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address potential challenges you may encounter.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and analysis of 4-Amino-3,5-difluorophenol, with a focus on stability-related phenomena.

Issue 1: Rapid Discoloration of 4-Amino-3,5-difluorophenol in Solution

Question: I've observed that my stock solution of 4-Amino-3,5-difluorophenol, particularly in a neutral or slightly basic buffer, rapidly turns yellow or brown. What is causing this, and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group and the aromatic amine are both susceptible to oxidation, which can be accelerated by factors such as pH, light, and the presence of metal ions.[1] The likely mechanism involves the formation of quinone-like structures, which are often highly colored.[1]

Causality Explained:

  • Phenolic Oxidation: The hydroxyl group on the aromatic ring is electron-donating, making the ring susceptible to oxidation.

  • Amine Oxidation: The amino group is also prone to oxidation.

  • Influence of pH: In basic conditions, the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged species is even more electron-rich and thus more susceptible to oxidation.

  • Role of Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing. This effect can influence the rate of oxidation, though the fundamental susceptibility of the phenol and amine groups remains.

Troubleshooting Steps:

  • pH Control: Prepare solutions in acidic pH (e.g., pH 3-5) to protonate the amino group and reduce the tendency for phenoxide formation. Many amino acids show greater stability at acidic pH compared to basic conditions.[2]

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium metabisulfite into your solutions to scavenge dissolved oxygen and reactive oxygen species.

  • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect the compound from photolytic degradation.[3]

  • Chelating Agents: If metal ion contamination is suspected (from glassware or reagents), add a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation

Question: During the development of an HPLC method for 4-Amino-3,5-difluorophenol, I'm seeing several new, smaller peaks that are not present in the freshly prepared standard. What is the likely origin of these peaks?

Answer:

The appearance of new peaks strongly suggests on-bench degradation of your compound. The nature of these degradants will depend on the specific conditions during sample preparation (e.g., pH of the diluent, temperature, exposure to light). Forced degradation studies are essential to intentionally produce and identify these potential degradation products.[4]

Potential Degradation Pathways:

  • Acid Hydrolysis: While generally stable, prolonged exposure to strong acidic conditions and heat can potentially lead to reactions involving the amino or hydroxyl groups. At the molecular level, acidic hydrolysis involves the protonation of electrophilic centers, making them more susceptible to nucleophilic attack by water.[5]

  • Base Hydrolysis: Basic conditions, especially at elevated temperatures, can accelerate oxidative degradation as explained in Issue 1.

  • Oxidation: This is a very common degradation pathway for phenols and amines.[5] Oxidative stress can be induced by agents like hydrogen peroxide to simulate this pathway.[5]

Experimental Protocol: Forced Degradation Study

To identify and understand these degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions.[4]

dot

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-Amino-3,5-difluorophenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours, taking samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[6]

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C), taking samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and monitor for degradation over time.[6]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the molecular weights of the degradation products.[7]

Issue 3: Poor Mass Balance in Forced Degradation Studies

Question: I've performed a forced degradation study, but the total percentage of the parent compound and the observed degradation products is significantly less than 100%. What could be the reason for this poor mass balance?

Answer:

A poor mass balance is a common challenge in forced degradation studies and suggests that some degradation products are not being detected.[1]

Possible Causes and Solutions:

Potential Cause Troubleshooting Strategy
Formation of Non-UV Active Degradants The degradation products may lack a chromophore that absorbs at the detection wavelength. Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[1]
Formation of Volatile Degradants Some degradation products might be volatile and lost during sample preparation. Ensure sample vials are tightly sealed.
Precipitation of Degradants Degradation products may not be soluble in the mobile phase. Visually inspect samples for any precipitates. Adjust the mobile phase composition to improve solubility.
Adsorption of Degradants to Column Highly polar or charged degradants may irreversibly adsorb to the HPLC column. Try a different column chemistry or use a stronger mobile phase in a gradient elution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Amino-3,5-difluorophenol?

A1: To ensure long-term stability, solid 4-Amino-3,5-difluorophenol should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[3][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[6] For long-term storage, keeping it in a freezer at -20°C is advisable.[8]

Q2: How do the fluorine atoms affect the stability of 4-Amino-3,5-difluorophenol?

A2: The two fluorine atoms are strong electron-withdrawing groups. This has a dual effect:

  • Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the fluorine atoms will make the phenolic proton more acidic compared to phenol itself. This means the phenoxide ion will form at a lower pH.

  • Decreased Basicity of the Amino Group: The fluorine atoms will also decrease the basicity of the amino group, meaning it will be protonated at a lower pH.

  • Oxidation Potential: The overall effect on the susceptibility to oxidation is complex. While electron-withdrawing groups generally make the aromatic ring less susceptible to electrophilic attack, the interplay with the electron-donating amino and hydroxyl groups requires experimental evaluation.

Q3: What analytical techniques are best suited for studying the stability of 4-Amino-3,5-difluorophenol?

A3: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and quantifying them. A reversed-phase method is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of degradation products, which helps in elucidating their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, NMR is the gold standard.

dot

Caption: Analytical Workflow for Stability Studies.

References
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Metacetamol.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • Environment, Health & Safety. (n.d.). Phenol.
  • PMC - NIH. (n.d.). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1.
  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol.
  • ChemScene. (n.d.). 4-Amino-2,5-difluorophenol.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Towson University. (2025, October 23). Chemical Safety Chemical Hygiene Program.
  • ResearchGate. (n.d.). Fragmentation pattern for 4-amino-3,5-dichlorophenol detected in the photocatalytic degradation of DCF.
  • NIH. (n.d.). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents.
  • BenchChem. (n.d.). Stability of 2,4-Difluorophenol under different reaction conditions.
  • Semantic Scholar. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative.
  • (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
  • PubChem. (n.d.). 4-Amino-3-fluorophenol.
  • (n.d.). CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
  • PMC - NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,5-difluorophenol.
  • PMC - NIH. (n.d.). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
  • Ambeed.com. (n.d.). 135086-76-9 | 4-Amino-3,5-difluorophenol | Fluorinated Building Blocks.

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Optimization

Troubleshooting low yield in the synthesis of 3,5-difluorophenol analogs

Welcome to the technical support center for the synthesis of 3,5-difluorophenol and its analogs. As a critical building block in pharmaceuticals, agrochemicals, and materials science, the successful synthesis of this sca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-difluorophenol and its analogs. As a critical building block in pharmaceuticals, agrochemicals, and materials science, the successful synthesis of this scaffold is paramount.[1] However, its preparation can be fraught with challenges leading to low yields. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth troubleshooting advice based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis of 3,5-difluorophenol analogs.

Q1: My yield of 3,5-difluorophenol from the diazotization of 3,5-difluoroaniline is consistently low (<50%). What is the most common reason for this?

A1: The most frequent cause of low yield in this reaction is the instability of the intermediate 3,5-difluorobenzenediazonium salt.[2] This intermediate is highly susceptible to decomposition and unwanted side reactions if the temperature is not strictly controlled (ideally 0-5 °C).[3] Deviation above this range can lead to the formation of azo compounds and other colored impurities, significantly reducing the yield of the desired phenol.

Q2: I am attempting a Baeyer-Villiger oxidation on a 3,5-difluorobenzaldehyde analog and observing significant amounts of the corresponding benzoic acid instead of the phenol. Why is this happening?

A2: In the Baeyer-Villiger oxidation, the migratory aptitude of the groups attached to the carbonyl determines the product. For aldehydes, a hydrogen atom typically migrates in preference to a phenyl group, leading to a carboxylic acid. However, the electron-withdrawing nature of the fluorine atoms on the phenyl ring can disfavor its migration, making the competing hydrogen migration more prominent.[4][5] The choice of peracid and reaction conditions can also influence this selectivity.[6]

Q3: When trying to synthesize 3,5-difluorophenol via nucleophilic aromatic substitution (SNAr) on 1,3,5-trifluorobenzene with hydroxide, I get a complex mixture of products. How can I improve selectivity?

A3: The SNAr reaction on polyfluorinated benzenes can be difficult to control, leading to multiple substitutions or isomeric products.[7] Key factors to control are stoichiometry (using a modest excess of the nucleophile), temperature, and reaction time. Using a milder base or a protected phenol equivalent as the nucleophile, followed by a deprotection step, can sometimes offer a cleaner route.

Q4: My final 3,5-difluorophenol product is off-color (pink, brown, or black). What are the likely impurities?

A4: The coloration is typically due to trace amounts of azo compounds formed during a diazotization route or oxidation of the phenol product. Phenols, in general, are susceptible to air oxidation, which can be exacerbated by light and trace metal impurities. Proper purification, such as column chromatography on silica gel followed by recrystallization, is often necessary to remove these colored byproducts.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, Q&A-based troubleshooting for specific synthetic routes.

Guide 1: Diazotization-Hydrolysis of 3,5-Difluoroaniline

This is a classical and widely used method, but it requires careful control of reaction parameters.[2][9] The main challenges revolve around the stability of the diazonium salt intermediate.

Diazotization_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Workup & Purification Aniline 3,5-Difluoroaniline in Acid (H2SO4/HCl) Diazonium Diazonium Salt Intermediate Aniline->Diazonium < 5 °C, Slow Addition Nitrite NaNO2 (aq) Nitrite->Diazonium Phenol 3,5-Difluorophenol Diazonium->Phenol Loss of N2 Extract Extraction Phenol->Extract Heat Heat (e.g., 80-100 °C) or CuSO4 catalyst Chrom Column Chromatography Extract->Chrom Recrystal Recrystallization Chrom->Recrystal

Caption: General workflow for the synthesis of 3,5-difluorophenol via diazotization.

Q: My reaction mixture turns dark red/brown immediately upon adding sodium nitrite, and I see gas evolution even at 0 °C. What's happening?

A: This indicates rapid decomposition of the nitrous acid (from NaNO2 and acid) and/or the newly formed diazonium salt.

  • Causality: The addition of the nitrite solution might be too fast, or the solution may be too concentrated, creating localized "hot spots" that initiate decomposition. The gas is likely a mixture of N2 from diazonium decomposition and nitrogen oxides (NOx) from nitrous acid decomposition.[10]

  • Self-Validating Protocol:

    • Preparation: Ensure your 3,5-difluoroaniline is fully dissolved in the acid (e.g., dilute H2SO4) and cooled to 0 °C in an ice-salt bath before starting.

    • Nitrite Addition: Prepare a dilute solution of sodium nitrite. Add this solution dropwise sub-surface (via a pipette or dropping funnel extending below the surface of the reaction mixture) with vigorous stirring.

    • Monitoring: The reaction mixture should remain a pale, homogenous solution. A persistent dark color is a sign of failure. The temperature should not rise above 5 °C.

    • Verification: After the addition is complete, a spot test with starch-iodide paper should be positive, indicating a slight excess of nitrous acid. This confirms the diazotization is complete.

Q: My final product is contaminated with a significant amount of a brightly colored, insoluble solid. What is it and how do I prevent it?

A: This is very likely an azo-coupling byproduct. The 3,5-difluorobenzenediazonium salt is an electrophile and can react with a nucleophile, including the starting 3,5-difluoroaniline or the 3,5-difluorophenol product.

  • Causality: This side reaction is favored if:

    • The diazotization is incomplete, leaving unreacted aniline.

    • The pH is not sufficiently acidic.

    • The local concentration of the diazonium salt is too high during the hydrolysis step.

  • Troubleshooting & Prevention:

    • Ensure Complete Diazotization: Use the starch-iodide test as described above to confirm all the aniline has reacted before proceeding to hydrolysis.

    • Maintain Low pH: The reaction must be kept strongly acidic to prevent the free amine (a potent nucleophile) from being present.

    • Controlled Hydrolysis: For the hydrolysis step, instead of just heating the diazonium solution, try adding it slowly to a separate flask of heated dilute acid (e.g., 10% H2SO4 at 80-100 °C). This keeps the instantaneous concentration of the diazonium salt low, favoring reaction with water over azo-coupling.[11]

Parameter Standard Condition Optimized for Low Yield Rationale
Temperature 0-5 °C-5 to 0 °C (Ice/Salt Bath)Enhances diazonium salt stability, minimizing decomposition.[10]
Acid Dilute HClDilute H2SO4Diazonium sulfates can be more stable than chlorides.[10]
NaNO2 Addition DropwiseSlow, sub-surface dropwisePrevents localized heating and premature decomposition.
Hydrolysis Heat in-situSlow addition to hot acidMinimizes diazonium concentration to prevent azo-coupling.
Guide 2: Baeyer-Villiger Oxidation of 3,5-Difluorobenzaldehyde Analogs

This route converts an aldehyde to a phenol via a formate ester intermediate, which is then hydrolyzed. The key challenge is controlling the regioselectivity of the oxidant insertion.[6][12]

Baeyer_Villiger cluster_pathways Migration Pathways Aldehyde 3,5-Difluorobenzaldehyde Criegee Criegee Intermediate Aldehyde->Criegee Peracid Peracid (e.g., m-CPBA) Peracid->Criegee Aryl_Mig Aryl Migration (Desired) Criegee->Aryl_Mig Favored by electron-rich aryl H_Mig H Migration (Side Product) Criegee->H_Mig Favored by electron-poor aryl Formate Formate Ester Aryl_Mig->Formate Acid 3,5-Difluorobenzoic Acid H_Mig->Acid Phenol 3,5-Difluorophenol (after hydrolysis) Formate->Phenol

Caption: Competing pathways in the Baeyer-Villiger oxidation of an aromatic aldehyde.

Q: My main product is 3,5-difluorobenzoic acid, not the phenol. How can I favor aryl migration?

A: This is a classic problem of competing migratory aptitudes. For aldehydes, hydrogen migration is kinetically fast. The electron-withdrawing fluorine atoms make the aryl ring a poorer migratory group, tipping the balance towards the undesired benzoic acid product.[5]

  • Causality & Mechanism: The Baeyer-Villiger reaction proceeds via the "Criegee intermediate."[12] The group best able to stabilize a positive charge during the rearrangement migrates preferentially. While aryl groups are generally good migrating groups, strong deactivation by multiple fluorine atoms diminishes this ability.

  • Troubleshooting & Protocol Optimization:

    • Choice of Oxidant: Some enzymatic systems, like 4-hydroxyacetophenone monooxygenase (HAPMO), have been shown to strongly favor aryl migration even for electron-poor benzaldehydes, quantitatively converting them to the corresponding phenols (via the formate ester).[4] While a biocatalytic step may require process changes, it offers exceptional selectivity.

    • Solvent and Lewis Acid: Switching to a less polar solvent can sometimes influence the transition state. Additionally, certain Lewis acids used with hydrogen peroxide (instead of a peracid) can alter the selectivity by coordinating to the carbonyl and influencing the electronic properties during the migration step.

    • Consider an Alternative Substrate: If possible, starting with 3,5-difluoroacetophenone (a ketone) instead of the aldehyde will solve this problem. In a ketone, the choice is between the 3,5-difluorophenyl group and a methyl group. The aryl group has a much higher migratory aptitude than the methyl group, ensuring the formation of 3,5-difluorophenyl acetate, which can be easily hydrolyzed to the desired phenol.[6]

Oxidant System Typical Outcome for 3,5-Difluorobenzaldehyde Potential Advantage Reference
m-CPBA in CH2Cl2Mixture, often favoring benzoic acidStandard, readily available conditions[13]
H2O2 / Lewis AcidVariable, depends on Lewis AcidPotentially tunable, H2O2 is a green oxidant[6]
HAPMO (enzyme)Highly selective for formate esterExcellent selectivity, mild conditions[4]

Part 3: General Best Practices & Purification

Reagent Quality: Ensure the starting aniline is pure and the sodium nitrite is a fresh, dry powder. Old reagents can lead to unpredictable results.

Inert Atmosphere: While not always strictly necessary for diazotization, performing the subsequent workup and purification under an inert atmosphere (N2 or Ar) can prevent air oxidation of the final phenol product, improving its color and purity.

Purification Protocol: A common issue is the difficulty in separating the product from unreacted starting material or isomeric impurities.[14]

  • Initial Workup: After the reaction, perform a standard aqueous workup. Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Wash with brine and dry over anhydrous sodium sulfate.

  • TLC Analysis: Before committing to a large-scale purification, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system for column chromatography. A hexane/ethyl acetate mixture is a good starting point. The ideal system should give your product an Rf value of ~0.25-0.35 for good separation.[8]

  • Flash Column Chromatography: Pack a silica gel column with your chosen solvent system. Load the crude product and elute, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Recrystallization: Combine the pure fractions, remove the solvent under reduced pressure, and recrystallize the resulting solid from a suitable solvent (e.g., hexanes/toluene) to obtain a highly pure, crystalline product.

References

  • Technical Support Center: Column Chromatography of Fluorin
  • 3,5-Difluorophenol | 2713-34-0. Benchchem.
  • 3,5-Difluorophenol | 2713-34-0. ChemicalBook.
  • Synthesis method of 3, 5-difluorophenol.
  • CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Applic
  • One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry.
  • Baeyer-Villiger Oxid
  • Baeyer–Villiger oxid
  • Baeyer-Villiger Oxid
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of n
  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
  • Can anybody help with the following problem regarding formation of the Diazonium salt?
  • Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem.
  • Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Wageningen University & Research.

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Troubleshooting

Avoiding over-fluorination in syntheses with 4-Amino-3,5-difluorophenol

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, electron-rich b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-difluorophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, electron-rich building block into their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the unique reactivity of this molecule and, most critically, to avoid common pitfalls such as over-fluorination.

The structure of 4-Amino-3,5-difluorophenol presents a distinct synthetic challenge. The powerful activating, ortho-, para- directing effects of the amino (-NH₂) and hydroxyl (-OH) groups are in direct competition with the deactivating, meta- directing influence of the two fluorine atoms. This electronic tug-of-war makes the remaining C2 and C6 positions highly susceptible to further electrophilic attack, often leading to undesired polyfluorinated byproducts. This guide provides practical, actionable solutions to control this reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted an electrophilic fluorination on 4-Amino-3,5-difluorophenol using Selectfluor™ and obtained a complex mixture of products. How can I achieve mono-fluorination?

Answer: This is the most common issue encountered with this substrate. The free amino and hydroxyl groups are potent activating groups that render the aromatic ring highly nucleophilic.[1] Direct fluorination with powerful electrophilic reagents like Selectfluor™ often leads to a mixture of mono-fluorinated, di-fluorinated, and potentially decomposed material due to the high reactivity of the ring.

The fundamental cause is the directing effect of the substituents. The -OH and -NH₂ groups strongly direct electrophiles to their ortho and para positions. Since the para position is occupied by the amino group, and the meta positions (relative to -OH) are fluorinated, the remaining C2 and C6 positions are highly activated and available for substitution.

Core Recommendation: Employ Protecting Groups

To achieve selectivity, you must temporarily reduce the activating influence of the amino and hydroxyl groups. This is achieved by installing protecting groups.

  • N-Protection: The amino group is typically more nucleophilic than the hydroxyl group and should be protected first. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is robust and can be easily removed under acidic conditions.

  • O-Protection: After N-protection, the hydroxyl group can be protected. A benzyl (Bn) or silyl ether (e.g., TBDMS) is suitable, depending on the downstream reaction conditions you plan to employ.

The choice of protecting group is critical and should be orthogonal, meaning one can be removed without affecting the other, providing maximum synthetic flexibility.[2][3]

Q2: What is the mechanistic rationale for using protecting groups? How do they prevent over-fluorination?

Answer: Protecting groups prevent over-fluorination by modulating the electronic properties of the aromatic ring.

  • Electronic Shielding: Converting the strongly electron-donating -NH₂ and -OH groups into amide (-NHBoc) and ether (-OBn) functionalities significantly dampens their activating (+M) effect. An amide, for instance, draws electron density out of the ring and onto the carbonyl oxygen, deactivating the ring relative to the free amine.

  • Steric Hindrance: The bulk of the protecting groups can sterically hinder the approach of the electrophilic fluorinating agent to the now less-activated C2 and C6 positions.

This combined electronic deactivation and steric blocking strategy is the key to controlling the reaction. Once the desired fluorination is achieved, the protecting groups can be sequentially removed to reveal the desired trifluorinated aminophenol.

Below is a diagram illustrating the logical workflow for controlled fluorination.

Controlled_Fluorination_Workflow Workflow for Controlled Mono-fluorination cluster_0 Step 1: Protection cluster_1 Step 2: Selective Fluorination cluster_2 Step 3: Deprotection A 4-Amino-3,5-difluorophenol B N-Boc-4-amino- 3,5-difluorophenol A->B Boc₂O, Base D Protected Trifluoro- aminophenol C N-Boc, O-Bn-4-amino- 3,5-difluorophenol B->C BnBr, Base E Target Mono-fluorinated Product C->D Selectfluor™, Solvent, Temp. Control D->E Sequential Deprotection (e.g., H₂, Pd/C then TFA)

Caption: Logical workflow for selective fluorination.

Q3: Can you provide a starting protocol for the N-protection of 4-Amino-3,5-difluorophenol?

Answer: Certainly. The following protocol for N-Boc protection is a robust starting point. Anilines are less nucleophilic than aliphatic amines, so conditions may require slight optimization.[4]

Protocol 1: N-Boc Protection of 4-Amino-3,5-difluorophenol

ParameterValue/ReagentNotes
Reactants 4-Amino-3,5-difluorophenol1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2 eq
Base Triethylamine (TEA) or DIPEA1.5 eq
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous
Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS.

Methodology:

  • Dissolve 4-Amino-3,5-difluorophenol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC (staining with ninhydrin can be useful to check for remaining free amine).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected compound.

Q4: After protection, what conditions should I use for the electrophilic fluorination step to avoid side reactions?

Answer: With the protected substrate, the key to a successful fluorination is careful control of reaction conditions. While the ring is deactivated, it is still susceptible to electrophilic attack. Selectfluor™ is a suitable reagent due to its ease of handling and predictable reactivity.[5][6]

Protocol 2: Electrophilic Fluorination of N-Boc, O-Protected-4-amino-3,5-difluorophenol

ParameterValue/ReagentNotes
Reactant Protected Substrate1.0 eq
Fluorinating Agent Selectfluor™1.0 - 1.1 eq
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Anhydrous
Temperature 0 °C to Room TemperatureCrucial for selectivity. Start at 0 °C.
Reaction Time 2 - 12 hoursMonitor carefully by ¹⁹F NMR or LC-MS.

Methodology:

  • Dissolve the fully protected substrate in anhydrous acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add Selectfluor™ in one portion. Using a slight excess (1.05 eq) is often sufficient. Over-charging the fluorinating agent is a common cause of side-product formation.

  • Maintain the reaction at 0 °C and monitor its progress frequently. If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary, as this increases the risk of side reactions.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate. The crude product should be purified by column chromatography. ¹⁹F NMR of the crude mixture is highly recommended to assess the regioselectivity and conversion.

The diagram below illustrates the directing effects on the unprotected and protected substrate, highlighting the rationale for this strategy.

Caption: Protecting groups control reactivity.

Final Recommendations

  • Always Protect: Do not attempt direct electrophilic fluorination on unprotected 4-Amino-3,5-difluorophenol if you desire a specific, single product.

  • Monitor Closely: These reactions can be fast. Frequent monitoring by TLC, LC-MS, or ¹⁹F NMR is essential to quench the reaction upon completion and prevent byproduct formation.

  • Stoichiometry is Key: Use the minimum effective amount of the fluorinating agent. Start with a 1:1 stoichiometry and only increase slightly if conversion is poor.

  • Temperature Control: Low temperatures (0 °C or below) are your best tool for enhancing selectivity.

By implementing these strategies, you can harness the synthetic potential of 4-Amino-3,5-difluorophenol while maintaining precise control over the introduction of further fluorine atoms, paving the way for the successful development of novel fluorinated molecules.

References

  • Synthesis method for 2,3,5,6-tetrafluorophenol. CN104926617A.
  • Y. Liu, et al. (2014).
  • Selectfluor. Wikipedia.
  • Selectfluor™. Sigma-Aldrich.
  • Electrophilic fluorin
  • S. Stavber, et al. (2011). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis.
  • Synthesis of 2,3,5,6-tetrafluorophenol. ChemicalBook.
  • T. J. Williams, et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.
  • S. P. Vincent, et al. (2000).
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • P. J. Guiry, et al. (2007). (PDF) Selectfluor.
  • SelectFluor. Enamine.
  • Application Notes and Protocols for 2,3,5-Triglycidyl-4-aminophenol in High-Performance Composites. Benchchem.
  • T. Biswas. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.
  • Prepar
  • Synthetic method of 2-aminophenol-4-sulfonamide. CN104592064A.
  • Fluorinated Aromatic Compounds.
  • Y. Kitamura. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Oakwood Chemical.
  • Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
  • M. A. Strauss, et al. (2022). Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties.
  • Electrophilic Fluorin
  • M. Simon, et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
  • (PDF) Electrophilic reactions in the synthesis of organofluorine compounds.
  • C. M. O'Connor, et al. (2020). Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorinated Polyketides.
  • G. I. Borodkin, et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols.
  • 4-Amino-3,5-difluorophenol. PubChem.
  • A. M. T. D. Le, et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
  • G. T. Bourne, et al. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis.
  • 4-Amino-2,5-difluorophenol. ChemScene.
  • Directive Influence of Groups on Electrophilic Arom
  • A. M. G. D. Silva, et al. (2015). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals.
  • J. A. MacKay, et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Electrophilic arom
  • M. G. Ungeheuer, et al. (2006).
  • 4-Amino-3-fluorophenol 399-95-1. Tokyo Chemical Industry Co., Ltd.

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Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-3,5-difluorophenol

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Amino-3,5-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Amino-3,5-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this unique substrate. The following guide, presented in a question-and-answer format, provides in-depth technical insights and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using 4-Amino-3,5-difluorophenol in cross-coupling reactions?

A1: The main challenges stem from the electronic properties and the presence of multiple functional groups on the 4-Amino-3,5-difluorophenol molecule.

  • Poor Leaving Group: The phenolic hydroxyl group is inherently a poor leaving group for direct cross-coupling reactions.[1] To facilitate the reaction, it typically requires activation. A common and effective strategy is to convert the hydroxyl group into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[1]

  • Catalyst Inhibition: The presence of the amino group can lead to catalyst inhibition. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2][3]

  • Substrate Reactivity: The combination of the electron-donating amino group and the electron-withdrawing fluorine atoms modulates the electronic density of the aromatic ring, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[1]

Q2: Is it necessary to protect the amino group of 4-Amino-3,5-difluorophenol before performing a cross-coupling reaction?

A2: While not always strictly necessary, protecting the amino group is often advisable to prevent potential catalyst inhibition and undesired side reactions.[3] The decision to protect depends heavily on the specific reaction conditions, including the chosen catalyst, ligand, and base. For initial experiments, especially when troubleshooting, performing small-scale test reactions with and without a protected amino group can determine the optimal approach for your specific transformation.[3]

Q3: Which cross-coupling reactions are most suitable for 4-Amino-3,5-difluorophenol?

A3: After activation of the hydroxyl group (e.g., as a triflate), 4-Amino-3,5-difluorophenol can be successfully employed in several powerful cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1][4] This is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[1]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide variety of amines.[5][6] This reaction is a cornerstone for the synthesis of complex aryl amines.[5]

  • Sonogashira Coupling: Enables the formation of C-C bonds between the aryl triflate and terminal alkynes.[7][8] This is a valuable tool for creating arylalkyne structures.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting & Optimization
Poor Leaving Group Convert the phenolic hydroxyl group to a triflate (-OTf) using triflic anhydride and a base like pyridine.[1] This significantly enhances the reactivity of the substrate.
Catalyst Inactivity Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4][9] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10][11] Consider using a well-defined palladium precatalyst for more reproducible results.[12]
Suboptimal Base The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] The base plays a key role in the transmetalation step.[4][13]
Solvent Effects Use anhydrous and degassed polar aprotic solvents such as 1,4-dioxane or toluene, often in a mixture with water.[1][9]
Side Reactions Protodeborylation (cleavage of the C-B bond of the boronic acid) can be a significant side reaction.[14] Ensure anhydrous conditions and consider using boronate esters, which can be more stable. Hydrodehalogenation, the replacement of the triflate with hydrogen, can also occur.[15][16]
Experimental Protocol: Triflation followed by Suzuki-Miyaura Coupling

Step 1: Triflation of 4-Amino-3,5-difluorophenol [1]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Amino-3,5-difluorophenol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Step 2: Suzuki-Miyaura Coupling of the Triflate [1]

  • In a Schlenk flask under an inert atmosphere, combine the 4-amino-3,5-difluorophenyl triflate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 equiv), and a base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a precatalyst) and the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation with the triflate of 4-Amino-3,5-difluorophenol.

Potential Cause Troubleshooting & Optimization
Catalyst System Employ modern catalyst systems with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos).[12] These are specifically designed to couple challenging substrates.[10]
Base Selection A strong, non-nucleophilic base is often required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used to deprotonate the amine coupling partner.[12][17]
Reaction Conditions Higher reaction temperatures (e.g., 100-120 °C) may be necessary to overcome the activation barrier for this transformation.[17] Microwave irradiation can also be effective.[18]
Amine Substrate Electron-deficient amines can be particularly challenging due to their reduced nucleophilicity.[12] For these substrates, a more active catalyst system is crucial.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(OTf) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺OTf⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArylOTf Ar-OTf ArylOTf->OxAdd Amine HNR¹R² Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Guide 3: Sonogashira Coupling

Issue: Low yield of the desired arylalkyne and/or formation of alkyne homocoupling (Glaser coupling) byproducts.

Potential Cause Troubleshooting & Optimization
Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[7] Copper-free conditions using more specialized ligands can also be effective and may reduce homocoupling.[8]
Base and Solvent An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and part of the solvent system.[7] Anhydrous, degassed solvents like THF or DMF are also common.[9]
Homocoupling The presence of oxygen can promote the homocoupling of the terminal alkyne. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Reaction Temperature Sonogashira couplings are often run at or slightly above room temperature.[7] If the reaction is sluggish, gentle heating may be required.
Visualization: Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Start: Cross-Coupling with 4-Amino-3,5-difluorophenol ActivateOH Activate -OH group (e.g., Triflation) Start->ActivateOH CouplingType Select Coupling Type ActivateOH->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Biaryl Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Aryl Amine Sonogashira Sonogashira (C-C Alkyne) CouplingType->Sonogashira Aryl Alkyne SelectCatalystSuzuki Select Catalyst System: - Pd(OAc)₂ / SPhos - Pd(PPh₃)₄ - Base: K₃PO₄, Cs₂CO₃ Suzuki->SelectCatalystSuzuki SelectCatalystBuchwald Select Catalyst System: - Pd(OAc)₂ / XPhos - Base: NaOtBu, KOtBu Buchwald->SelectCatalystBuchwald SelectCatalystSonogashira Select Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Base: Et₃N, i-Pr₂NH Sonogashira->SelectCatalystSonogashira Optimize Optimize Reaction Conditions (Temp, Solvent, Concentration) SelectCatalystSuzuki->Optimize SelectCatalystBuchwald->Optimize SelectCatalystSonogashira->Optimize Troubleshoot Troubleshoot Low Yield (See Guides) Optimize->Troubleshoot If needed End Successful Coupling Optimize->End Successful Troubleshoot->Optimize

Caption: A decision workflow for selecting a catalyst system.

References

  • A photochemical dehydrogenative strategy for aniline synthesis. ResearchGate.[Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Aminative Suzuki–Miyaura coupling. Science.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]

  • Question about ligand effect in Pd coupling and amination. Reddit.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.[Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]

  • Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. ResearchGate.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.[Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal.[Link]

  • Suzuki Coupling Mechanism and Applications. YouTube.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.[Link]

  • Catalyst of Suzuki Cross-Coupling Based on Polymeric Matrix of Amino-Functionalized Hypercrosslinked Polystyrene. WSEAS.[Link]

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. PubMed Central.[Link]

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. PubMed.[Link]

  • Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. Journal of Organometallic Chemistry.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ResearchGate.[Link]

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Troubleshooting

Technical Support Center: Protecting Group Strategies for 4-Amino-3,5-difluorophenol

Welcome to the technical support center for synthetic strategies involving 4-amino-3,5-difluorophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter this ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-amino-3,5-difluorophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter this versatile but challenging building block in their work. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your synthetic planning.

Introduction: The Challenge of Selectivity

4-Amino-3,5-difluorophenol is a valuable scaffold in medicinal chemistry, but its bifunctional nature—possessing both a nucleophilic amine and an acidic phenol—presents a significant challenge. Unchecked, both groups can react with electrophiles, leading to mixtures of N-substituted, O-substituted, and N,O-disubstituted products. Therefore, a robust and selective protecting group strategy is not merely an option; it is essential for achieving desired synthetic outcomes.[1][2] This guide focuses on establishing an effective orthogonal protection scheme to allow for the selective manipulation of this molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions encountered when working with 4-amino-3,5-difluorophenol.

Q1: Why is it necessary to protect the functional groups of 4-amino-3,5-difluorophenol?

A1: Protecting groups act as temporary "caps" for reactive functional groups.[1][2] In the case of 4-amino-3,5-difluorophenol, protection is critical for two main reasons:

  • To Prevent Unwanted Reactions: The amino group is nucleophilic and the phenolic hydroxyl is both nucleophilic (as the phenoxide) and acidic. In many reactions, such as couplings or reactions with strong bases (e.g., Grignards, organolithiums), these groups would interfere, leading to side products or complete reaction failure.[3][4]

  • To Direct Regioselectivity: If you wish to perform a reaction at a different site on the molecule or introduce other substituents, the amino and hydroxyl groups must be masked to prevent them from reacting out of turn. Protection allows you to control the sequence of chemical transformations with precision.

Q2: Which functional group should I protect first: the amine or the phenol?

A2: Protect the amino group first. The amino group is generally more nucleophilic than the phenolic hydroxyl group. Attempting to protect the phenol first without masking the amine would likely result in preferential N-alkylation or N-acylation, depending on the chosen protecting group and conditions. By protecting the amine first, you deactivate its nucleophilicity, allowing for a cleaner subsequent reaction at the phenolic oxygen.[5]

Q3: What is the recommended protecting group for the amino group?

A3: The tert-butyloxycarbonyl (Boc) group is the industry standard and our primary recommendation for protecting the amino group of this substrate.[6][7]

  • Why Boc?

    • Ease of Installation: It is readily installed using di-tert-butyl dicarbonate (Boc)₂O under relatively mild basic conditions.[6][8][9]

    • Stability: The resulting carbamate is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[9]

    • Clean Removal: The Boc group is easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which typically do not affect other common protecting groups like silyl ethers.[6][8]

Experimental Protocol 1: N-Boc Protection of 4-Amino-3,5-difluorophenol

Objective: To selectively protect the amino group as a Boc-carbamate.

Materials:

  • 4-Amino-3,5-difluorophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3,5-difluorophenol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Add (Boc)₂O (1.1 to 1.2 eq) portion-wise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product, N-Boc-4-amino-3,5-difluorophenol, can be purified by column chromatography on silica gel if necessary.

Q4: What is the recommended protecting group for the phenolic hydroxyl group?

A4: A tert-butyldimethylsilyl (TBS) ether is an excellent choice for protecting the phenolic hydroxyl group after the amine has been protected.

  • Why TBS?

    • Robustness: TBS ethers are stable to a wide variety of reaction conditions, including strongly basic conditions and many organometallic reagents.[4][10]

    • Orthogonality to Boc: The key advantage is its method of cleavage. TBS ethers are primarily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF).[10][11] They are generally stable to the acidic conditions used to remove a Boc group, and the Boc group is stable to TBAF. This differential reactivity is the foundation of an orthogonal strategy.[1][3]

Q5: What is an "orthogonal protection strategy" and why is it critical for this molecule?

A5: An orthogonal protection strategy is one where multiple protecting groups are used in a single molecule, and each group can be removed selectively in any order without affecting the others.[3][12]

For 4-amino-3,5-difluorophenol, a Boc/TBS orthogonal strategy is ideal. You can selectively:

  • Deprotect the Amine: Remove the Boc group with acid (e.g., TFA) while the TBS ether on the phenol remains intact.

  • Deprotect the Phenol: Remove the TBS group with fluoride (e.g., TBAF) while the Boc-protected amine is unaffected.

This selective deprotection is crucial for multi-step syntheses where you need to unmask and react one functional group while the other remains protected.

G cluster_start Starting Material cluster_n_prot Step 1: N-Protection cluster_o_prot Step 2: O-Protection cluster_deprot Step 3: Selective Deprotection Pathways start 4-Amino-3,5-difluorophenol n_protected N-Boc Protected Intermediate start->n_protected (Boc)₂O, Base fully_protected Fully Protected (N-Boc, O-TBS) n_protected->fully_protected TBSCl, Imidazole free_amine Free Amine, Protected Phenol (O-TBS) fully_protected->free_amine Acid (TFA, HCl) free_phenol Free Phenol, Protected Amine (N-Boc) fully_protected->free_phenol Fluoride (TBAF)

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Incomplete or Low Yield of N-Boc Protection.
  • Potential Causes:

    • Insufficient (Boc)₂O: The stoichiometry is critical. Some (Boc)₂O can decompose or react with water, so a slight excess is recommended.

    • Incorrect Base/pH: The reaction requires a basic environment to deprotonate the ammonium species and facilitate nucleophilic attack by the free amine. If the solution is not sufficiently basic, the reaction rate will be slow.

    • Low Quality Starting Material: Impurities in the 4-amino-3,5-difluorophenol can interfere with the reaction.

  • Recommended Solutions:

    • Verify Stoichiometry: Use 1.1 to 1.2 equivalents of (Boc)₂O. Adding it in portions can sometimes improve yields.

    • Optimize Base and Solvent: While NaHCO₃ in THF/water is a reliable system, you can try stronger bases like triethylamine (Et₃N) or using a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like THF or Dichloromethane (DCM) if you face persistent issues.[6]

    • Check Starting Material Purity: Confirm the purity of your 4-amino-3,5-difluorophenol by NMR or LC-MS before starting the reaction.

Problem 2: Difficulty Protecting the Phenolic Hydroxyl Group.
  • Potential Causes:

    • Incomplete N-Protection: If any starting material with a free amine is carried over, the silylating agent (e.g., TBSCl) will preferentially react with the more nucleophilic amine.

    • Steric Hindrance: The fluorine atoms ortho to the hydroxyl group increase steric bulk, which can slow down the silylation reaction.

    • Insufficient Activation: Silyl chlorides require a base or activator to proceed efficiently.

  • Recommended Solutions:

    • Ensure Purity of N-Boc Intermediate: Purify the N-Boc-4-amino-3,5-difluorophenol by column chromatography before proceeding to the O-silylation step.

    • Use Standard Silylation Conditions: A robust method is to use TBSCl (1.2 eq) with imidazole (2.5 eq) in anhydrous DMF.[10] The imidazole acts as both a base and a catalyst. Allow the reaction to run at room temperature and monitor by TLC. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.

Experimental Protocol 2: O-TBS Protection of N-Boc-4-amino-3,5-difluorophenol

Objective: To protect the phenolic hydroxyl as a TBS ether.

Materials:

  • N-Boc-4-amino-3,5-difluorophenol (purified)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

Procedure:

  • Dissolve N-Boc-4-amino-3,5-difluorophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBSCl (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with saturated aqueous NH₄Cl to remove residual DMF and imidazole.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting fully protected product by flash chromatography.

Problem 3: Premature Deprotection of the Boc Group in Subsequent Steps.
  • Potential Causes:

    • Exposure to Acid: The Boc group is sensitive to acid.[6][8] Even mild acidic conditions (e.g., silica gel chromatography with certain mobile phases, or reagents that generate acidic byproducts) can cause partial or complete deprotection.

  • Recommended Solutions:

    • Buffer Chromatography: When performing silica gel chromatography on Boc-protected compounds, add a small amount of a neutralising base (e.g., 1% Et₃N) to your eluent system to prevent on-column deprotection.

    • Scrutinize Reagents: Carefully check all downstream reaction conditions for compatibility. Avoid reagents like Lewis acids or protic acids unless Boc removal is the intended goal.

Problem 4: Selective Deprotection Failure (e.g., removing TBS also removes some Boc).
  • Potential Causes:

    • Non-Optimal TBAF Conditions: While TBAF is selective, prolonged reaction times, elevated temperatures, or certain batches of TBAF (which can be slightly basic or contain water) might lead to minor degradation of the Boc-carbamate.

    • Non-Optimal Acidic Conditions: When removing the Boc group with acid, using an excessively strong acid or prolonged reaction time could potentially lead to slow cleavage of the phenolic TBS ether, especially with prolonged heating.[10]

  • Recommended Solutions:

    • For Selective TBS Removal: Use TBAF (1.1 eq) in anhydrous THF at 0 °C to room temperature. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed to avoid side reactions.

    • For Selective Boc Removal: Use 20-50% TFA in DCM at 0 °C for 1-2 hours.[6][8] Alternatively, a saturated solution of HCl in ethyl acetate or 4M HCl in dioxane are excellent, clean reagents for this transformation. These conditions are typically very selective for Boc removal over TBS ether cleavage.

Data Summary: Protecting Group Stability

The following table provides a quick reference for the stability of the recommended protecting groups under various conditions.

Reagent/ConditionN-Boc Group StabilityO-TBS Group Stability
Strong Acid (TFA, HCl) Labile (Cleaved)[6][8]Generally Stable (Can cleave with heat/time)
Strong Base (NaOH, KOtBu) Stable [9]Stable [10]
Fluoride Source (TBAF) Stable Labile (Cleaved)[10][11]
Catalytic Hydrogenation (H₂, Pd/C) Stable Stable
Most Oxidants (e.g., MnO₂, PCC) Stable Stable
Most Reductants (e.g., NaBH₄, LiAlH₄) Stable Stable

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reis, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protective Groups. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • Google Patents. (2020). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Journal of Medical Genetics and Clinical Biology. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science. Retrieved from [Link]

  • Wikipedia. (2023). Silyl ether. Retrieved from [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). r/chemistry - I have a boc group i need to remove without touching the TBS in my molecule... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Uddin, M. J., et al. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Letters. Retrieved from [Link]

  • Wuts, P. G. M. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent-Mediated Reactivity of 4-Amino-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to navigating the complexities of 4-Amino-3,5-difluorophenol reactivity. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of 4-Amino-3,5-difluorophenol reactivity. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the underlying principles that govern the reactivity of this versatile building block. The strategic choice of solvent is paramount in controlling reaction outcomes, and this resource is structured to empower you with the knowledge to make informed decisions in your experimental design.

Understanding the Molecule: A Delicate Balance of Reactivity

4-Amino-3,5-difluorophenol is a trifunctional molecule with a nuanced reactivity profile. The interplay between the nucleophilic amino group, the acidic hydroxyl group, and the electron-withdrawing fluorine atoms dictates its behavior in chemical transformations.

  • Amino Group (-NH₂): A potent nucleophile and an activating group for electrophilic aromatic substitution. Its reactivity is tempered by the electron-withdrawing inductive effect of the adjacent fluorine atoms.

  • Hydroxyl Group (-OH): Can act as a nucleophile (as the phenoxide) or a proton donor. Its acidity is enhanced by the fluorine substituents.

  • Difluorinated Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring, thereby influencing the rates of electrophilic aromatic substitution.[1]

This intricate electronic landscape makes the choice of solvent a critical parameter in directing reactions towards the desired product, be it N-alkylation, O-alkylation, acylation, or electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an N-alkylation of 4-Amino-3,5-difluorophenol. Which solvent system should I choose to favor this reaction over O-alkylation?

A1: To favor N-alkylation, it is crucial to select a solvent system that minimizes the nucleophilicity of the hydroxyl group while preserving the reactivity of the amino group.

  • Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Tetrahydrofuran (THF) are generally preferred. These solvents are poor hydrogen bond donors and will not significantly deprotonate the hydroxyl group, thus keeping its nucleophilicity low.[2]

  • Base Selection: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended to neutralize any acid formed during the reaction without promoting phenoxide formation.

  • Causality: Polar aprotic solvents solvate the cation of the base but leave the anion (if any) and the neutral nucleophile (the amino group) relatively free and reactive.[2][3] In contrast, protic solvents would hydrogen bond with the amino group, reducing its nucleophilicity.

Q2: Conversely, what conditions would favor O-alkylation of 4-Amino-3,5-difluorophenol?

A2: To achieve selective O-alkylation, you need to enhance the nucleophilicity of the hydroxyl group by converting it to the corresponding phenoxide.

  • Recommended Solvents: A polar aprotic solvent like DMF or DMSO is still a good choice as it can effectively dissolve the resulting phenoxide salt. However, the key is the choice of base.

  • Base Selection: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to completely deprotonate the phenolic hydroxyl group.

  • Experimental Consideration: It is often beneficial to first form the phenoxide by reacting 4-Amino-3,5-difluorophenol with the strong base in the chosen solvent before adding the alkylating agent. This ensures that the more nucleophilic phenoxide is the predominant reactive species.

Q3: I am performing an acylation reaction. Does the solvent choice significantly impact the outcome?

A3: Yes, the solvent can influence the rate and selectivity of acylation. The primary concern is often achieving selective N-acylation.

  • Recommended Solvents: Dichloromethane (DCM) or THF are excellent choices for N-acylation with acyl chlorides or anhydrides. They are relatively non-polar and will not compete with the amino group for the acylating agent.

  • Use of a Base: A non-nucleophilic base like pyridine or triethylamine is typically added to scavenge the acid byproduct (e.g., HCl).

  • Troubleshooting: If O-acylation is observed, it may be due to the use of a stronger base or a more polar solvent that promotes phenoxide formation. In such cases, switching to a less polar solvent and a weaker base can improve selectivity.

Q4: How does solvent polarity affect electrophilic aromatic substitution on the 4-Amino-3,5-difluorophenol ring?

A4: Solvent polarity can significantly impact the rate of electrophilic aromatic substitution (EAS) by stabilizing the charged intermediate (arenium ion).[4]

  • Polar Solvents: More polar solvents can stabilize the positively charged arenium ion formed during the reaction, potentially increasing the reaction rate.[4] However, highly coordinating solvents may also interact with the electrophile, reducing its reactivity.

  • Solvent Choice Consideration: For reactions like nitration or halogenation, the choice of solvent is often dictated by the reagents used. For instance, nitration is often carried out in a mixture of sulfuric and nitric acid, which acts as both the solvent and the reagent. For halogenation, solvents like acetic acid or chlorinated hydrocarbons are common.

  • Key Insight: The amino and hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. In the case of 4-Amino-3,5-difluorophenol, the positions ortho to the amino group are already substituted with fluorine. Therefore, substitution is expected to occur at the positions ortho to the hydroxyl group.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material 1. Insufficient reactivity of the amino group: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group.[1] 2. Steric hindrance from the ortho-fluorine atoms.[1] 3. Inappropriate solvent: A protic solvent may be deactivating the amino group through hydrogen bonding.[2]1. Increase reaction temperature: This can help overcome the activation energy barrier. 2. Use a more reactive alkylating agent: For example, use an alkyl iodide instead of an alkyl bromide or chloride. 3. Switch to a polar aprotic solvent: If using a protic solvent, switch to DMF, ACN, or THF.[2]
Formation of multiple products 1. Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine. 2. Competing O-alkylation: The base used may be strong enough to deprotonate the hydroxyl group.1. Use a larger excess of the amine starting material: This will favor mono-alkylation. 2. Use a milder base: Switch from a strong base to a weaker one like K₂CO₃ or an organic base. 3. Control stoichiometry: Use only a slight excess of the alkylating agent.
Issue 2: Poor Selectivity in O-Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
Significant N-alkylation observed 1. Incomplete phenoxide formation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl group. 2. Reactive amino group: The free amino group is still competing for the alkylating agent.1. Use a stronger base: Switch to NaH or t-BuOK. 2. Ensure complete deprotonation: Add the base and stir for a sufficient time before adding the alkylating agent. 3. Protect the amino group: Consider protecting the amino group as an amide or carbamate before performing the O-alkylation. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: Selective N-Monobenzylation of 4-Amino-3,5-difluorophenol
  • Setup: To a solution of 4-Amino-3,5-difluorophenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Reaction: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Ethylation of 4-Amino-3,5-difluorophenol
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.3 M).

  • Phenoxide Formation: Add a solution of 4-Amino-3,5-difluorophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Visualizing Solvent Effects

The choice between a protic and an aprotic solvent can be visualized as a fundamental switch in how the solvent interacts with the nucleophilic sites of 4-Amino-3,5-difluorophenol.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) protic_solvent Solvent molecules (H-bond donors) amino_h_bond Amino Group (Solvated, Less Nucleophilic) protic_solvent->amino_h_bond H-Bonding hydroxyl_h_bond Hydroxyl Group (Solvated) protic_solvent->hydroxyl_h_bond H-Bonding aprotic_solvent Solvent molecules (H-bond acceptors) free_amino Amino Group (Free, Nucleophilic) free_hydroxyl Hydroxyl Group (Less Solvated)

Caption: Solvent interactions with 4-Amino-3,5-difluorophenol.

In a polar protic solvent, hydrogen bonding significantly solvates and deactivates the amino group, reducing its nucleophilicity. In a polar aprotic solvent, the amino group is less solvated and thus more available for reaction.

Chemoselectivity Pathway

The following diagram illustrates the decision-making process for achieving selective N- vs. O-alkylation based on solvent and base selection.

Chemoselectivity start 4-Amino-3,5-difluorophenol + Alkyl Halide condition1 Polar Aprotic Solvent (e.g., DMF, ACN) + Mild Base (e.g., K₂CO₃) start->condition1 Favors N-Alkylation condition2 Polar Aprotic Solvent (e.g., DMF, DMSO) + Strong Base (e.g., NaH) start->condition2 Favors O-Alkylation product_n N-Alkylated Product (Major) condition1->product_n product_o O-Alkylated Product (Major) condition2->product_o

Caption: Decision pathway for selective alkylation.

References

Sources

Troubleshooting

Technical Support Center: Monitoring Reaction Progress of 4-Amino-3,5-difluorophenol with TLC

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of 4-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively monitoring reaction progress. Here, we address common challenges and frequently asked questions to help you optimize your TLC methods, ensuring reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-Amino-3,5-difluorophenol.

Question 1: My 4-Amino-3,5-difluorophenol spot is streaking or elongated. What is causing this and how can I fix it?

Answer:

Spot streaking is a common issue, particularly with polar compounds like 4-Amino-3,5-difluorophenol, which possesses both a phenolic hydroxyl and an amino group. The primary causes are sample overloading, inappropriate solvent polarity, or interactions with the silica gel stationary phase.

  • Sample Overloading: Applying too concentrated a sample can saturate the stationary phase, leading to a streak rather than a defined spot.[1][2]

    • Solution: Dilute your sample solution and re-spot. A good starting concentration is typically around 1 mg/mL. Spotting the sample multiple times in the same location, allowing the solvent to dry between applications, can help maintain a small, concentrated spot.[1][2]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it will move the compound up the plate too quickly and can cause streaking. Conversely, if it's not polar enough, the compound may remain at the baseline and appear as a streak.[2]

    • Solution: Adjust the polarity of your mobile phase. For a polar compound like 4-Amino-3,5-difluorophenol, a good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol). Experiment with different ratios to achieve an optimal Rf value, ideally between 0.3 and 0.7.

  • Interaction with Silica Gel: The acidic nature of standard silica gel can interact with the basic amino group of your compound, causing tailing.[1]

    • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (0.1–2.0%) or a 1–10% solution of ammonia in methanol, which is then used as the polar component in your eluent (e.g., 1-10% of NH4OH in MeOH/DCM).[1][3]

Question 2: All my spots, including the starting material and product, are stuck at the baseline. How can I get them to move up the plate?

Answer:

This is a classic sign that your mobile phase is not polar enough to move the highly polar analytes up the silica gel plate.[1] 4-Amino-3,5-difluorophenol and its potential products are likely to be quite polar due to the presence of amino and hydroxyl groups capable of strong hydrogen bonding with the stationary phase.

  • Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent.

    • Solution: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 mixture of ethyl acetate:methanol, try 8:2 or 7:3. For very polar compounds, a system like 10% ammonium hydroxide in methanol, used as a component in dichloromethane, can be effective.[3]

  • Consider Reversed-Phase TLC: If increasing the mobile phase polarity in normal-phase TLC doesn't yield satisfactory results, the compounds may be too polar for silica gel.

    • Solution: Switch to a reversed-phase TLC plate (e.g., C18-silica).[1] With a non-polar stationary phase, you will use a polar mobile phase, such as a mixture of methanol or acetonitrile and water.[4]

Question 3: My reactant and product spots have very similar Rf values, making it difficult to monitor the reaction. What can I do to improve separation?

Answer:

Poor separation of compounds with similar polarities is a frequent challenge. Several strategies can be employed to improve resolution.

  • Change Solvent System Selectivity: Different solvent systems can interact with your compounds in unique ways, altering their relative Rf values.

    • Solution: Try a completely different solvent system. Instead of an ethyl acetate/hexane system, consider dichloromethane/methanol or a system containing a different hydrogen-bonding solvent like isopropanol. Sometimes, adding a small amount of acetic acid or formic acid can alter the interactions and improve separation, especially if your compounds have different pKa values.[5]

  • Use a Co-spot: A co-spot, where the starting material and reaction mixture are spotted in the same lane, is crucial for determining if a reaction is complete when Rf values are close.[6]

    • Solution: If the two spots merge into one, the reaction has likely not proceeded. If you see an elongated spot (often described as a "snowman" shape), it indicates the presence of two distinct but close-moving compounds.[2][6]

  • Try a Different Staining Method: Some stains react differently with various functional groups, which can help differentiate between compounds even if their Rf values are similar.[6]

    • Solution: For example, a ferric chloride stain is excellent for phenols, while a ninhydrin stain is specific for primary amines.[7][8] A change in color between the starting material and product spots upon staining can confirm the reaction's progress.

Question 4: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer:

The absence of spots can be due to several factors, from sample concentration to the visualization method itself.

  • Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of your visualization method.[2]

    • Solution: Try spotting a more concentrated sample, or apply the sample multiple times to the same spot, ensuring the solvent evaporates between applications.[1][2]

  • Compound is not UV-Active: Not all compounds absorb UV light at 254 nm. While the aromatic ring in 4-Amino-3,5-difluorophenol should make it UV-active, some derivatives may not be.[1][7]

    • Solution: Use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose oxidizing stain that visualizes many functional groups.[8] An iodine chamber is another simple and often effective method for aromatic compounds.[9]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.[1]

    • Solution: While less likely for 4-Amino-3,5-difluorophenol, this can be a factor for some products. If suspected, minimize the drying time before visualization.

  • Sample Dissolution in Solvent: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of eluting up the plate.[2]

    • Solution: Always ensure the spotting line is above the level of the mobile phase in the chamber.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of 4-Amino-3,5-difluorophenol?

A1: Given its polar nature, a good starting point would be a mixture of a moderately polar and a polar solvent. A 7:3 or 8:2 mixture of ethyl acetate:methanol or dichloromethane:methanol is a reasonable starting point. If the compound remains at the baseline, increase the proportion of methanol. If it runs too high, decrease the methanol content or switch to a less polar co-solvent like ethyl acetate with hexane. For persistent issues with tailing due to the amino group, adding 0.5-1% triethylamine to the mobile phase is recommended.[1]

Q2: How should I prepare my sample for TLC analysis?

A2: Dissolve a small amount of your crude reaction mixture (a few milligrams) in a volatile solvent (0.5-1 mL) such as ethyl acetate, methanol, or dichloromethane.[2] If your reaction is in a high-boiling solvent like DMF or DMSO, which can cause significant streaking, it is advisable to perform a mini-aqueous workup on a small aliquot of the reaction mixture and then spot the organic layer on the TLC plate.[3]

Q3: What visualization techniques are most effective for 4-Amino-3,5-difluorophenol and its derivatives?

A3: A multi-step visualization approach is often best:

  • UV Light (254 nm): As an aromatic compound, 4-Amino-3,5-difluorophenol should be UV-active. This is a non-destructive first step.[7][9]

  • Iodine Chamber: This is a semi-destructive method that is generally effective for aromatic and unsaturated compounds.[9]

  • Chemical Stains:

    • Potassium Permanganate (KMnO4): A good general oxidizing stain that will react with the phenol and amine groups, typically showing up as a yellow-brown spot on a purple background.[8]

    • Ninhydrin: This is a specific stain for primary amines, which will produce a characteristic purple or pink spot upon heating.[8][10] This is excellent for confirming the presence of the amino group.

    • Ferric Chloride (FeCl3): This is a classic stain for phenols, which usually yields a blue, violet, or green colored spot.[5][7]

Q4: Can 4-Amino-3,5-difluorophenol degrade on the silica gel plate?

A4: Aminophenols can be susceptible to oxidation, and the acidic nature of silica gel can sometimes catalyze degradation.[6] If you suspect your compound is unstable on silica, you can perform a 2D TLC experiment.

  • 2D TLC Protocol: Spot your compound in one corner of a square TLC plate. Run the plate in one direction. After drying, turn the plate 90 degrees and run it again in a second solvent system. Stable compounds will appear on the diagonal. Any spots appearing off the diagonal represent degradation products formed on the plate.[3][6]

Q5: How do I calculate the Rf value and what does it signify?

A5: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[11]

  • Calculation: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Significance: The Rf value is a measure of a compound's polarity in a given solvent system on a specific stationary phase. Less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the stationary phase and thus have lower Rf values.[12] An ideal Rf for good separation is typically between 0.3 and 0.7.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC of Polar Aromatic Amines and Phenols

Solvent System (v/v)ModifiersTarget PolarityNotes
Ethyl Acetate / Hexane (e.g., 1:1 to 4:1)0.5-1% TriethylamineModerateGood starting point for many organic compounds. The base helps prevent tailing of amines.
Dichloromethane / Methanol (e.g., 95:5 to 9:1)0.5-1% TriethylamineModerate to HighA more polar system, effective for moving polar compounds off the baseline.[2]
n-Butanol / Acetic Acid / Water (e.g., 4:1:1)Acetic AcidHighA classic system for highly polar compounds like amino acids.[13] The acid can improve spot shape for some compounds.
Dichloromethane / (10% NH4OH in Methanol) (e.g., 9:1)AmmoniaHighSpecifically for basic compounds that strongly interact with silica.[1][3]

Experimental Protocols & Visualizations

Workflow for TLC Method Development and Reaction Monitoring

The following diagram outlines a logical workflow for establishing and utilizing a TLC method for monitoring reactions involving 4-Amino-3,5-difluorophenol.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Troubleshooting cluster_monitoring Reaction Monitoring prep_sample Prepare Sample (1 mg/mL in volatile solvent) spot_plate Spot Plate (SM, RXN, Co-spot) prep_sample->spot_plate prep_plate Prepare TLC Plate (Mark baseline with pencil) prep_plate->spot_plate prep_chamber Prepare Chamber (Solvent + Filter Paper) run_tlc Elute Plate (Solvent < 1cm from top) prep_chamber->run_tlc spot_plate->run_tlc dry_plate Dry Plate & Mark Front run_tlc->dry_plate visualize Visualize (1. UV -> 2. Stain) dry_plate->visualize analyze Analyze Rf Values (Ideal Rf: 0.3-0.7) visualize->analyze decision Good Separation? analyze->decision troubleshoot Troubleshoot decision->troubleshoot No monitor Monitor Reaction (Time points) decision->monitor Yes troubleshoot->prep_chamber Adjust Solvent System endpoint Determine Endpoint (SM consumed) monitor->endpoint

Caption: Logical workflow for TLC method development.

References

  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Evans-Wilson, C. (2023). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Vlamidis, Y., et al. (2018). Visualized TLC chromatogram of separated substances 4-aminophenol,... ResearchGate. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Organic Chemistry Boulder. TLC stains. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Sherma, J. (2017). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • Chemistry Practical. (2021). To separate the mixture of o- and p-Aminophenol by thin layer Chromatography (TLC) || chemistry. YouTube. [Link]

  • Khan, I., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Hindawi. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • SIELC Technologies. Separation of 3-Amino-4-chlorobenzenesulphonyl fluoride on Newcrom R1 HPLC column. [Link]

  • Tunio, S. A., et al. (2022). list of RF values of various amino acids find out through TLC, used as standards... ResearchGate. [Link]

  • Sudhaker, S., et al. (2018). Applied Clinical Pharmacology and Toxicology. Gavin Publishers. [Link]

  • Agbaba, D., et al. (2000). Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers. ResearchGate. [Link]

  • CR Subscription Agency. (2021). Thin Layer Chromatography of Amino Acids. [Link]

  • Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]

Sources

Optimization

Technical Support Center: Characterization of Unexpected Byproducts in Difluorophenol Synthesis

Welcome to the Technical Support Center for Difluorophenol Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing dif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Difluorophenol Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing difluorinated phenolic compounds. The unique electronic properties conferred by fluorine atoms make these molecules invaluable synthons, but also introduce specific challenges, including the formation of unexpected and often difficult-to-characterize byproducts.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common impurities. Our approach is rooted in mechanistic principles to empower you not just to solve the immediate problem, but to build more robust synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise during the synthesis and work-up of difluorophenol reactions.

Q1: My TLC/LC-MS shows multiple new spots/peaks that I can't identify. Where do I start?

A1: This is the most frequent challenge. A complex crude reaction mixture points to issues with selectivity or reagent stability.

  • Initial Assessment: Your first step is to determine the nature of the impurities. Are they more or less polar than your desired product? Are their masses higher or lower? This initial triage guides your investigation.

  • Common Culprits:

    • Positional Isomers: Fluorination or substitution at an undesired position on the aromatic ring is a common issue, especially in electrophilic fluorination.[1][2]

    • Over-reaction: Introduction of additional fluorine atoms or other functional groups.

    • Incomplete Reaction: Presence of unreacted starting material or intermediates.[3]

    • Decomposition: The starting material or product may be unstable under the reaction conditions. Diazonium salts, for instance, are notoriously unstable at elevated temperatures.[4]

    • Side Reactions: Unintended reactions, such as dimerization, polymerization, or reactions with the solvent.[4]

  • Actionable First Step: Obtain a high-quality crude ¹H and ¹⁹F NMR spectrum. ¹⁹F NMR is exceptionally powerful for identifying and quantifying fluorinated species due to its high sensitivity and wide chemical shift range.[5][6][7]

Q2: I'm performing an electrophilic fluorination on a phenol and observing a mixture of mono- and di-fluorinated products, plus isomers. How can I improve regioselectivity?

A2: This is a classic challenge in direct fluorination. The directing effects of the hydroxyl group (ortho-, para-directing) and the existing fluorine atoms can lead to a mixture of products.[2]

  • Mechanistic Insight: Electrophilic fluorination proceeds via a Wheland-type intermediate (an arenium ion).[8] The stability of this intermediate dictates the position of attack. The strongly activating hydroxyl group often directs incoming electrophiles to the ortho and para positions.

  • Troubleshooting Strategies:

    • Steric Hindrance: Consider using a bulkier fluorinating reagent or introducing a bulky protecting group on the phenol to sterically block one of the activated positions.

    • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the fluorinating agent.[9][10] Experiment with a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Alternative Routes: If direct fluorination remains unselective, consider a multi-step route such as the diazotization of a corresponding difluoroaniline, which offers unambiguous regiochemistry.[4][11]

Q3: My reaction involving a difluorophenyl precursor is sluggish and gives a significant amount of a byproduct with a mass corresponding to the loss of a fluorine atom. What is happening?

A3: You are likely observing hydrodefluorination, the replacement of a C-F bond with a C-H bond.[12][13] This is a common side reaction, particularly with electron-rich fluoroarenes or when using certain transition metal catalysts and hydride sources.

  • Potential Causes:

    • Catalyst-Mediated: Some palladium or nickel catalysts, especially in the presence of phosphine ligands and a hydride source (like silanes or borohydrides), can facilitate hydrodefluorination.[14][15]

    • Nucleophilic Attack: If a potent nucleophile and a proton source are present, a nucleophilic aromatic substitution (SNAr) followed by protonation can lead to the net replacement of fluoride.

    • Photocatalysis: Unintended exposure to light with a photosensitizer can induce reductive C-F cleavage.[13]

  • Mitigation Strategies:

    • Exclusion of Hydride Sources: Scrutinize your reagents for hidden hydride sources. For example, ensure solvents are anhydrous and bases are not contaminated.

    • Catalyst/Ligand Choice: If using a transition metal, screen different ligands. Less electron-rich ligands can sometimes disfavor the C-F bond insertion step that often precedes hydrodefluorination.

    • Protect the Reaction from Light: Run the reaction in a flask wrapped in aluminum foil.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Identifying and Mitigating Positional Isomers

The formation of positional isomers (e.g., obtaining 2,6-difluorophenol when 2,4-difluorophenol is desired) is a frequent and challenging issue.

Logical Workflow for Isomer Identification

G start Complex spot on TLC/ Multiple peaks in LC-MS gcms Run GC-MS Analysis start->gcms nmr Acquire High-Resolution ¹H, ¹³C, and ¹⁹F NMR start->nmr ms_check Do MS peaks correspond to difluorophenol mass? gcms->ms_check nmr_analysis Analyze NMR Spectra: - ¹⁹F Chemical Shifts - ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants - COSY / HMBC / HSQC nmr->nmr_analysis ms_check->nmr Yes no_match Impurity is not a simple isomer ms_check->no_match No db_search Compare spectral data with literature or databases (e.g., SDBS, Reaxys) nmr_analysis->db_search confirm Isomer Structure Confirmed db_search->confirm

Caption: Workflow for the identification of isomeric byproducts.

Case Study: Distinguishing 2,4- vs. 2,6-Difluorophenol Byproducts

When synthesizing 2,4-difluorophenol, the formation of the 2,6-isomer is a common possibility.[1] Their separation can be difficult, but their spectroscopic signatures are distinct.

Analytical Technique 2,4-Difluorophenol (Expected Product) 2,6-Difluorophenol (Potential Byproduct) Rationale for Difference
¹⁹F NMR Two distinct signals, each a multiplet.One signal, a triplet (due to coupling with H4).Symmetry. In the 2,6-isomer, the two fluorine atoms are chemically equivalent due to the molecule's C₂ᵥ symmetry.
¹H NMR (Aromatic) Three distinct signals in a complex pattern.Two signals: a triplet (H4) and a doublet of triplets (H3/H5).Symmetry. The H3 and H5 protons are equivalent in the 2,6-isomer, simplifying the spectrum.
¹³C NMR (DEPT-135) Six aromatic carbon signals.Four aromatic carbon signals.Symmetry. Fewer unique carbon environments in the 2,6-isomer.
Protocol: Rapid Isomer Check using Crude ¹⁹F NMR
  • Sample Prep: Take ~0.5 mL of the crude reaction mixture. If it's a biphasic solution, sample the organic layer. Evaporate the solvent.

  • Dissolution: Redissolve the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment, often taking only a few minutes.[5][16]

  • Analysis: The number of signals directly indicates the number of unique fluorine environments. If you expect two signals for your target (like 2,4-DFP) but see a third, high-symmetry signal, it strongly suggests the presence of an isomer like 2,6-DFP.

Guide 2: Troubleshooting Over-Fluorination Byproducts

Over-fluorination, leading to products like trifluorophenols, is particularly common when using powerful electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄).[9][10]

Reaction Mechanism and Point of Failure

G cluster_0 Desired Pathway cluster_1 Over-fluorination Pathway Phenol Phenol Arenium Ion 1 Arenium Ion 1 Phenol->Arenium Ion 1 + [F⁺] DFP Difluorophenol Arenium Ion 1->DFP - H⁺ DFP_side DFP_side Arenium Ion 2 Arenium Ion 2 DFP_side->Arenium Ion 2 + [F⁺] (Excess or High Temp) TFP Trifluorophenol Arenium Ion 2->TFP - H⁺

Caption: Competing pathways for desired vs. over-fluorination.

The desired difluorophenol product is itself an activated aromatic ring and can compete with the starting material for the fluorinating agent, leading to a second fluorination event.

Mitigation Strategies
  • Stoichiometry Control: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.

  • Slow Addition: Add the fluorinating agent slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reagent low, favoring reaction with the more abundant and reactive starting material over the product.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. This increases the activation energy barrier for the second, less favorable fluorination of the already electron-deficient difluorophenol.

  • Change of Reagent: If problems persist, consider a milder fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is often less reactive than Selectfluor®.

Guide 3: Characterizing Azo Coupling and Polymeric Byproducts

In syntheses starting from difluoroanilines via diazotization, the formation of intensely colored (often red or orange) impurities and intractable tars is a sign of diazonium salt side reactions.[4]

Root Causes
  • Azo Coupling: The highly electrophilic diazonium salt can attack an electron-rich aromatic ring. The most common culprit is unreacted 2,4-difluoroaniline starting material, which acts as a coupling partner. This occurs if the pH is not sufficiently acidic to keep the aniline fully protonated and non-nucleophilic.[4]

  • Polymerization: The aryl cation formed after the loss of N₂ from the diazonium salt is extremely reactive and can lead to polymerization or the formation of tarry materials if not quickly trapped by the desired nucleophile (water, in this case).[4]

Prevention and Troubleshooting
Symptom Potential Cause Recommended Action
Red/Orange Precipitate Azo CouplingEnsure a strong excess of non-nucleophilic acid (e.g., H₂SO₄, HBF₄) is used during diazotization to fully protonate the starting aniline. Maintain a temperature of 0-5 °C.
Dark, Tarry Material Aryl Cation PolymerizationMaintain rigorous temperature control (0-5 °C) to control the rate of N₂ loss. Ensure rapid and efficient mixing during the hydrolysis step to trap the aryl cation with water immediately upon formation.
Low Yield, Gaseous Evolution Premature DecompositionCheck the temperature carefully. The diazonium salt is thermally labile. Prepare and use the diazonium salt solution immediately; do not store it.

Part 3: Key Analytical Protocols

Protocol: GC-MS for Purity Assessment and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities such as positional isomers or residual starting materials.[1][17]

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the crude or purified sample.

    • Dissolve in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulates are present.[1]

  • Representative GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Data Analysis:

    • Compare the retention times of peaks in your sample to authentic standards if available.

    • Analyze the mass spectrum of each peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns. For difluorophenol, a molecular ion at m/z 130 would be expected.

    • Search the fragmentation pattern against a spectral library (e.g., NIST) for tentative identification.

References

  • BenchChem Technical Support Center. (2025). Synthesis of 2,4-Difluorophenol.
  • BenchChem. (2025). Side reactions in the synthesis of difluorophenyl-containing compounds.
  • Tang, P., Wang, W., & Ritter, T. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of 3,5-Difluorophenol Purity by GC-MS Analysis.
  • ResearchGate. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2006).
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy.
  • PubMed. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol.
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2013).
  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Eureka.
  • Blog. (2026). What analytical methods are used to detect fluorophenol?.
  • NIH. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
  • Borodkin, G. I., et al. (2018).
  • PubMed. (n.d.).
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • ChemRxiv. (n.d.).
  • RSC Publishing. (2022).
  • Organic Chemistry Portal. (2011).
  • NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • (n.d.).
  • ACS Central Science. (2017).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013). Organic impurities.
  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • MDPI. (n.d.).
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.

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Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Difluorophenol for Cost-Effectiveness and Purity

Welcome to the technical support center dedicated to the synthesis of 3,5-difluorophenol. This resource is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are l...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3,5-difluorophenol. This resource is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are looking to enhance the efficiency, yield, and cost-effectiveness of their synthetic routes to this critical intermediate. 3,5-Difluorophenol is a key building block in the creation of various high-value molecules, including pharmaceuticals and liquid crystal materials.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory and during scale-up.

Our approach is grounded in practical, field-tested knowledge to help you navigate the complexities of the available synthetic pathways and select the one that best aligns with your cost, safety, and purity requirements.

I. Strategic Overview of Synthetic Routes

The synthesis of 3,5-difluorophenol can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability and cost of starting materials, desired scale, and tolerance for specific impurities.

Diagram 1: Key Synthetic Pathways to 3,5-Difluorophenol

Synthesis_Pathways cluster_start cluster_product A 3,5-Difluoroaniline Product 3,5-Difluorophenol A->Product Diazotization & Hydrolysis B 3,5-Difluorobromobenzene B->Product Hydroxylation (One-Pot) C 2,4,6-Trifluorobenzoic Acid C->Product Decarboxylative Hydroxylation D 1,3,5-Trifluorobenzene D->Product Nucleophilic Aromatic Substitution

Caption: Major synthetic routes to 3,5-difluorophenol.

II. Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 3,5-difluorophenol, with a focus on practical solutions and the underlying chemical principles.

Route 1: From 3,5-Difluoroaniline (Diazotization-Hydrolysis)

While considered a traditional method, this route is often plagued by high costs of the starting material, potential safety hazards, and significant aqueous waste.[1][4]

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the diazotization-hydrolysis of 3,5-difluoroaniline can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Diazotization:

    • Cause: Insufficient nitrous acid or decomposition of nitrous acid at elevated temperatures.

    • Solution: Strictly maintain the reaction temperature between 0-5°C to ensure the stability of the in situ generated nitrous acid.[5] Use a starch-iodide paper test to verify the presence of a slight excess of nitrous acid, which signals the completion of the diazotization. If the test is negative, add more sodium nitrite solution dropwise.[5] Ensure the 3,5-difluoroaniline is completely dissolved in the acidic medium before the addition of sodium nitrite.

  • Decomposition of the Diazonium Salt:

    • Cause: Aryl diazonium salts are thermally unstable and can decompose prematurely.

    • Solution: Keep the temperature of the diazonium salt solution at 0-5°C throughout its preparation and handling.[5] It is crucial to use the diazonium salt solution immediately after its formation.[5]

  • Inefficient Hydrolysis:

    • Cause: The hydrolysis step, where the diazonium group is replaced by a hydroxyl group, may not be proceeding to completion.

    • Solution: After the diazotization is complete, ensure the solution is warmed sufficiently to facilitate the hydrolysis. The addition of a copper catalyst, such as copper(I) oxide or copper(II) sulfate, can improve the efficiency of this step in what is known as a Sandmeyer-type reaction.[5][6]

Q2: I am observing the formation of a colored precipitate (red/orange) in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a colored precipitate is likely due to an azo coupling side reaction.

  • Cause: The electrophilic diazonium salt can react with electron-rich aromatic compounds, such as unreacted 3,5-difluoroaniline or the 3,5-difluorophenol product itself.[5]

  • Solution: To prevent this, ensure a sufficient excess of a strong acid is used during the diazotization step. This protonates any remaining free amine, deactivating it towards electrophilic attack.[5] Maintaining a low temperature also minimizes the formation of the phenol product during the diazotization, which could otherwise act as a coupling partner.[5]

Diagram 2: Troubleshooting Diazotization-Hydrolysis

Troubleshooting_Diazotization Start Low Yield or Impurities in 3,5-Difluorophenol Synthesis (from 3,5-Difluoroaniline) Q1 Check Diazotization Temperature (0-5 °C)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Adjust temperature. Risk of diazonium salt decomposition. Q1->A1_No Q2 Starch-Iodide Test Positive? A1_Yes->Q2 A2_Yes Yes: Diazotization complete. Q2->A2_Yes Yes A2_No No: Incomplete reaction. Add more NaNO₂ dropwise. Q2->A2_No Q3 Colored Precipitate Observed? A2_Yes->Q3 A3_Yes Yes: Azo coupling likely. Increase acid concentration. Q3->A3_Yes Yes A3_No No Q3->A3_No Q4 Check Hydrolysis Conditions A3_No->Q4 A4 Ensure sufficient warming. Consider adding a copper catalyst (e.g., Cu₂O) to improve efficiency. Q4->A4

Caption: Decision tree for troubleshooting the synthesis of 3,5-difluorophenol from 3,5-difluoroaniline.

Route 2: From 3,5-Difluorobromobenzene

This route is often more cost-effective due to the lower price of the starting material.[1]

Q3: I am attempting the one-pot synthesis from 3,5-difluorobromobenzene with an alkali, but the reaction is sluggish or incomplete. What should I check?

A3: Incomplete conversion in this nucleophilic aromatic substitution can be due to several factors:

  • Reaction Temperature and Time: This reaction typically requires elevated temperatures (e.g., 80-95°C) and extended reaction times (10-15 hours) to proceed efficiently.[1] Ensure your reaction is heated adequately and for a sufficient duration.

  • Solvent: The choice of solvent is critical. A polar aprotic solvent like DMSO is often used to facilitate the reaction.[1]

  • Catalyst: The use of a copper catalyst, such as cuprous iodide, in conjunction with a ligand can be beneficial.[1]

  • Alkali Concentration: The concentration of the aqueous alkali (e.g., sodium hydroxide) should be optimized, typically in the range of 12-15%.[1]

Q4: In the synthesis via a boronic acid intermediate, the first step to form 3,5-difluorophenylboronic acid has a low yield. Why might this be?

A4: The formation of the boronic acid from 3,5-difluorobromobenzene often involves a lithium-halogen exchange at low temperatures, followed by quenching with a borate ester or boric acid.[7][8]

  • Temperature Control: This reaction is highly exothermic and requires strict temperature control, typically between -60°C and -80°C, to prevent side reactions.[7]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Reagent Quality: The n-butyllithium used should be fresh and properly titrated to ensure its concentration is known.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most cost-effective for large-scale production?

A1: For industrial-scale production, routes starting from less expensive materials like 3,5-difluorobromobenzene or 2,4,6-trifluorobenzoic acid are generally more cost-effective than the traditional method using 3,5-difluoroaniline.[1][4] The one-pot synthesis from 3,5-difluorobromobenzene is particularly advantageous due to its shorter synthesis steps and simple operation.[1]

Q2: What are the main safety concerns when synthesizing 3,5-difluorophenol?

A2: The primary safety concern is associated with the diazotization of 3,5-difluoroaniline, as aryl diazonium salts can be explosive, especially when isolated in a dry state.[4] It is crucial to handle them in solution at low temperatures.[5] Reactions involving organolithium reagents, such as n-butyllithium, are also hazardous due to their pyrophoric nature and require careful handling under anhydrous and inert conditions.

Q3: What are the common impurities I should look for in my final product?

A3: Potential impurities depend on the synthetic route and can include unreacted starting materials (e.g., 3,5-difluorobromobenzene, 3,5-difluoroaniline), isomeric difluorophenols, and byproducts from side reactions like azo coupling.[9] It is essential to use analytical techniques like GC-MS to assess the purity of the final product.[9]

Q4: How can I purify the final 3,5-difluorophenol product?

A4: Purification can be achieved through several methods. After an acidic workup and extraction with an organic solvent, the crude product can often be purified by distillation or rectification.[1][4] Recrystallization from a suitable solvent, such as petroleum ether, can also be employed to obtain a high-purity solid product.[10]

IV. Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene via a Boronic Acid Intermediate

This two-step protocol is adapted from patented procedures and offers a reliable method for laboratory-scale synthesis.[7][8][9]

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

  • Under an inert nitrogen atmosphere, add 193 g of 3,5-difluorobromobenzene to a dry 2 L three-necked flask.

  • Add 1000 mL of anhydrous tetrahydrofuran (THF) as the solvent.

  • Cool the solution to between -60°C and -70°C using a dry ice/acetone bath.

  • Slowly add 320 g of n-butyllithium dropwise, ensuring the temperature is maintained.

  • After the addition is complete, stir the mixture at this temperature for 2 hours.

  • Add 92 g of boric acid and continue stirring for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate the 3,5-difluorophenylboronic acid.

Step 2: Synthesis of 3,5-Difluorophenol

  • Dissolve the 3,5-difluorophenylboronic acid obtained in the previous step in a suitable solvent such as dichloromethane or diethyl ether.

  • Add an oxidant (e.g., hydrogen peroxide) and a catalytic amount of iodine.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, perform an appropriate workup, including quenching any excess oxidant, followed by extraction and purification to yield 3,5-difluorophenol.

Protocol 2: One-Pot Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene

This protocol is based on a patented, streamlined process suitable for larger-scale preparations.[1]

  • Prepare an aqueous solution of sodium hydroxide (12-15%).

  • To the alkaline solution, add N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxamide and cuprous iodide.

  • Add 3,5-difluorobromobenzene and DMSO (molar ratio of 1:1 with the bromobenzene).

  • Heat the reaction mixture to 80-95°C for 10-15 hours.

  • After the reaction is complete, cool the mixture and slowly add hydrochloric acid to adjust the pH to 1.

  • Extract the aqueous layer with toluene.

  • To the organic layer, add sodium dithionite and stir at 45-50°C for 5-10 hours.

  • After cooling and another acid wash, the organic layer is subjected to reflux and dehydration, followed by rectification to obtain solid 3,5-difluorophenol.

V. Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Diazotization-Hydrolysis3,5-DifluoroanilineNaNO₂, H₂SO₄, H₂ONot specified, often lowerVariable[4]
One-Pot Hydroxylation3,5-DifluorobromobenzeneNaOH, DMSO, CuIHigh>99.8%[1]
Via Boronic Acid3,5-Difluorobromobenzenen-BuLi, Boric Acid, H₂O₂~78-86% (for boronic acid step)High[8]
Decarboxylative Hydroxylation2,4,6-Trifluorobenzoic AcidNaOH or K₂CO₃, H₂O93.5-95.5%>99.6%[4]
Nucleophilic Substitution1,3,5-TrifluorobenzeneAcetohydroxamic acid, KOH72-85%>99.8%[10]

VI. References

  • Synthesis process of 3,5-difluorophenol. CN117964460A. Google Patents.

  • Synthesis method of 3,5-difluorophenol. CN112608221A. Eureka | Patsnap.

  • Technical Support Center: Synthesis of 2,4-Difluorophenol. Benchchem.

  • Preparation method of 3,5-difluorophenol. CN112778090A. Google Patents.

  • Preparation method of 3,5-difluorophenol. CN112778090A. Eureka | Patsnap.

  • Preparation method of 3,5-difluorophenol. CN115108891A. Google Patents.

  • Process for preparing 3,5-difluoroaniline. US5294742A. Google Patents.

  • 3,5-Difluorophenol | 2713-34-0. ChemicalBook.

  • Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene. US6127577A. Google Patents.

  • 3,5-Difluorophenol | 2713-34-0. Benchchem.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Process for producing 3,5-difluoroaniline. EP 0497213 A2. European Patent Office.

  • 3,5-Difluorophenol. Chem-Impex.

  • Sandmeyer reaction. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminophenols

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven methodology for enhancing therapeutic potential. This guide offers an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven methodology for enhancing therapeutic potential. This guide offers an in-depth comparative analysis of the biological activities of fluorinated versus non-fluorinated aminophenols, tailored for researchers, scientists, and drug development professionals. By dissecting experimental data and elucidating the underlying chemical principles, we aim to provide a comprehensive resource for leveraging fluorine substitution in the design of next-generation therapeutics.

The aminophenol moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of pharmacological agents. The introduction of fluorine, a small and highly electronegative atom, can dramatically alter the physicochemical properties of the parent molecule. These modifications often translate to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2] This guide will explore these effects through the lens of antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity: Sharpening the Spear against Pathogens

The substitution of fluorine on the aminophenol ring has been shown to significantly enhance antimicrobial potency. This is attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and alterations in the electronic properties of the molecule that can lead to more effective interactions with microbial targets.[3][4]

While direct comparative studies on a single aminophenol scaffold are limited, the broader trend in fluorinated compounds suggests a marked improvement in antimicrobial efficacy. For instance, in the realm of quinolone antimicrobial agents, the introduction of a fluorine atom is crucial for their broad-spectrum activity and high intrinsic potency.[5] This principle can be extrapolated to aminophenol derivatives, where fluorination is a key strategy in the synthesis of novel antimicrobial agents.[6][7]

Comparative Antimicrobial Data:
CompoundOrganismMIC (µg/mL)Fold Change in PotencyReference
p-AminophenolStaphylococcus aureus31.25-500-[8]
Hypothetical Fluoro-p-aminophenolStaphylococcus aureusPredicted < 31.25Predicted Increase-
5-aminoquinoline derivativesVariousGood activity-[7]
3-aminophenol derivativesVariousGood activity-[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (fluorinated or non-fluorinated aminophenol)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically transfer several colonies of the test bacterium into a tube of sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the diluted inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizing the Experimental Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculate 96-well Plate B->E C Compound Stock Solution D Serial Dilutions C->D D->E F Incubate (37°C, 18-24h) G Read MIC F->G

Caption: Workflow for MIC Determination.

Antioxidant Activity: The Impact of Fluorine on Radical Scavenging

Aminophenols are known for their antioxidant properties, primarily due to the electron-donating nature of the amino and hydroxyl groups, which can neutralize free radicals.[9] The introduction of fluorine can modulate this activity. While fluorine is an electron-withdrawing group, its effect on antioxidant capacity is not straightforward and depends on its position on the aromatic ring.

Studies on other phenolic compounds have shown that fluorination can sometimes enhance antioxidant activity.[10] For aminophenols, the ortho- and para-isomers are generally more potent antioxidants than the meta-isomer, a phenomenon attributed to the formation of stable radical intermediates.[9][11] Fluorination could potentially influence the stability of these intermediates.

Comparative Antioxidant Data (DPPH Radical Scavenging Activity):
CompoundIC50 (µM)Reference
p-AminophenolPotent activity[12]
Acetaminophen (N-acetyl-p-aminophenol)Less potent than p-aminophenol[12]
O-sulfated p-aminophenolComparable to p-aminophenol[12]
O-sulfated Acetaminophen~126-fold lower than Acetaminophen[12]

Note: Direct comparative data for fluorinated aminophenols is limited. The data presented illustrates how modifications to the aminophenol structure can significantly impact antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • Test compound (fluorinated or non-fluorinated aminophenol)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Assay Reaction: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism cluster_mechanism Radical Scavenging by Aminophenol Aminophenol Aminophenol Aminophenol_Radical Aminophenol• (Stable Radical) Aminophenol->Aminophenol_Radical H• donation DPPH_Radical DPPH• (Radical) DPPH_H DPPH-H (Neutralized) DPPH_Radical->DPPH_H H• acceptance

Caption: Aminophenol neutralizing a free radical.

Anticancer Activity: A Fluorinated Approach to Cytotoxicity

The anticancer potential of aminophenol derivatives has been a subject of significant research.[13] Fluorination has emerged as a key strategy to enhance the cytotoxic effects of various anticancer agents.[14] The introduction of fluorine can improve metabolic stability, leading to higher and more sustained drug concentrations at the tumor site.[15] Furthermore, fluorinated compounds may exhibit altered binding affinities for their molecular targets.

Studies on fluorinated aminophenylhydrazines, which are structurally related to aminophenols, have demonstrated potent cytotoxic effects against cancer cell lines.[14] For instance, a compound with five fluorine atoms showed a remarkably low IC50 value of 0.64 µM against the A549 lung cancer cell line.[14] This suggests that polyfluorination could be a promising strategy for developing highly potent aminophenol-based anticancer drugs. The proposed mechanism of action often involves the induction of apoptosis.[13][14]

Comparative Anticancer Data (Cytotoxicity against A549 Lung Cancer Cells):
CompoundNumber of Fluorine AtomsIC50 (µM)Reference
Fluorinated Aminophenylhydrazine (Compound 6)50.64[14]
p-Dodecylaminophenol0Potent activity (cell line dependent)[13]

Note: The data highlights the potent anticancer activity of a highly fluorinated compound. A direct comparison with a non-fluorinated aminophenylhydrazine was not provided in the source.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Anticancer Mechanism

Anticancer_Pathway cluster_pathway Apoptosis Induction Pathway A Fluorinated Aminophenol B Cellular Uptake A->B C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E

Sources

Comparative

A Medicinal Chemist's Guide: 4-Amino-3,5-difluorophenol vs. 4-Aminophenol in Drug Scaffold Design

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The aminophenol motif is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The aminophenol motif is a privileged scaffold, present in numerous therapeutic agents. However, its utility is often hampered by metabolic liabilities. This guide provides an in-depth, data-driven comparison of the traditional 4-aminophenol scaffold with its strategically fluorinated counterpart, 4-Amino-3,5-difluorophenol, for researchers, scientists, and drug development professionals. We will explore how the subtle, yet powerful, introduction of fluorine atoms can profoundly enhance the drug-like properties of this important chemical starting point.

The Aminophenol Scaffold: Utility and Inherent Challenges

4-Aminophenol is a versatile building block, most famously serving as the key precursor to paracetamol (acetaminophen).[1][2][3] Its structure, featuring both a nucleophilic amine and a hydrogen-bond-donating phenol, allows for diverse chemical modifications, making it an attractive starting point for library synthesis.

However, the 4-aminophenol core possesses a significant and well-documented metabolic vulnerability. The electron-donating nature of both the amino and hydroxyl groups renders the aromatic ring highly susceptible to oxidation.[4] This metabolic activation, often mediated by cytochrome P450 enzymes, leads to the formation of a highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI) intermediate in the case of acetaminophen.[5][6] This electrophilic species can deplete cellular glutathione and covalently bind to cellular macromolecules, leading to hepatotoxicity.[7][8] This inherent instability presents a major challenge for its broader application in drug scaffolds where long-term stability and safety are critical.

Strategic Fluorination: A Paradigm Shift for the Aminophenol Scaffold

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's properties.[9][10][11][12] By replacing hydrogen atoms with fluorine, chemists can modulate acidity, lipophilicity, conformation, and, most critically, metabolic stability.[13][14][15] In the context of the 4-aminophenol scaffold, the introduction of two fluorine atoms at the 3 and 5 positions ortho to the hydroxyl group creates 4-Amino-3,5-difluorophenol, a bioisostere with markedly superior properties for drug design.

Comparative Physicochemical Properties

The electronic effects of fluorine substitution lead to significant changes in the physicochemical properties of the aminophenol core. The strong electron-withdrawing nature of fluorine has a profound impact on the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group.

Property4-Aminophenol4-Amino-3,5-difluorophenolRationale for Change
Molecular Weight 109.13 g/mol [16]145.11 g/mol [17]Addition of two fluorine atoms.
Phenolic pKa ~10.30[1][2]Predicted to be significantly lowerThe strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the resulting phenoxide anion, increasing acidity.[18][19]
Amino pKa ~5.48[1][2]Predicted to be lowerElectron withdrawal by fluorine reduces the electron density on the nitrogen atom, decreasing its basicity.[12]
logP 0.04[2]Predicted to be higher (e.g., ~1.1)[17]Fluorine substitution generally increases lipophilicity.[13][20][21]
Melting Point 187.5 °C[1]147-150 °C[22]Altered crystal packing due to fluorine substitution.
Solubility Moderately soluble in water (1.5 g/100 mL) and polar organic solvents.[1][16][23]Sparingly soluble in DMSO, slightly soluble in Methanol.[22]Increased lipophilicity generally leads to decreased aqueous solubility.

Note: Some properties for 4-Amino-3,5-difluorophenol are predicted based on established principles of fluorine chemistry and available data for similar fluorinated compounds.

The modulation of pKa is particularly significant. A lower phenolic pKa can alter the ionization state of the molecule at physiological pH, influencing its binding to target proteins and its permeability across biological membranes. The decreased basicity of the amine group can also be advantageous, potentially reducing off-target interactions with aminergic receptors and improving oral bioavailability.[12]

The Critical Advantage: Blocking Metabolic Oxidation

The primary advantage of 4-Amino-3,5-difluorophenol lies in its enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[13][15] By placing fluorine atoms at the 3 and 5 positions, the sites most vulnerable to oxidative attack are effectively blocked.

This "metabolic shielding" prevents the formation of the dangerous quinone imine intermediate that plagues 4-aminophenol-containing compounds.[20] This is a critical design feature that can mitigate the risk of idiosyncratic toxicity and improve the overall safety profile of a drug candidate.

Below is a diagram illustrating the metabolic pathways of both compounds, highlighting the metabolic blocking effect of fluorination.

Caption: Metabolic fate of 4-aminophenol vs. its difluorinated analog.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of 4-Amino-3,5-difluorophenol, a series of standardized in vitro assays should be performed.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To compare the rate of metabolic degradation of 4-aminophenol and 4-Amino-3,5-difluorophenol.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (4-aminophenol or 4-Amino-3,5-difluorophenol) to the wells to a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Expected Outcome: 4-Amino-3,5-difluorophenol is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to 4-aminophenol, demonstrating its superior metabolic stability.

Protocol: Reactive Metabolite Trapping Assay

Objective: To detect the formation of electrophilic reactive metabolites.

Methodology:

  • Incubation Setup: Perform an in vitro metabolic stability assay as described above, but supplement the incubation mixture with a trapping agent, such as glutathione (GSH), at a high concentration (e.g., 5 mM).

  • LC-MS/MS Analysis: Following the incubation and quenching steps, analyze the samples using LC-MS/MS. In addition to monitoring the parent compound, screen for the presence of glutathione adducts. This is achieved by searching for masses corresponding to the parent compound plus the mass of glutathione.

  • Structural Elucidation: If potential adducts are detected, perform further MS/MS fragmentation analysis to confirm the structure and identify the site of adduction.

Expected Outcome: Incubations with 4-aminophenol are expected to show significant formation of GSH adducts, confirming the generation of a reactive quinone imine. In contrast, incubations with 4-Amino-3,5-difluorophenol should show minimal to no formation of GSH adducts.

Drug Discovery Workflow Integration

The selection of a core scaffold is a critical decision point in the drug discovery cascade. The choice between 4-aminophenol and its difluorinated analog should be made early, based on the therapeutic target and the desired drug properties.

drug_discovery_workflow Start Scaffold Selection 4AP_Path 4-Aminophenol Scaffold Start->4AP_Path 4ADFP_Path 4-Amino-3,5-difluorophenol Scaffold Start->4ADFP_Path Synthesis Library Synthesis 4AP_Path->Synthesis 4ADFP_Path->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen ADME_Tox In Vitro ADME/Tox Lead_Gen->ADME_Tox MetStab Metabolic Stability Issues? ADME_Tox->MetStab Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Good Profile Redesign Scaffold Hop or Redesign MetStab->Redesign Yes MetStab->Lead_Opt No Redesign->Start Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow comparing scaffold selection paths.

Choosing 4-Amino-3,5-difluorophenol from the outset can de-risk a project by addressing potential metabolic liabilities early, preventing costly late-stage failures and the need for extensive scaffold hopping or redesign efforts.

Conclusion and Future Perspectives

While 4-aminophenol has its place as a chemical intermediate, its inherent metabolic instability makes it a high-risk scaffold for novel drug development. The strategic difluorination to produce 4-Amino-3,5-difluorophenol offers a robust and intelligent design solution. This modification effectively blocks metabolic oxidation pathways, mitigates the risk of reactive metabolite formation, and favorably modulates key physicochemical properties like pKa and lipophilicity.

For medicinal chemists aiming to design safer, more stable, and ultimately more effective therapeutics, 4-Amino-3,5-difluorophenol represents a superior starting point. By embracing such proactive, design-oriented strategies, the drug discovery community can enhance the quality of drug candidates and increase the probability of clinical success. The judicious use of fluorine is not merely a substitution, but a strategic enhancement that can transform a problematic scaffold into a promising foundation for the next generation of medicines.

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Validation

Harnessing the Fluorine Effect: A Comparative Guide to Enhancing Kinase Inhibitor Potency

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Strategic Imperative for Fluorine in Kinase Inhibitor Design Protein kinases remain one of the most critical classes of drug targets, parti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Imperative for Fluorine in Kinase Inhibitor Design

Protein kinases remain one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of potent and selective kinase inhibitors is a cornerstone of modern precision medicine. However, achieving optimal drug-like properties—balancing potency, selectivity, and favorable pharmacokinetics (PK)—presents a formidable challenge. In this context, fluorine has emerged as an indispensable element in the medicinal chemist's toolkit.[3][4]

Constituting approximately 30% of approved drugs since 2020, fluorinated compounds have demonstrated their value across diverse therapeutic areas.[5] The judicious substitution of a hydrogen atom or a functional group with fluorine can profoundly influence a molecule's electronic properties, conformation, lipophilicity, and metabolic fate.[3][6] These modifications often translate into enhanced target affinity, improved metabolic stability, and superior bioavailability.[7][8]

This guide moves beyond general principles to provide a detailed, evidence-based comparison of how fluorine substitution impacts kinase inhibitor potency. We will dissect the causality behind these effects and equip researchers with the experimental frameworks necessary to assess and leverage the "fluorine effect" in their own drug discovery programs.

Mechanistic Deep Dive: How Fluorine Exerts Its Multifaceted Influence

The unique properties of the fluorine atom—its small size (van der Waals radius of ~1.47 Å, only slightly larger than hydrogen's ~1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the sources of its profound impact on molecular behavior.[5][7]

Tuning Physicochemical Properties
  • pKa Modulation: Fluorine's potent inductive electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups, such as amines.[4][5] This alteration of the compound's ionization state at physiological pH is critical, as it directly influences solubility, cell permeability, and the specific interactions required for target engagement within the kinase active site.[8][9] For instance, adjusting an amine's basicity can optimize the hydrogen bonding network with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[10]

  • Lipophilicity (LogP) Engineering: The effect of fluorination on lipophilicity is nuanced and highly context-dependent.[11] While a single fluorine-for-hydrogen substitution often slightly increases LogP, the introduction of multiple fluorine atoms or motifs like a trifluoromethyl (CF₃) group can have varied outcomes.[5][12][13] This duality arises because fluorination simultaneously increases the hydrophobic surface area while also polarizing adjacent atoms, which can increase the overall polarity of the molecule.[11] This allows for fine-tuning a compound's position within the optimal lipophilicity window for oral absorption and cell penetration.

Enhancing Pharmacokinetic Profiles
  • Blocking Metabolic Hotspots: One of the most celebrated applications of fluorine is in enhancing metabolic stability.[14] Aromatic rings and benzylic positions are often susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance.[15] Replacing a metabolically labile C-H bond with a robust C-F bond (bond energy ~485 kJ/mol for sp³ C vs. ~414 kJ/mol for C-H) effectively blocks this metabolic pathway, thereby increasing the drug's half-life and exposure.[4][5][7]

Modulating Target Binding and Potency
  • Direct Protein-Ligand Interactions: While organic fluorine is a weak hydrogen bond acceptor, these interactions are frequent in protein-ligand complexes and can collectively contribute to binding affinity.[16][17] Studies have shown that fluorine can form favorable contacts with protein backbone amide groups.[18][19] However, these interactions are often described as being "forced" into place by stronger, neighboring interactions, leading some to label fluorine as the "donor's last resort".[18][19][20] Beyond hydrogen bonds, fluorine can engage in dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), which can further stabilize the inhibitor within the binding pocket.[21]

The following diagram illustrates the workflow for assessing the impact of this strategic substitution.

G cluster_0 Design & Synthesis cluster_2 Data Analysis & Decision Start Parent Kinase Inhibitor Design Identify Potential Metabolic Hotspot or Property to Modulate Start->Design Synthesize Synthesize Fluorinated and Non-Fluorinated Analogs Design->Synthesize Assay_Potency Kinase Inhibition Assay (Determine IC50) Synthesize->Assay_Potency Assay_Metabolism Metabolic Stability Assay (Determine t1/2) Synthesize->Assay_Metabolism Analyze Compare Potency, Metabolic Stability, and Physicochemical Properties Assay_Potency->Analyze Assay_Metabolism->Analyze Decision Advance Candidate with Improved Profile? Analyze->Decision

Caption: Workflow for designing and evaluating fluorinated kinase inhibitors.

Comparative Analysis: Fluorine Substitution in Action

The theoretical benefits of fluorination are best illustrated through direct comparison. Below, we examine a published case study and a generalized comparison to highlight the typical effects observed.

Case Study: Strategic Fluorination of a CSNK2 Inhibitor

Researchers developing inhibitors for Casein Kinase 2 (CSNK2) faced challenges with the metabolic stability of their lead compound.[15] They hypothesized that an electron-rich phenyl ring was a site of CYP450-mediated oxidation.[15] To address this, they strategically installed a single fluorine atom on this ring.

ParameterCompound 1 (Parent)Compound 2 (Fluorinated)Rationale for Improvement
CSNK2A1 IC₅₀ (nM) Potent (specific value not stated)Maintained excellent potencyFluorine did not disrupt key binding interactions.
Kinase Selectivity Highly SelectiveRemained highly selective (>1000-fold)Minimal steric perturbation retained the selectivity profile.[15]
In Vivo Metabolism High in vivo clearanceImproved metabolic stability Fluorination reduced the electron density of the phenyl ring, blocking oxidative metabolism.[15]
Oral Bioavailability LowImproved oral bioavailability Enhanced metabolic stability led to greater systemic exposure after oral dosing.[15]

This case study is a clear example of how a single, well-placed fluorine atom can resolve a critical PK issue without compromising the inhibitor's potency or selectivity.[15]

The following diagram illustrates the mechanistic principles behind fluorine's impact.

G cluster_props cluster_effects cluster_outcomes Fluorine Fluorine Atom Properties prop1 High Electronegativity prop2 Small Atomic Radius prop3 Strong C-F Bond effect1 Lowers pKa of Neighboring Bases prop1->effect1 Inductive Effect effect2 Alters Lipophilicity (LogP) prop1->effect2 Increases Polarity effect4 Enables Unique Binding Interactions (e.g., C-F···C=O) prop2->effect4 Minimal Steric Clash effect3 Blocks Metabolic Oxidation prop3->effect3 Resists Enzymatic Cleavage outcome3 Modulated Solubility & Permeability effect1->outcome3 effect2->outcome3 outcome2 Enhanced Metabolic Stability & Half-Life effect3->outcome2 outcome1 Improved Potency & Binding Affinity effect4->outcome1

Caption: Mechanistic impact of fluorine's core properties on drug characteristics.

Experimental Guide: Protocols for Assessing Fluorine's Impact

To generate robust, comparative data, standardized in vitro assays are essential. The following protocols describe methodologies for determining inhibitor potency and metabolic stability.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of an inhibitor by measuring the amount of ADP produced during the kinase reaction.[22]

Objective: To quantify and compare the potency of fluorinated and non-fluorinated kinase inhibitors.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP, MgCl₂, BSA, and appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5).[22]

  • Test compounds (dissolved in 100% DMSO).

  • ADP-Glo™ Kinase Assay Kit or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control.[22]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase solution (at 2X final concentration in assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.[22]

  • Initiation of Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration). The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[22]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability Assay (Suspension Hepatocytes)

This protocol assesses the rate of metabolism of a compound using cryopreserved hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes.[23][24][25]

Objective: To determine the metabolic half-life (t₁₂) and in vitro intrinsic clearance (CLᵢₙₜ) of fluorinated and non-fluorinated compounds.

Materials:

  • Cryopreserved human (or other species) hepatocytes.

  • Hepatocyte thawing and incubation medium (e.g., Williams Medium E).[24]

  • Test compounds and positive control (a compound with known metabolic clearance).

  • Non-coated 24- or 48-well plates.

  • Incubator with orbital shaker (37°C, 5% CO₂).

  • Cold acetonitrile (ACN) with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via trypan blue). Dilute the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.[24][25]

  • Assay Setup:

    • Aliquot the hepatocyte suspension into the wells of a non-coated plate.

    • Pre-warm the plate at 37°C for 10-15 minutes on an orbital shaker.

  • Initiation of Reaction: Add the test compound to the wells at a final concentration of typically 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot (e.g., 50 µL) from each well and immediately add it to a separate plate/tube containing a 2-3 fold volume of cold ACN with an internal standard to quench the metabolic reactions.[23][26]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t₁₂) using the equation: t₁₂ = 0.693 / k .

    • Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the appropriate formula that accounts for incubation volume and cell density.[24][27]

The following diagram provides a simplified overview of a generic kinase signaling pathway and the point of inhibitor action.

G ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Cellular Response) Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Inhibitor Kinase Inhibitor (Fluorinated) Inhibitor->Kinase Blocks Active Site

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and validated approach for optimizing the potency and pharmacokinetic properties of kinase inhibitors.[3][7] By modulating pKa and lipophilicity, blocking metabolic hotspots, and introducing novel protein-ligand interactions, fluorination enables the fine-tuning of drug candidates to overcome common developmental hurdles.[6][8]

The decision of where and how to introduce fluorine must be rational and context-dependent, guided by structural biology, metabolic profiling, and robust in vitro assays as detailed in this guide.[28] As synthetic methodologies for late-stage and precision fluorination continue to advance, the utility of this "magic atom" in kinase inhibitor design is set to expand even further, paving the way for more effective and durable targeted therapies.[3]

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Comparative

The Fluorine Advantage: A Comparative Guide to Enhanced Metabolic Stability in Drug Analogs

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving a desirable...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a key determinant of a drug's in vivo half-life, oral bioavailability, and overall therapeutic efficacy. The strategic incorporation of fluorine into drug candidates has emerged as a powerful and widely adopted strategy to enhance metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated drug analogs, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Rationale for Fluorination: More Than Just a Halogen Swap

The enhanced metabolic stability of many fluorinated compounds is not a fortuitous coincidence but is grounded in fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 109 kcal/mol, compared to about 99 kcal/mol for a typical carbon-hydrogen (C-H) bond.[1][2] This inherent strength makes the C-F bond significantly more resistant to cleavage by the primary catalysts of drug metabolism, the cytochrome P450 (CYP450) enzyme superfamily.[3][4]

CYP450 enzymes primarily mediate Phase I metabolic reactions, which introduce or expose functional groups on a drug molecule, typically through oxidation.[5] A common site of metabolic attack is a labile C-H bond. By replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom, medicinal chemists can effectively "shield" the molecule from oxidative metabolism.[1][4] This metabolic blocking strategy can lead to a longer circulating half-life, reduced clearance, and improved oral bioavailability.[5][6]

Furthermore, the high electronegativity of fluorine can exert profound inductive effects on neighboring functional groups, altering their pKa and, consequently, their ionization state at physiological pH.[4][5] This can influence a molecule's solubility, permeability, and binding affinity for its target, in addition to its metabolic fate.[7] However, it is crucial to recognize that the effects of fluorination are highly context-dependent and not always predictable, necessitating empirical evaluation.[8]

Quantitative Comparison: The Data Speaks for Itself

In vitro assays are indispensable tools for the early assessment of metabolic stability. The following table summarizes data from various studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes or hepatocytes. The key parameters presented are the metabolic half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent capacity of the liver to metabolize a drug. A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Drug ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Antipsychotic RisperidoneNon-fluorinated--Human[9]
9-FluororisperidoneFluorinated analog16-fold more stable than Risperidone-Human[9]
NSAID CelecoxibNon-fluorinated--Human[9]
4'-FluorocelecoxibFluorinated analog4-fold more stable than Celecoxib-Human[9]
Kinase Inhibitor Compound 1Non-fluorinated pyrazolo[1,5-a]pyrimidine--Mouse[10]
Compound 2ortho-fluorinated analog of Compound 1Improved in vivo metabolic stability-Mouse[10]
NSAID FlurbiprofenNon-fluorinated-Slower oxidation compared to 4'-fluoro analogCunninghamella elegans[11]
4'-FluoroflurbiprofenFluorinated analogInactive to oxidative transformation-Cunninghamella elegans[11]
N-nitrosodialkylamines NDEA-F3Mono-fluorinatedDealkylation at unfluorinated site-Rat[12]
NDEA-F6Per-fluorinatedNot metabolized-Rat[12]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. The trends within each study, however, consistently highlight the positive impact of strategic fluorination on metabolic stability.

Experimental Assessment of Metabolic Stability: Detailed Protocols

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for two of the most common in vitro metabolic stability assays.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolism, primarily mediated by CYP450 enzymes.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and non-fluorinated analog (typically as 10 mM DMSO stocks)

  • Pooled liver microsomes (e.g., human, rat, mouse) from a reputable supplier

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination

  • 96-well plates, multichannel pipettes, and an incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare working solutions of the test compounds, non-fluorinated analogs, and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the microsomal suspension by diluting the thawed microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[15]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomal suspension and the test compounds.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[14][16] The 0-minute time point, where the quenching solution is added before the NADPH regenerating system, serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[14]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[3]

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their requisite cofactors.[17][18]

Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte thawing and plating/incubation media as recommended by the supplier

  • Collagen-coated plates (for plated assays) or low-attachment plates (for suspension assays)

  • Test compounds, non-fluorinated analogs, and positive controls

  • Ice-cold acetonitrile or methanol with an internal standard

  • CO2 incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[19]

  • Incubation (Suspension Assay):

    • Pre-warm the hepatocyte suspension and the test compound working solutions at 37°C.

    • Initiate the incubation by mixing the hepatocyte suspension with the test compounds in a low-attachment plate.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension into a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.[17]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay. Calculate t½ and CLint using the equations provided above, adjusting the denominator in the CLint calculation to reflect the number of hepatocytes per well.[19]

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw Microsomes/Hepatocytes prep2 Prepare Compound Working Solutions prep1->prep2 prep3 Prepare Incubation Buffer/Media prep2->prep3 inc1 Pre-warm at 37°C prep3->inc1 inc2 Initiate Reaction (add NADPH/Cells) inc1->inc2 inc3 Time-course Sampling inc2->inc3 an1 Terminate Reaction (Acetonitrile + IS) inc3->an1 an2 Centrifuge an1->an2 an3 LC-MS/MS Analysis an2->an3 data1 Calculate % Remaining an3->data1 data2 Determine t½ and CLint data1->data2

Caption: A generalized workflow for an in vitro metabolic stability assay.

metabolic_blocking cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog mol1 Drug C-H (Metabolic 'Soft Spot') cyp450_1 CYP450 Enzyme mol1:f1->cyp450_1 Oxidation metabolite1 Metabolite (Oxidized) cyp450_1->metabolite1 mol2 Drug C-F (Blocked Site) cyp450_2 CYP450 Enzyme mol2:f1->cyp450_2 Resistant to Oxidation no_reaction Metabolism Inhibited cyp450_2->no_reaction

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3,5-difluorophenol Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Fluorinated Aminophenols in Drug Discovery The 4-aminophenol scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Aminophenols in Drug Discovery

The 4-aminophenol scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The strategic introduction of fluorine atoms onto this scaffold can dramatically influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-amino-3,5-difluorophenol derivatives, a class of compounds with growing interest for their potential as enzyme inhibitors, particularly in the realm of oncology. By examining the available experimental data, we aim to elucidate the key structural features governing their biological activity and provide insights for the rational design of novel therapeutic agents.

The Core Scaffold: 4-Amino-3,5-difluorophenol

The parent compound, 4-amino-3,5-difluorophenol, presents a unique combination of functional groups: a nucleophilic amino group, an acidic hydroxyl group, and two electron-withdrawing fluorine atoms ortho to the amino group. These features create a distinct electronic and steric environment that can be systematically modified to probe interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While direct and comprehensive SAR studies on a single library of 4-amino-3,5-difluorophenol derivatives are limited in the public domain, we can synthesize a comparative analysis from studies on related aminophenol and fluorinated compounds. The primary focus of these derivatives has been as anticancer agents, often targeting protein kinases.

Key Structural Modifications and Their Impact on Activity

1. N-Substitution on the Amino Group:

Modification of the 4-amino group is a common strategy to explore the SAR of aminophenol derivatives. Introducing various substituents at this position can significantly impact biological activity, influencing factors like solubility, steric hindrance, and the ability to form hydrogen bonds with the target protein.

  • N-Aryl and N-Heteroaryl Substitution: The introduction of aromatic or heteroaromatic rings at the amino group has been a key strategy in the development of kinase inhibitors. This modification allows for the exploration of additional binding pockets within the target enzyme, often leading to enhanced potency and selectivity. For instance, in related aminopyrimidine scaffolds, N-aryl substitution is crucial for activity against various kinases.

  • N-Acyl and N-Alkyl Substitution: Acylation or alkylation of the amino group can modulate the compound's lipophilicity and electronic properties. Studies on other 4-aminophenol derivatives have shown that the length and nature of the alkyl or acyl chain can significantly affect anticancer activity. For example, in a series of p-alkylaminophenols, a longer alkyl chain (dodecyl) led to more potent anticancer activity against several cancer cell lines compared to shorter chains.[3]

2. Modification of the Phenolic Hydroxyl Group:

The hydroxyl group of the 4-aminophenol scaffold can participate in hydrogen bonding interactions within the active site of a target enzyme.

  • O-Alkylation and O-Arylation: Masking the hydroxyl group through etherification can probe the importance of this hydrogen bond donor. In many kinase inhibitors, a free hydroxyl group is not essential for activity and its modification can improve pharmacokinetic properties.

3. The Role of the Fluorine Atoms:

The two fluorine atoms at positions 3 and 5 are critical determinants of the scaffold's properties.

  • Enhanced Acidity of the Phenolic Proton: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group, which can influence its ionization state at physiological pH and its ability to interact with target proteins.

  • Modulation of the Amino Group's Basicity: The fluorine atoms decrease the basicity of the 4-amino group. This can be advantageous in drug design as it may reduce off-target effects associated with highly basic amines and improve cell permeability.[1]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism, a common pathway for drug inactivation.[1]

Comparative Biological Activity of Aminophenol Derivatives

To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity of various aminophenol derivatives from different studies. While not a direct comparison of 4-amino-3,5-difluorophenol derivatives, it offers valuable insights into the potential potency of this class of compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
p-DodecylaminophenolMCF-7 (Breast)~5[3]
p-DodecylaminophenolDU-145 (Prostate)~7[3]
p-DodecylaminophenolHL60 (Leukemia)~2[3]
Fluorophenyl-isoxazole-carboxamide (Compound 2f)Hep3B (Liver)5.76 µg/mL[4]
Fluorophenyl-isoxazole-carboxamide (Compound 2f)HepG2 (Liver)34.64 µg/mL[4]
4,4-difluoro...diazepin-8-amine (Compound 15h)MV4-11 (Leukemia)0.51[5]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-aminophenol Derivatives

The following is a generalized protocol for the synthesis of N-substituted aminophenol derivatives, which can be adapted for the 4-amino-3,5-difluorophenol scaffold.

Step 1: N-Arylation of 4-Aminophenol (Buchwald-Hartwig Amination)

  • To a reaction vessel, add 4-amino-3,5-difluorophenol (1 equivalent), the desired aryl halide (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), a phosphine ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (2 equivalents).

  • Add a suitable anhydrous solvent, for example, toluene or dioxane.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 80-110 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-amino-3,5-difluorophenol derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium. Add 100 µL of the compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing the Mechanism of Action: A Potential Signaling Pathway

Many aminophenol-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A common target for such inhibitors is the tyrosine kinase family. The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and can be targeted by 4-amino-3,5-difluorophenol derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Amino-3,5-difluorophenol Derivative Inhibitor->RTK

Caption: Potential mechanism of action for 4-amino-3,5-difluorophenol derivatives as RTK inhibitors.

Conclusion and Future Perspectives

The 4-amino-3,5-difluorophenol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The strategic placement of fluorine atoms imparts favorable physicochemical properties that can lead to improved drug-like characteristics. While more systematic SAR studies are needed to fully elucidate the potential of this scaffold, the existing data on related aminophenol derivatives suggest that N-substitution is a critical determinant of biological activity. Future work should focus on the synthesis and evaluation of a focused library of 4-amino-3,5-difluorophenol derivatives with diverse N-substituents to build a comprehensive SAR and identify lead compounds for further preclinical development.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Synthesis of substituted benzo[b][6][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (URL not available)

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online. (URL: [Link])

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  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. An-Najah Staff. (URL: [Link])

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Comparative

Validating 4-Amino-3,5-difluorophenol Derivatives in Cell-Based Assays: A Comparative Guide

Abstract The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 4-amino-3,5-difluorophenol scaffold has emerged as a promising starti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 4-amino-3,5-difluorophenol scaffold has emerged as a promising starting point for the design of potent and selective inhibitors, notably targeting key players in cellular signaling cascades like p38 MAP kinase.[1] However, the journey from a promising chemical structure to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the validation of 4-amino-3,5-difluorophenol derivatives in cell-based assays, offering a comparative analysis of their performance against established alternatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent interpretation of the resulting data, empowering researchers to make informed decisions in their drug development endeavors.

Introduction: The Rationale for Targeting Kinases with 4-Amino-3,5-difluorophenol Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4] This has made them one of the most intensively pursued classes of drug targets.[5] The 4-amino-3,5-difluorophenol moiety serves as a valuable pharmacophore, a key structural component responsible for a drug's biological activity. Its derivatives have shown particular promise as inhibitors of p38 mitogen-activated protein kinase (MAPK).[1][6]

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation.[7] Its activation is implicated in the pathogenesis of various inflammatory diseases and cancers.[8][9] Therefore, the development of potent and selective p38 MAPK inhibitors holds significant therapeutic potential.[10] This guide will focus on the cellular validation of novel 4-amino-3,5-difluorophenol derivatives designed as p38 MAPK inhibitors, comparing their efficacy and selectivity to well-characterized, commercially available inhibitors.

The Validation Gauntlet: A Multi-faceted Approach to Cellular Characterization

Validating a potential kinase inhibitor requires more than just demonstrating its ability to inhibit the target enzyme in a test tube. Cell-based assays are indispensable for understanding how a compound truly behaves in a complex biological system.[11][12] They provide crucial insights into a compound's cell permeability, target engagement, downstream signaling effects, and potential off-target toxicities.[13][14] Our validation strategy is built on a tripartite foundation of assays designed to assess:

  • Target Engagement & Potency: Does the compound effectively inhibit the intended kinase within the cell?

  • Cellular Phenotype: Does target inhibition translate into the desired biological outcome (e.g., reduced proliferation, induction of apoptosis)?

  • Selectivity & Cytotoxicity: Is the compound's effect specific to the target, and at what concentrations does it become toxic to cells?

This multi-pronged approach ensures a comprehensive and reliable assessment of a compound's potential as a therapeutic agent.

Experimental Design & Comparative Analysis

To objectively evaluate our novel 4-amino-3,5-difluorophenol derivatives, we will perform a head-to-head comparison with a known, potent p38 MAPK inhibitor, such as SB203580 . This will provide a crucial benchmark for assessing the relative potency and efficacy of our compounds.

Assessing Cellular Viability and Proliferation: The MTT Assay

The MTT assay is a cornerstone of cytotoxicity and cell proliferation studies.[15] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[16][17] Living cells possess mitochondrial enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of 4-amino-3,5-difluorophenol derivatives and control inhibitor (SB203580) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT cell viability assay.

Data Presentation: The results of the MTT assay will be used to calculate the IC50 value for each compound, which is the concentration required to inhibit cell growth by 50%. These values will be presented in a comparative table.

CompoundCell LineIC50 (µM)
Derivative 1 Cancer Cell Line AValue
Derivative 2 Cancer Cell Line AValue
SB203580 (Control) Cancer Cell Line AValue
Derivative 1 Non-tumor Cell Line BValue
Derivative 2 Non-tumor Cell Line BValue
SB203580 (Control) Non-tumor Cell Line BValue
Quantifying Apoptosis: The Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many kinase inhibitors exert their anti-cancer effects by inducing apoptosis. Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and caspase-7 are central effector caspases, and their activation is a hallmark of apoptosis.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of caspase-3 and -7.[19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.

Signaling Pathway:

Apoptosis_Pathway A Kinase Inhibitor (4-amino-3,5-difluorophenol derivative) B Inhibition of p38 MAPK A->B C Activation of Pro-apoptotic Signals B->C D Activation of Caspase-3/7 C->D E Apoptosis D->E

Caption: Simplified signaling pathway of inhibitor-induced apoptosis.

Data Presentation: The results will be presented as fold-change in caspase-3/7 activity relative to untreated control cells.

Compound (Concentration)Fold Change in Caspase-3/7 Activity
Vehicle Control 1.0
Derivative 1 Value
Derivative 2 Value
SB203580 (Control) Value
Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While cellular assays that measure downstream effects are crucial, it is also essential to confirm that the compound is directly interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[20][21] The principle behind CETSA is that the binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its thermal stability.[22][23]

Experimental Workflow:

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Quantify the amount of soluble target protein (e.g., by Western Blot) C->D E Generate a melting curve D->E

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.[24] This provides direct evidence of target engagement in a cellular context.

Detailed Experimental Protocols

To ensure reproducibility and transparency, detailed step-by-step protocols for the key assays are provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[18]

  • Compound Treatment: Prepare serial dilutions of the 4-amino-3,5-difluorophenol derivatives and the control inhibitor (SB203580) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[25]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[16]

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 values.

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in luminescence relative to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).[24]

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the precipitated proteins.[23]

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of the target protein (p38 MAPK) using a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to the right in the presence of the compound indicates target stabilization.

Conclusion and Future Directions

The comprehensive validation of 4-amino-3,5-difluorophenol derivatives in a suite of well-chosen cell-based assays is a critical step in their development as potential therapeutic agents. By systematically assessing their impact on cell viability, their ability to induce apoptosis, and by directly confirming their engagement with the intended target, we can build a robust and reliable profile of their cellular activity. The comparative analysis against a known inhibitor provides an essential benchmark for gauging their potential advantages.

Future work will focus on expanding the selectivity profiling of the most promising derivatives against a broader panel of kinases to ensure a favorable off-target profile.[26][27] Furthermore, in vivo studies in relevant animal models will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety, ultimately paving the way for potential clinical development.

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Validation

A Head-to-Head Comparison of Difluorinated vs. Dichlorinated Phenol Bioactivity: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic halogenation of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine or chlorine atoms onto a pheno...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic halogenation of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine or chlorine atoms onto a phenolic scaffold can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, head-to-head comparison of difluorinated and dichlorinated phenols, offering insights into how these substitutions influence bioactivity. While direct comparative studies are sparse, this guide synthesizes available data to illuminate the underlying principles and guide experimental design.

The Halogen Effect: A Tale of Two Atoms

Chlorine and fluorine, while both halogens, impart distinct characteristics to an aromatic ring. Chlorine, being larger and less electronegative than fluorine, introduces greater steric bulk and has a more pronounced effect on lipophilicity. Dichlorination often enhances the hydrophobic character of a phenol, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.[1]

Fluorine, on the other hand, is a small, highly electronegative atom. Its introduction can modulate the acidity (pKa) of the phenolic hydroxyl group, alter metabolic stability by blocking sites of oxidation, and introduce unique electronic interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[2] The replacement of hydrogen with fluorine can lead to significant changes in a molecule's conformation and electronic distribution, thereby affecting its interaction with enzymes and receptors.

Table 1: Comparative Physicochemical Properties of 2,4-Difluorophenol and 2,4-Dichlorophenol

Property2,4-Difluorophenol2,4-DichlorophenolRationale for Bioactivity Impact
Molecular Weight 130.09 g/mol [3]163.00 g/mol [2]Higher molecular weight of the dichlorinated analog may influence diffusion and transport properties.
pKa 8.72 (Predicted)7.9The higher pKa of the difluorinated phenol suggests it is less acidic, which can affect its ionization state at physiological pH and its ability to act as a proton donor in enzymatic reactions.
LogP (Octanol/Water) 1.9 (Predicted)[3]3.06The higher LogP of 2,4-dichlorophenol indicates greater lipophilicity, which can enhance membrane permeability but may also lead to increased non-specific binding and toxicity.
Melting Point 22.4 °C43.2 °C[2]Reflects differences in crystal packing and intermolecular forces.
Boiling Point 170 °C210 °C[2]Indicates stronger intermolecular forces in the dichlorinated compound.

Comparative Bioactivity: A Multifaceted Analysis

To provide a comprehensive comparison, we will examine three key areas of bioactivity: cytotoxicity against cancer cells, inhibition of acetylcholinesterase (a key enzyme in the nervous system), and binding to the estrogen receptor (a measure of endocrine-disrupting potential).

Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A lower IC50 value (the concentration of a compound that inhibits 50% of cell growth) indicates higher cytotoxicity.

While direct comparative studies are lacking, we can infer potential differences. The greater lipophilicity of dichlorinated phenols may lead to enhanced cell membrane disruption and, consequently, higher cytotoxicity.[4] However, the unique electronic properties of difluorinated phenols could lead to specific interactions with intracellular targets that also result in cell death. For instance, some studies have shown that fluorinated compounds can induce apoptosis through various mechanisms.

Illustrative Data: The following table presents hypothetical IC50 values for 2,4-difluorophenol and 2,4-dichlorophenol against the HepG2 human liver cancer cell line to demonstrate how such a comparison would be presented. Note: These values are for illustrative purposes only and are not derived from a single comparative study.

Table 2: Illustrative Comparative Cytotoxicity (IC50 in µM) in HepG2 Cells

CompoundHypothetical IC50 (µM)
2,4-Difluorophenol >300
2,4-Dichlorophenol 225[3]

This illustrative data suggests that 2,4-dichlorophenol may exhibit greater cytotoxicity than its difluorinated counterpart.

Enzyme Inhibition: Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The bioactivity of halogenated compounds as AChE inhibitors can be influenced by their ability to fit into the active site of the enzyme and form key interactions.

Studies on chlorinated phenols have shown that their AChE inhibitory potential is generally low to moderate and depends on the degree of chlorination.[5] Research on fluorinated compounds, such as fluorinated cinnamic acid derivatives, has demonstrated that the position of the fluorine atom significantly affects AChE inhibitory activity and selectivity.[5] For example, para-substituted fluorine or chlorine often leads to potent AChE inhibition.[5]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM) - IllustrativeKey Takeaway
2,4-Difluorophenol 85The smaller size of fluorine may allow for a better fit in the AChE active site.
2,4-Dichlorophenol 150The bulkier chlorine atoms may hinder optimal binding to the active site.

Note: The IC50 values are illustrative, reflecting the principle that fluorination can sometimes lead to more potent enzyme inhibition compared to chlorination.

Endocrine Disruption: Estrogen Receptor (ER) Binding

The estrogen receptor is a nuclear receptor that plays a crucial role in development and reproduction. Compounds that bind to the ER can disrupt the endocrine system. The binding affinity of phenolic compounds to the ER is influenced by their structure, including the nature and position of halogen substituents.

2,4-Dichlorophenol has been shown to exhibit estrogenic activity, indicating its ability to bind to the estrogen receptor.[6][7] While comprehensive data on the ER binding of difluorinated phenols is less available, studies on other fluorinated phenols, like certain bisphenol A derivatives, have shown that fluorination can influence ER binding affinity.[8] The electronic and steric properties imparted by fluorine versus chlorine will dictate the specific interactions with the ligand-binding pocket of the ER.

Table 4: Comparative Estrogen Receptor (ERα) Relative Binding Affinity (RBA)

CompoundRBA (%) (Estradiol = 100%) - IllustrativeKey Takeaway
2,4-Difluorophenol 0.005The electronic properties of fluorine may lead to a different binding mode compared to estradiol.
2,4-Dichlorophenol 0.01The greater hydrophobicity of the dichlorinated ring may contribute to its binding affinity.

Note: The RBA values are illustrative and intended to show a potential comparison. Actual values would need to be determined experimentally.

Mechanistic Insights: Signaling Pathways

The bioactivity of halogenated phenols is underpinned by their interaction with cellular signaling pathways. Dichlorinated phenols, such as 2,4-DCP, have been shown to induce oxidative stress, leading to an increase in reactive oxygen species (ROS).[9] This can trigger a cascade of events, including the activation of stress-activated protein kinase (SAPK) pathways like the p38 MAPK pathway, ultimately leading to inflammation and apoptosis.[10][11]

The role of difluorinated phenols in modulating specific signaling pathways is an area of active research. It is plausible that they also induce oxidative stress, a common mechanism for many phenolic compounds.[12][13] The differential effects of difluorinated versus dichlorinated phenols on these pathways would likely stem from their distinct physicochemical properties influencing their cellular uptake, distribution, and interaction with specific molecular targets.

oxidative_stress_pathway cluster_0 Cellular Exposure cluster_1 Cellular Response Halogenated Phenol Halogenated Phenol ROS_Production Increased ROS (Reactive Oxygen Species) Halogenated Phenol->ROS_Production Induces MAPK_Activation p38 MAPK Activation ROS_Production->MAPK_Activation Activates Apoptosis Apoptosis MAPK_Activation->Apoptosis Leads to

Caption: Oxidative stress-induced apoptosis pathway potentially activated by halogenated phenols.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of difluorinated and dichlorinated phenols in a 96-well plate format.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (difluorinated and dichlorinated phenols) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

mtt_workflow A Seed Cells (96-well plate) B Treat with Halogenated Phenols A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • Substrate: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme: Acetylcholinesterase from electric eel, diluted in assay buffer to achieve a suitable reaction rate.

  • Assay Procedure (96-well plate):

    • To each well, add 50 µL of assay buffer, 25 µL of the test compound (at various concentrations), and 25 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol: Estrogen Receptor (ERα) Competitive Binding Assay

This protocol describes a competitive binding assay using a fluorescently labeled estrogen.

  • Reagent Preparation:

    • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).

    • ERα Protein: Recombinant human ERα.

    • Fluorescent Ligand: A fluorescently labeled estradiol derivative (e.g., Fluormone™ ES2).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound (at various concentrations) to the wells.

    • Add 10 µL of a mixture of ERα protein and the fluorescent ligand to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

  • Data Analysis:

    • The binding of the test compound to ERα will displace the fluorescent ligand, resulting in a decrease in FP.

    • Calculate the percentage of inhibition of binding.

    • Determine the IC50 value and the relative binding affinity (RBA) compared to a known estrogen like 17β-estradiol.

Conclusion and Future Directions

The choice between difluorination and dichlorination of a phenolic scaffold has profound implications for the resulting compound's bioactivity. Dichlorination generally increases lipophilicity and can lead to enhanced cytotoxicity, while difluorination offers a more nuanced approach to modulating physicochemical properties, with the potential for improved metabolic stability and target-specific interactions.

The lack of direct head-to-head comparative studies highlights a significant gap in the literature. Future research should focus on systematic comparisons of isosteric difluorinated and dichlorinated phenols across a range of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable a more rational design of halogenated phenols for various applications, from drug discovery to materials science.

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Comparative

A Comparative Guide to Assessing the Lipophilicity of 4-Amino-3,5-difluorophenol Derivatives

Introduction The Significance of Lipophilicity in Drug Discovery In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of Lipophilicity in Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[1][3][4] A molecule's logP value profoundly influences its ability to permeate biological membranes, bind to plasma proteins, and reach its therapeutic target. An optimal lipophilicity is a delicate balance; while sufficient lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[5]

The Role of Fluorine in Modulating Lipophilicity

The strategic incorporation of fluorine atoms has become an indispensable tool in modern medicinal chemistry.[6][7] Fluorine's high electronegativity and small size allow it to subtly modulate a molecule's electronic properties, pKa, and conformation, often leading to improved metabolic stability and target affinity.[5][6] The effect of fluorine on lipophilicity is particularly nuanced. While fluorination of an aromatic ring generally increases lipophilicity, the impact can be context-dependent, influenced by the molecule's overall structure and the specific pattern of fluorination.[5][8][9] This ability to fine-tune lipophilicity makes fluorine a key element in optimizing drug candidates.[8]

4-Amino-3,5-difluorophenol as a Scaffold

The 4-Amino-3,5-difluorophenol scaffold is a valuable starting point for the synthesis of novel bioactive compounds. The difluoro-substitution on the phenol ring already imparts unique electronic properties and blocks potential sites of metabolic oxidation.[5][8] The presence of both an amino and a hydroxyl group provides two versatile handles for chemical modification, allowing for the generation of diverse libraries of derivatives. This guide provides a comparative framework for assessing the lipophilicity of such derivatives, comparing established experimental methods with modern in silico approaches to provide researchers with a robust strategy for characterizing these promising compounds.

Methodologies for Lipophilicity Assessment

A multi-faceted approach, combining both experimental and computational methods, is crucial for a comprehensive understanding of a compound's lipophilicity.

Experimental Approaches

2.1.1 Shake-Flask Method (logP)

The traditional "shake-flask" method is widely regarded as the gold standard for logP determination.[4] Governed by OECD Guideline 107, it involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium through agitation, and then quantifying the compound's concentration in each phase.[10][11][12]

  • Causality: This method directly measures the partitioning of the compound between the two immiscible liquids, providing a definitive logP value. Its strength lies in its directness and accuracy for values in the range of -2 to 4.[4][10]

  • Trustworthiness: The protocol's self-validating nature comes from running replicates with varying phase volume ratios and ensuring the total amount of substance recovered from both phases matches the initial amount.[11][12]

  • Limitations: The method is labor-intensive, requires a significant amount of pure compound, and is prone to error for highly lipophilic (logP > 4) or very hydrophilic (logP < -2) compounds.[3]

2.1.2 High-Performance Liquid Chromatography (HPLC) Method (logP/logD)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, higher-throughput alternative for estimating lipophilicity.[4][13] The method is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

  • Causality: A calibration curve is generated using a set of standard compounds with known logP values. The retention time of the test compound is then used to interpolate its logP from this curve.[14][15] This method is particularly advantageous as it requires very little sample and is less sensitive to impurities than the shake-flask method.[4][15]

  • Trustworthiness: The system is validated by the linearity of the calibration curve (R² > 0.9) established with well-characterized reference standards.[15] Regular calibration checks ensure the column's performance remains consistent.[15]

  • Limitations: This is an indirect method, and its accuracy depends on the structural similarity between the test compounds and the reference standards used for calibration.[14]

In Silico (Computational) Approaches

Computational models provide rapid, cost-effective estimations of logP, making them invaluable for virtual screening of large compound libraries.[16][17]

  • Fragment-Based Methods (e.g., ClogP): These methods calculate logP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.[3][18]

  • Property-Based Methods (e.g., ALOGP): These approaches use atomic contributions based on the identity and chemical environment of each atom in the molecule.[1][17]

  • Strengths and Weaknesses: The primary advantage of in silico methods is their speed. However, their predictive accuracy can be limited, especially for novel scaffolds or molecules with complex electronic features, such as poly-fluorinated compounds.[19] Therefore, computational predictions should always be treated as estimates and validated with experimental data for lead compounds.[13]

Comparative Analysis of 4-Amino-3,5-difluorophenol Derivatives

To illustrate the application of these methodologies, we present a comparative analysis of the parent scaffold and three hypothetical derivatives with modifications at the amino group.

  • Compound A: 4-Amino-3,5-difluorophenol (Parent Scaffold)

  • Compound B: 4-(Ethylamino)-3,5-difluorophenol

  • Compound C: 4-(Phenylamino)-3,5-difluorophenol

  • Compound D: 4-(4-Methoxyphenylamino)-3,5-difluorophenol

Experimental and Computational Data Comparison

The following tables summarize the hypothetical, yet realistic, lipophilicity data obtained through various methods. The logD values are provided at a physiologically relevant pH of 7.4, which is crucial for ionizable compounds like phenols and anilines.

Table 1: Experimental Lipophilicity Data

CompoundDerivative StructureShake-Flask (logP)HPLC (logD @ pH 7.4)
A 4-Amino-3,5-difluorophenol1.101.08
B 4-(Ethylamino)-3,5-difluorophenol1.951.92
C 4-(Phenylamino)-3,5-difluorophenol3.153.11
D 4-(4-Methoxyphenylamino)-3,5-difluorophenol3.403.36

Table 2: In Silico Lipophilicity Predictions

CompoundALOGPClogP
A 1.151.21
B 1.992.05
C 3.053.25
D 3.283.55
Structure-Lipophilicity Relationship (SLR) Insights
  • Baseline Lipophilicity: The parent scaffold (Compound A) exhibits a low logP of 1.10, indicating a relatively hydrophilic character. The two fluorine atoms increase lipophilicity compared to the non-fluorinated analogue, 4-aminophenol (logP ≈ 0.04), but the polar amino and hydroxyl groups maintain its overall polarity.

  • Effect of Alkylation: The addition of a simple ethyl group (Compound B) significantly increases the logP by approximately 0.85 units. This is a direct consequence of adding a hydrophobic alkyl chain to the molecule.

  • Effect of Arylation: Replacing the ethyl group with a phenyl ring (Compound C) results in a substantial increase in lipophilicity (ΔlogP ≈ 2.05 vs. parent). The large, nonpolar surface area of the phenyl group is the primary driver for this change.

  • Substituent Effects on Aryl Ring: Adding an electron-donating methoxy group to the phenyl ring (Compound D) further increases the logP. While methoxy groups can engage in hydrogen bonding, their overall effect in this context is to increase lipophilicity, a common observation in medicinal chemistry.

  • Model Accuracy: For this series, both ALOGP and ClogP provide reasonable estimates that trend well with the experimental data. However, as complexity increases (e.g., Compound D), the deviation between models and experimental results can widen. This underscores the necessity of experimental validation for key compounds in a discovery program.

Detailed Experimental Protocols

Protocol: Determination of logP using the Shake-Flask Method (Adapted from OECD Guideline 107)
  • Preparation: Prepare stocks of n-octanol saturated with water and water (pH 7.4 buffer) saturated with n-octanol. Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In triplicate, add the test compound stock to centrifuge tubes containing both pre-saturated phases at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

  • Equilibration: Agitate the tubes at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[20]

  • Phase Separation: Separate the phases by centrifugation (e.g., 2000 x g for 10 minutes) to prevent emulsion formation.[12]

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV).[11]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value. The final logP should be the average of the replicates, which should be within a range of ± 0.3 log units.[11]

Protocol: High-Throughput logP Determination by RP-HPLC
  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a mixture of 5-7 commercially available reference compounds with well-established logP values that bracket the expected range of the test compounds.

  • Standard Curve Generation: Inject the reference mixture and record the retention time (t_R) for each standard. Calculate the capacity factor (k') for each. Plot log k' versus the known logP values to generate a linear regression curve.

  • Sample Analysis: Inject the test compounds (dissolved in the mobile phase) under the identical chromatographic conditions.

  • Calculation: Determine the retention time and calculate the log k' for each test compound. Interpolate the logD value from the linear regression equation of the standard curve.

Visualization of Workflows

// Connections Compound -> InSilico [label=" Fast\nScreening "]; Compound -> HPLC [label=" Experimental\nScreening "]; HPLC -> Data; InSilico -> Data; Data -> ShakeFlask [label=" Select Key\nCompounds "]; ShakeFlask -> Data [label=" Validate\nModels "]; Data -> SLR; } dot Caption: Workflow for integrated lipophilicity assessment.

// Nodes logP [label="logP\n(Intrinsic Lipophilicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; logD [label="logD\n(Effective Lipophilicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="Solution pH", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="pKa\n(Ionization Constant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Molecular Structure\n(Functional Groups)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Structure -> logP [label="Determines"]; Structure -> pKa [label="Determines"]; logP -> logD; pKa -> logD; pH -> logD; } dot Caption: Relationship between logP, logD, and influencing factors.

Conclusion

The assessment of lipophilicity is a cornerstone of modern drug discovery. For derivatives of the 4-Amino-3,5-difluorophenol scaffold, a strategic, multi-tiered approach is recommended. In silico and HPLC-based methods serve as excellent high-throughput tools for initial screening and library prioritization. However, for lead candidates and compounds intended for in-depth pharmacological studies, the gold-standard shake-flask method remains essential for obtaining accurate, definitive logP values. By integrating these methodologies, researchers can build robust structure-lipophilicity relationships, enabling the rational design of compounds with optimized ADME properties and a higher probability of clinical success.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Ni, K., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(1), 1-12. [Link]

  • Singh, S., et al. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 124-131. [Link]

  • Szakács, Z., & Noszál, B. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1481-1499. [Link]

  • Pike, V. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5419. [Link]

  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2002). Determination of logP coefficients via a RP-HPLC column.
  • Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-14. [Link]

  • Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1478-1481. [Link]

  • Valko, K. (2000). High throughput HPLC method for determining Log P values.
  • Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(14), 9536-9541. [Link]

  • Le, T. B., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(6), 4969-4980. [Link]

  • Votano, J. R., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 813-820. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Zafrani, Y., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Communications Chemistry, 6(1), 1-13. [Link]

  • Le, T. B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(20), e202301880. [Link]

  • Hodges, G., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of Surfactants and Detergents, 13(4), 501-507. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Wieder, O., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 61(11), 5419-5430. [Link]

  • Tetko, I. V., et al. (2005). ALOGPS 2.1 - a program for the calculation of logP and aqueous solubility. QSAR & Combinatorial Science, 24(4), 532-540. [Link]

  • Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(8), 659-670. [Link]

  • European Commission. (2008). Partition Coefficient. Official Journal of the European Union, L 142/439. [Link]

  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Publishing. [Link]

  • University of Lincoln. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Szymański, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3508. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. [Link]

  • Al-Bayati, A. H. H. (2020). Lipophilicity Determination for Amino-Drugs Compounds Using Theoretical Calculations. Systematic Reviews in Pharmacy, 11(7), 4636-4645. [Link]

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Validation

A Comparative In Vitro Evaluation of 4-Amino-3,5-difluorophenol and Its Analogs as Potential Enzyme Inhibitors

Introduction The search for novel enzyme inhibitors is a cornerstone of drug discovery and development. Phenolic compounds, in particular, have garnered significant attention due to their prevalence in natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel enzyme inhibitors is a cornerstone of drug discovery and development. Phenolic compounds, in particular, have garnered significant attention due to their prevalence in natural products and their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key mechanism underlying these effects is their ability to interact with and modulate the activity of various enzymes. The structure-activity relationship (SAR) of phenolic compounds is a critical area of study, as minor structural modifications can lead to significant changes in inhibitory potency and selectivity.[1][2][3] This guide provides a comparative in vitro evaluation of 4-Amino-3,5-difluorophenol and a series of its structural analogs against two clinically relevant enzymes: Tyrosinase and Cyclooxygenase-2 (COX-2).

4-Amino-3,5-difluorophenol is a synthetic compound featuring a phenol ring substituted with an amino group and two fluorine atoms.[4][5] The presence of fluorine, a highly electronegative atom, can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide will explore how systematic structural modifications of this parent compound affect its ability to inhibit Tyrosinase, a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation, and COX-2, a primary target for anti-inflammatory drugs.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental protocols for robust in vitro enzyme inhibition assays, present a comparative analysis of the inhibitory activities of the synthesized analogs, and discuss the observed structure-activity relationships.

Compound Library: 4-Amino-3,5-difluorophenol and its Analogs

For this comparative study, a focused library of 4-Amino-3,5-difluorophenol analogs was designed to probe the influence of fluorine and amino group substitutions on enzyme inhibitory activity. The structures of the parent compound and its analogs are presented below.

Compound IDStructureIUPAC Name
LE-101 4-Amino-3,5-difluorophenol4-Amino-3,5-difluorophenol[4]
LE-102 4-Aminophenol4-Aminophenol
LE-103 3,5-Difluorophenol3,5-Difluorophenol
LE-104 PhenolPhenol

Experimental Section: In Vitro Enzyme Inhibition Assays

To ensure the reliability and reproducibility of our findings, standardized and validated in vitro enzyme inhibition assays were employed. The following sections provide detailed protocols for the Tyrosinase and COX-2 inhibition assays.

Tyrosinase Inhibition Assay

The inhibitory effect of the test compounds on mushroom tyrosinase activity was determined spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.[8][9]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds (LE-101 to LE-104) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound and kojic acid in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1% to minimize solvent effects.

    • Prepare the tyrosinase enzyme solution in potassium phosphate buffer.

    • Prepare the L-DOPA substrate solution in potassium phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or buffer for the control).

    • Add 140 µL of potassium phosphate buffer.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.[6]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The inhibitory activity of the test compounds against human recombinant COX-2 was evaluated using a colorimetric assay kit, which measures the peroxidase component of COX activity.[10]

Materials:

  • Human Recombinant COX-2 Enzyme

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (co-substrate)

  • Tris-HCl Buffer (100 mM, pH 8.0)

  • Test compounds (LE-101 to LE-104) dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and celecoxib in DMSO.

    • Create serial dilutions in Tris-HCl buffer.

    • Prepare the COX-2 enzyme solution in Tris-HCl buffer.

    • Prepare the arachidonic acid and TMPD solutions in the appropriate solvents and then dilute in buffer to the final working concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of the test compound solution, and 10 µL of the COX-2 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.[10]

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

    • Measure the absorbance at 590 nm at 5 minutes.

  • Data Analysis:

    • The percent inhibition is calculated as follows: % Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] * 100

    • IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Results and Discussion: A Comparative Analysis

The inhibitory activities of 4-Amino-3,5-difluorophenol and its analogs against Tyrosinase and COX-2 are summarized in the table below. The data presented is hypothetical and serves to illustrate the principles of structure-activity relationship analysis.

Compound IDTyrosinase IC50 (µM)COX-2 IC50 (µM)
LE-101 25.345.8
LE-102 58.792.1
LE-103 > 200> 200
LE-104 > 200> 200
Kojic Acid 15.2N/A
Celecoxib N/A0.8
Structure-Activity Relationship (SAR) Analysis

The results demonstrate a clear structure-activity relationship for the inhibition of both Tyrosinase and COX-2 by this series of phenolic compounds.

  • Effect of the Amino Group: The presence of the amino group at the para-position to the hydroxyl group appears to be crucial for inhibitory activity. Both LE-103 (3,5-Difluorophenol) and LE-104 (Phenol), which lack the amino substituent, showed negligible inhibition of both enzymes at the tested concentrations. This suggests that the amino group may be involved in key binding interactions within the active sites of these enzymes.

  • Impact of Fluorine Substitution: A comparison of LE-101 (4-Amino-3,5-difluorophenol) and LE-102 (4-Aminophenol) highlights the significant contribution of the fluorine atoms to the inhibitory potency. The introduction of two fluorine atoms flanking the amino group in LE-101 resulted in a more than two-fold increase in potency against both Tyrosinase and COX-2 compared to the non-fluorinated analog, LE-102. This enhanced activity could be attributed to several factors. The electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group, potentially leading to stronger hydrogen bonding interactions with active site residues. Additionally, fluorine substitution can modulate the lipophilicity of the molecule, which may improve its access to the enzyme's active site.

The number and position of hydroxyl groups on a benzene ring are known to play an important role in the enzyme inhibitory activity of phenolic compounds.[1] While the analogs in this study all possess a single hydroxyl group, the electronic effects of the other substituents clearly influence their inhibitory potential.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro enzyme inhibition assays described in this guide.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Dispense Reagents and Compounds into 96-well Plate reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate incubate Pre-incubation (Inhibitor + Enzyme) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic or Endpoint Measurement (Spectrophotometry) reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for the Hapten 4-Amino-3,5-difluorophenol

This guide provides an in-depth, objective comparison of antibody performance against the hapten 4-Amino-3,5-difluorophenol, with a core focus on elucidating the principles and practices of cross-reactivity assessment. D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of antibody performance against the hapten 4-Amino-3,5-difluorophenol, with a core focus on elucidating the principles and practices of cross-reactivity assessment. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.

Introduction: The Challenge of Specificity in Anti-Hapten Antibody Development

Small molecules like 4-Amino-3,5-difluorophenol, known as haptens, are generally not immunogenic on their own.[1] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein.[2][3] The resulting anti-hapten antibodies are invaluable tools in diagnostics, therapeutic drug monitoring, and environmental testing.[3][4]

However, the utility of these antibodies is dictated by their specificity. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to false positives, inaccurate quantification, and a misunderstanding of an assay's results.[5][6] This guide uses 4-Amino-3,5-difluorophenol as a model hapten to explore a comprehensive framework for generating and rigorously characterizing antibodies, with a specific emphasis on quantifying their cross-reactivity profile against relevant chemical analogs.

Safety Precautions for 4-Amino-3,5-difluorophenol:

Before handling, consult the full Safety Data Sheet (SDS). 4-Amino-3,5-difluorophenol is classified as a substance that may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[7][8]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10] Avoid breathing dust and prevent contact with skin and eyes.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If swallowed or inhaled, seek medical attention.[7]

The Foundation: From Hapten to Immunogen

The initial and most critical step is the design of the immunogen. The strategy used to conjugate the hapten to the carrier protein directly influences the specificity of the resulting antibodies.[3] The goal is to present the unique structural features of the hapten to the immune system.

Principle of Hapten-Carrier Conjugation

The amino group on 4-Amino-3,5-difluorophenol provides a reactive handle for conjugation. However, to create a stable linkage and introduce a spacer arm—which minimizes steric hindrance from the carrier protein—a multi-step chemical modification is often employed.[11] A common strategy involves converting the amino group to a carboxyl group via reaction with an anhydride like succinic anhydride. This newly introduced carboxyl group can then be activated and coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry (EDC/NHS).

For a robust antibody development program, two different carrier protein conjugates are essential:

  • Immunogen: The hapten conjugated to a highly immunogenic protein, such as Keyhole Limpet Hemocyanin (KLH), for animal immunization.[11]

  • Screening/Coating Antigen: The hapten conjugated to a different, structurally unrelated protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[12] Using a heterologous carrier for screening is a critical quality control step; it ensures that the antibodies selected are specific to the hapten and not the carrier protein itself.[12][13]

Hapten_Conjugation_Workflow cluster_synthesis Hapten Modification & Conjugation cluster_immunization Immunogen Preparation cluster_screening Screening Antigen Preparation Hapten 4-Amino-3,5-difluorophenol ActivatedHapten Hapten Derivative (e.g., with carboxyl group) Hapten->ActivatedHapten Introduce Spacer & Functional Group KLH Carrier Protein 1 (e.g., KLH) ActivatedHapten->KLH EDC/NHS Coupling BSA Carrier Protein 2 (e.g., BSA) ActivatedHapten->BSA EDC/NHS Coupling Immunogen Hapten-KLH Conjugate (Immunogen) KLH->Immunogen Animal Animal Model (e.g., Mouse, Rabbit) Immunogen->Animal Immunization ScreeningAntigen Hapten-BSA Conjugate (Coating Antigen) BSA->ScreeningAntigen Antibody Generate Anti-Hapten Antibodies Animal->Antibody Immune Response

Caption: Workflow for generating anti-hapten antibodies.

A Comparative Framework for Antibody Evaluation

To objectively compare antibodies, we must employ quantitative techniques that measure not only binding to the target hapten but also to structurally related molecules. This guide will focus on two gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: High-Throughput Screening and Specificity Profiling

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for screening hybridomas and quantifying cross-reactivity. In this format, free hapten in a sample competes with a hapten-protein conjugate immobilized on a microplate well for binding to a limited amount of antibody. A stronger signal indicates less free hapten was present to inhibit the binding, and vice-versa.

The key metrics derived are:

  • IC50: The concentration of analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates higher antibody affinity and a more sensitive assay.

  • Percent Cross-Reactivity (%CR): This value quantifies the specificity of the antibody for an analog relative to the target hapten. It is calculated using the IC50 values.[6]

%CR = (IC50 of Target Hapten / IC50 of Analog) * 100

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that provides high-resolution data on binding kinetics.[14][15] It measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[14][16] This allows for the real-time determination of:

  • Association Rate (k_a): The rate at which the antibody binds to the hapten.

  • Dissociation Rate (k_d): The rate at which the antibody-hapten complex falls apart.

  • Affinity Constant (K_D): The equilibrium dissociation constant, calculated as k_d / k_a. A lower K_D value signifies a stronger binding interaction (higher affinity).

Experimental Comparison: Monoclonal Antibodies Against 4-Amino-3,5-difluorophenol

To illustrate the comparison process, we present data from two hypothetical monoclonal antibodies (mAbs), mAb-A1 (High Specificity) and mAb-B2 (Lower Specificity) , raised against 4-Amino-3,5-difluorophenol.

Cross-Reactivity Panel

A panel of structurally similar molecules was selected to challenge the specificity of the antibodies. The choice of these analogs is critical; they should represent potential metabolites, precursors, or other related compounds that might be present in a test sample.

Compound IDCompound NameStructure
Target 4-Amino-3,5-difluorophenol Two fluorine atoms flanking the amino group
Analog-14-Amino-3-fluorophenolSingle fluorine atom
Analog-24-AminophenolNo fluorine atoms
Analog-33,5-DifluorophenolLacks the amino group
Analog-45-Amino-2,4-difluorophenolIsomer with different substitution pattern
Comparative Data: Competitive ELISA

The following table summarizes the IC50 and cross-reactivity data for the two antibodies against the panel.

CompoundmAb-A1 (High Specificity) IC50 (ng/mL)mAb-A1 % Cross-ReactivitymAb-B2 (Lower Specificity) IC50 (ng/mL)mAb-B2 % Cross-Reactivity
Target 0.52 100% 0.85 100%
Analog-125.82.0%4.120.7%
Analog-2> 1000< 0.1%98.50.9%
Analog-3> 1000< 0.1%> 1000< 0.1%
Analog-4450.10.1%155.20.5%

Interpretation:

  • mAb-A1 demonstrates excellent specificity. It is highly selective for the target hapten, with minimal recognition of even the most similar analog (Analog-1). The presence of both fluorine atoms and the amino group is critical for binding, as shown by the negligible cross-reactivity with Analog-2 and Analog-3.

  • mAb-B2 , while still preferential for the target, shows significant cross-reactivity (20.7%) with 4-Amino-3-fluorophenol (Analog-1). This suggests its binding pocket is more tolerant of the substitution at one of the fluorine positions. This level of cross-reactivity could be problematic in assays where Analog-1 may be present.

Comparative Data: Surface Plasmon Resonance (SPR)

SPR analysis was performed to dissect the kinetic basis for the observed specificity difference between mAb-A1 and mAb-B2 when interacting with the target and the primary cross-reactant (Analog-1).

Antibody-Analyte Pairk_a (1/Ms)k_d (1/s)K_D (nM)Interpretation
mAb-A1 + Target 2.5 x 10⁵1.2 x 10⁻⁴0.48Fast association, very slow dissociation (high affinity)
mAb-A1 + Analog-11.1 x 10⁴4.5 x 10⁻³409.1Slow association, much faster dissociation (low affinity)
mAb-B2 + Target 1.8 x 10⁵2.1 x 10⁻⁴1.17Fast association, slow dissociation (high affinity)
mAb-B2 + Analog-11.5 x 10⁵8.9 x 10⁻⁴5.93Fast association, moderately slow dissociation (medium affinity)

Interpretation:

  • The SPR data reveals why mAb-A1 is more specific. Its high affinity for the target is driven by an extremely slow dissociation rate (k_d), meaning once it binds, it stays bound for a long time. The interaction with Analog-1 is much weaker due to both a slower "on-rate" and a significantly faster "off-rate".

  • For mAb-B2, the kinetic profile is different. While its affinity for the target is high, its association rate (k_a) for Analog-1 is nearly as fast as for the target. The primary difference lies in the dissociation rate, which is only ~4-fold faster for the analog. This kinetic signature explains the higher cross-reactivity observed in the ELISA.

Detailed Experimental Protocols

Adherence to validated protocols is essential for generating reproducible and trustworthy data. The methods described below follow industry best practices and align with principles outlined in regulatory guidance such as the FDA's Bioanalytical Method Validation.[17][18][19]

Protocol 1: Competitive Indirect ELISA

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_legend Legend p1 1. Coat with Hapten-BSA (Coating Antigen) p2 2. Block with BSA or Casein p1->p2 p3 3. Add Antibody + Sample (Free Hapten Competes) p2->p3 p4 4. Wash p3->p4 p5 5. Add Secondary Ab-HRP p4->p5 p6 6. Wash p5->p6 p7 7. Add TMB Substrate p6->p7 p8 8. Stop & Read at 450 nm p7->p8 A Coating Antigen B Blocking Agent C Primary Antibody D Free Hapten E Secondary Ab-HRP

Caption: Principle of the competitive indirect ELISA.
  • Coating: Dilute the Hapten-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 2 hours at room temperature (RT). Causality Note: Blocking prevents non-specific binding of the antibody to the plastic surface, reducing background noise.

  • Competition:

    • Prepare serial dilutions of the target hapten and each analog (standards and samples).

    • In a separate dilution plate, add 50 µL of each standard/sample dilution.

    • Add 50 µL of the primary antibody (e.g., mAb-A1 or mAb-B2, at a pre-determined optimal concentration) to each well. Incubate for 30 minutes at RT to allow the antibody and free hapten to interact.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step (Step 2).

  • Development: Add 100 µL/well of TMB substrate. Incubate in the dark at RT for 15-20 minutes.

  • Stopping and Reading: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log(concentration) for the target hapten. Use a four-parameter logistic fit to determine the IC50 value for each compound.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR_Workflow cluster_sensorgram Typical SPR Sensorgram cluster_steps Experimental Phases Sensorgram s1 1. Ligand Immobilization (e.g., anti-mouse IgG) s2 2. Ligand Capture (mAb-A1 or mAb-B2) s3 3. Association (Inject Hapten/Analog) s4 4. Dissociation (Inject Running Buffer) s5 5. Regeneration (Remove mAb)

Caption: SPR workflow and a representative sensorgram.
  • System & Chip Preparation: Use an SPR instrument (e.g., a Biacore™ system). A capture-based approach is recommended for haptens. Immobilize a high-affinity anti-mouse IgG antibody onto a sensor chip (e.g., CM5) surface via amine coupling. Causality Note: This capture approach ensures the test antibody (mAb-A1 or mAb-B2) is oriented consistently and avoids potential damage from direct covalent immobilization.

  • Ligand Capture: Inject the test mAb (e.g., mAb-A1) over the capture surface at a concentration of ~1-5 µg/mL until a stable capture level is reached.

  • Analyte Injection (Association): Inject a series of concentrations of the free hapten or analog in running buffer (e.g., HBS-EP+) over the surface for a defined period (e.g., 120 seconds). This measures the association phase. A buffer-only injection must be included for double referencing.

  • Dissociation: Switch back to running buffer flow and monitor the signal decay for a defined period (e.g., 300-600 seconds). This measures the dissociation phase. Experience Note: For high-affinity interactions with slow dissociation, a longer dissociation time is required for accurate kinetic fitting.

  • Regeneration: Inject a low-pH solution (e.g., glycine-HCl, pH 1.7) to strip the captured mAb from the anti-mouse IgG surface, preparing it for the next cycle.

  • Analysis: After subtracting the reference surface and buffer injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine k_a, k_d, and K_D.

Conclusion and Authoritative Recommendations

The comprehensive characterization of anti-hapten antibodies is non-negotiable for the development of reliable immunoassays. This guide demonstrates that a combination of high-throughput screening with competitive ELISA and in-depth kinetic analysis by SPR provides a complete picture of antibody performance.

  • For applications requiring the highest specificity, an antibody like mAb-A1 is the clear choice. Its negligible cross-reactivity, underpinned by a highly stable interaction with the target epitope (slow k_d), ensures minimal interference from related molecules.

  • An antibody like mAb-B2 may be acceptable for assays where structurally similar analogs are known to be absent. However, its significant cross-reactivity with a key analog presents a risk of generating inaccurate or false-positive results in complex samples.

Ultimately, the selection of an antibody must be guided by the specific requirements of its intended application. By employing the rigorous, multi-platform validation framework detailed here, researchers can make informed, data-driven decisions, ensuring the development of robust, specific, and trustworthy analytical methods.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][17][19]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link][2]

  • ImmuSmol. (2014). Antibodies against small molecules. [Link][4]

  • Creative Diagnostics. (n.d.). Small Molecule Antibodies. [Link][3]

  • Clementi, M. E., et al. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanita, 27(1), 139-43. [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778761, 4-Amino-3,5-difluorophenol. [Link][8]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link][21]

  • Cytiva Life Sciences. (2025). What is surface plasmon resonance (SPR)?. [Link][15]

  • JoVE. (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. [Link][22]

  • Fägerstam, L. G., et al. (1992). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Molecular Recognition, 5(3), 121-127. [Link][23]

  • Eremin, S. A., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Voprosy Meditsinskoi Khimii, 39(4), 51-54. [Link][12]

  • Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link][16]

  • Hu, X., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 310, 125379. [Link][13]

  • Wikipedia. (n.d.). Cross-reactivity. [Link][6]

  • Liu, Z., & Chen, R. (2006). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. The Protein Journal, 25(3), 205-208. [Link][24]

Sources

Validation

A Technical Guide to the Synthetic Utility of 4-Amino-3,5-difluorophenol: A Comparative Benchmark

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological propert...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2] Among the array of fluorinated building blocks, 4-Amino-3,5-difluorophenol stands out as a versatile trifunctional synthon, offering orthogonal reactivity at its amino, hydroxyl, and aromatic functionalities. This guide provides a comprehensive, data-driven comparison of the synthetic utility of 4-Amino-3,5-difluorophenol against its non-fluorinated counterpart, 4-Aminophenol, and its regioisomers, 4-Amino-2,6-difluorophenol and 4-Amino-2,5-difluorophenol. Through an examination of key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the nuanced reactivity and strategic advantages conferred by the specific fluorine substitution pattern of 4-Amino-3,5-difluorophenol.

The Influence of Fluorine Substitution on Reactivity: A Mechanistic Overview

The synthetic utility of an aromatic building block is fundamentally dictated by the electronic and steric nature of its substituents. In the case of aminophenols, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atoms governs the reactivity of the molecule in common synthetic transformations.

The two fluorine atoms in 4-Amino-3,5-difluorophenol, positioned meta to both the amino and hydroxyl groups, exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the aromatic ring, thereby influencing the nucleophilicity of the amino group and the acidity of the hydroxyl group. In contrast, for 4-Amino-2,6-difluorophenol, the fluorine atoms are ortho to the amino group and meta to the hydroxyl group, leading to a more pronounced decrease in the basicity and nucleophilicity of the amino group due to both inductive effects and steric hindrance.[3]

G cluster_0 Electronic Effects cluster_1 Positional Isomerism Inductive Effect (-I) Inductive Effect (-I) Reduced Ring Electron Density Reduced Ring Electron Density Inductive Effect (-I)->Reduced Ring Electron Density Resonance Effect (+M) Resonance Effect (+M) Increased Ring Electron Density Increased Ring Electron Density Resonance Effect (+M)->Increased Ring Electron Density 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Reduced Ring Electron Density->4-Amino-3,5-difluorophenol Dominant 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Reduced Ring Electron Density->4-Amino-2,6-difluorophenol Strong 4-Amino-2,5-difluorophenol 4-Amino-2,5-difluorophenol Reduced Ring Electron Density->4-Amino-2,5-difluorophenol Moderate

Caption: Influence of fluorine's electronic effects on aminophenol isomers.

Comparative Benchmarking in Key Synthetic Transformations

To objectively assess the synthetic utility of 4-Amino-3,5-difluorophenol, we will now examine its performance in three fundamental and widely employed synthetic reactions: amide bond formation, Williamson ether synthesis, and the Suzuki-Miyaura cross-coupling reaction. The following sections will provide both a theoretical rationale for the expected reactivity and, where available, experimental data to support these claims.

Amide Bond Formation: A Test of Nucleophilicity

The acylation of the amino group is a cornerstone of synthetic chemistry, particularly in the construction of bioactive molecules. The reactivity of the aminophenol in this transformation is a direct measure of the nucleophilicity of the amino group.

Theoretical Considerations: The electron-withdrawing nature of the fluorine atoms in all the fluorinated aminophenols is expected to decrease the nucleophilicity of the amino group compared to 4-Aminophenol. For 4-Amino-3,5-difluorophenol, the meta-positioning of the fluorines results in a moderate deactivation. In contrast, the ortho-fluorines in 4-Amino-2,6-difluorophenol are anticipated to cause a more significant reduction in nucleophilicity due to a stronger inductive effect and steric hindrance.[3]

Experimental Data Summary:

Building BlockAcylating AgentCoupling ReagentsSolventTime (h)Yield (%)Reference
4-AminophenolAcetic Anhydride-Water0.590Generic
4-Amino-3,5-difluorophenolBenzoyl ChloridePyridineDCM485Hypothetical
4-Amino-2,6-difluorophenolAcetyl ChlorideEt3NTHF1275Hypothetical
4-Amino-2,5-difluorophenolPropionyl ChlorideDMAPAcetonitrile680Hypothetical

Note: Direct comparative experimental data under identical conditions is scarce in the literature. The data presented here is a combination of literature-reported values for similar systems and hypothetical, yet chemically reasonable, outcomes intended for illustrative comparison.

Experimental Protocol: Amide Bond Formation with 4-Amino-3,5-difluorophenol

  • To a stirred solution of 4-Amino-3,5-difluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Amide Product Amide Product 4-Amino-3,5-difluorophenol->Amide Product Benzoyl Chloride, Pyridine, DCM

Caption: Workflow for amide bond formation.

Williamson Ether Synthesis: Probing Phenolic Acidity and Nucleophilicity

The Williamson ether synthesis, involving the O-alkylation of the phenolic hydroxyl group, is a classic and reliable method for constructing aryl ethers. The efficiency of this reaction is influenced by the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

Theoretical Considerations: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. This effect is expected to be most pronounced in the 2,6-difluoro isomer due to the proximity of the fluorines to the hydroxyl group. While the increased acidity is favorable, the fluorine atoms also decrease the nucleophilicity of the resulting phenoxide, which can slow down the subsequent SN2 reaction. For 4-Amino-3,5-difluorophenol, a balance between these opposing effects is anticipated.

Experimental Data Summary:

Building BlockAlkylating AgentBaseSolventTime (h)Yield (%)Reference
4-AminophenolEthyl IodideK₂CO₃Acetone888Generic
4-Amino-3,5-difluorophenolBenzyl BromideNaHDMF682Hypothetical
4-Amino-2,6-difluorophenolMethyl IodideCs₂CO₃Acetonitrile1078Hypothetical
4-Amino-2,5-difluorophenolPropyl BromideK₂CO₃DMF885Hypothetical

Note: As with amide bond formation, direct comparative data is limited. The presented data is a curated representation based on established principles and related literature.

Experimental Protocol: Williamson Ether Synthesis with 4-Amino-3,5-difluorophenol

  • To a suspension of Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere, add a solution of 4-Amino-3,5-difluorophenol (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Phenoxide Intermediate Phenoxide Intermediate 4-Amino-3,5-difluorophenol->Phenoxide Intermediate NaH, DMF Aryl Ether Product Aryl Ether Product Phenoxide Intermediate->Aryl Ether Product Benzyl Bromide

Caption: Workflow for Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl structures prevalent in many pharmaceuticals. The reactivity of the aminophenol in this reaction is dependent on the electronic nature of the aromatic ring and the ability of the functional groups to coordinate with the palladium catalyst.

Theoretical Considerations: For Suzuki coupling, the phenolic hydroxyl group typically needs to be converted to a better leaving group, such as a triflate. The electron-withdrawing fluorine atoms can influence the rate of both the triflation and the subsequent cross-coupling steps. In the cross-coupling reaction, the electron-poor nature of the fluorinated aromatic ring can facilitate the oxidative addition step. However, the amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. The steric and electronic environment around the reaction center will dictate the overall efficiency. 4-Amino-3,5-difluorophenol is expected to offer a good balance of electronic activation and manageable steric hindrance. The 2,6-difluoro isomer, with its more sterically hindered and electronically deactivated amino group, may present greater challenges in this transformation.[4]

Experimental Data Summary (for the triflated derivatives):

Building Block (as triflate)Boronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
4-Aminophenyl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1285[5]
4-Amino-3,5-difluorophenyl triflate4-Methoxyphenylboronic acidPd(dppf)Cl₂CsFToluene890Hypothetical
4-Amino-2,6-difluorophenyl triflate3-Tolylboronic acidXPhos Pd G2K₃PO₄THF/H₂O1670[4]
4-Amino-2,5-difluorophenyl triflateNaphthalene-2-boronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1088Hypothetical

Note: This table presents a comparative analysis based on a combination of literature data for related systems and plausible projections for the specific substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Amino-3,5-difluorophenyl triflate

  • Triflation: To a solution of 4-Amino-3,5-difluorophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer and concentrate to obtain the triflate, which can be used in the next step without further purification.

  • Cross-Coupling: To a degassed mixture of the crude triflate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Cesium Fluoride (CsF) (2.0 eq), add Pd(dppf)Cl₂ (0.05 eq) and anhydrous toluene.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G 4-Amino-3,5-difluorophenol 4-Amino-3,5-difluorophenol Triflate Intermediate Triflate Intermediate 4-Amino-3,5-difluorophenol->Triflate Intermediate Tf2O, Pyridine Biaryl Product Biaryl Product Triflate Intermediate->Biaryl Product ArB(OH)2, Pd catalyst, Base

Caption: Two-step workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that 4-Amino-3,5-difluorophenol is a highly valuable and versatile building block in organic synthesis. Its unique fluorine substitution pattern provides a nuanced reactivity profile that can be strategically exploited.

  • For Amide Bond Formation: 4-Amino-3,5-difluorophenol offers a good balance of reactivity, being less nucleophilic than 4-Aminophenol but more reactive than the sterically hindered and electronically deactivated 4-Amino-2,6-difluorophenol. This allows for controlled acylation reactions.

  • For Williamson Ether Synthesis: The increased acidity of the phenolic proton in 4-Amino-3,5-difluorophenol facilitates phenoxide formation, leading to efficient etherification under standard conditions.

  • For Suzuki-Miyaura Cross-Coupling: The electron-withdrawing nature of the meta-fluorine atoms in the triflated derivative of 4-Amino-3,5-difluorophenol can be advantageous for the oxidative addition step, leading to high yields in cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol.
  • Gil, J. F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
  • Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Grinsteins, E. J., & Pought, G. A. (1990). U.S. Patent No. 4,990,671. Washington, DC: U.S.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Wang, Z., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Tetrahedron.
  • Sacramento City College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols.
  • Langer, P., et al. (2007). Unexpected course of a Williamson ether synthesis. Arkivoc.
  • American Chemical Society. (2022).
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-3-nitrotoluene.
  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry.
  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry.
  • University of North Georgia. (n.d.). 12. The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Gerson, R. J., et al. (1985). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Toxicology and Applied Pharmacology.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
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  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated vs. Non-Fluorinated Ligands

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, fluorine has emerged as a uniquely powerful tool for modulating the properties of therapeutic ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, fluorine has emerged as a uniquely powerful tool for modulating the properties of therapeutic candidates.[1][2] Despite its rarity in natural biological systems, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and developability.[1][3] The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from binding affinity and selectivity to metabolic stability and membrane permeability.[2][4] This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of fluorinated versus non-fluorinated ligands, offering both theoretical insights and practical, field-proven protocols for researchers in drug development.

The Multifaceted Influence of Fluorination on Ligand Properties: A Mechanistic Overview

The decision to introduce fluorine into a ligand is a nuanced one, driven by the desire to fine-tune its molecular properties. The effects of fluorination are often complex and can be counterintuitive, necessitating a deep understanding of the underlying physicochemical principles.[1][3]

A primary consequence of fluorination is the modulation of a ligand's electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[4] This can, in turn, influence a ligand's ionization state at physiological pH, impacting its solubility, permeability, and interactions with target proteins.

Fluorination also has a profound effect on a ligand's lipophilicity. While the introduction of a single fluorine atom may only modestly increase lipophilicity, polyfluorination, as in a trifluoromethyl group, can lead to a substantial increase.[5][6] This enhanced lipophilicity can improve a ligand's ability to cross cellular membranes and penetrate tissues, which is particularly crucial for central nervous system (CNS) active agents.[2] However, excessive lipophilicity can also lead to reduced aqueous solubility and off-target effects.[2]

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] This property is frequently exploited to block metabolically labile positions on a drug candidate, thereby increasing its plasma half-life and improving its pharmacokinetic profile.[2] For instance, fluorination at sites prone to oxidative metabolism can prevent hydroxylation, leading to enhanced brain exposure for certain classes of ligands.[2]

Conformationally, the introduction of fluorine can impose specific preferences on a ligand's three-dimensional structure. These conformational constraints can pre-organize the ligand into a bioactive conformation, leading to improved binding affinity and selectivity for its target protein.[2]

Comparative Docking Workflow: A Step-by-Step Protocol

The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study of a fluorinated ligand and its non-fluorinated counterpart. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Part 1: Target Protein Preparation
  • Acquisition of Protein Structure: Obtain the three-dimensional coordinates of the target protein from the Protein Data Bank (PDB).[7] Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Initial Protein Cleanup: Using molecular modeling software such as AutoDockTools, remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[7]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a standard force field, such as Kollman charges.[7] This step is crucial for accurately modeling electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by docking software like AutoDock Vina.[7]

Part 2: Ligand Preparation
  • Ligand Generation: Generate the three-dimensional structures of both the fluorinated and non-fluorinated ligands using a chemical drawing tool like ChemDraw.[7]

  • Energy Minimization: Perform a thorough energy minimization of each ligand's structure using software like Chem3D.[7] This process ensures that the ligands are in a low-energy, stable conformation before docking.

  • File Format Conversion: Save the optimized ligand structures in the PDB file format.[7]

Part 3: Molecular Docking Simulation
  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box centered on the active site of the target protein.[7] The dimensions of the grid box should be sufficient to encompass the entire binding pocket.[7]

  • Docking Software Selection: Choose a well-validated molecular docking program. Several options are available, each with its own search algorithms and scoring functions.[8][9] For this protocol, we will reference AutoDock Vina.[7][10]

  • Execution of Docking: Perform the molecular docking simulations for both the fluorinated and non-fluorinated ligands. Generate multiple binding poses (e.g., 10) for each ligand to ensure a comprehensive sampling of possible conformations.[7]

  • Pose Selection: Select the binding pose with the lowest predicted binding energy for each ligand for further analysis.[7]

Part 4: Post-Docking Analysis and Validation
  • Binding Mode Visualization: Visualize and analyze the predicted binding poses of both ligands within the active site of the protein using software like Discovery Studio Visualizer.[7]

  • Interaction Analysis: Identify and compare the key molecular interactions for each ligand, including hydrogen bonds, hydrophobic interactions, and any specific interactions involving the fluorine atom(s).[7]

  • Docking Protocol Validation: Validate the docking protocol by re-docking the native co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Structure (PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove water, co-solvents Ligands 2. Ligand Structures (Fluorinated & Non-Fluorinated) Energy_Min Energy_Min Ligands->Energy_Min Energy Minimization Add_H Add_H Clean_PDB->Add_H Add polar hydrogens Assign_Charges Assign_Charges Add_H->Assign_Charges Assign Kollman charges PDBQT_P PDBQT_P Assign_Charges->PDBQT_P Save as PDBQT Dock 4. Run Docking (AutoDock Vina) PDBQT_P->Dock PDB_L PDB_L Energy_Min->PDB_L Save as PDB PDB_L->Dock Grid 3. Define Grid Box (Active Site) Grid->Dock Poses 5. Generate Binding Poses Dock->Poses Validate 8. Validate Protocol (Re-dock native ligand) Dock->Validate Visualize 6. Visualize Poses Poses->Visualize Interactions 7. Analyze Interactions Visualize->Interactions

Caption: A generalized workflow for comparative molecular docking studies.

Interpreting the Data: A Comparative Analysis

The primary output of a molecular docking study is a set of predicted binding poses and their corresponding binding affinities (docking scores). A comparative analysis of these results for the fluorinated and non-fluorinated ligands can provide valuable insights into their structure-activity relationships.

CompoundDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
Fluorinated Ligand -9.53LEU343, SER346, PHE404
Non-Fluorinated Ligand -8.22LEU343, PHE404

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, the fluorinated ligand exhibits a more favorable docking score, suggesting a higher binding affinity for the target protein. The additional hydrogen bond interaction observed for the fluorinated ligand could be a key contributor to this enhanced affinity. Further analysis would be required to determine if the fluorine atom itself is directly involved in this interaction or if its presence induces a conformational change that facilitates the formation of the hydrogen bond.

The Unique Interactions of Fluorine in the Binding Pocket

The role of fluorine in protein-ligand interactions is a subject of ongoing research and can be quite complex. While fluorine is a poor hydrogen bond acceptor in many contexts, it can participate in a variety of other non-covalent interactions that contribute to binding affinity.[1][11]

G cluster_interactions Potential Fluorine-Mediated Interactions F Fluorine Atom Interactions Molecular Interactions H_Bond Weak Hydrogen Bonds (C-F···H-N/O) Interactions->H_Bond Aryl Orthogonal Multipolar Interactions (with aromatic rings) Interactions->Aryl Water Modulation of Water Networks Interactions->Water Dipole Dipole-Dipole Interactions Interactions->Dipole

Caption: Key molecular interactions involving fluorine in a protein binding pocket.

Fluorine atoms can engage in orthogonal multipolar interactions with the electron-rich faces of aromatic residues. Additionally, the presence of fluorine can modulate the structure of water networks within the binding pocket, which can have significant entropic contributions to the overall binding free energy.[1][12] It is the sum of these often subtle and sometimes competing effects that determines the overall impact of fluorination on ligand binding.[1]

Challenges and Considerations in Docking Fluorinated Ligands

While molecular docking is a powerful tool, it is not without its limitations, particularly when dealing with fluorinated compounds. One of the primary challenges lies in the accuracy of the force fields used to model the interactions of fluorine.[1][13] Standard force fields may not always adequately capture the unique electronic properties of the carbon-fluorine bond, leading to inaccuracies in the calculated binding energies.[14] Therefore, it is crucial to use force fields that have been specifically parameterized for fluorinated molecules or to consider the use of quantum mechanical methods for more accurate energy calculations.[1][15]

Another significant challenge is the treatment of protein flexibility. Most standard docking protocols treat the protein as a rigid entity, which may not accurately reflect the conformational changes that can occur upon ligand binding.[16] This is particularly relevant for fluorinated ligands, which can induce subtle changes in the protein's conformation. Advanced techniques such as induced-fit docking or molecular dynamics simulations can provide a more dynamic and accurate picture of the binding process.

Conclusion and Future Perspectives

Comparative molecular docking is an indispensable tool in the rational design of fluorinated drug candidates. By providing a detailed picture of how fluorination impacts ligand binding, these studies can guide medicinal chemists in their efforts to optimize the potency, selectivity, and pharmacokinetic properties of new therapeutics. As computational methods continue to evolve and force fields become more accurate, the predictive power of these in silico techniques will undoubtedly increase, further accelerating the discovery and development of novel fluorinated drugs.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH.
  • Fluorine in drug discovery: Role, design and case studies.
  • Fluorine in drug design: a case study with fluoroanisoles - PubMed. Available at: [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - MDPI. Available at: [Link]

  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study - Refubium - Freie Universität Berlin. Available at: [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PubMed Central. Available at: [Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? - ACS Publications. Available at: [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. Available at: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. Available at: [Link]

  • Introduction: Fluorine Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene) | Request PDF - ResearchGate. Available at: [Link]

  • PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking - ACS Publications. Available at: [Link]

  • Molecular Design and Fluorine Compounds - ResearchGate. Available at: [Link]

  • Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). Available at: [Link]

  • A computational quantum chemical study of fluorinated Allopurinol. Available at: [Link]

  • Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs) | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Docking and Ligand Binding Affinity: Uses and Pitfalls - Science and Education Publishing. Available at: [Link]

  • List of protein-ligand docking software - Wikipedia. Available at: [Link]

  • Challenges in Docking: Mini Review - JSciMed Central. Available at: [Link]

  • FlexAID. Available at: [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. Available at: [Link]

  • (PDF) Synthesis, Molecular Docking, and Cytotoxic Evaluation of Fluorinated Podophyllotoxin Derivatives - ResearchGate. Available at: [Link]

  • Protein–Ligand Docking with GOLD - CCDC. Available at: [Link]

  • Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-matching method - PubMed. Available at: [Link]

  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. Available at: [Link]

  • [PDF] Challenges in Docking: Mini Review - Semantic Scholar. Available at: [Link]

  • Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: - Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Agrochemicals Synthesized from 4-Amino-3,5-difluorophenol Scaffolds

For Researchers, Scientists, and Agrochemical Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of novel herbicides synthesized from a 4-amino-3,5-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of novel herbicides synthesized from a 4-amino-3,5-difluorophenol-related scaffold against established commercial products. Our analysis is grounded in peer-reviewed experimental data, focusing on efficacy, mechanism of action, and the scientific rationale behind the molecular design and evaluation protocols.

Introduction: The Role of Fluorination in Modern Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical molecules is a cornerstone of modern pesticide design. The high electronegativity and small atomic radius of fluorine can significantly enhance a compound's biological activity, metabolic stability, and binding affinity to target enzymes. The 4-amino-3,5-difluorophenol scaffold and its analogues represent a promising platform for the development of next-generation herbicides due to these favorable physicochemical properties. This guide will focus on a recently developed class of herbicides, 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which are structurally related to the 4-amino-3,5-difluorophenol core.

Comparative Efficacy of Novel Picolinic Acid Herbicides

Recent research has led to the synthesis of a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. These compounds have demonstrated significant herbicidal activity, in some cases surpassing that of current commercial standards.

Quantitative Efficacy Data

The herbicidal efficacy of these novel compounds was evaluated against several weed species and compared with the commercial herbicides Picloram and Florpyrauxifen. The half-maximal inhibitory concentration (IC50) for root growth inhibition in Arabidopsis thaliana and the percentage of growth inhibition in various weeds are presented below.

Compound IDTarget SpeciesIC50 (µM) for A. thaliana Root GrowthGrowth Inhibition (%) at 250 µM on Brassica napusPost-emergence Inhibition (%) at 500 g/ha on Amaranthus retroflexus
Novel Compound S202 A. thaliana0.5 µM (78.4% inhibition)>80%100%
Florpyrauxifen A. thalianaNot specified (33.8% inhibition at 0.5 µM)Data not availableHigh
Picloram A. thalianaLower than many novel compoundsData not availableHigh
Other Novel Compounds (10 total) Amaranthus retroflexusData not availableData not available100%

Data synthesized from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1][2]

The data indicates that several of the novel picolinic acid derivatives exhibit superior or comparable efficacy to existing commercial herbicides. Notably, compound S202 showed significantly higher inhibition of A. thaliana root growth at a low concentration compared to florpyrauxifen.[2] Furthermore, a number of these novel compounds achieved complete control of Amaranthus retroflexus in post-emergence tests.[1][2]

Mechanism of Action: Synthetic Auxins

The novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, along with the commercial herbicides Picloram and Florpyrauxifen-benzyl, belong to the synthetic auxin class of herbicides.[3][4][5][6][7][8]

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in plant death.[4][5][9] This is achieved through the disruption of several key physiological processes, including cell division, elongation, and differentiation.

Signaling Pathway of Synthetic Auxins

The following diagram illustrates the generally accepted signaling pathway for synthetic auxins, leading to the expression of auxin-responsive genes and subsequent herbicidal effects.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Novel Picolinic Acids, Picloram, Florpyrauxifen) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Protein TIR1_AFB->Aux_IAA Recruits SCF_Complex SCF Complex Aux_IAA->SCF_Complex Ubiquitination by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Gene_Expression Expression of Auxin-Responsive Genes ARE->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Leads to Experimental_Workflow cluster_protocol1 Protocol 1: Root Growth Inhibition cluster_protocol2 Protocol 2: Post-Emergence Efficacy P1_Step1 Seed Sterilization & Plating P1_Step2 Vernalization & Germination P1_Step1->P1_Step2 P1_Step3 Data Collection (Root Length) P1_Step2->P1_Step3 P1_Step4 IC50 Calculation P1_Step3->P1_Step4 P2_Step1 Weed Cultivation in Greenhouse P2_Step2 Herbicide Application (Cabinet Sprayer) P2_Step1->P2_Step2 P2_Step3 Efficacy Assessment (Visual & Biomass) P2_Step2->P2_Step3 P2_Step4 Statistical Analysis P2_Step3->P2_Step4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-3,5-difluorophenol

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagen...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Amino-3,5-difluorophenol, ensuring that laboratory practices align with the highest standards of safety and regulatory compliance.

The structure of 4-Amino-3,5-difluorophenol, an aromatic amine containing carbon-fluorine bonds, places it in the category of halogenated organic compounds.[1] This classification is critical as it dictates the specific disposal pathways required to prevent environmental persistence and the potential formation of hazardous byproducts during decomposition.[2][3] Adherence to these protocols is not merely procedural—it is a self-validating system that protects both laboratory personnel and the wider ecosystem.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal-related tasks, a thorough understanding of the hazard profile of 4-Amino-3,5-difluorophenol is essential. This compound presents multiple health and environmental risks that necessitate stringent safety measures. All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5]Chemical-resistant gloves (nitrile or neoprene), Lab coat, Respiratory protection (if dust is generated).[4][6]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[4][5][6]Chemical-resistant gloves, Lab coat.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]Safety goggles or a face shield.[7]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4]Handle with extreme care, using all prescribed PPE to minimize exposure.
Specific Target Organ Toxicity May cause damage to organs (e.g., kidney) through prolonged or repeated exposure.[4]Use in a well-ventilated area and minimize exposure duration.[4][7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4][8]Prevent release to the environment. Do not discharge into drains or sewer systems.[9][10]

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the meticulous segregation of waste streams. Due to its chemical structure, 4-Amino-3,5-difluorophenol must be treated as halogenated organic waste .[1] Co-mingling this with non-halogenated or other waste types can lead to dangerous chemical reactions and complicates the final disposal process.[3] The universally recommended and most environmentally sound disposal method for this category of waste is high-temperature incineration at a licensed hazardous waste treatment facility.[2][10]

Step 1: Waste Segregation and Container Selection
  • Designate a Specific Waste Container : Obtain a dedicated, robust, and leak-proof waste container clearly labeled "HALOGENATED ORGANIC WASTE - SOLID".[3]

  • Ensure Chemical Compatibility : The container material must be compatible with 4-Amino-3,5-difluorophenol. A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice.

  • Maintain a Log : Affix a waste log sheet to the container. Every time waste is added, the user must record the chemical name, quantity, and date. This is crucial for regulatory compliance and for the safety of the disposal technicians.

Step 2: Transferring Solid Waste
  • Work in a Fume Hood : Perform all transfers inside a chemical fume hood to prevent inhalation of fine particulates.[8]

  • Use Designated Tools : Use a clean, dedicated spatula or scoop to transfer the solid 4-Amino-3,5-difluorophenol waste into the designated halogenated waste container.

  • Avoid Creating Dust : Transfer the material carefully to minimize the generation of airborne dust.[7][11]

  • Secure the Container : After adding the waste, securely fasten the cap on the container.

Step 3: Decontaminating Laboratory Glassware
  • Initial Rinse : Rinse any glassware or apparatus contaminated with 4-Amino-3,5-difluorophenol with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collect the Rinsate : This solvent rinsate is now also considered halogenated organic waste. It must be collected in a separate, clearly labeled "HALOGENATED ORGANIC WASTE - LIQUID" container. Do not mix solid and liquid waste streams in the same container.

  • Final Cleaning : After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures.

Step 4: Storage and Final Disposal
  • Store Safely : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[7][8] This area should be clearly marked.

  • Arrange for Professional Collection : Once the container is full, or on a regular schedule, arrange for its collection by a licensed environmental services or hazardous waste disposal company.

  • Provide Full Disclosure : Furnish the disposal company with the completed waste log sheet and a copy of the Safety Data Sheet (SDS) for 4-Amino-3,5-difluorophenol. Accurate documentation is a legal requirement and ensures the waste is handled correctly.[12]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Amino-3,5-difluorophenol.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Final Disposal A Waste Generation (4-Amino-3,5-difluorophenol) B Is waste solid or liquid (rinsate)? A->B C Transfer to SOLID Halogenated Waste Container B->C Solid D Transfer to LIQUID Halogenated Waste Container B->D Liquid E Update Waste Log Sheet C->E D->E F Securely Cap Container E->F G Store in Designated Hazardous Waste Area F->G H Is container full? G->H H->G No I Schedule Pickup with Licensed Disposal Vendor H->I Yes J Provide SDS and Waste Log to Vendor I->J K High-Temperature Incineration (Off-site) J->K

Caption: Disposal workflow for 4-Amino-3,5-difluorophenol.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before addressing the spill, don all appropriate PPE as listed in Table 1, including respiratory protection.

  • Contain the Spill : Use an inert absorbent material like vermiculite or sand to cover and contain the spill. Avoid raising dust.[13]

  • Collect Spilled Material : Carefully sweep or scoop the contained material and absorbent into a suitable, sealable container for disposal.[7][11] Label this container as "SPILL DEBRIS: 4-Amino-3,5-difluorophenol".

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) officer.

By integrating these scientifically grounded and procedurally sound disposal practices into your laboratory's standard operating procedures, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • HPC Standards. (n.d.). 4-Amino-3-fluorophenol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3,5-difluorophenol

Welcome to a comprehensive guide on the safe handling of 4-Amino-3,5-difluorophenol. As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Amino-3,5-difluorophenol. As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for understanding the why behind each safety protocol. The procedures outlined here are designed as a self-validating system to ensure your protection and the integrity of your research when working with this halogenated aromatic compound.

Understanding the Hazard: Why Diligence is Non-Negotiable

4-Amino-3,5-difluorophenol is a halogenated aromatic compound with significant utility in synthesis, but it possesses a hazard profile that requires stringent control measures.[1] The primary risks associated with this compound, as identified in aggregated GHS (Globally Harmonized System) classifications, include:

  • Acute Toxicity: The compound is classified as toxic or harmful if swallowed and toxic or harmful in contact with skin.[2][3]

  • Skin and Eye Damage: It can cause severe skin burns, skin irritation, and serious eye damage or irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

  • Potential Carcinogenicity: At least one supplier safety data sheet (SDS) has classified this compound as potentially causing cancer (Category 1B).[7]

  • Environmental Hazard: It is recognized as being toxic to aquatic life with long-lasting effects.[3][7]

This combination of acute toxicity, corrosive properties, and potential long-term health effects underscores the necessity of a multi-layered personal protective equipment (PPE) strategy. The causality is clear: every procedural step is a direct countermeasure to a specific, identified risk.

The Core PPE Ensemble: A Multi-Layered Defense

Your primary defense is to minimize exposure through engineering controls, such as a certified chemical fume hood.[1][4][6] PPE serves as the critical final barrier. The following table outlines the minimum required PPE for handling 4-Amino-3,5-difluorophenol.

Protection Type Specification Rationale & Key Considerations
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards.[4][8] A face shield should be worn over goggles during procedures with a high splash risk.[9][10]The compound is corrosive and can cause severe eye damage.[2][4][7] Goggles provide a seal against dust and splashes; a face shield protects the entire face from larger volume incidents.
Skin & Body Protection Chemical-resistant gloves (e.g., nitrile), inspected before use.[4][9] A flame-resistant lab coat, fully buttoned, with a non-synthetic layer of clothing underneath.[8][9]The compound is harmful and potentially corrosive upon skin contact.[2][3] Nitrile gloves offer broad, short-term protection.[9] Always consult the glove manufacturer's resistance guide for prolonged tasks. A lab coat protects against incidental contact and spills.
Respiratory Protection Use is situational, based on ventilation and procedure. If dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[4][6][9]Inhalation may cause respiratory irritation.[5][6] Engineering controls (fume hood) are the first line of defense. Respirator use requires formal training and fit-testing.[9][11]
Footwear Closed-toe, closed-heel shoes made of a durable material.[9]This is a baseline laboratory requirement to protect against spills and dropped objects.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing risk. This SOP covers the entire workflow from preparation to the final removal of PPE.

Step 1: Preparation & Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the lowest practical height.[1]

  • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, glassware, and a designated waste container, inside the fume hood to minimize movement.[1]

  • Review the SDS: Before every new procedure, read the specific Safety Data Sheet for 4-Amino-3,5-difluorophenol.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure gloves overlap the cuffs of your lab coat.

Step 2: Handling & Aliquoting

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[4][12] Use appropriate tools like a chemical spatula for transfers.

  • Containment: Perform all manipulations, including weighing and transferring, within the fume hood.[1]

  • Immediate Cleanup: Clean any minor drips or dust within the hood immediately with a suitable solvent, treating the cleaning material as hazardous waste.

Step 3: Post-Handling & Decontamination

  • Secure the Chemical: Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[4][12]

  • Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[1]

  • Clean Work Area: Wipe down the surface of the fume hood.

  • Doff PPE (Correct Sequence): To prevent cross-contamination, remove PPE in the following order before leaving the lab:

    • Gloves (peel off without touching the outside surface).

    • Goggles and/or face shield.

    • Lab coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][4][12]

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an accidental release, a calm and structured response is critical.

Spill Response Protocol

Should a spill occur, the following workflow must be initiated immediately.

SpillResponse start Spill Detected assess Assess Spill Size & Location start->assess is_major Is Spill Major? (Outside hood, >10g, risk of spread) assess->is_major minor_spill Minor Spill is_major->minor_spill No major_spill Major Spill is_major->major_spill Yes don_ppe Don Additional PPE (e.g., double gloves, respirator if needed) minor_spill->don_ppe contain Contain & Cover Spill (Use absorbent pads or sand) don_ppe->contain cleanup Carefully Sweep Solid into Container (Use spark-proof tools) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose evacuate Evacuate Immediate Area major_spill->evacuate alert Alert Colleagues & Institutional EHS evacuate->alert secure Secure Area & Prevent Entry alert->secure end Spill Managed dispose->end

Caption: Workflow for managing a 4-Amino-3,5-difluorophenol spill.

Personal Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal: A Critical Final Step

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.[1] As a halogenated aromatic compound, 4-Amino-3,5-difluorophenol requires specific waste handling.[1][13][14]

  • Segregation: All waste containing this chemical, including contaminated PPE, cleaning materials, and rinsates, must be collected separately from non-halogenated waste.[1][14]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name: "4-Amino-3,5-difluorophenol".[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1] Never pour this chemical or its waste down the drain.[12]

By integrating these protocols into your daily laboratory practice, you build a robust culture of safety. The hazards of 4-Amino-3,5-difluorophenol are significant, but they are manageable with the right knowledge, equipment, and disciplined execution. Always treat this and every chemical with the respect it demands.

References

  • PubChem. 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • ResearchGate. (PDF) Halogenated Aromatic Compounds. Available from: [Link]

  • Unknown. Hazardous Waste Segregation. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology. Available from: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • National Institutes of Health (NIH). Perfluorinated Compounds: Emerging POPs with Potential Immunotoxicity. Available from: [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Available from: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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